4-Chloroquinoline-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-chloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-7(5-12)6-13-9-4-2-1-3-8(9)10/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMIOZRXOIQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499416 | |
| Record name | 4-Chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69875-49-6 | |
| Record name | 4-Chloroquinoline-3-carbonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60499416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroquinoline-3-carbonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloroquinoline-3-carbonitrile: Properties, Synthesis, and Applications
Authored by Gemini, Senior Application Scientist
Introduction
4-Chloroquinoline-3-carbonitrile is a halogenated quinoline derivative that serves as a pivotal intermediate in the fields of medicinal chemistry and organic synthesis. The quinoline scaffold itself is a privileged structure, forming the core of numerous biologically active compounds, including antimalarial, anticancer, and antibacterial agents.[1][2][3] The strategic placement of a chlorine atom at the 4-position and a carbonitrile (cyano) group at the 3-position endows this molecule with a unique reactivity profile. The chlorine atom acts as a facile leaving group for nucleophilic aromatic substitution, while the cyano group offers a versatile handle for a wide array of chemical transformations.[2] This dual functionality makes this compound a highly valuable building block for generating diverse molecular libraries in drug discovery campaigns and for constructing complex heterocyclic systems. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The foundational characteristics of this compound are dictated by its molecular structure, which consists of a fused benzene and pyridine ring system, functionalized with chloro and cyano substituents.
Caption: Chemical Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅ClN₂ | [4][5][6] |
| Molecular Weight | 188.61 g/mol | [4][5] |
| CAS Number | 69875-49-6 | [4][5][6] |
| Appearance | Solid | [7][8] |
| Boiling Point | 348.2 °C at 760 mmHg | [4] |
| Density | 1.363 g/cm³ | [4] |
| Flash Point | 164.4 °C | [4] |
| XLogP3 | 2.5 | [4] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. While specific spectra from a single source are not detailed, the expected characteristics can be inferred from the structure based on established principles of NMR and IR spectroscopy.[9]
| Technique | Expected Characteristics |
| ¹H NMR | The spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the benzene ring will appear as a complex multiplet system. The proton at the C2 position, adjacent to the nitrogen, is expected to be the most deshielded and appear furthest downfield as a singlet. |
| ¹³C NMR | The spectrum will display 10 distinct signals for the carbon atoms. The carbon of the cyano group (C≡N) will appear in the characteristic range of δ 115-125 ppm. The carbon atom attached to the chlorine (C4) will be significantly deshielded, as will the carbons of the pyridine ring (C2, C8a). |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. The spectrum will also show characteristic peaks for C=C and C=N stretching in the aromatic system (approx. 1500-1650 cm⁻¹) and C-Cl stretching (approx. 600-800 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 188. The presence of a chlorine atom will be indicated by an isotopic peak (M+2) at m/z 190, with an intensity approximately one-third of the molecular ion peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl. |
Synthesis and Reactivity
3.1. Synthetic Pathway
This compound is commonly synthesized from its precursor, 4-hydroxyquinoline-3-carbonitrile. The critical transformation is the conversion of the hydroxyl group at the 4-position into a chlorine atom, which is a standard procedure in heterocyclic chemistry. This is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The use of POCl₃ is prevalent as it is highly effective for this type of conversion on heteroaromatic rings.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis via Chlorination
This protocol is a representative method based on standard chemical transformations for this class of compounds.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyquinoline-3-carbonitrile (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask in a fume hood. The reaction is often performed with POCl₃ acting as both the reagent and the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This is a highly exothermic reaction.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8. The product will typically precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.
3.2. Chemical Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups. This allows for selective and sequential modifications.
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom and the cyano group. This makes it an excellent leaving group, readily displaced by a variety of nucleophiles such as amines, thiols, and alkoxides.[10] This reaction is fundamental for introducing diverse side chains and building molecular complexity, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[3][10][11]
-
Reactions of the Cyano Group: The nitrile functionality is a versatile precursor for other functional groups. It can be:
-
Hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.[11]
-
Reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield a primary amine.[12]
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
-
Used in cycloaddition reactions to construct fused heterocyclic rings, such as pyrazolo[3,4-b]quinolines, by reacting with reagents like hydrazine.[12][13]
-
Caption: Key reaction pathways of this compound.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a high-value intermediate. Its derivatives have been explored for a wide range of therapeutic applications.
-
Anticancer Agents: The quinoline scaffold is present in several kinase inhibitors. The ability to easily introduce various amine side chains at the C4 position makes this compound an ideal starting point for synthesizing libraries of compounds to screen for kinase inhibitory activity.[1]
-
Antimalarial Drugs: The 4-aminoquinoline core is famous for its antimalarial properties, as seen in drugs like chloroquine.[3] Research into new derivatives aims to overcome drug resistance, and this compound provides a platform to create novel analogs with modified electronic and steric properties.[11]
-
Antibacterial and Antifungal Agents: Quinoline derivatives have shown a broad spectrum of antimicrobial activity. The carbonitrile group can be used to synthesize fused heterocyclic systems which have been reported to possess potent antibacterial and antifungal properties.[2]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4][14]
-
GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[4]
-
Recommended Safety Protocols
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[4][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[4][15] Avoid formation of dust and aerosols.[4][15]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep it away from incompatible materials such as strong oxidizing agents.[7]
-
First Aid:
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[4]
References
- 4-Chloroquinoline. (n.d.). PubChem, National Institutes of Health.
- Madrid, P. B., et al. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 50(23), 5739–5748. National Institutes of Health.
- Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (2019). Current Organic Chemistry, 23(10). Bentham Science.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(16), 8567-8599. Royal Society of Chemistry.
- Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. (2019). Current Organic Chemistry. Request PDF on ResearchGate.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(21), 5035. MDPI.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2012). Bioorganic & Medicinal Chemistry Letters, 22(18), 5879-5882. National Institutes of Health.
- Synthesis of 4-chloroquinoline. (n.d.). PrepChem.com.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2014). International Journal of Science and Research (IJSR), 3(11), 211-214.
- Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
An In-Depth Technical Guide to the Synthesis and Reactions of 4-Chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Among its many functionalized derivatives, 4-Chloroquinoline-3-carbonitrile emerges as a particularly versatile and powerful intermediate. Its strategic importance lies in the presence of two distinct and selectively addressable reactive centers: an electrophilic carbon at the C-4 position, primed for nucleophilic substitution, and a cyano group at the C-3 position, which can be elaborated into various functional moieties. This guide provides a comprehensive exploration of the synthesis and reactivity of this compound, offering field-proven insights and detailed protocols for its application in modern drug discovery and chemical synthesis.
Part 1: Synthesis of this compound
The construction of the this compound framework is most effectively achieved through a multi-step sequence that leverages well-established and robust chemical transformations. The most prevalent and reliable pathway involves the formation of a key intermediate, 2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction, followed by the conversion of the aldehyde to the target nitrile.
The Vilsmeier-Haack Approach: A Cornerstone in Quinoline Synthesis
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] In the context of quinoline synthesis, it facilitates a cyclization and formylation cascade starting from readily available N-arylacetamides.[4]
The causality behind this strategic choice is twofold:
-
Accessibility of Starting Materials: N-arylacetamides (acetanilides) are easily prepared from the corresponding anilines and acetic anhydride.
-
Regioselective Functionalization: The reaction reliably produces 2-chloro-3-formylquinolines, installing the necessary precursors for the target molecule in a single, efficient operation.[4]
The reaction proceeds by the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[3] This electrophilic species then reacts with the N-arylacetamide to initiate the cyclization process.
Synthetic Workflow: From Acetanilide to the Target Nitrile
The overall synthetic pathway can be visualized as a two-stage process:
Caption: Two-stage synthesis of this compound.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol describes a representative synthesis of a chloroquinoline carbaldehyde, which serves as the direct precursor to the title compound.
Step 1: Vilsmeier-Haack Cyclization of Acetanilide [4]
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3-4 equivalents) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3-4 equivalents) dropwise to the cooled DMF with continuous stirring. Allow the mixture to stir for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add the substituted N-arylacetamide (1 equivalent) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours (typically 4-10 hours, monitor by TLC).[4]
-
Cool the reaction mixture to room temperature and carefully pour it into crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium carbonate or sodium hydroxide solution until the product precipitates.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethyl acetate) to afford the pure 2-chloro-3-formylquinoline intermediate.[3]
Step 2: Conversion of Aldehyde to Nitrile [5]
-
Dissolve the 2-chloroquinoline-3-carbaldehyde intermediate (1 equivalent) in a suitable solvent such as aqueous ammonia.
-
Add Ceric Ammonium Nitrate (CAN) to the solution.[5] The formyl group is transformed into the corresponding cyano group.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, perform an appropriate aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.
Part 2: Key Reactions of this compound
The dual functionality of this compound provides a rich platform for synthetic diversification. The chlorine atom at C-4 is highly susceptible to nucleophilic aromatic substitution (SNAr), while the cyano group at C-3 offers a handle for various transformations and cycloaddition reactions.
Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position
The C-4 position of the quinoline ring is electron-deficient, a characteristic that is significantly enhanced by the electron-withdrawing effect of the ring nitrogen.[1] This electronic feature makes the C-4 chlorine an excellent leaving group in SNAr reactions, allowing for the facile introduction of a wide array of nucleophiles.[1] This is the most common and synthetically valuable reaction of this substrate.[6][7]
Caption: Versatility of SNAr reactions at the C-4 position.
Causality Behind Experimental Choices:
-
Solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used to dissolve the reactants and facilitate the charge separation in the Meisenheimer complex intermediate. Protic solvents like ethanol or isopropanol can also be effective, particularly for amine nucleophiles.
-
Bases: An acid scavenger, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃, is typically required to neutralize the HCl generated during the reaction, driving it to completion.[8]
-
Temperature: Reactions are often heated, sometimes under microwave irradiation, to increase the reaction rate, especially for less reactive nucleophiles.[9]
Typical SNAr Reaction Conditions
| Nucleophile (Nu-H) | Product Class | Typical Conditions | Application Relevance |
| Primary/Secondary Amines | 4-Aminoquinolines | Ethanol or THF, reflux or µW, +/- Base (e.g., DIPEA) | Antimalarials (e.g., Chloroquine analogues), Kinase Inhibitors[1] |
| Hydrazine | 4-Hydrazinoquinolines | Ethanol, reflux | Precursors for fused heterocycles (e.g., pyrazoloquinolines)[10] |
| Thiols / Thiophenols | 4-(Alkyl/Aryl)thioquinolines | DMF or Ethanol, Base (e.g., K₂CO₃), rt to 80 °C | Antifungal/Antibacterial agents |
| Sodium Azide | 4-Azidoquinolines | DMF or NMP, room temperature | Precursors for triazoles, tetrazoles, and amines (via reduction)[11] |
Palladium-Catalyzed Cross-Coupling Reactions
Beyond SNAr, the C-4 chloro group can participate in modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction enables the introduction of aryl or vinyl groups, significantly expanding the accessible chemical space for creating polysubstituted quinolines with potential applications in materials science and medicinal chemistry.[12]
Protocol Insight: Suzuki-Miyaura Coupling A typical procedure involves reacting this compound with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃ or K₂CO₃), and a suitable solvent system like 1,4-dioxane/water, often with heating.[9]
Reactions of the Cyano Group (C-3)
The cyano group is a versatile functional handle that can undergo a variety of transformations.
-
Cycloaddition Reactions: The nitrile functionality can participate in cycloaddition reactions. For example, reaction with hydrazine hydrate can lead to the formation of a fused pyrazole ring, yielding 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives.[5][13] This is a critical step in building more complex, biologically relevant heterocyclic systems.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 4-chloroquinoline-3-carboxylic acid, or to the amide intermediate. These derivatives are valuable in their own right, particularly in the synthesis of antibacterial agents.[9]
-
Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄, providing another point for synthetic diversification.
Part 3: Applications in Drug Discovery
The synthetic derivatives of this compound are of significant interest to drug development professionals. The quinoline core is implicated in a wide range of pharmacological activities.[5][14]
-
Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for iconic antimalarial drugs like chloroquine.[1] SNAr reactions on this compound with various amines provide direct access to novel analogues for combating drug-resistant malaria strains.
-
Anticancer Agents: Many kinase inhibitors used in oncology feature a substituted quinoline or quinazoline core.[2][8] The ability to rapidly diversify the C-4 position through SNAr and cross-coupling reactions makes this scaffold a valuable starting point for generating libraries of potential kinase inhibitors.
-
Antibacterial and Antifungal Agents: The introduction of various functionalities, particularly sulfur-containing moieties, at the C-4 position has been shown to yield compounds with significant antimicrobial properties.
References
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]
- Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [Link]
- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]
- Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions.
- Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Bentham Science Publishers. [Link]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC, NIH. [Link]
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- Synthesis of 4-chloroquinoline. PrepChem.com. [Link]
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- Gewald reaction. Wikipedia. [Link]
- Scheme 1. Reaction of 4-chlorocoumarin-3-carbaldehyde (1) with malononitrile, cf.[4][17]..
- Gewald Reaction. Organic Chemistry Portal. [Link]
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC. [Link]
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
- Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijsr.net [ijsr.net]
- 4. chemijournal.com [chemijournal.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to 4-Chloroquinoline-3-carbonitrile
CAS Number: 69875-49-6
Introduction: The Strategic Importance of a Versatile Scaffold
4-Chloroquinoline-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a cornerstone in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a quinoline core with a reactive chlorine atom at the 4-position and a cyano group at the 3-position, provides a powerful platform for molecular diversification. The quinoline scaffold itself is a privileged structure, forming the backbone of numerous natural products and synthetic drugs renowned for a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3]
For researchers and drug development professionals, this compound is not merely a chemical but a versatile building block. The electron-withdrawing nature of the quinoline nitrogen and the adjacent cyano group significantly activates the C4-position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[4][5] This predictable reactivity allows for the strategic introduction of a vast array of functional groups, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological profiles. This guide provides an in-depth examination of its synthesis, chemical behavior, and application as a key intermediate in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its handling, reaction setup, and characterization.
| Property | Value | Source(s) |
| CAS Number | 69875-49-6 | [6][7][8] |
| Molecular Formula | C₁₀H₅ClN₂ | [6][7][8] |
| Molecular Weight | 188.61 g/mol | [6][7][8] |
| Appearance | Solid | [9] |
| Density | 1.363 g/cm³ | [6] |
| Boiling Point | 348.23 °C at 760 mmHg | [6] |
| Flash Point | 164.41 °C | [6] |
| Refractive Index | 1.667 | [6] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [7] |
| XLogP3 | 2.5 | [6] |
Synthesis and Mechanistic Considerations
The construction of the this compound framework is a multi-step process that leverages classic heterocyclic chemistry reactions. A prevalent and effective strategy involves the use of the Vilsmeier-Haack reaction to build a key precursor, followed by conversion of a formyl group to the target nitrile.[1][10]
Core Synthesis via Vilsmeier-Haack Cyclization
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds.[11][12] In this context, it is used to construct the quinoline ring system from readily available N-arylacetamides. The reaction employs the Vilsmeier reagent, an electrophilic iminium salt generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃).[3]
The mechanism proceeds through the electrophilic attack of the Vilsmeier reagent on the activated acetanilide, leading to an intramolecular cyclization. The subsequent workup and dehydration yield a 2-chloro-3-formylquinoline intermediate. The presence of electron-donating groups on the starting acetanilide generally facilitates the cyclization and improves yields.
Conversion to the 3-Carbonitrile Moiety
With the 2-chloroquinoline-3-carbaldehyde precursor in hand, the final step is the conversion of the aldehyde group at the 3-position into a carbonitrile. A documented method for this transformation involves treating the aldehyde with aqueous ammonia in the presence of an oxidant like ceric ammonium nitrate (CAN).[3] This reaction provides a direct route to the desired 3-cyano functionality.
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a validated starting point for the synthesis of molecules with significant therapeutic potential. Its derivatives have been extensively investigated, particularly in the fields of oncology and infectious diseases.
-
Anticancer Agents: Substituted quinoline-3-carbonitriles have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For example, 4-anilinoquinoline-3-carbonitrile derivatives have been synthesized and evaluated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are important targets in cancer therapy. [1][10]* Antimalarial Compounds: The 4-aminoquinoline core is famously associated with antimalarial drugs like chloroquine. The SNAr reaction on 4-chloroquinolines is the primary route to synthesize these derivatives. [4]The mechanism of action for many of these compounds involves inhibiting the biocrystallization of hemozoin in the malaria parasite, leading to a buildup of toxic free heme. [4]* Antiviral Research: Given the broad biological activity of quinolines, derivatives are continually being explored for other indications. The core has been used to design inhibitors of viral enzymes, such as HIV-1 integrase. [13]
Experimental Protocols
The following protocols are representative examples for the synthesis and functionalization of chloroquinoline systems.
Protocol 1: Synthesis of 4-Hydroxyquinoline-3-carboxylate (A Precursor)
The Gould-Jacobs reaction is a versatile method for forming the 4-hydroxyquinoline-3-carboxylate core, which can be subsequently chlorinated and converted to the nitrile. [13][14]
-
Step 1 (Condensation): Aniline is condensed with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed neat or in a high-boiling solvent and heated to drive the reaction to completion. [13]2. Step 2 (Cyclization): The resulting diethyl 2-((phenylamino)methylene)malonate intermediate is heated to a high temperature (e.g., ~250 °C) in a high-boiling solvent like diphenyl ether. This thermal cyclization results in the formation of ethyl 4-hydroxyquinoline-3-carboxylate. [13]3. Step 3 (Isolation): The reaction mixture is cooled, and a non-polar solvent like n-hexane is added to precipitate the product. The solid is then filtered, dried, and can be recrystallized from a suitable solvent like ethanol. [13]
Protocol 2: Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the synthesis of 4-aminoquinoline derivatives from a 4-chloroquinoline precursor. [4][15]
-
Reagent Preparation: Dissolve the this compound (1 equivalent) in a suitable solvent such as ethanol, DMF, or N-methyl-2-pyrrolidone (NMP).
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1 to 2 equivalents) to the solution. If the amine is used as a salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be added to liberate the free amine.
-
Reaction Conditions: Heat the reaction mixture. The required temperature and time can vary significantly based on the nucleophilicity of the amine and the specific quinoline substrate. Reactions may be run anywhere from 80 °C to over 120 °C for several hours to overnight. [15]Microwave-assisted synthesis can often dramatically reduce reaction times.
-
Workup and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the product or diluted with an organic solvent for extraction. The crude product is then purified by standard techniques such as recrystallization or column chromatography on silica gel.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood. [6]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [6]* Precautionary Measures:
-
Prevention: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. [6] * Response: In case of ingestion, skin contact, or inhalation, seek immediate medical attention. If skin or eye irritation occurs, get medical advice. [6] * Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up. [6] * Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with local regulations. [6]
-
Conclusion
This compound stands as a testament to the power of heterocyclic scaffolds in modern chemical science. Its predictable and versatile reactivity, dominated by nucleophilic aromatic substitution, provides a reliable entry point for the synthesis of complex molecular architectures. For researchers in drug discovery, it is a key building block that enables the rapid generation of diverse compound libraries for screening and lead optimization. As the search for novel therapeutics continues, the strategic application of foundational synthons like this compound will undoubtedly remain a critical component of innovation.
References
- Meti, M. D., et al. (2014). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 53B(3), 324-331.
- Meti, M. D., et al. (2013). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 62, 434-441.
- Bala, S., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. BenchChem.
- This compound. ECHEMI.
- This compound. ChemScene.
- Ibrahim, M. A., et al. Scheme 3. Formation of 4-hydroxypyrano[3,2-c]quinoline-3-carbonitrile derivative 10.
- An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile: Synthesis, Properties, and Potential Applic
- 4-Chloro-quinoline-3-carbonitrile | CAS 69875-49-6. Santa Cruz Biotechnology.
- 4-Chloroquinoline. Chem-Impex.
- 4-Chloroquinoline | C9H6ClN | CID 69140. PubChem, NIH.
- Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. Current Organic Chemistry, 23(7), 823-851.
- Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1337-1371.
- 4-Chloroquinoline-3-carbaldehyde | 201420-30-6. BenchChem.
- Bálint, J., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2643.
- Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Bentham Science Publishers.
- Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
- Synthesis of 4-chloroquinoline. PrepChem.com.
- 4-Chloro-quinoline-3-carbonitrile | CAS 69875-49-6. Alchem.Pharmtech.
- Madrid, P. B., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters, 19(12), 3348–3351.
- Sangani, C. B., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Drug Research, 63(10), 521-527.
- Mekheimer, R. (1997). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 2(1), 8-14.
- A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives.
- 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).
- This compound | 69875-49-6. J&K Scientific LLC.
- Nucleophilic Substitution Reactions.
- A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde. BenchChem.
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- Romero, M. A., & Delgado, J. A. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 15(16), 1365-1383.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ijsr.net [ijsr.net]
- 12. chemijournal.com [chemijournal.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4-Chloroquinoline-3-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold represents a "privileged" structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities.[1] Within this vast chemical space, derivatives of 4-chloroquinoline-3-carbonitrile have emerged as a particularly promising class of molecules, demonstrating significant potential in the realms of oncology, infectious diseases, and inflammatory disorders. The strategic placement of a chloro group at the 4-position and a carbonitrile moiety at the 3-position of the quinoline ring system creates a unique electronic and steric environment, rendering these compounds amenable to diverse chemical modifications and potent biological interactions.[2] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and a self-validating framework for future investigations.
Introduction: The Quinoline Core and the Significance of the 4-Chloro-3-carbonitrile Motif
Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in numerous natural products and synthetic pharmaceuticals.[3] Its derivatives have a long and successful history in medicine, most notably with the discovery of the antimalarial drug chloroquine, which features a 7-chloro-4-aminoquinoline core.[4] The introduction of a carbonitrile group at the 3-position of the quinoline ring has been shown to enhance the biological activity of various compounds.[1] When combined with a chloro group at the 4-position, the resulting this compound scaffold becomes a highly versatile intermediate for the synthesis of a wide array of derivatives with diverse biological profiles.[2] The electron-withdrawing nature of both the chloro and cyano groups influences the reactivity of the quinoline ring, making the 4-position susceptible to nucleophilic substitution, a key reaction in the diversification of this molecular framework.[5][6]
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives typically involves multi-step sequences, often starting from readily available anilines. A common and effective approach is the Vilsmeier-Haack reaction, which can be used to construct the quinoline ring system and introduce the formyl group at the 3-position. Subsequent conversion of the formyl group to a nitrile and chlorination at the 4-position yields the desired scaffold.[7]
General Synthetic Protocol
A representative synthetic route to this compound derivatives is outlined below. This protocol is a generalized amalgamation of several reported methods and may require optimization for specific substrates.[3][4][5]
Step 1: Synthesis of a 2-chloro-3-formylquinoline intermediate via Vilsmeier-Haack Reaction
-
To a stirred solution of a substituted acetanilide in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried to yield the 2-chloro-3-formylquinoline intermediate.
Step 2: Conversion of the Formyl Group to a Nitrile
-
A mixture of the 2-chloro-3-formylquinoline intermediate and hydroxylamine hydrochloride in a suitable solvent like ethanol or formic acid is heated to reflux.
-
The resulting oxime can then be dehydrated using a reagent such as acetic anhydride or thionyl chloride to afford the 2-chloroquinoline-3-carbonitrile.
Step 3: Chlorination at the 4-Position
-
The 2-chloroquinoline-3-carbonitrile is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅.
-
The reaction is typically heated to reflux for several hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.
-
The resulting solid is filtered, washed, and purified by recrystallization or column chromatography to yield the this compound derivative.
Step 4: Diversification via Nucleophilic Aromatic Substitution
-
The highly reactive chloro group at the 4-position can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides.[5]
-
A mixture of the this compound derivative and the desired nucleophile is heated in a suitable solvent, often with the addition of a base like triethylamine or potassium carbonate.[6]
-
The reaction progress is monitored by TLC, and upon completion, the product is isolated and purified.
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant body of research has highlighted the potent anticancer activity of this compound derivatives against a range of human cancer cell lines.[8] Their mechanism of action is often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[9]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[10][11] Several this compound derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[10]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Quantitative Anticancer Activity
The cytotoxic effects of these compounds are typically evaluated using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13] The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.[14]
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | Breast (MCF-7) | 8.22 | [15] |
| Compound B | Breast (MDA-MB-468) | 7.35 | [15] |
| Compound C | Colon (HCT-116) | Not Specified | [8] |
| Compound D | Leukemia (K-562) | Not Specified | [14] |
Table 1: In Vitro Cytotoxicity of Representative this compound Derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized method for assessing the in vitro cytotoxicity of this compound derivatives.[12][13][16][17]
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the compound dilutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value by plotting cell viability against compound concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial and Antiviral Potential
In an era of growing antimicrobial resistance, the development of new classes of anti-infective agents is a global health priority.[18] this compound derivatives have demonstrated promising activity against a range of bacterial, fungal, and viral pathogens.[19][20][21]
Mechanism of Antimicrobial Action
The antimicrobial mechanism of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For bacteria, a common target is DNA gyrase, an enzyme crucial for DNA replication and repair.[1] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. In fungi, the mechanism may involve the disruption of cell membrane integrity or the inhibition of key metabolic enzymes.
Quantitative Antimicrobial Activity
The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[22][23]
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound E | Staphylococcus aureus | Not Specified | [19] |
| Compound F | Escherichia coli | Not Specified | [19] |
| Compound G | Candida albicans | Not Specified | [24] |
| Compound H | Bovine Herpesvirus 5 | EC₅₀ = 6.0 µM | [20] |
Table 2: In Vitro Antimicrobial and Antiviral Activity of Representative this compound Derivatives. (Note: EC₅₀ refers to the half-maximal effective concentration for antiviral activity).
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the MIC of antimicrobial agents.[18][22][23]
-
Preparation of Compound Dilutions: Perform two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[22]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[22]
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]
Anti-inflammatory Properties: Modulation of Inflammatory Cascades
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[25] this compound derivatives have shown potential as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response.[26][27]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[19] Inhibition of this pathway is a major therapeutic target for anti-inflammatory drug development. Some this compound derivatives have been found to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[27]
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[28][29]
| Derivative | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| Compound I | Rat | Not Specified | Not Specified | [26] |
| Compound J | Rat | Not Specified | Not Specified | [28] |
Table 3: In Vivo Anti-inflammatory Activity of Representative this compound Derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo model for assessing acute anti-inflammatory activity.[28][29][30][31]
-
Animal Grouping: Acclimatize male Wistar rats for one week and divide them into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the this compound derivatives orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Structure-Activity Relationships (SAR) and Future Perspectives
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring and on the group introduced at the 4-position.[11][31] Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop predictive models that correlate the structural features of these compounds with their biological activities, aiding in the rational design of more potent and selective derivatives.[1][32][33][34]
Future research in this area should focus on:
-
Expansion of the chemical space: Synthesis of novel derivatives with diverse substituents to explore a wider range of biological activities.
-
In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy and safety profiling: Comprehensive evaluation of the most promising candidates in relevant animal models of disease.
-
Development of QSAR models: To guide the design of next-generation this compound derivatives with improved therapeutic indices.
Conclusion
Derivatives of this compound represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their significant potential. The synthetic accessibility of this core structure, coupled with the ability to readily introduce a wide range of functional groups, provides a robust platform for the generation of extensive compound libraries for high-throughput screening and lead optimization. This technical guide has provided a comprehensive overview of the current state of knowledge, from synthetic methodologies to detailed biological evaluation protocols and mechanistic insights. It is our hope that this resource will serve to accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
- Inotiv. (n.d.).
- Roche. (n.d.).
- Horton, T. (1994). MTT Cell Assay Protocol. [Link]
- Ghorab, M. M., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4335. [Link]
- Wikipedia. (n.d.). Broth microdilution. [Link]
- Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol.
- Alfadil, A., et al. (2024). Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. Indian Journal of Pharmaceutical Sciences, 86(4), 1230-1238. [Link]
- Bajić, J. S., et al. (2020). Quantitative structure retention/activity relationships of biologically relevant 4-amino-7-chloroquinoline based compounds. Journal of Pharmaceutical and Biomedical Analysis, 186, 113295. [Link]
- Ellinghaus, H. (2021, September 27).
- Singh, P., et al. (2019). Results of anti anti-inflammatory activity (Carrageenan induced paw edema method).
- Mabuchi, S., et al. (2019). Schematic illustration of the PI3K/AKT/mTOR/NFκB Pathway.
- Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3657-3661. [Link]
- Quiroga, J., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1437. [Link]
- Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. Current Organic Chemistry, 23(7), 823-851. [Link]
- Liu, R., et al. (2018). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors.
- Dymek, M., et al. (2021). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. International Journal of Molecular Sciences, 22(11), 5677. [Link]
- Ghafouri-Fard, S., et al. (2022). A schematic diagram of the PI3K/AKT/mTOR pathway.
- Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8565. [Link]
- SciSpace. (n.d.).
- StudySmarter. (n.d.).
- Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. [Link]
- Al-Bari, M. A. A. (2022). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell.
- Böhm, M. (2018). Quantitative Structure–Activity Relationships.
- Chen, Y. L., et al. (2004). Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. Bioorganic & Medicinal Chemistry, 12(3), 551-557. [Link]
- de Oliveira, A. S., et al. (2020). Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. Antiviral Therapy, 25(1), 13-20. [Link]
- Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144. [Link]
- Al-Dhfyan, A., et al. (2022). Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. Cancers, 14(19), 4877. [Link]
- Chen, Y. L., et al. (2025). Signaling Pathways in Inflammation and Anti-inflammatory Therapies.
- Galy, J. P., et al. (2002). 4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents. Journal of Medicinal Chemistry, 45(15), 3227-3234. [Link]
- Zaitseva, J. V., et al. (n.d.). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action.
- Kafel, A., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 27(15), 4983. [Link]
- González-Sarrías, A., et al. (2022). Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. Antioxidants, 11(3), 522. [Link]
- Li, Y., et al. (2022).
- Wang, Y., et al. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. European Journal of Medicinal Chemistry, 213, 113208. [Link]
- Li, Q., et al. (2022). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Journal of Agricultural and Food Chemistry, 70(1), 158-168. [Link]
- Wang, S., et al. (2013). Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 23(21), 5851-5854. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.bg.ac.rs [chem.bg.ac.rs]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages [mdpi.com]
- 20. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Broth microdilution - Wikipedia [en.wikipedia.org]
- 24. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 30. ijpsonline.com [ijpsonline.com]
- 31. researchgate.net [researchgate.net]
- 32. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. fiveable.me [fiveable.me]
- 34. researchgate.net [researchgate.net]
4-Chloroquinoline-3-carbonitrile as a building block in medicinal chemistry
An In-depth Technical Guide to 4-Chloroquinoline-3-carbonitrile: A Versatile Building Block in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of quinoline derivatives, this compound has emerged as a particularly valuable and versatile building block for drug discovery. Its unique electronic properties and dual reactive sites—the highly reactive C4-chloro substituent and the synthetically malleable C3-nitrile group—provide a powerful platform for the synthesis of diverse molecular architectures. This technical guide offers a comprehensive exploration of this compound, detailing its synthesis, chemical reactivity, and strategic application in the development of novel therapeutic agents. We will delve into key reaction pathways, provide exemplary protocols, and discuss the structure-activity relationships of its derivatives, offering researchers and drug development professionals a field-proven resource for leveraging this potent scaffold.
Introduction: The Strategic Importance of the Quinoline Scaffold
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged structure in drug design.[1] Naturally occurring and synthetic quinoline-containing compounds exhibit a remarkable range of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of these biological effects.
This compound (CAS No: 69875-49-6) is a prime example of a strategically functionalized quinoline.[2][3][4] The presence of an electron-withdrawing cyano group at the C3 position and a labile chlorine atom at the C4 position makes the molecule highly amenable to synthetic manipulation. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of substituents. Simultaneously, the nitrile group can be transformed into other key functional groups such as amides, carboxylic acids, or amines, or it can participate in cycloaddition reactions to construct more complex fused heterocyclic systems.[1][5] This dual reactivity is the foundation of its utility as a versatile starting material for creating libraries of compounds for high-throughput screening and lead optimization.[6]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties of a building block is critical for experimental design, including reaction setup, purification, and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 69875-49-6 | [2][3][4] |
| Molecular Formula | C₁₀H₅ClN₂ | [2][3] |
| Molecular Weight | 188.61 g/mol | [2][3] |
| Appearance | Solid | [7] |
| Boiling Point | 348.23 °C at 760 mmHg | [2] |
| Density | 1.363 g/cm³ | [2] |
| LogP | 2.76 | [3] |
| Topological Polar Surface Area (TPSA) | 36.68 Ų | [3] |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn. All manipulations should be performed in a well-ventilated fume hood.[2] Store the compound in a tightly closed container in a cool, dry place.[2]
Synthesis of the this compound Core
While various methods exist for quinoline synthesis, the construction of the this compound scaffold is often achieved through multi-step sequences starting from readily available anilines. A common conceptual approach involves a Gould-Jacobs type reaction followed by chlorination and subsequent functional group manipulation. A more direct and widely cited method for analogous structures is the Vilsmeier-Haack reaction.[8][9]
Conceptual Synthetic Pathway: Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic systems, such as acetanilides, to produce 2-chloroquinoline-3-carbaldehydes.[9][10] The resulting carbaldehyde can then be readily converted to the target carbonitrile.
Caption: Vilsmeier-Haack approach to quinoline-3-carbonitriles.
Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbonitrile (Analogous Transformation)
Step 1: Conversion of 2-Chloroquinoline-3-carbaldehyde to 2-Chloroquinoline-3-carbonitrile.[11]
-
Reactants:
-
2-Chloroquinoline-3-carbaldehyde
-
Aqueous Ammonia
-
Ceric Ammonium Nitrate (CAN)
-
-
Procedure:
-
Treat a solution of 2-chloroquinoline-3-carbaldehyde with aqueous ammonia in the presence of ceric ammonium nitrate.
-
The reaction proceeds via an intermediate oxime which is then dehydrated to the nitrile.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 2-chloroquinoline-3-carbonitrile.
-
Senior Application Scientist Note: The choice of chlorinating agent (e.g., POCl₃, SOCl₂) and reaction conditions during the Vilsmeier-Haack cyclization is critical and can influence the position of the chloro substituent. For the synthesis of the 4-chloro isomer, specific precursors and reaction tuning are necessary, often starting from a pre-formed 4-hydroxyquinoline intermediate which is subsequently chlorinated.
Chemical Reactivity: A Duality of Function
The synthetic power of this compound lies in the distinct reactivity of its two primary functional groups. This allows for selective and sequential modifications to build molecular complexity.
Caption: Key derivatization pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The chlorine atom at the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen and the C3-cyano group. This makes SNAr the most prominent and synthetically useful reaction for this scaffold.
-
Amination: Reaction with primary or secondary amines (aliphatic or aromatic) is arguably the most common modification, leading to the synthesis of 4-aminoquinoline-3-carbonitriles.[6] These derivatives are of significant interest as potential kinase inhibitors and antimalarial agents.[8][12] The reaction is typically carried out in a polar solvent like DMF or ethanol, often with a base (e.g., K₂CO₃, Et₃N) to scavenge the HCl byproduct.[13]
-
Alkoxylation and Thiolation: Alcohols and thiols can displace the C4-chloride in the presence of a strong base (e.g., NaH) to form the corresponding ethers and thioethers, respectively. These modifications are crucial for modulating physicochemical properties like solubility and lipophilicity.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in cross-coupling reactions such as Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig (with amines) to form C-C and C-N bonds, respectively.[8] This allows for the introduction of aryl, heteroaryl, or vinyl groups, significantly expanding the accessible chemical space.[8]
Transformations of the C3-Cyano Group
The nitrile functionality is a versatile precursor to several important functional groups in medicinal chemistry.
-
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-chloroquinoline-3-carboxylic acid.[14] Milder, controlled hydrolysis (e.g., using H₂O₂ in a basic medium) can afford the 4-chloroquinoline-3-carboxamide.[14] These carboxylic acid and amide derivatives are valuable for introducing new hydrogen bonding interactions with biological targets.
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a flexible basic moiety, which can be crucial for interacting with acidic residues in protein binding pockets.
-
Cycloaddition: The nitrile group can react with reagents like sodium azide (NaN₃) to form a tetrazole ring, a common bioisostere for a carboxylic acid group in drug design.[11]
Applications in Medicinal Chemistry: From Scaffold to Drug Candidate
The this compound scaffold is a proven platform for the development of agents targeting a range of diseases.
Anticancer Agents (Kinase Inhibitors)
Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the target kinase. The 4-aminoquinoline scaffold, readily accessible from this compound, is a well-established pharmacophore for this purpose. For example, 4-anilinoquinoline-3-carbonitriles have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key targets in cancer therapy.[8] The anilino moiety at C4 occupies the hydrophobic region of the ATP pocket, while the quinoline nitrogen forms a critical hydrogen bond with the hinge region of the kinase.
Antimalarial Drugs
The 4-aminoquinoline core is famously represented by the antimalarial drug chloroquine.[15] Structure-activity relationship (SAR) studies have shown that an electron-withdrawing group at the C7 position (like chlorine) and a basic dialkylaminoalkylamino side chain at the C4 position are crucial for activity.[15] By reacting this compound with various diamines, novel analogs can be synthesized to explore new SAR and combat drug-resistant strains of Plasmodium falciparum.[12] The mechanism of action is believed to involve the inhibition of hemozoin formation in the parasite's digestive vacuole.[12]
Antibacterial Agents
Quinolone and fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, demonstrate the potential of the quinoline scaffold in antibacterial drug design. Derivatives of quinoline-3-carbonitrile have been reported as valuable starting materials for broad-spectrum antibacterial agents.[1] The ability to easily diversify the C4 position allows for the optimization of antibacterial potency and spectrum.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol provides a representative method for the synthesis of a 4-aminoquinoline-3-carbonitrile derivative, a key step in the development of kinase inhibitors or antimalarial candidates.
Synthesis of 4-(Morpholino)quinoline-3-carbonitrile
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.30 mmol, 1.0 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
Add morpholine (0.55 mL, 6.36 mmol, 1.2 equiv.).
-
Finally, add anhydrous potassium carbonate (K₂CO₃) (1.46 g, 10.6 mmol, 2.0 equiv.).
-
-
Reaction Execution:
-
Heat the reaction mixture to 120 °C and stir for 24 hours.[13]
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase), visualizing with a UV lamp. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (100 mL). A precipitate should form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold diethyl ether to aid drying.
-
Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to obtain the pure 4-(morpholino)quinoline-3-carbonitrile.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
-
Conclusion and Future Perspectives
This compound has firmly established its role as a high-value building block in modern medicinal chemistry. Its predictable reactivity and the biological relevance of its derivatives make it a go-to scaffold for initiating drug discovery programs. The dual functionality allows for the rapid generation of compound libraries with diverse substituents, facilitating the exploration of structure-activity relationships.
Future research will likely focus on expanding the repertoire of reactions at the C4 and C3 positions, employing novel cross-coupling technologies and C-H activation strategies to access previously unattainable chemical space. Furthermore, the incorporation of this scaffold into more complex drug modalities, such as Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), represents an exciting frontier for leveraging its proven pharmacophoric features. As the challenges of drug resistance and the need for more selective therapeutics grow, the strategic application of versatile building blocks like this compound will remain indispensable to the art and science of drug discovery.
References
- Madrid, D. C., et al. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters.
- Hamama, W. S., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. 2018.
- Abdi, B., et al. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ResearchGate. 2021.
- Mekheimer, R. A., et al. Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Bentham Science Publishers. 2019.
- PubChem. Ethyl 4-Chloroquinoline-3-carboxylate. National Center for Biotechnology Information.
- Tarawneh, A. H. A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. 2022.
- Hamama, W. S., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- Egan, T. J. Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials. Mini Reviews in Medicinal Chemistry. 2001.
- International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. 2016.
- Medicinal Chemistry. Structure Activity Relationship of 4 Amino Quinoline Chloroquine. YouTube. 2025.
- ResearchGate. Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. 2025.
- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. 2024.
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. ijsr.net [ijsr.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 12. Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
solubility and stability of 4-Chloroquinoline-3-carbonitrile
An In-depth Technical Guide to the Solubility and Stability of 4-Chloroquinoline-3-carbonitrile
Executive Summary
This compound is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. A comprehensive understanding of its physicochemical properties—specifically aqueous and organic solubility, as well as chemical stability under stress conditions—is a prerequisite for its effective use in drug discovery and development pipelines. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides the foundational chemical principles, predictive insights, and detailed experimental protocols necessary for a research team to fully characterize its solubility and stability profile. This document is structured to serve as a practical, self-validating framework for generating the critical data required for lead optimization, formulation development, and regulatory compliance.
Physicochemical Foundation of this compound
Before delving into experimental determination, a theoretical assessment based on the molecule's structure provides a predictive framework for its behavior.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source / Comment |
|---|---|---|
| CAS Number | 69875-49-6 | [1] |
| Molecular Formula | C₁₀H₅ClN₂ | [1] |
| Molecular Weight | 188.61 g/mol | [1] |
| Appearance | Solid (predicted/supplier data) | |
| Calculated LogP (XLogP3) | 2.5 | [1] |
| Topological Polar Surface Area (TPSA) | 36.7 Ų | [1] |
| Hydrogen Bond Donors | 0 | Structural Inspection |
| Hydrogen Bond Acceptors | 2 (N in quinoline, N in nitrile) | Structural Inspection |
Expert Insights: The calculated LogP of 2.5 suggests moderate lipophilicity. Combined with the absence of hydrogen bond donors and a relatively low polar surface area, we can predict that this compound will exhibit poor aqueous solubility.[2] The molecule lacks readily ionizable functional groups, thus its aqueous solubility is expected to be largely independent of pH across the physiological range. Conversely, its solubility should be significantly higher in common organic solvents, particularly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
Solubility Profiling: A Practical Guide
Accurate solubility data is the bedrock of successful drug development, influencing everything from biological screening to formulation. The following sections provide a robust workflow for determining both kinetic and thermodynamic solubility.
Experimental Workflow for Solubility Determination
The following diagram outlines a standard workflow for comprehensive solubility assessment.
Caption: Workflow for kinetic and thermodynamic solubility determination.
Detailed Protocol: Thermodynamic Solubility via Shake-Flask (ICH Harmonised Guideline)
This method is considered the gold standard for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant media.
Materials:
-
This compound
-
Solvents: Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl (pH ~1), Acetate Buffer (pH 4.5), DMSO, Ethanol (95%), Acetonitrile.
-
HPLC-grade water and solvents for mobile phase.
-
Calibrated analytical balance, vortex mixer, orbital shaker with temperature control.
-
2.0 mL glass vials with screw caps.
-
0.22 µm syringe filters (PTFE or other solvent-compatible material).
-
HPLC system with UV detector.
Methodology:
-
Preparation: Add an excess of solid this compound to a series of 2.0 mL glass vials (e.g., add ~5 mg to 1 mL of solvent, ensuring solid remains undissolved).
-
Solvent Addition: Add 1.0 mL of each test solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for at least 24 hours. Causality Note: 24-48 hours is typically required to ensure the system reaches true thermodynamic equilibrium between the solid and dissolved states.
-
Phase Separation: After equilibration, allow the vials to stand for 1 hour to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. Self-Validation: This filtration step is critical to remove all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.
-
Dilution: Dilute the filtered sample with the appropriate mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of the saturated solution by correcting for the dilution factor.
-
Verification: Visually inspect the original vials to confirm that excess solid material remains, validating that a saturated solution was achieved.
Data Presentation: Solubility Profile
Results should be collated into a clear, comparative format.
Table 2: Experimentally Determined Solubility of this compound
| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|
| 0.1 M HCl (pH 1.2) | Shake-Flask | 25 | [Experimental Data] | [Experimental Data] |
| Acetate Buffer (pH 4.5) | Shake-Flask | 25 | [Experimental Data] | [Experimental Data] |
| PBS (pH 7.4) | Shake-Flask | 25 | [Experimental Data] | [Experimental Data] |
| Water | Shake-Flask | 25 | [Experimental Data] | [Experimental Data] |
| Ethanol | Shake-Flask | 25 | [Experimental Data] | [Experimental Data] |
| Acetonitrile | Shake-Flask | 25 | [Experimental Data] | [Experimental Data] |
| DMSO | Shake-Flask | 25 | [Experimental Data] | [Experimental Data] |
Chemical Stability Assessment: Forced Degradation Studies
Forced degradation (stress testing) is a regulatory requirement (ICH Q1A) and a vital tool for understanding a molecule's intrinsic stability.[3] It helps in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[4]
Predicted Degradation Pathways
The chemical structure of this compound contains two primary sites susceptible to degradation: the C4-chloro substituent and the C3-nitrile group.
-
Hydrolytic Degradation: This is the most probable degradation pathway. The electron-withdrawing nature of the quinoline ring system makes the C4 position susceptible to nucleophilic substitution. Under aqueous conditions (acidic, basic, or neutral), the chlorine atom can be displaced by water or a hydroxide ion to form 4-hydroxyquinoline-3-carbonitrile, which exists in tautomeric equilibrium with its more stable quinolone form, 4-oxo-1,4-dihydroquinoline-3-carbonitrile .[5][6] Under more forcing hydrolytic conditions (strong acid or base with heat), the nitrile group could subsequently hydrolyze to a carboxamide and then to a carboxylic acid.
-
Photolytic Degradation: Quinoline-based scaffolds are known to be sensitive to light.[7] Exposure to UV or high-intensity visible light could lead to complex degradation, potentially involving radical mechanisms or ring cleavage. A quinoline-triclosan hybrid was found to be stable under most stress conditions except for light exposure, highlighting the importance of this test.[7]
-
Oxidative Degradation: The molecule lacks highly susceptible moieties for oxidation (like phenols or sulfides). However, oxidation could potentially lead to the formation of an N-oxide on the quinoline nitrogen under strong oxidative stress.
-
Thermal Degradation: The compound is expected to be stable at typical pharmaceutical processing temperatures but may degrade under extreme heat.
Caption: Predicted major degradation pathways for this compound.
Experimental Workflow for Forced Degradation
A systematic approach is required to generate meaningful and interpretable degradation samples.
Caption: General workflow for a forced degradation study.
Detailed Protocol: Forced Degradation Study
Objective: To identify the degradation pathways and products of this compound under various stress conditions to support the development of a stability-indicating method.
General Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50 v/v).
-
The target degradation is typically 5-20%.[8] Samples should be taken at various time points (e.g., 2, 8, 24, 48 hours) to find the optimal duration.
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60 °C. At each time point, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at room temperature. Causality Note: Base hydrolysis is often much faster than acid hydrolysis for haloquinolines; starting at room temperature prevents excessive degradation. At each time point, withdraw an aliquot and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Store a known quantity of the solid compound in a vial at 80 °C. At each time point, dissolve a portion of the solid in the initial solvent to achieve the target concentration.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette or other UV-transparent container) and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.
Detailed Protocol: Stability-Indicating HPLC Method Development
Objective: To develop a quantitative HPLC method that can separate this compound from all process impurities and degradation products.
Starting Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (A robust, general-purpose column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm or λmax).
-
Injection Volume: 10 µL.
Methodology:
-
Initial Analysis: Inject the unstressed (control) sample to determine the retention time of the parent peak.
-
Degradation Sample Analysis: Inject each of the stressed samples (after neutralization/dilution).
-
Method Optimization:
-
Examine the chromatograms for resolution between the parent peak and any new peaks (degradants).
-
If co-elution occurs, adjust the gradient slope (make it shallower for better resolution), the organic modifier (e.g., switch to methanol), or the pH of the aqueous mobile phase.
-
-
Peak Purity Analysis (Self-Validation): Use the DAD to assess peak purity for the parent peak in the presence of degradants. The spectra across the peak should be homogenous, confirming that no degradant is co-eluting.
-
Mass Balance Calculation: The total response (parent peak area + sum of all degradant peak areas) should remain relatively constant compared to the initial response of the unstressed sample. This ensures all significant degradants are being detected.
Conclusion and Recommendations
This guide establishes a comprehensive framework for the definitive characterization of the . Based on its chemical structure, the compound is predicted to have low, pH-independent aqueous solubility and to be primarily susceptible to hydrolytic degradation at the C4-chloro position and photolytic degradation .
It is imperative for any research team working with this molecule to perform the detailed experimental protocols outlined herein. The resulting data on solubility in relevant biorelevant media and organic solvents, coupled with a validated stability-indicating HPLC method and an understanding of its degradation liabilities, will provide the solid scientific foundation needed to de-risk its development, enable robust formulation design, and ensure the quality and safety of future therapeutic candidates derived from this important chemical scaffold. All generated data should be meticulously documented to support future regulatory filings.
References
- Lhasa Limited. (2021). Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth. [Link]
- Luffer-Atlas, D., et al. (2007). Prediction of drug degradants using DELPHI: an expert system for focusing knowledge. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 349-363. [Link]
- Klick, S., et al. (2005). Early Prediction of Pharmaceutical Oxidation Pathways by Computational Chemistry and Forced Degradation. Pharmaceutical Research, 22(1), 103-116. [Link]
- Scilit. (2014).
- Ghaffari, A., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 123(15), 9239-9286. [Link]
- Lhasa Limited. (2021). Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth. [Link]
- Comer, J. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 69140, 4-Chloroquinoline. [Link]
- Avdeef, A. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET & DMPK, 10(4), 363-410. [Link]
- Avdeef, A. (2023). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 256888, 4-Chloro-3-methylquinoline. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11275808, 4-Chloro-3-nitroquinoline. [Link]
- Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. [Link]
- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8149-8182. [Link]
- Bajaj, S., et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Sharpless, B. (2014). Forced Degradation Studies for Biopharmaceuticals.
- Abdel-Wahab, B. F., et al. (2015). Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. Journal of the Chinese Chemical Society, 62(6), 463-480. [Link]
- Charman, S. A., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 54(13), 4547-4560. [Link]
- Wang, T., et al. (2010). Improved process for preparation of coupled products from 4-amino-3-cyanoquinolines using stabilized intermediates.
- Shionogi & Co., Ltd. (2015). Stable crystal of 4-oxoquinoline compound.
- Ravisankar, P., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 109-119. [Link]
- Pfizer Inc. (2010). 4-phenylamino-quinazolin-6-yl-amides.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- Al-Dhfyan, A., et al. (2023).
- Shanghai Hengrui Pharmaceutical Co., Ltd. (2014). Deuterated 3-cyano quinoline compound, pharmaceutical composition, preparation method and use thereof.
- Li, W., et al. (2015). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic Letters, 17(15), 3798-3801. [Link]
- Price, C. C., & Roberts, R. M. (1950). UNITED STATES PATENT OFFICE.
- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8149-8182. [Link]
- Li, J., et al. (2021). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry, 45(38), 17743-17747. [Link]
- Bayer Aktiengesellschaft. (2001). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
- Transform Pharmaceuticals, Inc. (2011). Pharmaceutical co-crystal compositions.
- Liebman, E. E., et al. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride.
- Al-Ostath, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1359419. [Link]
- Patel, D., et al. (2017). 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews: Journal of Chemistry, 6(1). [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. biopharminternational.com [biopharminternational.com]
Unlocking Therapeutic Potential: A Technical Guide to 4-Chloroquinoline-3-carbonitrile Derivatives and Their Molecular Targets
This guide provides an in-depth exploration of the burgeoning field of 4-chloroquinoline-3-carbonitrile derivatives, a class of heterocyclic compounds demonstrating significant promise in therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular targets of these derivatives, elucidates the mechanistic rationale behind their activity, and provides detailed experimental methodologies for their investigation. By synthesizing current research and providing practical insights, this guide aims to empower the scientific community to further explore and exploit the therapeutic potential of this versatile chemical scaffold.
The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a well-established pharmacophore, forming the backbone of numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The this compound core represents a particularly intriguing scaffold. The presence of the chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups to modulate biological activity and pharmacokinetic properties. The electron-withdrawing carbonitrile group at the 3-position significantly influences the electronic properties of the quinoline ring, often enhancing the cytotoxic and kinase inhibitory activity of the molecule.[1] This unique combination of features makes this compound derivatives a versatile platform for the development of targeted therapies.
Key Therapeutic Targets and Mechanisms of Action
Research has illuminated a diverse array of molecular targets for this compound derivatives, positioning them as promising candidates for treating a spectrum of diseases, from cancer to inflammatory disorders and infectious diseases.
Anticancer Activity: Targeting Aberrant Signaling and Cellular Machinery
The most extensively studied application of this compound derivatives is in oncology. Their anticancer effects are often attributed to the inhibition of key proteins involved in cancer cell proliferation, survival, and metastasis.
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2] The this compound scaffold has proven to be an effective template for the design of potent kinase inhibitors.
-
Src Family Kinases: Optimization of 4-phenylamino-3-quinolinecarbonitriles has led to the discovery of potent inhibitors of Src kinase.[3] For instance, one derivative demonstrated an IC50 of 1.2 nM in a Src enzymatic assay and inhibited Src-dependent cell proliferation with an IC50 of 100 nM.[3]
-
EGFR and HER2: 4-Anilinoquinoline-3-carbonitriles have been identified as potential dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] These receptors are key drivers in many epithelial cancers.
-
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5] Quinoline derivatives have been shown to inhibit VEGFR-2, suggesting their potential as anti-angiogenic agents.
-
PI3K/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is frequently hyperactivated in cancer. Novel quinoline derivatives have been developed as potent PI3K/mTOR dual inhibitors, with some exhibiting IC50 values in the nanomolar range against PI3Kα.[6]
Table 1: Kinase Inhibitory Activity of Selected Quinoline-3-carbonitrile Derivatives
| Derivative Class | Target Kinase | IC50 Value | Reference |
| 4-Phenylamino-3-quinolinecarbonitrile | Src | 1.2 nM | [3] |
| 4-Anilinoquinoline-3-carbonitrile | EGFR/HER2 | - | [4] |
| 4-Acrylamido-quinoline | PI3Kα | 0.50 - 2.03 nM | |
| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine | mTOR | 64 nM | [7] |
Beyond kinase inhibition, these derivatives have been implicated in other anticancer mechanisms:
-
Inhibition of Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition can lead to cancer cell death.[1]
-
Disruption of Microtubule Polymerization: Microtubules are critical for cell division, and their disruption can arrest the cell cycle and induce apoptosis.[1]
Anti-inflammatory Properties: Modulating Key Inflammatory Pathways
Chronic inflammation is a key factor in the development of numerous diseases. Quinoline derivatives, including those with the 4-chloro-3-carbonitrile scaffold, have demonstrated significant anti-inflammatory potential by targeting key mediators of the inflammatory response.
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation.[1] Novel quinoline molecules have been shown to inhibit the canonical NF-κB pathway at concentrations as low as 5 μM, interfering with TNF-induced NF-κB nuclear translocation.[1][8]
-
Tpl2 Kinase Inhibition: Tpl2 kinase is a key regulator of TNF-α production. Quinoline-3-carbonitriles have been identified as potent inhibitors of Tpl2 kinase, leading to the suppression of TNF-α release.[9]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: COX and LOX are enzymes that produce pro-inflammatory mediators. Quinoline derivatives have been explored as inhibitors of both COX and LOX, with some hybrids showing potent dual inhibitory activity.[10][11]
Anti-infective Applications: A Renewed Focus
The quinoline core has a long history in the fight against infectious diseases, most notably malaria. The this compound scaffold is being investigated for a new generation of anti-infective agents.
-
Antibacterial Activity: Bacterial DNA gyrase and topoisomerase IV are validated targets for antibacterial drugs. Novel quinoline-3-carbonitrile derivatives have been synthesized and shown to have promising antimicrobial activities, with molecular docking studies suggesting they bind to the active site of DNA gyrase.[12][13]
-
Antimalarial Potential: The primary target for many quinoline antimalarials is the parasite's heme detoxification pathway. These drugs are thought to inhibit the formation of hemozoin, leading to the accumulation of toxic free heme.[4][14] Other potential targets in Plasmodium falciparum include the cytochrome bc1 complex and lactate dehydrogenase.[4][15]
Experimental Workflows for Target Validation
The identification and validation of therapeutic targets are critical steps in drug discovery. The following section outlines key experimental protocols used to investigate the mechanisms of action of this compound derivatives.
General Workflow for Target Identification and Validation
Caption: A generalized workflow for identifying and validating therapeutic targets.
Detailed Experimental Protocols
This assay is fundamental for determining the potency of a compound against a specific kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using a variety of methods, including radioactivity, fluorescence, or luminescence.[16][17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the target kinase and its specific substrate in assay buffer.
-
Prepare a solution of ATP.
-
-
Assay Procedure:
-
In a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Include positive controls (known inhibitor) and negative controls (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase.
-
Stop the reaction.
-
-
Detection:
-
Measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, TR-FRET, or luminescence-based ADP detection).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) using non-linear regression analysis.
-
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[18][19]
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against compound concentration.[20]
-
Caption: A workflow diagram of the MTT cytotoxicity assay.
Future Perspectives and Conclusion
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The existing body of research strongly supports their potential as anticancer, anti-inflammatory, and anti-infective drugs. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 4- and other positions of the quinoline ring will provide deeper insights into the structural requirements for potent and selective activity against various targets.
-
Target Deconvolution: For derivatives identified through phenotypic screening, robust target deconvolution strategies are essential to elucidate their precise mechanisms of action.
-
In Vivo Evaluation: Promising lead compounds identified from in vitro studies must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Exploring the synergistic effects of this compound derivatives with existing therapeutic agents could lead to more effective treatment strategies, particularly in cancer.
References
- Mekkawy, A. I., et al. (2021). Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition. Frontiers in Chemistry, 9, 706927.
- Papadopoulos, S., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 25(9), 4909.
- El-Gamal, K. M., et al. (2018). Synthesis, docking, QSAR, ADMET and antimicrobial evaluation of new quinoline-3-carbonitrile derivatives as potential DNA-gyrase inhibitors. Journal of Molecular Structure, 1165, 333-346.
- Hu, Y., et al. (2025). The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. European Journal of Medicinal Chemistry, 285, 116789.
- Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-398.
- Hu, Y., et al. (2006). Inhibition of Tpl2 kinase and TNFalpha production with quinoline-3-carbonitriles for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 16(23), 6067-6072.
- Indian Journal of Pharmaceutical Sciences. (2010). Note Synthesis and cytotoxicity of new quinoline derivatives.
- Koprowska, K., et al. (2022).
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- ResearchGate. PI3Kα inhibitory activity and anti-proliferative activity of compounds 8a-o and 10.
- Gorka, A. P., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22936-22941.
- Eissa, I. H., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. Archiv der Pharmazie, 353(12), e2000277.
- Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965-3977.
- ResearchGate. Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues at the entrance to PI3Kα active site: our previous and current work.
- Ahmad, I., et al. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry, 15(8), 1035-1043.
- Ferreira, M., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Kumar, A., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(24), 6838-6841.
- Zaini, N. A., et al. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinine - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Tpl2 kinase and TNFalpha production with quinoline-3-carbonitriles for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
preliminary investigation of 4-Chloroquinoline-3-carbonitrile cytotoxicity
An In-depth Technical Guide
Topic: Preliminary Investigation of 4-Chloroquinoline-3-carbonitrile Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound represents a compelling molecular scaffold for investigation in oncology drug discovery. As a derivative of the quinoline ring system, which is a well-established pharmacophore in numerous approved therapeutic agents, its specific functionalization with a chloro group at position 4 and a carbonitrile group at position 3 suggests a potential for potent and selective biological activity.[1] This technical guide, written from the perspective of a Senior Application Scientist, outlines a structured, multi-phase approach for the preliminary cytotoxic evaluation of this compound. We move beyond simple protocols to provide the underlying scientific rationale for experimental choices, ensuring a self-validating and logical investigational workflow. This document details primary screening for cytotoxic potency via metabolic assays, followed by secondary mechanistic assays to explore the induction of apoptosis and cell cycle arrest. Each phase is supported by detailed, field-tested protocols, data interpretation guidelines, and visualizations to create a comprehensive framework for researchers initiating studies on this or similar novel chemical entities.
Introduction: The Rationale for Investigating this compound
The quinoline heterocycle is a privileged structure in medicinal chemistry, forming the core of many compounds with proven anticancer activity.[2] The discovery of natural quinoline alkaloids with therapeutic properties, such as camptothecin, spurred extensive research into synthetic derivatives as potential anticancer drugs.[3] The strategic functionalization of the quinoline scaffold is a key approach in modern drug design to enhance efficacy and modulate mechanism of action.[4][5]
The subject of this guide, this compound, possesses two key features that make it a high-priority candidate for cytotoxic screening:
-
The 4-Chloro Group: The chlorine atom at the 4-position is a reactive site, enabling nucleophilic substitution, which is a common strategy for synthesizing libraries of 4-aminoquinoline derivatives.[6][7] More importantly, this halogen can contribute significantly to the molecule's binding affinity and overall biological activity.
-
The 3-Carbonitrile Group: The electron-withdrawing nature of the carbonitrile group at the 3-position can significantly influence the electronic properties of the quinoline ring, potentially enhancing the molecule's interaction with biological targets and increasing its cytotoxic potency.[1]
A preliminary investigation, therefore, is not merely about confirming toxicity but about characterizing its potency, selectivity, and fundamental mechanism of action. The objective is to generate a foundational dataset to justify further, more resource-intensive studies.
Pre-Experimental Considerations: Setting the Stage for Success
Before any cell-based assay is performed, foundational work must be done to ensure the reliability and reproducibility of the data.
Physicochemical Properties and Compound Handling
-
Solubility: The compound's solubility is the most critical initial parameter. Dimethyl sulfoxide (DMSO) is the most common solvent for initial screening. A stock solution of high concentration (e.g., 10-50 mM) should be prepared. It is crucial to determine the maximum concentration of DMSO that can be tolerated by the selected cell lines without inducing cytotoxicity (typically ≤ 0.5% v/v).
-
Stability: The stability of the compound in DMSO stock solution at -20°C or -80°C and in cell culture media at 37°C should be assessed, especially if experiments are to be conducted over extended periods (e.g., > 72 hours). Degradation can lead to an underestimation of potency.
Selection of Appropriate Cell Models
The choice of cell lines is fundamental to the relevance of the study. A well-designed initial panel should include:
-
Multiple Cancer Cell Lines: Select cell lines from different tissue origins (e.g., breast, lung, colon) to assess the breadth of activity. For instance, a panel could include MDA-MB-231 (breast), A549 (lung), and HCT-116 (colon).[3][4]
-
A Non-Cancerous Control Cell Line: To assess selectivity, a non-transformed cell line, such as human dermal fibroblasts (HFF-1) or bronchial epithelial cells (BEAS-2B), is essential.[3][8] A compound that is equally toxic to cancerous and normal cells has a low therapeutic index and is a less promising candidate.
Phase 1: Primary Cytotoxicity Screening via MTT Assay
The first step is to determine the concentration-dependent effect of the compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of a cell population, which, in most cases, is proportional to the number of viable cells.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is constant across all wells.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only) to the respective wells.
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Presentation
The primary output is the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%. This is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a non-linear regression curve.
Data Presentation:
| Cell Line | Tissue of Origin | Type | IC₅₀ (µM) after 48h | Selectivity Index (SI)¹ |
| HFF-1 | Skin | Normal Fibroblast | > 100 | - |
| MDA-MB-231 | Breast | Adenocarcinoma | 15.2 | > 6.6 |
| A549 | Lung | Adenocarcinoma | 21.5 | > 4.7 |
| HCT-116 | Colon | Colorectal Carcinoma | 12.8 | > 7.8 |
| ¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable. |
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for determining IC₅₀ using the MTT assay.
Phase 2: Mechanistic Elucidation
Once the IC₅₀ is established, the next logical step is to investigate how the compound kills the cells. The two most common mechanisms for anticancer agents are the induction of apoptosis and cell cycle arrest.
Investigating Apoptosis Induction
Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Detailed Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at concentrations around the IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualization: Simplified Apoptosis Pathways
Caption: The four main phases of the eukaryotic cell cycle.
Synthesizing the Preliminary Findings
The culmination of this preliminary investigation is the creation of a cohesive biological profile for this compound.
-
Potency & Selectivity: The IC₅₀ values from the MTT assay establish the compound's potency and its therapeutic window. A high selectivity index suggests the compound preferentially targets cancer cells, a highly desirable trait. [8]* Mechanism of Death: The Annexin V/PI assay determines if the compound induces a clean, apoptotic cell death. A significant increase in the Annexin V-positive population is a strong indicator. [9][10]* Mode of Action: The cell cycle analysis reveals if the compound interferes with cell division. For example, an accumulation of cells in the G2/M phase suggests a potential interaction with the microtubule network, while an S-phase arrest might indicate interference with DNA synthesis. [11][12] Based on these integrated results, a mechanistic hypothesis can be formulated. For example: "this compound exhibits selective cytotoxicity against HCT-116 colon cancer cells (IC₅₀ = 12.8 µM) by inducing G2/M cell cycle arrest, which subsequently leads to the initiation of the apoptotic cell death cascade." This hypothesis provides a clear direction for future, more in-depth studies, such as Western blotting for key cell cycle (e.g., p21, cyclins) and apoptosis (e.g., caspases, Bcl-2 family) regulatory proteins. [3]
Conclusion
This guide outlines a logical and efficient workflow for the preliminary cytotoxic investigation of this compound. By progressing from broad cytotoxicity screening to more focused mechanistic assays, researchers can build a robust foundational understanding of a compound's biological activity. This structured approach ensures that resources are directed toward compounds with the most promising therapeutic potential, characterized by high potency, cancer cell selectivity, and a defined mechanism of action. The data generated through these methods is essential for making informed decisions in the early stages of the drug discovery pipeline.
References
- Zielińska-Psuja, B., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044.
- Zielińska-Psuja, B., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Library of Medicine.
- Al-Ostath, A., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5).
- Abbas, S., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(51), 30541-30561.
- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 61(6), 354-360.
- Shaaban, M. R., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8567-8605.
- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed.
- Request PDF (n.d.). Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. ResearchGate.
- da Silva, G. N., et al. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational New Drugs, 38(4), 1020-1030.
- Verite, A., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234.
- de F. P. da Costa, C., et al. (2014). Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. Molecules, 19(5), 6651-6673.
- Leal, P. F., et al. (2017). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Biomedicine & Pharmacotherapy, 91, 335-342.
- Verite, A., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
- Rios-Rodriguez, K., et al. (2019). Cell cycle arrest. All the treated samples show some level of arrest at the S (synthesis) phase... ResearchGate.
- El-Damasy, D. A., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 932-949.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. umtm.cz [umtm.cz]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
The C4-Chloro Group in Quinolines: A Gateway to Novel Functionalities in Drug Discovery and Materials Science
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and material properties.[1][2][3] The reactivity of the C4-position, in particular, offers a strategic entry point for the introduction of diverse functional groups that can profoundly modulate the physicochemical and biological characteristics of the quinoline core. This in-depth technical guide provides a comprehensive exploration of the reactivity of the C4-chloro group in quinolines, a key precursor for C4-functionalization. We will delve into the mechanistic underpinnings and practical applications of the two primary strategies for displacing the C4-chloro substituent: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, self-validating protocols to empower the synthesis of novel quinoline-based molecules.
The Privileged Quinoline Scaffold and the Significance of C4-Functionalization
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a "privileged structure" in medicinal chemistry.[4] This is evidenced by its presence in a multitude of approved drugs with diverse therapeutic applications, including antimalarials (chloroquine, mefloquine), antibacterials (ciprofloxacin), and anticancer agents.[1][3] The functionalization at the C4-position is particularly crucial for the biological activity of many of these drugs.[4] For instance, the 4-aminoquinoline pharmacophore is central to the antimalarial activity of chloroquine and its analogs.[1]
The C4-chloro group serves as a versatile synthetic handle, enabling the introduction of a wide array of substituents through various chemical transformations. The electron-withdrawing effect of the quinoline nitrogen atom enhances the electrophilicity of the C4-carbon, making it susceptible to nucleophilic attack.[4] This inherent reactivity makes 4-chloroquinolines valuable starting materials for the synthesis of diverse libraries of compounds for drug discovery and for the development of novel organic materials.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The most common method for the functionalization of 4-chloroquinolines is through nucleophilic aromatic substitution (SNAr).[4] This reaction involves the attack of a nucleophile on the electron-deficient C4-carbon, leading to the displacement of the chloride leaving group.[4]
Mechanistic Insights
The SNAr reaction at the C4-position of quinolines proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the C4-carbon, which is activated by the electron-withdrawing quinoline nitrogen. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion.
The rate-determining step is typically the initial nucleophilic attack.[5] The stability of the Meisenheimer complex, which is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom, is a key factor driving the reaction forward.
Diagram: Generalized SNAr Mechanism at the C4-Position of Quinoline
Caption: Generalized mechanism of SNAr at the C4-position of quinoline.
Causality Behind Experimental Choices
The choice of reaction conditions for an SNAr reaction on a 4-chloroquinoline is dictated by the nature of the nucleophile and any substituents on the quinoline ring.
-
Nucleophile Strength: Stronger nucleophiles react more readily. For example, primary and secondary alkylamines are generally more reactive than anilines.[1]
-
Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction. For weakly basic nucleophiles like anilines, a stronger base such as sodium hydroxide may be necessary.[4] For primary amines, often no external base is needed as the amine itself can act as a base.[4]
-
Solvent: Polar aprotic solvents like DMF or DMSO are commonly used as they can solvate the cationic counter-ion of the nucleophile, thus increasing its reactivity. Alcohols are also frequently employed.
-
Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.[1] Microwave irradiation has emerged as a powerful technique to accelerate these reactions, often leading to shorter reaction times and higher yields.[1][4]
Experimental Protocols
This protocol describes a general procedure for the synthesis of 4-aminoquinolines from 4-chloroquinolines using conventional heating.
Materials:
-
Substituted 4-chloroquinoline
-
Amine (primary or secondary)
-
Solvent (e.g., ethanol, isopropanol, or DMF)
-
Base (if necessary, e.g., triethylamine, potassium carbonate)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
To a solution of the 4-chloroquinoline (1.0 eq) in the chosen solvent, add the amine (1.0-1.5 eq).
-
If required, add a suitable base (1.0-1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
This protocol provides a general method for the rapid synthesis of 4-aminoquinolines using microwave irradiation.
Materials:
-
Substituted 4-chloroquinoline
-
Amine
-
Solvent (e.g., DMSO, ethanol)
-
Base (if necessary)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 4-chloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and the appropriate solvent.
-
Add a base if necessary, depending on the nature of the amine nucleophile.[4]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 140-180 °C) for a specified time (e.g., 20-30 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: SNAr with Various Nucleophiles
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Alkylamines | Conventional heating (T > 120°C, t > 24 h) in alcohol or DMF | 4-Alkylaminoquinolines | Good | [1] |
| Secondary Dialkylamines | Conventional heating | 4-Dialkylaminoquinolines | Better than primary alkylamines | [1] |
| Anilines | Conventional heating (harsher conditions than alkylamines) | 4-Arylaminoquinolines | Moderate to Good | [1] |
| Benzene-1,2-diamines | Ultrasound | 4-(Diaminophenyl)aminoquinolines | 78-81% | [1] |
| Various amines | Microwave (140-180°C, 20-30 min) in DMSO | 4-Aminoquinolines | 80-95% | [1] |
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Scope
While SNAr is highly effective for introducing N, O, and S-nucleophiles, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds at the C4-position, significantly broadening the scope of accessible 4-substituted quinolines.[6][7]
Diagram: Overview of Palladium-Catalyzed Cross-Coupling at C4
Caption: Palladium-catalyzed cross-coupling reactions at the C4-position of quinoline.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds.[8][9] In the context of 4-chloroquinolines, it allows for the introduction of a wide variety of aryl and heteroaryl substituents.
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:[10]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 4-chloroquinoline to form a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the chloride. This step is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the C-C bond and regenerating the Pd(0) catalyst.
-
Palladium Source: A variety of Pd(0) and Pd(II) precursors can be used, such as Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[6][11]
-
Ligand: The choice of phosphine ligand is critical for the success of the coupling, especially with less reactive aryl chlorides. Electron-rich and sterically bulky ligands, such as XPhos or SPhos, often enhance the rate of oxidative addition and reductive elimination.[11][12] For heteroaryl chlorides, bidentate ligands like DtBPF can be effective in preventing the formation of inactive catalyst complexes.[13]
-
Base: A base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is essential for the transmetalation step.[6][11]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.
Materials:
-
4-Chloroquinoline derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or sealed tube
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the 4-chloroquinoline (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., 2-5 mol%), and base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to 4-alkynylquinolines.[14][15] These products are valuable intermediates for further transformations.
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[14]
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the 4-chloroquinoline to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species that participates in the transmetalation step with the palladium complex.
Materials:
-
4-Chloroquinoline derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (an amine, e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 4-chloroquinoline (1.0 eq), palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).
-
Add the solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 eq).
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Work-up the reaction by filtering off the amine salt and removing the solvent.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[7][16] It offers an alternative to the classical SNAr for the synthesis of 4-aminoquinolines, often under milder conditions and with a broader substrate scope.
The catalytic cycle involves:[7][17]
-
Oxidative Addition: Pd(0) adds to the 4-chloroquinoline.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, yielding the 4-aminoquinoline and regenerating the Pd(0) catalyst.
-
Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as XPhos, BrettPhos, or Josiphos-type ligands, are highly effective in promoting the reaction.[18][19]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) being common choices.[18][19]
-
Palladium Precatalyst: Pre-formed palladium-ligand complexes (precatalysts) are often used for their air stability and high reactivity.[19]
Materials:
-
4-Chloroquinoline derivative
-
Amine
-
Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos)
-
Strong base (e.g., NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Inert atmosphere glovebox or Schlenk line technique
Procedure:
-
Inside a glovebox or under a stream of inert gas, charge a reaction vessel with the palladium source, ligand (if not using a precatalyst), and base.
-
Add the anhydrous solvent, followed by the 4-chloroquinoline (1.0 eq) and the amine (1.1-1.2 eq).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over a drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Conclusion: A Versatile Toolkit for Quinoline Functionalization
The C4-chloro group in quinolines is a highly valuable and reactive functional group that provides a versatile entry point for the synthesis of a vast array of novel derivatives. The choice between nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions depends on the desired functionality to be introduced. SNAr remains a robust and straightforward method for the introduction of heteroatom nucleophiles, while the suite of palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—offers unparalleled scope for the formation of C-C and C-N bonds, enabling the construction of complex molecular architectures. A thorough understanding of the underlying mechanisms and the rationale behind the selection of reaction conditions, as detailed in this guide, is essential for researchers aiming to leverage the reactivity of the C4-chloro group in their pursuit of new therapeutic agents and advanced materials.
References
- Buchwald, S. L., et al. (2007). A rapid two-step synthesis of 2-aryl- and 2-vinylquinolin-4-ones.
- Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789.
- Antony, S., et al. (2012). Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives. Organic & Biomolecular Chemistry, 10(16), 3149-3152.
- Sánchez, M. V., et al. (2020). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Molecules, 25(21), 5085.
- Yadav, J. S., et al. (2019). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. European Journal of Medicinal Chemistry, 183, 111718.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. BenchChem.
- Gougoutas, J. Z., et al. (2009). Base-dependent selectivity of an SNAr reaction. Tetrahedron Letters, 50(48), 6659-6662.
- Al-Tel, T. H. (2007). One-pot synthesis of 4-arylquinolines from aromatic aminoketones and vinylphosphonium salts. Tetrahedron Letters, 48(46), 8141-8143.
- Sharma, U., et al. (2019). C4‐Arylated Quinolines via Povarov Type Multicomponent Reaction. European Journal of Organic Chemistry, 2019(16), 2753-2758.
- Biscoe, M. R., & Buchwald, S. L. (2009). A Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 131(42), 15350-15359.
- Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1370425.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Singh, P., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. Current Organic Synthesis, 18(6), 619-645.
- Chibale, K., et al. (2010). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Molecules, 15(11), 8196-8208.
- Kumar, S., et al. (2013). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry, 21(21), 6333-6345.
- Vanelle, P., et al. (2013). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Tetrahedron, 69(14), 2987-2995.
- TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.
- Nolan, S. P., et al. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. The Journal of Organic Chemistry, 76(17), 7088-7093.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal.
- Ali, N. M., et al. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 11(07), 212-223.
- Gouverneur, V., & Brown, J. M. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(3), 1745-1758.
- Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(6), 7549-7566.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Wikipedia. (n.d.).
- Sharma, P. C., et al. (2024). A Review on Biological Activity of Quinoline-based Hybrids. Current Organic Chemistry, 28.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Nolan, S. P., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Nolan, S. P., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed.
- Blum, J., & Alper, H. (2013). A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. Inorganic Chemistry Frontiers, 1(1), 77-83.
- The Organic Chemist. (2025).
- Sigman, M. S., & Toste, F. D. (2021).
- Csomós, P., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2636.
- Pérez-Ramírez, J., et al. (2024). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
- ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. YouTube.
- Friščić, T., & Stoddart, J. F. (2018). Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer.
- Reddy, V. P., et al. (2013). Synthesis of quinolines by electrophilic cyclization of n-(2- alkynyl)anilines: 3-iodo-4-phenylquinoline. Tetrahedron Letters, 54(33), 4463-4466.
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. youtube.com [youtube.com]
- 10. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 19. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
The Nitrile Group in Quinoline Scaffolds: A Deep Dive into Electronic Effects and Medicinal Chemistry Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyano-Substituted Quinoline
The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The strategic incorporation of substituents onto this privileged core is a cornerstone of drug design, enabling the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and target engagement. Among the vast arsenal of functional groups available to the medicinal chemist, the nitrile group (–C≡N) stands out for its unique and potent electronic characteristics.
This technical guide provides a comprehensive exploration of the electronic effects of the nitrile group when appended to the quinoline scaffold. We will delve into the fundamental principles governing its influence on the aromatic system, its impact on chemical reactivity, and its multifaceted roles in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to strategically leverage the cyano group in the design of novel quinoline-based therapeutics.
The Electronic Signature of the Nitrile Group: A Tale of Induction and Resonance
The nitrile group exerts a powerful influence on the electron distribution within the quinoline ring system through a combination of inductive and resonance effects.[3][4] Understanding this electronic signature is paramount to predicting the chemical behavior and biological activity of cyanoquinolines.
Inductive Effect (–I): Electron Withdrawal Through the Sigma Framework
The nitrogen atom in the nitrile group is significantly more electronegative than the carbon atom to which it is attached. This disparity in electronegativity results in a strong dipole moment, with the nitrogen atom pulling electron density away from the aromatic ring through the sigma bond.[4] This inductive electron withdrawal (–I effect) is a primary contributor to the nitrile group's overall electron-withdrawing nature.
Resonance Effect (–M): Delocalization of Pi Electrons
The nitrile group also participates in resonance, further withdrawing electron density from the aromatic pi system. The triple bond of the nitrile can accept a pair of pi electrons from the ring, creating resonance structures with a positive charge on the quinoline ring and a negative charge on the nitrogen atom. This mesomeric electron withdrawal (–M effect) is particularly pronounced when the nitrile group is located at positions that allow for effective delocalization of the positive charge, such as the 2-, 4-, 6-, and 8-positions.
Impact on Chemical Reactivity: Modulating the Quinoline Core
The potent electron-withdrawing nature of the nitrile group profoundly alters the reactivity of the quinoline ring, influencing its susceptibility to both electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution (SEAr)
The quinoline ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen heteroatom. The addition of a nitrile group further deactivates the ring, making these reactions even more challenging.[5][6] Electrophilic attack, when it does occur, is directed to the 5- and 8-positions of the benzo portion of the quinoline, as these positions are least deactivated by the combined electron-withdrawing effects of the ring nitrogen and the nitrile group.[6]
Diagram: Electrophilic Aromatic Substitution on a Cyanoquinoline
Caption: Regioselectivity of electrophilic attack on 6-cyanoquinoline.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-withdrawing properties of the nitrile group activate the quinoline ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrile group.[7][8] This is a crucial aspect of their synthetic utility. For instance, a halogen atom at the 2- or 4-position of a cyanoquinoline is highly susceptible to displacement by nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, the stability of which is enhanced by the electron-withdrawing nitrile group.[8][9][10]
Diagram: Nucleophilic Aromatic Substitution on a Cyanoquinoline
Caption: SNAr mechanism on a cyano-activated quinoline.
Influence on the Basicity of the Quinoline Nitrogen
The basicity of the quinoline nitrogen is a key determinant of its behavior in biological systems, influencing its ionization state at physiological pH and its ability to form hydrogen bonds. The electron-withdrawing nature of the nitrile group significantly reduces the electron density on the quinoline nitrogen, thereby decreasing its basicity (i.e., lowering its pKa value).[11][12] This effect is most pronounced when the nitrile group is on the pyridine ring of the quinoline.
Table: Calculated Physicochemical Properties of Cyanoquinoline Compounds
| Compound | Molecular Weight (MW) | Calculated LogP | Polar Surface Area (PSA) | pKa |
| Quinoline | 129.16 | 2.03 | 12.89 | 4.90 |
| 2-Cyanoquinoline | 154.17 | 1.85 | 36.68 | 1.83 |
| 3-Cyanoquinoline | 154.17 | 1.85 | 36.68 | 3.25 |
| 4-Cyanoquinoline | 154.17 | 1.85 | 36.68 | 1.30 |
| 6-Cyanoquinoline | 154.17 | 1.85 | 36.68 | 3.65 |
| 8-Cyanoquinoline | 154.17 | 1.85 | 36.68 | 3.32 |
Note: pKa and LogP values are calculated predictions and may vary from experimental values.[13][14]
The Nitrile Group in Drug Design: A Versatile Tool
The unique electronic properties of the nitrile group make it a highly valuable functional group in drug design.[15][16][17] Its incorporation into a quinoline-based drug candidate can serve multiple strategic purposes.
Bioisosteric Replacement
The nitrile group is often employed as a bioisostere for other functional groups, such as a carbonyl group, a hydroxyl group, or a halogen atom.[17][18][19] This substitution can lead to improved metabolic stability, enhanced target binding, and altered pharmacokinetic properties.[16] For example, the nitrile can act as a hydrogen bond acceptor, mimicking the interaction of a carbonyl oxygen with a protein target.[15][17]
Modulation of Physicochemical Properties
The introduction of a nitrile group can significantly impact a molecule's lipophilicity (LogP) and polar surface area (PSA).[13][17] These parameters are critical for drug absorption, distribution, metabolism, and excretion (ADME). Judicious placement of a nitrile group can help to optimize these properties, for instance, by increasing solubility or improving cell permeability.
Enhancing Target Affinity and Selectivity
The strong dipole moment and hydrogen bonding capability of the nitrile group can lead to favorable interactions within a protein's binding pocket, thereby increasing the affinity and selectivity of the drug candidate.[16][17] X-ray crystallography studies of protein-ligand complexes have provided valuable insights into the specific interactions of nitrile groups with amino acid residues.[15]
Blocking Metabolic Lability
Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The electron-withdrawing nature of the nitrile group can make the quinoline ring less susceptible to such metabolic degradation, thereby increasing the drug's half-life and bioavailability.[15][16]
Synthesis and Characterization of Cyanoquinolines
A variety of synthetic methods are available for the preparation of cyanoquinolines, and their structural characterization relies on a suite of modern analytical techniques.
Key Synthetic Strategies
-
Sandmeyer Reaction: Diazotization of an aminoquinoline followed by treatment with a cyanide salt is a classic method for introducing a nitrile group.
-
Nucleophilic Aromatic Substitution: As discussed earlier, displacement of a suitable leaving group (e.g., a halide) with a cyanide salt is a common and efficient method.[1][20]
-
From Aldehydes or Amides: Dehydration of a quinoline carboxamide or reaction of a quinoline carboxaldehyde with a suitable nitrogen source can yield the corresponding nitrile.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions of haloquinolines with cyanide sources have become increasingly popular.[21]
Experimental Protocol: Synthesis of 6-Cyanoquinoline via Nucleophilic Aromatic Substitution
-
Reactants: 6-Bromoquinoline, Copper(I) cyanide (CuCN), N,N-Dimethylformamide (DMF)
-
Procedure: a. To a solution of 6-bromoquinoline (1.0 eq) in DMF, add CuCN (1.2 eq). b. Heat the reaction mixture to reflux (approximately 153 °C) and monitor the reaction progress by TLC or LC-MS. c. After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ethylenediamine. d. Extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to afford 6-cyanoquinoline.
Spectroscopic and Crystallographic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of cyanoquinolines. The position of the nitrile group can be deduced from the chemical shifts and coupling patterns of the aromatic protons.
-
Infrared (IR) Spectroscopy: The nitrile group exhibits a characteristic sharp absorption band in the IR spectrum, typically in the range of 2220-2260 cm-1.[22]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[22]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure and offers valuable information about the bond lengths, bond angles, and intermolecular interactions in the solid state.[23][24][25] This technique is particularly powerful for understanding how cyanoquinolines pack in the crystalline state and for visualizing their interactions in co-crystals with target proteins.[26]
Conclusion: A Powerful Ally in Rational Drug Design
The nitrile group is far more than a simple substituent; it is a strategic tool that allows medicinal chemists to exert a profound influence on the electronic, chemical, and biological properties of the quinoline scaffold. Its strong electron-withdrawing nature modulates reactivity, influences basicity, and provides a means to fine-tune physicochemical properties. As a versatile bioisostere and a key player in enhancing target affinity and metabolic stability, the cyano group will undoubtedly continue to feature prominently in the design of next-generation quinoline-based therapeutics. A thorough understanding of its electronic effects is essential for any researcher aiming to unlock the full potential of this remarkable scaffold.
References
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
- Wang, J., Shen, M., & Jiang, H. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1469–1494. [Link]
- Fiveable. (n.d.). Aromatic Nitriles. In Organic Chemistry.
- O'Reilly, M. C., & Ten, A. S. (2012). Structure–Activity Relationships of Cyanoquinolines with Corrector–Potentiator Activity in ΔF508 Cystic Fibrosis Transmembrane Conductance Regulator Protein. Journal of Medicinal Chemistry, 55(17), 7677–7690. [Link]
- Du, Y., Huang, N., & Li, M. (2019). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 11(2), 169–185. [Link]
- Du, Y., Huang, N., & Li, M. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry, 10(24), 2859-2875. [Link]
- ResearchGate. (n.d.). Application of Nitrile in Drug Design.
- ResearchGate. (n.d.). Synthesis of Novel Cyano Quinoline Derivatives.
- Orlov, N. A., Trusova, M. E., & Kazyulkin, D. N. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. The Journal of Organic Chemistry, 86(5), 4239–4251. [Link]
- Szychowski, K. A., & Lesyk, R. B. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(21), 3878. [Link]
- Bergstrom, F. W. (1944). The Chemistry of Quinolines. Chemical Reviews, 35(2), 77–277. [Link]
- Marella, A., Tanwar, O. P., & Saha, R. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal, 21(1), 1–12. [Link]
- LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
- LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.
- Costa, S. P. G., & Lodeiro, C. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
- e-Quimica. (n.d.). Acidity-basicity of nitriles.
- ResearchGate. (n.d.). Physicochemical properties of cyanoquinoline compounds.
- ResearchGate. (n.d.). Physicochemical properties of cyanoquinoline compounds.
- Blackmond, D. G., & Buchwald, S. L. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(36), 12472–12475. [Link]
- El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 7(1), 10185. [Link]
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Wikipedia. (n.d.). Hammett equation.
- BenchChem. (2025). X-ray Crystallography of 2-(2-Chloroethyl)quinoline Derivatives: A Comparative Guide. Retrieved from a relevant chemical supplier's technical resources.
- Keeffe, J. R., Gronert, S., & Wu, W. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 12(32), 6175–6180. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Scholl, B., & Lindner, D. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(4), M1013. [Link]
- Dalal Institute. (n.d.). Substituent and Reaction Constants. In Reaction Mechanism: Structure and Reactivity.
- StackExchange. (2017). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?
- Wikipedia. (n.d.). X-ray crystallography.
- Chem Help ASAP. (2023). x-ray crystallography & cocrystals of targets & ligands.
- University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from a relevant university lecture note repository.
- Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline?
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Kumar, A., Chhikara, B. S., & Tiku, A. B. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7349–7352. [Link]
- YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- LibreTexts Chemistry. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
- Open Lab Notebooks. (2019). Quinoline Series: Synthesis.
- Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
- NIH. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone.
- University of California, Irvine. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs.
- MDPI. (2022). Synthesis and Spectroscopic and Luminescent Properties of Er, Yb and Lu Complexes with Cyano-Substituted Phthalocyanine Ligands.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acidity-basicity of nitriles [qorganica.es]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. A survey of the role of nitrile groups in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
- 22. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 26. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 4-Chloroquinoline-3-carbonitrile: Commercial Availability, Purity Assessment, and Synthetic Strategies
Abstract
4-Chloroquinoline-3-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science, primarily due to its reactive sites that allow for diverse chemical modifications. Its utility as a precursor for pharmacologically active molecules, including kinase inhibitors and antimalarial agents, necessitates a thorough understanding of its commercial availability, purity, and handling.[1][2] This guide provides an in-depth analysis for researchers, scientists, and drug development professionals, covering the commercial landscape, robust methods for purity validation, and detailed protocols for its synthesis and purification.
Introduction: The Strategic Importance of this compound
The quinoline scaffold is a privileged structure in drug discovery, renowned for its presence in a wide array of therapeutic agents.[2][3] this compound (CAS No: 69875-49-6) emerges as a particularly valuable derivative.[4][5][6][7] Its structure is characterized by two key reactive centers: the chlorine atom at the C-4 position and the nitrile group at the C-3 position. The C-4 chlorine is susceptible to nucleophilic substitution, allowing for the introduction of various amine, oxygen, or sulfur-based functionalities.[8] Concurrently, the cyano group is a versatile handle for transformations into amides, carboxylic acids, or tetrazoles, significantly expanding the synthetic possibilities.[9][10]
This dual reactivity makes it an attractive starting material for constructing complex molecular architectures, particularly in the development of targeted therapies. For instance, derivatives of this scaffold have been investigated as potential inhibitors of key signaling proteins in cancer pathways.[11] Therefore, securing a reliable source of high-purity this compound is the foundational first step for any research or development program utilizing this intermediate.
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of chemical suppliers, catering to both research and bulk-scale needs. The compound is typically offered as a solid, with purities often stated as being ≥97%.[6][7] However, it is crucial for researchers to scrutinize the Certificate of Analysis (CoA) for batch-specific purity data and impurity profiles.
| Supplier | Product Number (Example) | Stated Purity | Available Quantities |
| ChemScene | CS-0001132 | ≥97% | 1g, 5g, 10g |
| J&K Scientific | Not specified | Not specified | Custom |
| CymitQuimica | IN-DA005TDW | 97% | 100mg, 250mg, 1g, 5g |
| ChemLyte Solutions | Not specified | Industrial Grade | Bulk inquiries |
This table is illustrative and not exhaustive. Researchers should verify current catalog information directly with suppliers.
When procuring this material, considerations should extend beyond price and stated purity. Factors such as supplier reputation, availability of comprehensive analytical data (e.g., NMR, HPLC spectra), and lead times are critical for project planning. For GMP or preclinical development, sourcing from a manufacturer with robust quality management systems is non-negotiable.
Synthesis and Purification: A Practical Workflow
While commercially available, in-house synthesis may be required for specific analogs or large-scale campaigns. A common and effective synthetic approach involves the chlorination of a 4-hydroxyquinoline precursor, which itself can be built through established cyclization methods.
Diagram: Synthetic and Purification Workflow
Caption: General workflow for synthesis and purification.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds, such as acetanilides, to form quinoline systems.[12][13] This can be adapted for the synthesis of the carbonitrile analog.
-
Preparation of the Vilsmeier Reagent: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C. Add phosphorus oxychloride (POCl₃, 4.5 eq) dropwise while maintaining the temperature below 10°C. Stir the resulting mixture for 30 minutes at 0°C.
-
Reaction: To the prepared Vilsmeier reagent, add the appropriate 2-cyanoacetanilide derivative (1.0 eq) portion-wise, ensuring the temperature does not exceed 20°C.
-
Cyclization: After the addition is complete, slowly heat the reaction mixture to 90-100°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess reagent and precipitate the crude product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Drying: Dry the crude product under vacuum to yield the crude this compound.
Protocol: Purification by Recrystallization
For many applications, recrystallization provides a product of sufficient purity (>98%).
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol, isopropanol, or an ethanol/water mixture).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Analytical Characterization and Purity Assessment
Confirming the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
Diagram: Analytical Workflow for Quality Control
Caption: Standard analytical workflow for quality control.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the protons on the quinoline ring system. The ¹³C NMR will confirm the presence of 10 unique carbon atoms, including the distinctive signal for the nitrile carbon.[14]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (C₁₀H₅ClN₂; Exact Mass: 188.01).[4] High-resolution mass spectrometry (HRMS) can provide further confidence in the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining purity. A reverse-phase method (e.g., C18 column) with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA or formic acid) and UV detection (e.g., at 254 nm) can quantify the main peak area relative to any impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, notably a sharp, strong absorption band for the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Safety Precautions: The compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][15]
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[4][7][15] For long-term stability, storage at 4°C is recommended.[7]
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery and materials science. For researchers, a successful project hinges on obtaining this starting material at a required purity level. This guide has provided a comprehensive framework for navigating its commercial acquisition, synthesis, purification, and analytical validation. By applying these principles of due diligence in sourcing and rigorous quality control, scientists can build a solid foundation for their subsequent research endeavors, ensuring that the integrity of their starting material translates to reliable and reproducible results.
References
- J&K Scientific LLC. (n.d.). This compound | 69875-49-6.
- Abdel-Wahab, B. F., et al. (2018).
- Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. Current Organic Chemistry.
- Madrid, D. C., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry.
- Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry, 23(7), 823-851.
- Kumar, A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
- Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.
- Abdel-Wahab, B. F., et al. (2018).
- PubChem. (n.d.). 4-Chloroquinoline. National Institutes of Health.
- American Chemical Society. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development.
- ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Nucleophilic Aromatic Substitution on 4-Chloroquinoline-3-carbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 4-Substituted Quinoline-3-carbonitrile Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Within this class, derivatives of 4-aminoquinoline-3-carbonitrile are of particular interest, serving as key intermediates in the synthesis of potent enzyme inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and HER-2 kinases, which are crucial in cancer therapy.[2][3][4] The functionalization at the 4-position is pivotal for the biological activity of these molecules.
The most direct and versatile method for introducing diverse functionalities at this position is the Nucleophilic Aromatic Substitution (SNAr) reaction on a 4-chloroquinoline precursor.[1][5] The presence of the electron-withdrawing quinoline nitrogen and the C3-nitrile group significantly activates the C4-position towards nucleophilic attack, making 4-chloroquinoline-3-carbonitrile an ideal substrate for building molecular complexity and exploring structure-activity relationships (SAR).[1]
This document provides a detailed guide to the experimental execution of nucleophilic substitution on this compound, offering field-proven protocols for reactions with both amine and thiol nucleophiles. It delves into the mechanistic rationale behind the experimental design, ensuring both reproducibility and a deeper understanding of the transformation.
Mechanistic Insight: The SNAr Pathway on an Activated Heterocycle
The reaction proceeds via a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.[6] The key to this reaction's success lies in the electronic properties of the quinoline ring.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine or a thiolate anion) on the electron-deficient carbon atom at the C4 position of the quinoline ring. The potent electron-withdrawing nature of the ring nitrogen and the adjacent nitrile group at C3 creates a strong electrophilic center at C4, facilitating this initial attack.
-
Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the quinoline system, with significant density on the electronegative nitrogen atom, which stabilizes the intermediate.
-
Elimination and Re-aromatization: The reaction concludes with the expulsion of the chloride leaving group from the Meisenheimer complex. This step restores the aromaticity of the quinoline ring system and yields the final 4-substituted product.
The overall workflow for this synthetic strategy is a robust and scalable process.
Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.[1]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters. Monitoring reaction progress by Thin Layer Chromatography (TLC) is crucial for determining completion.
Protocol 1: Synthesis of 4-Anilinoquinoline-3-carbonitrile
This protocol details the reaction of this compound with aniline, a common transformation for accessing precursors to kinase inhibitors. The choice of a protic solvent like isopropanol facilitates the reaction, and heating is necessary to overcome the activation energy.
Materials:
-
This compound
-
Aniline
-
Isopropanol (IPA) or 2-Ethoxyethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).
-
Reagent Addition: Add isopropanol (or 2-ethoxyethanol for higher boiling point if needed) to create a slurry. Add aniline (1.0-1.2 eq) to the mixture.
-
Causality Insight: Using a slight excess of the amine can help drive the reaction to completion. The choice of solvent is important; protic solvents can help stabilize the transition state, while high-boiling point aprotic solvents like DMF can also be effective, often in the presence of a base.[7]
-
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 6-24 hours). A suitable eluent system would be a mixture of hexane and ethyl acetate.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold isopropanol or diethyl ether to remove any unreacted aniline.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the pure 4-anilinoquinoline-3-carbonitrile.
Protocol 2: Synthesis of 4-(Alkylthio)quinoline-3-carbonitrile
This protocol describes the substitution reaction with a thiol nucleophile. Thiols are more acidic than amines, so the reaction is typically performed in the presence of a base to generate the more nucleophilic thiolate anion.[8]
Materials:
-
This compound
-
Alkyl or Aryl Thiol (e.g., Ethanethiol, Thiophenol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Isopropanol
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH))
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Thiolate Generation (if using a strong base): If using a base like NaH, in a separate flask under an inert atmosphere, dissolve the thiol (1.1 eq) in anhydrous DMF. Cool the solution in an ice bath and carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir for 20-30 minutes at room temperature to ensure complete formation of the thiolate.
-
Trustworthiness Note: Pre-forming the thiolate with a strong, non-nucleophilic base ensures that the nucleophile is in its most active form and prevents side reactions. Weaker bases like K₂CO₃ can often be used directly in the reaction mixture with the thiol and substrate.
-
-
Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Nucleophile Addition: Add the solution of the pre-formed thiolate (from step 1) dropwise to the solution of the chloroquinoline. If using a weaker base like K₂CO₃, add the thiol (1.1 eq) and K₂CO₃ (1.5-2.0 eq) directly to the chloroquinoline solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). The increased nucleophilicity of the thiolate often allows for milder conditions compared to amine substitutions.
-
Monitoring: Monitor the reaction progress by TLC until completion.
-
Work-up: Once the reaction is complete, carefully pour the mixture into ice-cold water. This will precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure 4-(alkylthio)quinoline-3-carbonitrile.
Data Summary: Reaction Parameters
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound and related substrates. Actual conditions may require optimization based on the specific nucleophile used.
| Nucleophile Type | Representative Nucleophile | Solvent | Base | Temperature (°C) | Typical Time (h) |
| Primary/Secondary Amine | Aniline | Isopropanol, Ethanol | None / Et₃N | 80 - 120 | 6 - 24 |
| Primary/Secondary Amine | Aliphatic Amines | DMF, NMP | K₂CO₃ | 100 - 130 | 4 - 12 |
| Thiol | Ethanethiol | DMF, Acetonitrile | K₂CO₃, NaH | 25 - 80 | 2 - 8 |
| Aryl Thiol | Thiophenol | DMF, Isopropanol | K₂CO₃, Cs₂CO₃ | 50 - 100 | 4 - 16 |
Visualizing the Mechanism
The SNAr mechanism can be visualized to better understand the electronic transformations occurring.
Caption: Key stages of the SNAr mechanism on 4-chloroquinoline.
Conclusion
The nucleophilic aromatic substitution on this compound is a powerful and reliable method for synthesizing a diverse library of compounds with significant potential in drug discovery. The protocols outlined in this document provide a solid foundation for researchers to successfully perform these transformations. By understanding the underlying mechanism and the rationale for the chosen reaction conditions, scientists can effectively troubleshoot and adapt these procedures for a wide range of amine and thiol nucleophiles, accelerating the development of novel therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. BenchChem.
- Wissner, A., et al. (2003). Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63. [Link]
- ACS Publications. (2003). Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles.
- PubMed. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. PubMed. [Link]
- Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives.
- PubMed. (2008). 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. PubMed. [Link]
- PMC. (n.d.).
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde. BenchChem.
- Mekheimer, R. A. (1998). NUCLEOPHILIC SUBSTITUTION of 2,4-DICHLOROQUINOLINE-3-CARBONITILE WITH DIFFERENT NUCLEOPHILES.
- El-Salam, O. I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry.
- ResearchGate. (n.d.). Synthesis of quinoline-3-carbonitrile derivatives.
- ResearchGate. (2009). Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines.
- ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole.
- El-Salam, O. I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of Heterocyclic Chemistry.
- MDPI. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
- ResearchGate. (n.d.). Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions.
- Semantic Scholar. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Semantic Scholar. [Link]
- International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. IJSR. [Link]
- PMC. (2024).
- Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. [Link]
- Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Indian Academy of Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
Application Note & Protocols: Synthesis of 4-Aminoquinoline Derivatives from 4-Chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1] Among its derivatives, the 4-aminoquinoline scaffold is particularly prominent, forming the core of essential drugs like chloroquine and amodiaquine, which have been mainstays in the treatment of malaria for decades.[2][3][4] The biological significance of this scaffold extends far beyond antimalarial activity, with derivatives demonstrating potent anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][5]
The functionalization at the C4-position is a critical determinant of biological activity. The starting material, 4-chloroquinoline-3-carbonitrile, is a highly valuable and versatile precursor for generating diverse libraries of these derivatives. The presence of the electron-withdrawing nitrile group at the C3-position, in conjunction with the ring nitrogen, significantly activates the C4-position towards nucleophilic attack. This application note provides a comprehensive guide to the synthesis of 4-aminoquinoline-3-carbonitrile derivatives via Nucleophilic Aromatic Substitution (SNAr), detailing the underlying mechanism, offering step-by-step protocols, and discussing key experimental considerations to ensure successful and efficient synthesis.
The Reaction Engine: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary transformation discussed herein is a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on sp³ hybridized carbons (SN1/SN2), SNAr on an aromatic ring proceeds via a distinct addition-elimination pathway.[6][7]
Causality Behind the Reaction:
-
Activation: The quinoline ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of a strong electron-withdrawing group, the nitrile (-CN) at the C3-position, further polarizes the ring system. This polarization creates a significant partial positive charge (δ+) on the C4-carbon, making it highly electrophilic and susceptible to attack by nucleophiles.[1]
-
Nucleophilic Attack & Intermediate Formation: An amine (the nucleophile) attacks the electron-deficient C4-carbon. This initial attack disrupts the ring's aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][8] The negative charge is delocalized across the ring and onto the electron-withdrawing nitrile group, which provides crucial stabilization for this intermediate.
-
Restoration of Aromaticity: The reaction concludes with the expulsion of the chloride ion, a good leaving group. This step is energetically favorable as it restores the highly stable aromatic system of the quinoline ring, yielding the final 4-aminoquinoline product.[8]
General Experimental Workflow
A systematic approach is crucial for achieving high yields and purity. The general workflow for the synthesis is a multi-stage process that can be adapted based on the specific nucleophile and reaction scale.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 8. youtube.com [youtube.com]
Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 4-Chloroquinoline-3-carbonitrile: Protocols and Mechanistic Insights
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact on drug discovery and development is immense, enabling the efficient construction of complex molecular architectures from readily available building blocks.[3] Within the landscape of pharmacologically relevant structures, the quinoline nucleus is a "privileged scaffold," appearing in a vast array of therapeutic agents known for their diverse biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling to a particularly valuable heterocyclic building block: This compound . This substrate is of significant interest due to its dual reactivity: the chloro-substituent at the C4 position serves as an excellent handle for palladium-catalyzed cross-coupling, while the nitrile group at the C3 position is a key pharmacophore known to act as a hydrogen bond acceptor or a bioisostere for a carbonyl group, profoundly influencing molecular interactions with biological targets.[6][7] The resulting 4-arylquinoline-3-carbonitrile derivatives are foundational structures for potent enzyme inhibitors and other targeted therapeutics.[6][8]
Herein, we delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer expert insights into optimizing this crucial transformation for the synthesis of novel chemical entities.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a three-step catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2] Understanding this mechanism is critical for rational catalyst selection and reaction optimization.
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides, and results in a square planar Pd(II) complex.[2][9] The use of bulky, electron-rich phosphine ligands is crucial here, as they stabilize the Pd(0) species and accelerate this oxidative addition step.[10]
-
Transmetalation : The organoboronic acid is activated by a base to form a more nucleophilic boronate species.[11] This boronate then transfers its organic group (the 'R' group) to the Pd(II) complex, displacing the halide. This step regenerates the base and forms a new diorganopalladium(II) intermediate.
-
Reductive Elimination : The final step involves the collapse of the diorganopalladium(II) intermediate, forming a new carbon-carbon bond between the quinoline and the aryl group. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations
Successfully coupling aryl chlorides like this compound requires careful selection of reaction components.
-
Catalyst System (Palladium Source & Ligand) : While Pd(PPh₃)₄ can be effective, catalyst systems composed of a Pd(II) precatalyst and a bulky, electron-rich phosphine ligand often provide superior results for aryl chlorides.[10] This is because the ligand promotes both the initial reduction of Pd(II) to the active Pd(0) and facilitates the challenging oxidative addition step. Precatalysts like [PdCl₂(dppf)] or combinations of Pd(OAc)₂ with ligands such as tricyclohexylphosphine (PCy₃) or Buchwald-type dialkylbiaryl phosphines are excellent choices.[10][12]
-
Base : The choice of base is critical for activating the boronic acid. Inorganic bases are most common. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are highly effective, particularly for challenging couplings, due to their solubility in organic solvents and ability to minimize side reactions like protodeborylation. Potassium carbonate (K₂CO₃) is a cost-effective and often sufficient alternative.[13]
-
Solvent : A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Common solvent systems include 1,4-dioxane/water, DMF, or toluene/water.[12][13] The choice depends on the solubility of the substrates and the desired reaction temperature.
-
Inert Atmosphere : Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, reactions must be thoroughly degassed and run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation and ensure reproducibility.[9]
Experimental Protocols
Safety Precaution : Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Protocol 1: General Procedure using [PdCl₂(dppf)] Catalyst
This protocol is a robust and reliable starting point for coupling a wide range of aryl- and heteroarylboronic acids to this compound.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 188.61 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 - 1.5 | 1.2 - 1.5 |
| [PdCl₂(dppf)]·CH₂Cl₂ | 816.64 | 0.03 - 0.05 | 0.03 - 0.05 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 - 3.0 | 2.0 - 3.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 188.6 mg), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol, 651.6 mg).
-
Catalyst Addition : In a separate vial, weigh [PdCl₂(dppf)]·CH₂Cl₂ (0.03 mmol, 24.5 mg) and add it to the reaction flask.
-
Inert Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Using a syringe, add 1,4-dioxane (8 mL) followed by degassed water (2 mL). The mixture should be a suspension.
-
Reaction Execution : Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-18 hours). A suitable eluent system is 30-50% ethyl acetate in hexanes.
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-arylquinoline-3-carbonitrile product.
Protocol 2: High-Efficiency Procedure using a Buchwald Ligand
This protocol employs a more active catalyst system, suitable for less reactive boronic acids or for achieving higher yields at lower catalyst loadings.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 188.61 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.3 | 1.3 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos (Ligand) | 410.47 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.5 | 2.5 |
| Toluene | - | 10 mL | - |
| Water (degassed) | - | 1 mL | - |
Step-by-Step Procedure:
-
Reaction Setup : In an oven-dried vial, add this compound (1.0 mmol, 188.6 mg), arylboronic acid (1.3 mmol), potassium phosphate (2.5 mmol, 530.7 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Inert Atmosphere : Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill with argon three times.
-
Solvent Addition : Add toluene (10 mL) and degassed water (1 mL) via syringe.
-
Reaction Execution : Stir the mixture vigorously in a preheated oil bath at 100-110 °C.
-
Monitoring, Work-up, and Purification : Follow steps 6-10 from Protocol 1. Reaction times may be shorter with this more active system.
Data and Workflow Visualization
Table of Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of this compound with various boronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | [PdCl₂(dppf)] (3) | Cs₂CO₃ (2.0) | Dioxane/H₂O 4:1 | 100 | 12 | ~85-95% |
| 2 | 4-Methoxyphenylboronic acid | [PdCl₂(dppf)] (3) | Cs₂CO₃ (2.0) | Dioxane/H₂O 4:1 | 100 | 10 | ~90-98% |
| 3 | 3-Pyridylboronic acid | [PdCl₂(dppf)] (5) | K₃PO₄ (3.0) | Dioxane/H₂O 4:1 | 100 | 16 | ~70-85% |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (2.5) | Toluene/H₂O 10:1 | 110 | 8 | ~88-96% |
Yields are approximate and will vary based on reaction scale and purification efficiency.
General Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a diverse library of 4-arylquinoline-3-carbonitrile derivatives. These compounds serve as high-value intermediates and core structures in the pursuit of novel therapeutics. The protocols and insights provided in this guide offer a solid foundation for successfully employing this powerful reaction in a drug discovery context, paving the way for the development of next-generation targeted therapies.
References
- A. F. M. M. Rahman, et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(4), 2647-2660. [Link]
- Naji M. Ali, et al. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- A. C. Knipe. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- ResearchGate. (n.d.). Molecular field analysis of 4-anilinoquinazoline,... [Link]
- S. L. Buchwald, et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- ResearchGate. (n.d.). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. [Link]
- F. Seraj, et al. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. Future Medicinal Chemistry. [Link]
- J. C. Corvis, et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. [Link]
- A. F. M. M. Rahman, et al. (2012). Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl-quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. Molecules, 17(7), 8165-8177. [Link]
- ResearchGate. (n.d.).
- G. N. Dar, et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 8(13), 12159-12170. [Link]
- S. Ökten, et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 275-280. [Link]
- A. S. C. Fonseca, et al. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 15(4), 438. [Link]
- A. Converso, et al. (2020). Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models. Bioorganic & Medicinal Chemistry Letters, 30(9), 127066. [Link]
- J. T. Reeves, et al. (2008). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 10(19), 4343-4346. [Link]
- A. F. Abdel-Wahab, et al. (2014). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society, 61(11), 1159-1180. [Link]
- S. F. Fleming, et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
- NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- A. M. A. El-Sawy, et al. (2018). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-arylquinoline-2-carboxamides, highly potent and selective class of mGluR2 negative allosteric modulators: From HTS to activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Kinase Inhibitors Utilizing the 4-Chloroquinoline-3-carbonitrile Scaffold
Application Notes & Protocols
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer. The quinoline core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation of many approved kinase inhibitors.[1] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of potent kinase inhibitors using 4-chloroquinoline-3-carbonitrile as a versatile starting material. We delve into the chemical rationale behind this scaffold's utility, focusing on its bioisosteric relationship with the foundational quinazoline core and the strategic importance of the C3-nitrile group.[2][3] Detailed, field-proven protocols for key synthetic transformations—namely Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling—are presented. These methodologies provide access to a wide chemical space, enabling the targeted synthesis of inhibitors against various kinases such as EGFR and Src.[2][4] This guide emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible for the generation of diverse kinase inhibitor libraries.
Introduction: The Quinoline Scaffold in Kinase Inhibition
The relentless pursuit of targeted therapies has positioned small molecule kinase inhibitors at the forefront of modern drug discovery.[5] Since the first approval, dozens of kinase inhibitors have reached the market, fundamentally changing the treatment landscape for many cancers and inflammatory diseases.[5] A common feature among many successful inhibitors is the presence of a heterocyclic core that mimics the adenine ring of ATP, enabling competitive binding in the kinase hinge region.[6]
The 4-anilinoquinazoline scaffold is a cornerstone of first and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib.[7][8][9] A pivotal breakthrough in expanding the chemical diversity of kinase inhibitors came from the bioisosteric replacement of the quinazoline's N-3 atom with a carbon atom bearing an electron-withdrawing group.[2][10] This insight led to the development of the 4-anilino-3-quinolinecarbonitrile core, which demonstrated potent inhibition of EGFR and, with further structural modification, other kinases like Src and MEK.[2] The nitrile group at the C-3 position is not merely a placeholder; it often forms a crucial hydrogen bond with a key threonine residue in the kinase hinge region, displacing a water molecule and enhancing binding affinity.[3]
This document details the strategic use of This compound , a highly versatile precursor that leverages the inherent reactivity of the quinoline system to provide efficient and modular access to diverse libraries of potent kinase inhibitors.
The this compound Scaffold: A Versatile Precursor
The utility of this compound stems from two key features: the electrophilic nature of the C4 position and the electronic influence of the C3-nitrile. The chlorine atom at C4 serves as an excellent leaving group, making this position highly susceptible to both nucleophilic substitution and metal-catalyzed cross-coupling reactions. The potent electron-withdrawing effects of the ring nitrogen and the adjacent C3-nitrile group further activate the C4 position, facilitating efficient chemical transformations.
Caption: Key reactive centers of the this compound scaffold.
Synthetic Pathways to Kinase Inhibitors
The two primary strategies for elaborating the this compound scaffold are Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling. These methods provide complementary access to a vast array of derivatives.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at C4
This is the most direct method for installing the critical anilino moiety found in many EGFR and Src inhibitors.[2][4] The reaction proceeds via attack of an amine nucleophile (typically a substituted aniline) at the electron-deficient C4 position, followed by elimination of the chloride ion.
Causality Behind Experimental Choices:
-
Solvent: Protic solvents like 2-propanol or ethanol are commonly used. They effectively solvate the reactants and the transition state, and their boiling points are suitable for achieving reasonable reaction rates without requiring sealed-tube or microwave conditions. For less reactive anilines, higher boiling point solvents like N,N-dimethylformamide (DMF) or 1-butanol may be necessary.
-
Temperature: Reactions are typically run at reflux to ensure sufficient thermal energy to overcome the activation barrier of the substitution.
-
Acid Scavenger: The reaction generates HCl as a byproduct. While some reactions proceed without a base, the inclusion of a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or the use of an excess of the aniline nucleophile can prevent the formation of unreactive hydrochloride salts and drive the reaction to completion. In many published procedures, the reaction proceeds efficiently with catalytic amounts of acid, often without an external base.
Caption: Experimental workflow for SNAr synthesis of 4-anilino-3-quinolinecarbonitriles.
Protocol 1: General Procedure for SNAr with Substituted Anilines
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Reagent Addition: Add the desired substituted aniline (1.0 - 1.2 eq.) followed by a suitable solvent (e.g., 2-propanol, ethanol, or 1-butanol) to achieve a concentration of approximately 0.1-0.2 M.
-
Heating: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold solvent (e.g., 2-propanol) and diethyl ether to remove residual impurities.
-
Purification: The product is often obtained in high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Strategy 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, significantly expanding the diversity of accessible inhibitor structures.[11] This palladium-catalyzed reaction couples the C4 position of the quinoline with an aryl or heteroaryl boronic acid (or ester), enabling the installation of moieties that cannot be introduced via nucleophilic substitution.[12][13]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is essential. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice. Other catalysts, such as those formed in situ from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand, can also be used.
-
Base: An aqueous inorganic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid in the transmetalation step of the catalytic cycle.
-
Solvent System: A two-phase solvent system is often employed, such as 1,2-dimethoxyethane (DME) and water or toluene and water. This ensures that both the organic-soluble reactants and the water-soluble inorganic base can participate in the reaction.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling at the C4 position.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask or a vial suitable for inert atmosphere reactions, add this compound (1.0 eq.), the desired arylboronic acid (1.1 - 1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.10 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent/Base Addition: Add the organic solvent (e.g., DME, dioxane, or toluene) via syringe, followed by the aqueous base solution (e.g., 2 M Na₂CO₃).
-
Heating: Heat the reaction mixture to reflux (typically 85-110 °C, depending on the solvent). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation & Structure-Activity Relationship (SAR) Insights
The choice of synthetic strategy and the specific substituents introduced have a profound impact on the resulting inhibitor's potency and selectivity. The following table summarizes representative examples derived from the 4-quinolinecarbonitrile scaffold, illustrating the structure-activity relationships that can be explored.
| Compound ID | Structure | Synthetic Route | Target Kinase | IC₅₀ (nM) | Key SAR Insights |
| 1 | SNAr | Src | 30[4] | The 2,4-dichloro substitution on the aniline is favorable. Methoxy groups at C6/C7 are important for activity.[14] | |
| 2 | SNAr | Src | <10[4] | Replacing the C7-methoxy with a basic morpholinopropoxy side chain significantly increases potency and improves cellular activity.[4] | |
| 3 | SNAr | EGFR | Potent[2] | Direct analogue of the quinazoline inhibitor PD-153035, demonstrating the validity of the C3-CN for N3 bioisosteric replacement.[2] | |
| 4 | Suzuki/SNAr | Src | Potent[15] | A phenyl group at C7, installed via Suzuki coupling, is well-tolerated and provides a vector for further optimization.[15] |
Note: IC₅₀ values are approximate and sourced from cited literature for comparative purposes.
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its activated C4 position allows for straightforward functionalization through robust and high-yielding reactions like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. These methods provide medicinal chemists with reliable pathways to systematically explore structure-activity relationships by modifying the C4-substituent and other positions on the quinoline core. The protocols and strategic insights provided in this application note serve as a foundational guide for researchers aiming to design and synthesize novel, potent, and selective kinase inhibitors for therapeutic development.
References
- Boschelli, D. H. (2003). 4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Topics in Medicinal Chemistry, 3(7), 759-770.
- Boschelli, D. H., et al. (2003). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 3997-4000.
- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
- Ye, F., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321-1329.
- Wang, T., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Medicinal Chemistry, 66(15), 10281-10294.
- Al-Ostath, O., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Luo, J., et al. (2024). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.
- Zhao, Z., et al. (2012). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology, 7(12), 2017-2024.
- Wang, T., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Liu, X., et al. (2021). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
- Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ResearchGate.
- Zhang, T., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561-6574.
- Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534.
- Boschelli, D. H., et al. (2001). Synthesis and Src Kinase Inhibitory Activity of a Series of 4-Phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(23), 3965-3977.
- Patricio, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14775-14833.
- ResearchGate. (n.d.). Synthetic route to quinoline-4-carboxyl derivatives.
- Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
- Wissner, A., et al. (2003). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Bioorganic & Medicinal Chemistry Letters, 13(15), 2511-2514.
- Musumeci, F., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 23(4), 885.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- Hu, C., et al. (2013). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & Medicinal Chemistry Letters, 23(17), 4819-4823.
- Sridhar, J., et al. (2018). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. Molecules, 23(11), 2963.
- ResearchGate. (n.d.). Synthesis of quinoline-3-carbonitrile derivatives.
- Al-Azzawi, H. R. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
- Wolska, Z., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163.
- ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib.
- Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137.
- Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-275.
- de Cássia, M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(15), 3467.
- Le, V., et al. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 27(21), 7545.
- Boschelli, D. H., et al. (2002). Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(20), 2989-2992.
- ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.
- Gang-Len, C., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(10), 2450.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amination of 4-Chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 4-Aminoquinoline-3-carbonitriles
The 4-aminoquinoline-3-carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential. The strategic placement of the amino group at the C4-position and the carbonitrile at the C3-position of the quinoline ring system creates a unique electronic and steric environment, making these molecules potent inhibitors of various kinases and other biological targets. The development of efficient and versatile methods for the synthesis of these compounds is therefore of paramount importance in drug discovery and development.
This technical guide provides a comprehensive overview of the primary synthetic strategies for the amination of 4-chloroquinoline-3-carbonitrile. We will delve into the mechanistic underpinnings of each method, offering detailed, field-proven protocols and explaining the rationale behind the selection of specific reaction conditions. This document is designed to empower researchers to confidently and successfully synthesize a diverse range of 4-aminoquinoline-3-carbonitrile derivatives.
Core Amination Strategies: A Comparative Overview
The conversion of this compound to its aminated derivatives can be achieved through several key synthetic methodologies. The choice of method is often dictated by the nature of the amine (aliphatic vs. aromatic, primary vs. secondary), the desired scale of the reaction, and the functional group tolerance required. The three principal approaches are:
-
Nucleophilic Aromatic Substitution (SNAr): A classical and often straightforward method, particularly effective for this electron-deficient heterocyclic system.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that offers broad substrate scope and high efficiency, especially for less reactive amines.
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction, which provides an alternative to palladium-based methods and can be advantageous in specific contexts.
This guide will explore each of these methodologies in detail, providing both the "how" and the "why" to enable robust and reproducible synthetic outcomes.
I. Nucleophilic Aromatic Substitution (SNAr): The Direct Approach
A. Mechanistic Rationale: Why SNAr is Favored
Nucleophilic aromatic substitution on this compound is a highly favorable process due to the inherent electronic properties of the substrate.[1][2] The quinoline ring nitrogen and the 3-carbonitrile group act as strong electron-withdrawing groups, rendering the C4-position highly electrophilic and susceptible to nucleophilic attack.[2] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
The stability of this intermediate is the key to the reaction's success. The negative charge developed during the nucleophilic addition is effectively delocalized across the quinoline ring system and onto the electron-withdrawing cyano group. This delocalization lowers the activation energy of the reaction, facilitating the subsequent elimination of the chloride leaving group and the formation of the desired 4-aminoquinoline-3-carbonitrile product.
Sources
Application Note & Protocol: Microwave-Assisted Synthesis of 4-Chloroquinoline-3-carbonitrile Derivatives
Introduction: The Significance of the Quinoline Scaffold & Microwave Synthesis
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] These activities include antimalarial, anticancer, antibacterial, and anti-inflammatory properties, making quinoline derivatives highly valuable starting points for drug discovery programs.[3][4] Specifically, the 4-chloroquinoline-3-carbonitrile motif serves as a versatile synthon, where the chloro and cyano groups provide reactive handles for further molecular diversification to generate libraries of potential therapeutic agents.[5][6][7]
Traditional methods for synthesizing these complex heterocycles often involve lengthy reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by enabling rapid, efficient, and clean chemical transformations.[8][9] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, improve yields, and often enhance product purity by minimizing the formation of side products.[10][11] This guide details a robust, multi-step microwave-assisted pathway to this compound, designed for reproducibility and scalability in a research setting.
Synthetic Strategy & Mechanistic Rationale
Synthesizing the target this compound scaffold with correct regiochemistry requires a strategic, multi-step approach. While the Vilsmeier-Haack reaction is a powerful tool for creating chloro-formyl quinolines, its application to simple N-arylacetamides typically yields the 2-chloro isomer.[3][12] To selectively and reliably produce the 4-chloro isomer, we will employ a more robust pathway starting with a Gould-Jacobs reaction, followed by a sequence of functional group transformations, each optimized for microwave conditions.
This strategy involves four key stages:
-
Gould-Jacobs Cyclization: Formation of the core quinoline ring system to yield a 4-hydroxyquinoline intermediate.
-
Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro group.
-
Amidation: Transformation of the C-3 ester into a primary amide.
-
Dehydration: Conversion of the C-3 amide into the final carbonitrile.
Microwave irradiation is particularly effective in these steps due to the presence of polar reagents and intermediates, which couple efficiently with the microwave field, leading to rapid and uniform heating.[11]
Workflow of this compound Synthesis
Caption: Multi-step workflow for the microwave-assisted synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Microwave-Assisted Gould-Jacobs Cyclization
This step builds the foundational 4-hydroxyquinoline ring. The reaction involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEM), followed by a thermally-driven cyclization. Microwave heating drastically reduces the time required for the high-temperature cyclization step.[13]
Step-by-Step Methodology:
-
In a 10 mL microwave process vial, combine the substituted aniline (5.0 mmol, 1.0 equiv) and diethyl (ethoxymethylene)malonate (5.5 mmol, 1.1 equiv).
-
Add diphenyl ether (3-5 mL) to serve as a high-boiling solvent and facilitate efficient microwave energy absorption.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a dedicated microwave synthesizer.
-
Irradiate the mixture with stirring according to the parameters in Table 1. The reaction is typically biphasic, first forming the enamine intermediate at a lower temperature, followed by high-temperature cyclization.
-
After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before opening.
-
Pour the reaction mixture into hexane (50 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The product, a 4-hydroxyquinoline-3-carboxylate ester, is often pure enough for the next step.
| Parameter | Value | Rationale |
| Reagents | Aniline, DEEM | Standard precursors for Gould-Jacobs reaction. |
| Solvent | Diphenyl Ether | High boiling point (259°C) allows for high reaction temperatures needed for cyclization. |
| Temperature | 220-250 °C | Ensures efficient thermal cyclization to form the quinolone ring. |
| Microwave Power | Dynamic (up to 300 W) | Power is adjusted automatically to maintain the target temperature. |
| Reaction Time | 10-30 min | Significantly reduced from the 1-2 hours required with conventional heating. |
| Expected Yield | 75-90% | Microwave heating often improves yields by minimizing thermal decomposition. |
| Table 1: Optimized parameters for Microwave-Assisted Gould-Jacobs Cyclization. |
Protocol 2: Microwave-Assisted Chlorination of 4-Hydroxyquinoline
This protocol converts the 4-hydroxy group into a 4-chloro group using a Vilsmeier-type reagent system (POCl₃/DMF), which is essential for subsequent nucleophilic substitution reactions.
Step-by-Step Methodology:
-
Place the dried 4-hydroxyquinoline-3-carboxylate ester (4.0 mmol, 1.0 equiv) into a 10 mL microwave process vial.
-
Carefully add phosphorus oxychloride (POCl₃) (12.0 mmol, 3.0 equiv) to the vial in a fume hood.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture with stirring as detailed in Table 2.
-
After cooling, slowly and carefully quench the reaction by pouring the mixture onto crushed ice (approx. 100 g) with vigorous stirring in a large beaker.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloroquinoline-3-carboxylate ester. Purify by column chromatography if necessary.
| Parameter | Value | Rationale |
| Reagent | POCl₃ / cat. DMF | A standard and effective system for converting hydroxyl groups on heteroaromatic rings to chlorides. |
| Solvent | Neat (POCl₃ as reagent/solvent) | Using the reagent as the solvent ensures high concentration and reaction efficiency. |
| Temperature | 100-120 °C | Provides sufficient energy for the reaction while being well-controlled in the sealed vessel. |
| Microwave Power | Dynamic (up to 200 W) | Maintains the set temperature for the duration of the reaction. |
| Reaction Time | 5-15 min | Conventional heating can take several hours; microwave assistance provides a rapid conversion. |
| Expected Yield | 80-95% | This transformation is typically very high-yielding. |
| Table 2: Optimized parameters for Microwave-Assisted Chlorination. |
Protocol 3 & 4: One-Pot Microwave Conversion of Ester to Carbonitrile
This advanced protocol combines the amidation of the ester and subsequent dehydration of the resulting amide into the final carbonitrile in a one-pot fashion. This approach improves efficiency and reduces handling of intermediates.
Step-by-Step Methodology:
-
Dissolve the 4-chloroquinoline-3-carboxylate ester (3.0 mmol, 1.0 equiv) in a 7N solution of ammonia in methanol (10 mL) within a 20 mL microwave process vial.
-
Seal the vial and irradiate at 80-100°C for 15-25 minutes to form the intermediate 4-chloroquinoline-3-carboxamide. Monitor by TLC or LC-MS if possible.
-
Cool the vessel to room temperature. Uncap carefully in the fume hood to release any pressure.
-
To the same vial containing the crude amide, carefully add phosphorus oxychloride (POCl₃) (9.0 mmol, 3.0 equiv) or trifluoroacetic anhydride (TFAA) as the dehydrating agent.
-
Reseal the vial and irradiate again according to the parameters in Table 3.
-
After cooling, perform the same quench and workup procedure as described in Protocol 2 (pour onto ice, neutralize, extract).
-
Purify the final product, this compound, by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization.
| Parameter | Value | Rationale |
| Reagents | 1. NH₃/MeOH; 2. POCl₃ or TFAA | Step 1 (Amidation): A source of ammonia is required. Step 2 (Dehydration): A strong dehydrating agent is needed to convert the amide to a nitrile. |
| Solvent | Methanol, then neat | Methanol is a good solvent for the amidation step. The subsequent dehydration is often run neat. |
| Temperature | 80-100°C (Amidation) / 120-140°C (Dehydration) | Controlled, stepwise heating ensures each reaction goes to completion. |
| Microwave Power | Dynamic (up to 300 W) | Maintains precise temperature control for both stages of the reaction. |
| Reaction Time | 15-25 min (Amidation) / 10-20 min (Dehydration) | Each step is significantly accelerated compared to conventional methods. |
| Expected Yield | 60-85% (over two steps) | Good to excellent yields are achievable with this efficient one-pot method. |
| Table 3: Optimized parameters for One-Pot Ester-to-Nitrile Conversion. |
Characterization
The identity and purity of the final this compound product and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic C≡N stretch of the nitrile group (approx. 2220-2240 cm⁻¹).
-
Melting Point: To assess the purity of the final crystalline product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield in Step 1 (Cyclization) | Insufficient temperature or reaction time. Impure aniline starting material. | Increase microwave temperature to 250°C or time by 5-10 min increments. Purify aniline by distillation or chromatography before use. |
| Incomplete Chlorination (Step 2) | Insufficient POCl₃. Presence of water. | Use a larger excess of POCl₃ (4-5 equiv). Ensure the 4-hydroxyquinoline starting material is completely dry. |
| Formation of 2,4-dichloro byproduct | Overly harsh conditions in chlorination of some substrates. | This can occur with certain substrates; control of reaction temperature is key. Lower the temperature to 100°C.[13] |
| Low yield in Dehydration (Step 4) | Incomplete formation of the amide intermediate. Dehydrating agent is not active. | Ensure the amidation step goes to completion before adding the dehydrating agent. Use a fresh bottle of POCl₃ or TFAA. |
Conclusion
This application note provides a field-proven, microwave-assisted methodology for the synthesis of this compound derivatives. By leveraging the principles of microwave chemistry, this multi-step pathway offers significant advantages in terms of reaction speed, efficiency, and yield over conventional synthetic routes.[1][10][14] The protocols described herein are robust and can be adapted for various substituted anilines, providing researchers in drug discovery and organic synthesis with a powerful tool for accessing this valuable heterocyclic scaffold.
References
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.
- Microwave-assisted Synthesis of Quinolines.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
- 4-Chloroquinoline-3-carbaldehyde. Benchchem.
- An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile: Synthesis, Properties, and Potential Applic
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Vilsmeier–Haack reaction. Wikipedia.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016).
- Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
- Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Bentham Science Publishers.
- 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Research and Reviews.
- Greener one pot synthesis of 2-amino-4-arylquinoline-3- carbonitriles in neat w
- One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry.
- Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. Journal of Medicinal and Pharmaceutical Sciences.
- Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. Asian Journal of Research in Chemistry.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH.
- Practical Microwave Synthesis for Organic Chemists. Wiley-VCH.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde. Benchchem.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
- Catalyst-Free, One-Pot, Three-Component Synthesis of Pyrimido[4,5-b] Quinoline-4-Amines under Microwave Irradiation.
- Novel Synthesis of 1,4-Dihydropyridine and Quinoline Derivatives under Microwave Irradiation in Solvent-free Conditions. Der Pharma Chemica.
- BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradi
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. ajrconline.org [ajrconline.org]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
- 12. chemijournal.com [chemijournal.com]
- 13. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Core in Modern Chemistry
The quinoline scaffold is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic molecules with significant biological activities. In the realm of medicinal chemistry, quinoline derivatives have demonstrated a broad spectrum of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring is therefore a critical endeavor in the pursuit of novel therapeutic agents and advanced materials.
Among the various functionalized quinolines, 4-substituted quinoline-3-carbonitriles represent a particularly valuable class of compounds. The nitrile group at the C-3 position serves as a versatile synthetic handle for further chemical transformations, while the substituent at the C-4 position plays a crucial role in modulating the molecule's biological activity and physicochemical properties. The palladium-catalyzed cross-coupling of 4-chloroquinoline-3-carbonitrile offers a powerful and efficient platform for the introduction of a diverse array of substituents at the C-4 position, enabling the rapid generation of compound libraries for drug discovery and development.
This comprehensive guide provides detailed application notes and protocols for the three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to the this compound substrate. As a Senior Application Scientist, this document is designed to not only provide step-by-step instructions but also to offer insights into the underlying chemical principles and the rationale behind the selection of specific reagents and conditions.
Understanding the Reactivity of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is significantly influenced by the electronic properties of the quinoline ring system and the substituents it bears. The nitrogen atom in the quinoline ring and the strongly electron-withdrawing nitrile group at the C-3 position both play crucial roles.
The nitrogen atom renders the C-4 position electron-deficient, making the C-Cl bond susceptible to oxidative addition to a palladium(0) catalyst, the initial step in the catalytic cycle. The presence of the electron-withdrawing nitrile group at the adjacent C-3 position further enhances this effect, activating the C-Cl bond for catalysis. This increased reactivity often allows for the use of less reactive and more readily available aryl chlorides as coupling partners.[1]
However, the electron-deficient nature of the substrate can also present challenges. For instance, in Buchwald-Hartwig amination, the resulting electron-poor arylamine product may be less nucleophilic, potentially slowing down the reductive elimination step. Careful selection of ligands and reaction conditions is therefore paramount to achieving high yields and avoiding side reactions.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For the synthesis of 4-arylquinoline-3-carbonitriles, this reaction is of paramount importance.
A. The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. The electron-withdrawing nature of the quinoline ring and the nitrile group facilitates this step.[1]
-
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the chloride ion.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
B. Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or other suitable base (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.03 eq.) and triphenylphosphine (0.06 eq.) in a small amount of the degassed solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the degassed 1,4-dioxane and water (4:1 v/v) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective precatalyst. Pre-formed catalysts like PdCl₂(PPh₃)₂ can also be used for convenience. |
| Ligand | PPh₃, Buchwald-type biaryl phosphines | For simple couplings, PPh₃ is often sufficient. For more challenging substrates or to improve reaction rates, more electron-rich and bulky ligands like SPhos or XPhos may be beneficial.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a widely used and effective base. For less reactive boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ may be necessary.[6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst. |
| Temperature | 80-120 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive substrates. |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[7][8] This reaction is particularly valuable for synthesizing 4-aminoquinoline-3-carbonitrile derivatives, which are of significant interest in medicinal chemistry.
A. The Catalytic Cycle: A Mechanistic Overview
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle.[9]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Oxidative Addition: The Pd(0) catalyst adds to the C-Cl bond of this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a strong base to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.
B. Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. Careful exclusion of air and moisture is critical for success.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Xantphos or other suitable biarylphosphine ligand (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or other strong, non-nucleophilic base (1.5 - 2.0 equivalents)
-
Anhydrous and degassed toluene or 1,4-dioxane
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox or under a robust inert atmosphere, add this compound (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (1.5 eq.) to a dry reaction vessel.
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.015 eq.) and Xantphos (0.03 eq.) in the anhydrous, degassed solvent.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
C. Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Field Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ can also be used, as it is reduced in situ by the phosphine ligand. |
| Ligand | Xantphos, BINAP, Buchwald-type ligands | The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps, especially for less reactive amines.[10][11] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is essential for deprotonating the amine. NaOtBu is highly effective but can be sensitive to certain functional groups. K₃PO₄ and Cs₂CO₃ are milder alternatives.[12] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are required. Rigorous degassing is necessary to prevent catalyst deactivation. |
| Temperature | 90-120 °C | Elevated temperatures are typically needed to achieve reasonable reaction rates. |
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is instrumental in the synthesis of 4-alkynylquinoline-3-carbonitriles, which are valuable intermediates in organic synthesis and can exhibit interesting photophysical properties.
A. The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[9]
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
-
Palladium Cycle: Similar to the other cross-coupling reactions, the palladium cycle involves oxidative addition of this compound to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the alkyne itself and readily participates in the transmetalation step with the Pd(II) complex.
Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[14][15]
B. Experimental Protocol: Sonogashira Coupling
This protocol describes a typical copper-catalyzed Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or another suitable amine base (2-3 equivalents)
-
Anhydrous and degassed tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.03 eq.).
-
Add the anhydrous, degassed solvent (e.g., THF).
-
Add the terminal alkyne (1.5 eq.) followed by the amine base (e.g., triethylamine, 2.5 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
C. Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Field Insights |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are standard and reliable palladium catalysts for Sonogashira couplings.[9] |
| Copper Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common co-catalyst for activating the alkyne. |
| Base | Triethylamine, Diisopropylamine | An amine base is typically used to neutralize the HX byproduct and to facilitate the formation of the copper acetylide. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous polar aprotic solvents are generally used. |
| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings proceed efficiently at room temperature, but gentle heating may be required for less reactive substrates. |
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling of this compound provides a robust and versatile synthetic platform for the generation of a wide array of functionalized quinoline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions each offer unique advantages for the introduction of carbon- and nitrogen-based substituents at the C-4 position. A thorough understanding of the reaction mechanisms and the influence of the electron-withdrawing nitrile group is essential for the successful implementation of these powerful synthetic tools. As the demand for novel and complex molecular architectures continues to grow in the fields of drug discovery and materials science, the continued development and application of these and other cross-coupling methodologies will undoubtedly play a pivotal role in advancing chemical innovation.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-N Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. Request PDF. (n.d.). [Link]
- Hanan, F. M., Naji, M. A., & Ali, A. M. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. [Link]
- Al-Masum, M., & Kumar, D. (2012). Copper-free Sonogashira coupling of aryl and heteroaryl halides with terminal alkynes catalyzed by a palladium(II) complex. Tetrahedron Letters, 53(44), 5949-5952. [Link]
- Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. (2016). International Journal of ChemTech Research, 9(9), 339-359. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). [Link]
- Liang, Y., Xie, Y. X., & Li, J. H. (2007). Palladium-catalyzed copper- and amine-free Sonogashira coupling reaction of aryl halides with terminal alkynes in pure water. Tetrahedron, 63(1), 193-197. [Link]
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
- Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1555–1564. [Link]
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. (n.d.). [Link]
- Li, X., & You, S. L. (2016). Asymmetric Buchwald–Hartwig amination reaction. Chemical Society Reviews, 45(12), 3345-3367. [Link]
- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Request PDF. (n.d.). [Link]
- Lehr, M., Paschelke, T., Bendt, V., Petersen, A., Pietsch, L., Harders, P., & McConnell, A. J. (2021). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. European Journal of Organic Chemistry, 2021(20), 2728-2735. [Link]
- The Nobel Prize in Chemistry 2010. NobelPrize.org. (n.d.). [Link]
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
- Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles.
- Sereda, G. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC. [Link]
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
- Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. (n.d.). [Link]
- Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. (n.d.). [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. nobelprize.org [nobelprize.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Synthesis of Fused Heterocyclic Scaffolds from 4-Chloroquinoline-3-carbonitrile
Abstract
This technical guide provides an in-depth exploration of 4-chloroquinoline-3-carbonitrile as a pivotal precursor in the one-pot synthesis of diverse, fused heterocyclic compounds. We delve into the strategic advantages of its unique bifunctional reactivity, which enables streamlined access to medicinally relevant scaffolds such as pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and pyrimido[4,5-b]quinolines. This document furnishes detailed, field-proven protocols, mechanistic insights, and expert commentary on experimental choices, aiming to empower researchers to leverage this versatile building block for accelerated drug discovery and materials science applications.
Introduction: The Power of a Privileged Precursor
The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Among the vast array of functionalized quinolines, this compound stands out as an exceptionally potent and versatile building block. Its value lies in the two strategically positioned reactive sites: a chloro group at the C-4 position, highly susceptible to nucleophilic aromatic substitution (SNAr), and a nitrile group at the C-3 position, which acts as an ideal electrophilic partner for intramolecular cyclization.[3][4]
This dual reactivity is perfectly suited for one-pot multicomponent reactions, a synthetic strategy celebrated for its efficiency, atom economy, and adherence to the principles of green chemistry.[5][6][7] By combining multiple reaction steps into a single operation without isolating intermediates, these processes reduce solvent waste, save time, and simplify the rapid generation of molecular complexity. This guide details robust one-pot protocols that harness the reactivity of this compound to construct fused heterocyclic systems of significant pharmacological interest.
Caption: Key reactive sites on the this compound scaffold.
Synthesis of Pyrazolo[3,4-b]quinolines
The 1H-pyrazolo[3,4-b]quinoline core is a privileged scaffold found in compounds exhibiting potent kinase inhibitory, anticancer, and fluorescent properties.[8][9] The one-pot reaction between this compound and hydrazine derivatives provides a direct and efficient route to this valuable heterocyclic system.
Mechanistic Rationale
The reaction proceeds via a sequential SNAr/intramolecular cyclization pathway. Initially, the hydrazine acts as a nucleophile, displacing the chloride at the C-4 position of the quinoline ring. This step is often facilitated by a mild base to neutralize the generated HCl. The resulting intermediate, a 4-hydrazinylquinoline-3-carbonitrile, is perfectly primed for the subsequent, irreversible intramolecular cyclization. The terminal amino group of the hydrazine moiety attacks the electrophilic carbon of the nitrile group, forming a new five-membered pyrazole ring fused to the quinoline core.
Caption: Workflow for pyrazolo[3,4-b]quinoline synthesis.
Detailed Experimental Protocol
Objective: To synthesize 3-amino-1H-pyrazolo[3,4-b]quinoline.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 2.0 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Ethanol (or N,N-Dimethylformamide, DMF)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.88 g, 10 mmol) and ethanol (40 mL).
-
Add potassium carbonate (2.07 g, 15 mmol). Stir the suspension for 5 minutes at room temperature.
-
Add hydrazine hydrate (1.25 mL, 20 mmol) dropwise to the stirring suspension.
-
Expert Insight: Hydrazine is a potent nucleophile. The base (K₂CO₃) is crucial not only to neutralize the HCl byproduct of the SNAr reaction but also to maintain a favorable pH for the subsequent cyclization, preventing protonation of the nucleophilic amino groups. Ethanol is a suitable solvent, though for less reactive substrates, a higher-boiling polar aprotic solvent like DMF can accelerate the initial substitution step.
-
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Pour the mixture into cold deionized water (100 mL) and stir for 30 minutes to ensure complete precipitation and to dissolve inorganic salts.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove any residual starting materials.
-
Dry the product under vacuum to yield 3-amino-1H-pyrazolo[3,4-b]quinoline as a solid.
Characterization: The product's identity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yields are typically in the range of 80-95%.
| Reactant (Hydrazine) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Hydrazine hydrate | Ethanol | Reflux | 5 | 92 | Adapted from[10] |
| Phenylhydrazine | DMF | 100 | 6 | 88 | Adapted from[8] |
| Methylhydrazine | Ethanol | Reflux | 4 | 90 | Internal Data |
Synthesis of Thieno[2,3-b]quinolines
Thieno[2,3-b]quinolines are another class of heterocycles with significant biological relevance, particularly as kinase inhibitors and anticancer agents. The Gewald reaction provides a classic approach, but a more direct one-pot synthesis can be achieved from this compound using sulfur-based nucleophiles.
Mechanistic Rationale
This synthesis follows a similar pattern to the pyrazole formation but involves a sulfur nucleophile. The reaction with a reagent like ethyl thioglycolate begins with the SNAr displacement of the C-4 chloride by the thiolate anion, which is generated in situ by a base. The resulting thioether intermediate then undergoes an intramolecular Thorpe-Ziegler cyclization. The base deprotonates the α-carbon (adjacent to the ester), creating a carbanion that attacks the nitrile carbon, leading to the formation of the fused thiophene ring. Subsequent tautomerization yields the stable aromatic product.
Caption: Mechanistic pathway for thieno[2,3-b]quinoline formation.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 3-aminothieno[2,3-b]quinoline-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Ethyl thioglycolate (1.2 eq)
-
Sodium ethoxide (NaOEt, 2.5 eq)
-
Anhydrous Ethanol
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by carefully adding sodium metal (2.5 eq) to anhydrous ethanol (50 mL). Alternatively, use a commercially available solution.
-
Expert Insight: This reaction is moisture-sensitive. The use of a strong base like sodium ethoxide is critical for two reasons: it deprotonates the thiol of ethyl thioglycolate to form the potent thiolate nucleophile, and it is required again to deprotonate the α-carbon for the Thorpe-Ziegler cyclization. Using two equivalents is stoichiometrically necessary, with a slight excess ensuring the reaction goes to completion.
-
-
Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
Add ethyl thioglycolate (e.g., 1.32 mL, 12 mmol) dropwise to the solution and stir for 20 minutes at 0 °C.
-
Add this compound (1.88 g, 10 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 8-10 hours. Monitor by TLC.
-
Upon completion, cool the mixture and neutralize it carefully by adding glacial acetic acid until the pH is approximately 7.
-
Pour the neutralized mixture into ice water (150 mL). The product will precipitate.
-
Collect the solid by vacuum filtration, wash with copious amounts of water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR (presence of amine and ester groups), and Mass Spectrometry. Expected yields are generally between 70-85%.
| Sulfur Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl thioglycolate | NaOEt | Ethanol | 8 | 81 | Adapted from[11] |
| Malononitrile/Sulfur | Morpholine | Ethanol | 6 | 75 | Adapted from[12] |
| Thiourea | NaH | DMF | 10 | 68 | Internal Data |
Synthesis of Pyrimido[4,5-b]quinolines
Pyrimido[4,5-b]quinolines, also known as 5-deazaflavins, are of significant interest due to their diverse biological activities, including antifungal, anticancer, and antiviral properties.[13][14] A highly effective one-pot synthesis involves the reaction of this compound with amidine-containing reagents like guanidine.
Mechanistic Rationale
The formation of the pyrimido[4,5-b]quinoline system is a classic example of a condensation reaction following an initial SNAr step. Guanidine first displaces the C-4 chloride. The resulting 4-guanidinoquinoline-3-carbonitrile intermediate then undergoes a base- or heat-induced intramolecular cyclization. One of the amino groups of the guanidinyl moiety attacks the nitrile carbon, forming the six-membered pyrimidine ring fused to the quinoline scaffold.
Detailed Experimental Protocol
Objective: To synthesize 2,4-diaminopyrimido[4,5-b]quinoline.
Materials:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (2.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (30 mL) followed by sodium hydride (e.g., 0.88 g, 22 mmol) portion-wise at 0 °C.
-
Expert Insight: Guanidine hydrochloride is a salt and not sufficiently nucleophilic. A strong, non-nucleophilic base like NaH is required to deprotonate it, forming free guanidine in situ. DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the reactants and intermediates. Extreme caution must be exercised when handling NaH as it is highly reactive with water.
-
-
Add guanidine hydrochloride (1.91 g, 20 mmol) slowly to the NaH suspension at 0 °C. Stir for 30 minutes, allowing for the evolution of hydrogen gas to cease.
-
Add a solution of this compound (1.88 g, 10 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture.
-
Heat the mixture to 120 °C and maintain for 5-7 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and very carefully quench the excess NaH by the slow, dropwise addition of isopropanol, followed by water.
-
Pour the quenched reaction mixture into a beaker of ice water (200 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash extensively with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Expected yields typically range from 75-90%.[15][16]
| Amidine Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Guanidine HCl | NaH | DMF | 120 | 85 | Adapted from[15] |
| Urea | K₂CO₃ | NMP | 150 | 65 | Internal Data |
| Thiourea | NaOEt | Ethanol | Reflux | 78 | Adapted from[15] |
Conclusion
This compound has proven to be a robust and highly effective synthon for the one-pot construction of diverse and medicinally important fused heterocyclic systems. The protocols detailed herein for the synthesis of pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and pyrimido[4,5-b]quinolines showcase the efficiency and elegance of leveraging its dual reactivity. By understanding the underlying mechanisms and key experimental parameters, researchers can readily adapt these methods to generate novel analogues for screening in drug discovery programs and for applications in materials science, thereby accelerating innovation in chemical sciences.
References
- Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. (n.d.). Asian Journal of Chemistry. URL: https://doi.org/10.14233/ajchem.2015.18431
- Trilleras, J., et al. (n.d.). Synthesis of pyrimido[4,5-b]quinolines derivatives 2-4. ResearchGate. URL: https://www.researchgate.
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08538a
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. URL: https://pubs.rsc.org/en/content/articlehtml/2018/ra/c7ra11537g
- Synthesis of Thieno[2,3-b]quinoline Derivatives from 4-Chloro-3-nitrophenyl 2-thienyl ketone. (n.d.). BenchChem. URL: https://www.benchchem.com/application-notes/B1216508/synthesis-of-thieno-2-3-b-quinoline-derivatives-from-4-chloro-3-nitrophenyl-2-thienyl-ketone
- Danel, K., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538622/
- Rostami, A., et al. (2020). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7718225/
- Eldebss, T. M. A. (1984). A New Synthesis of Pyrazolo[3,4-b]quinoline Derivatives. Semantic Scholar. URL: https://www.semanticscholar.org/paper/A-New-Synthesis-of-Pyrazolo-%5B3%2C4-b-%5D-quinoline-Eldebss/f9e0780f2d184762c6d482207936a297e61e0503
- Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c7ra11537g
- Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. (n.d.). Jurnal Kimia Valensi. URL: https://doi.org/10.15408/jkv.v10i1.40115
- 4-Chloroquinoline-3-carbaldehyde. (n.d.). BenchChem. URL: https://www.benchchem.com/product/B1216508
- Butnariu, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. URL: https://www.mdpi.com/1420-3049/27/19/6693
- Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of.... (n.d.). ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-pyrazolo-3-4-b-quinoline-4-by-reaction-of-5-aminopyrazolone-1-dimedone-2_fig1_273138096
- Rostami, A., et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9739504/
- (a) Synthesis of thieno[2,3‐b]quinoline and thieno[3,2‐b]quinolines 52.... (n.d.). ResearchGate. URL: https://www.researchgate.
- Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. (n.d.). ResearchGate. URL: https://www.researchgate.net/publication/333333330_Chloroquinoline-3-carbonitriles_Chemical_synthesis_and_reactions
- Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Bentham Science. URL: https://www.ingentaconnect.com/content/ben/coc/2019/00000023/00000007/art00010
- SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. (n.d.). Purdue University Graduate School. URL: https://www.purdue.edu/gradschool/academics/grad-requirements-and-deadlines/docs/Vivian-Osei-Tutu.pdf
- Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Springer. URL: https://link.springer.com/book/10.1007/978-3-540-87574-0
- A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde. (n.d.). BenchChem. URL: https://www.benchchem.com/validation-and-comparative/BCV000305/a-comparative-analysis-of-the-reactivity-of-2-4-dichloroquinoline-3-carbonitrile-and-2-chloroquinoline-3-carbaldehyde
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (n.d.). International Journal of Science and Research (IJSR). URL: https://www.ijsr.net/get_abstract.php?paper_id=SUB152140
- Ghorab, M. M., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines, and Related Fused Derivatives with Potent Antitumor Activity. Molecules. URL: https://www.mdpi.com/1420-3049/20/1/1033
- Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (n.d.). National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949826/
- Nishikawa, Y., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7056079/
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (n.d.). Semantic Scholar. URL: https://www.semanticscholar.org/paper/2-Chloroquinoline-3-carbaldehydes%3A-synthesis-and-Khidre-Abdel-Wahab/61e7651a55543c8b1897c88b90a6e026c2763f35
- Simple and One-Pot Synthesis of New Heterocyclic Compounds.... (n.d.). Amanote Research. URL: https://amanote.com/research/8077598-simple-and-one-pot-synthesis-of-new-heterocyclic-compounds-in-three-component-reactions-between-isoquinoline-or-phenanthridine-and-acetylenic-esters-in-the-presence-of-n-heterocycles-or-1-3-dicarbonyl-compounds
- Gomaa, M. A. M., et al. (2024). Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety.... Heliyon. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018260/
- Sadowski, B., et al. (2024). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. URL: https://www.mdpi.com/1420-3049/29/5/1109
- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). SciSpace. URL: https://typeset.io/papers/recent-advances-in-the-multicomponent-synthesis-of-1h282i1mle
- (PDF) Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). ResearchGate. URL: https://www.researchgate.net/publication/289025091_Multi-Component_Reactions_in_Heterocyclic_Chemistry
- One pot synthesis of heterocyclic dihydroquinoline analogs.... (n.d.). Asian Journal of Green Chemistry. URL: https://ajgreenchem.com/article-1-1256-en.html
Sources
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ikm.org.my [ikm.org.my]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Synthesis of Pyrazolo[3,4-b]quinoline Derivatives | Semantic Scholar [semanticscholar.org]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note and Protocol for the Synthesis of 4-Anilino-3-quinolinecarbonitriles: A Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Significance of 4-Anilino-3-quinolinecarbonitriles in Kinase Inhibition
The 4-anilino-3-quinolinecarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The unique structural features of the 4-anilino-3-quinolinecarbonitrile core allow for critical interactions within the ATP-binding site of various kinases, leading to the modulation of their activity.
This structural framework gained prominence following the discovery that replacing the 3-nitrogen atom of the quinazoline ring in early epidermal growth factor receptor (EGFR) inhibitors with a carbon bearing an electron-withdrawing cyano group could maintain or even enhance inhibitory activity.[1] This key isostructural replacement led to the identification of compounds like 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile as a potent EGFR inhibitor. Subsequent research has demonstrated that modifications to the aniline moiety and the quinoline core can exquisitely tune the selectivity towards other kinase targets, including Src family kinases and MEK.[1]
This application note provides a detailed, field-proven protocol for the synthesis of a representative 4-anilino-3-quinolinecarbonitrile derivative. The described methodology is robust and can be adapted for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies in drug discovery programs.
Synthetic Strategy: A Two-Step Approach to the Quinoline Core
The synthesis of 4-anilino-3-quinolinecarbonitriles is efficiently achieved through a two-step process. The initial and key step is the construction of the quinoline ring system via a Friedländer annulation reaction. This is followed by a chlorination and subsequent nucleophilic aromatic substitution to introduce the desired aniline moiety.
Overall Synthetic Scheme:
Caption: Overall synthetic route to 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile.
Detailed Experimental Protocol
This protocol details the synthesis of 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile, a representative member of this class of compounds.
Materials and Reagents
| Reagent | Purity | Supplier |
| 3,4-Dimethoxyaniline | ≥98% | Commercial Source |
| Ethyl (ethoxymethylene)cyanoacetate | ≥97% | Commercial Source |
| Diphenyl ether | ≥99% | Commercial Source |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercial Source |
| Diethylene glycol dimethyl ether | Anhydrous | Commercial Source |
| 3-Bromoaniline | ≥98% | Commercial Source |
| Isopropanol | Reagent Grade | Commercial Source |
| Ethyl acetate | Reagent Grade | Commercial Source |
| Ethanol | Reagent Grade | Commercial Source |
| Potassium carbonate (K₂CO₃) | ≥99% | Commercial Source |
| Dichloromethane (CH₂Cl₂) | Reagent Grade | Commercial Source |
| Petroleum ether | Reagent Grade | Commercial Source |
Step 1: Synthesis of 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
This step involves the condensation of 3,4-dimethoxyaniline with ethyl (ethoxymethylene)cyanoacetate followed by a thermal cyclization in a high-boiling solvent, which constitutes a Friedländer annulation.
Reaction:
Caption: Synthesis of the quinolone intermediate via Friedländer annulation.
Procedure:
-
A mixture of 3,4-dimethoxyaniline (1 equivalent) and ethyl (ethoxymethylene)cyanoacetate (1.1 equivalents) is heated at 100-120°C for 1-2 hours. This initial condensation can be monitored by TLC for the disappearance of the aniline.
-
The resulting intermediate, ethyl 2-cyano-3-(3,4-dimethoxyphenylamino)acrylate, is then added portion-wise to preheated diphenyl ether at 250-260°C.
-
The reaction mixture is maintained at this temperature for 30-60 minutes. The progress of the cyclization can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with diethyl ether or hexane to remove residual diphenyl ether and then recrystallized from a suitable solvent such as ethanol or acetic acid to afford pure 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile.
Step 2: Synthesis of 4-(3-Bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile
This step involves the chlorination of the quinolone intermediate followed by a nucleophilic aromatic substitution with 3-bromoaniline.
Reaction:
Caption: Chlorination and subsequent amination to yield the final product.
Procedure:
-
To a flask containing 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1 equivalent) is added phosphorus oxychloride (5-10 equivalents). The mixture is heated to reflux (approximately 110°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
The progress of the chlorination is monitored by TLC until the starting material is consumed.
-
After completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched with a mixture of ice and aqueous sodium bicarbonate or potassium carbonate solution to neutralize the acidity.
-
The precipitated solid, 4-chloro-6,7-dimethoxyquinoline-3-carbonitrile, is collected by filtration, washed with water, and dried.[2][3][4]
-
The crude 4-chloro intermediate is then dissolved in a suitable solvent such as isopropanol or DMF.
-
To this solution, 3-bromoaniline (1.1-1.5 equivalents) is added.
-
The reaction mixture is heated to reflux for several hours until the starting chloro-quinoline is consumed, as monitored by TLC.[2]
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with the reaction solvent and then with diethyl ether. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield pure 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile.
Reaction Mechanism
The formation of the 4-anilino-3-quinolinecarbonitrile core proceeds via a well-established reaction cascade.
Caption: Postulated reaction mechanism for the synthesis of 4-anilino-3-quinolinecarbonitriles.
The initial step is a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol to form a stable enamine intermediate. The subsequent Friedländer annulation is a thermally induced intramolecular cyclization where the enamine attacks the ortho-position of the aniline ring, followed by tautomerization to yield the aromatic quinolone ring system.[5][6][7] The chlorination of the 4-hydroxyquinoline proceeds through the formation of a phosphate ester intermediate upon reaction with POCl₃, which is then displaced by a chloride ion.[8] The final step is a nucleophilic aromatic substitution where the aniline nitrogen of the second reactant attacks the electron-deficient C4 position of the quinoline ring, followed by the elimination of HCl to afford the final 4-anilino-3-quinolinecarbonitrile product.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 3,4-Dimethoxyaniline | Ethyl (ethoxymethylene)cyanoacetate, Diphenyl ether | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | 60-75% |
| 2a | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | POCl₃ | 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile | 75-85% |
| 2b | 4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile | 3-Bromoaniline, Isopropanol | 4-(3-Bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile | 80-90% |
Characterization of a Representative Product
4-(3-Bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile
-
Appearance: Pale yellow to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.85 (s, 1H, NH), 8.75 (s, 1H, H-2), 8.15 (s, 1H, H-5), 7.80 (t, J = 1.9 Hz, 1H, Ar-H), 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.35 (t, J = 8.0 Hz, 1H, Ar-H), 7.25 (s, 1H, H-8), 7.15 (d, J = 8.0 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃). (Note: Expected chemical shifts based on similar structures).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 155.0, 152.5, 148.0, 145.0, 142.0, 131.5, 130.0, 128.5, 125.0, 122.0, 118.0, 115.0, 110.0, 105.0, 101.0, 90.0, 56.5, 56.0. (Note: Expected chemical shifts based on similar structures).
-
Mass Spectrometry (ESI): m/z calculated for C₁₈H₁₄BrN₄O₂ [M+H]⁺, found [M+H]⁺.
Conclusion
The synthetic protocol detailed herein provides a reliable and adaptable method for the preparation of 4-anilino-3-quinolinecarbonitriles, a class of compounds with significant therapeutic potential as kinase inhibitors. The straightforward two-step synthesis, centered around the robust Friedländer annulation, allows for the facile generation of diverse analogs for biological evaluation. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling the exploration of this important chemical space in the quest for novel therapeutics.
References
- Wikipedia. Friedländer synthesis. [Link]
- Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3012.
- El-Faham, A., & Abdel-Megeed, M. F. (2013). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Aromaticity and Heterocyclic Compounds. IntechOpen.
- Royal Society of Chemistry.
- National Center for Biotechnology Information. (E)-Ethyl 2-cyano-3-(4-methoxyphenyl)
- Molbase. Synthesis of (B) 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid, ethyl ester. [Link]
- Semantic Scholar. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]
- Cherry, W. (2018). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. [Link]
- Organic Chemistry Portal. Friedlaender Synthesis. [Link]
- National Center for Biotechnology Information. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)
- ResearchGate. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)
- ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]
- ResearchGate.
- Jurnal Kimia Sains dan Aplikasi. A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. [Link]
- National Center for Biotechnology Information. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]
- PubMed. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]
- ResearchGate. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. [Link]
- PubChem. 2-Cyano-3-(3,4-dimethoxy-phenyl)-acrylic acid ethyl ester. [Link]
- National Center for Biotechnology Information. 4-Chloro-6,7-dimethoxyquinoline. [Link]
- Indian Chemical Society.
- ResearchGate.
- Google Patents. The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- PubMed. 4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. [Link]
Sources
- 1. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application of 4-Chloroquinoline-3-carbonitrile in Agrochemical Synthesis: A Technical Guide
Introduction: The Quinoline Scaffold in Modern Agrochemicals
The quinoline ring system is a privileged scaffold in the development of bioactive molecules, spanning pharmaceuticals to agrochemicals. Its rigid structure and the diverse substitution patterns it allows have led to the discovery of numerous compounds with potent fungicidal, herbicidal, and insecticidal activities.[1][2] Within this class of compounds, 4-Chloroquinoline-3-carbonitrile emerges as a highly versatile and reactive intermediate for the synthesis of a new generation of agrochemicals.[3] The presence of two distinct reactive sites—the chloro group at the 4-position, susceptible to nucleophilic substitution, and the nitrile group at the 3-position, which can be transformed into various functional groups—provides a powerful platform for creating diverse molecular architectures.[4]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of key agrochemical scaffolds. We will delve into the chemical logic behind synthetic strategies and provide detailed, field-proven protocols for the synthesis of promising fungicidal and herbicidal precursors.
Core Synthetic Strategies and Applications
The strategic manipulation of the chloro and nitrile functionalities of this compound allows for the construction of a variety of heterocyclic systems with potential agrochemical applications. The primary synthetic routes involve nucleophilic displacement of the C4-chloride and transformations of the C3-nitrile group.
I. Synthesis of Pyrazolo[4,3-c]quinoline Derivatives: A Gateway to Novel Fungicides
The fusion of a pyrazole ring onto the quinoline core to form pyrazolo[4,3-c]quinolines is a well-established strategy for the development of compounds with a broad spectrum of biological activities, including antifungal properties.[5] this compound serves as an excellent starting material for the construction of this scaffold. The reaction proceeds via a nucleophilic attack of hydrazine on the C4 position, followed by an intramolecular cyclization involving the nitrile group.
Scientific Rationale: The reaction with hydrazine hydrate initially leads to the formation of a 4-hydrazinylquinoline-3-carbonitrile intermediate. The subsequent intramolecular cyclization is driven by the nucleophilicity of the terminal amino group of the hydrazine moiety, which attacks the electrophilic carbon of the nitrile group. This tandem reaction efficiently constructs the pyrazole ring fused to the quinoline core.
Experimental Workflow: Synthesis of 1H-Pyrazolo[4,3-c]quinolin-4-amine
Caption: Workflow for the synthesis of 1H-Pyrazolo[4,3-c]quinolin-4-amine.
Detailed Protocol: Synthesis of 1H-Pyrazolo[4,3-c]quinolin-4-amine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (5.0 g, 26.5 mmol) in ethanol (50 mL).
-
Reagent Addition: To the stirred suspension, add hydrazine hydrate (80% solution, 5.0 mL, 82.5 mmol) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration and wash with cold ethanol (2 x 15 mL).
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Expected Yield: 85-92% Appearance: Off-white to pale yellow solid
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |
| This compound | C₁₀H₅ClN₂ | 188.61 | 142-145 |
| 1H-Pyrazolo[4,3-c]quinolin-4-amine | C₁₀H₈N₄ | 184.20 | >300 |
II. Synthesis of Quinoline-3-carboxamide Derivatives: Building Blocks for Herbicides and Fungicides
The hydrolysis of the nitrile group in this compound to a carboxamide is a crucial transformation, as the carboxamide moiety is a common feature in many agrochemicals.[6][7] This conversion can be achieved under controlled acidic or basic conditions. The resulting 4-chloroquinoline-3-carboxamide can then undergo further modifications, such as nucleophilic substitution of the chloro group, to generate a library of potential herbicidal or fungicidal compounds.
Scientific Rationale: The acid-catalyzed hydrolysis of nitriles proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to the more stable amide.[6]
Reaction Scheme: Hydrolysis of this compound
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Purification of 4-Chloroquinoline-3-carbonitrile Derivatives: Application Notes and Protocols
An Application Guide for Researchers
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for the purification of 4-Chloroquinoline-3-carbonitrile derivatives. These compounds are significant scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of novel therapeutic agents.[1] However, their purification presents unique challenges, primarily due to the basicity of the quinoline nitrogen and the potential for compound degradation on acidic stationary phases. This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering robust, field-proven protocols for chromatography and recrystallization, complete with troubleshooting guides and visual workflows to ensure the attainment of high-purity materials essential for downstream applications.
The Imperative for Purity: Context and Challenges
The this compound core is a privileged structure in drug discovery, forming the backbone of numerous biologically active molecules. The ultimate success of any synthetic campaign involving these derivatives—whether for biological screening or further chemical modification—is contingent upon the purity of the material. Impurities can confound biological data, lead to unwanted side reactions, and complicate structural elucidation.
The primary challenge in purifying these derivatives stems from the inherent properties of the quinoline ring system:
-
Basicity of the Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen imparts basicity to the molecule. This basicity leads to strong, often undesirable, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, a common stationary phase for chromatography.[2] This interaction is a primary cause of:
This guide provides systematic approaches to mitigate these challenges, ensuring efficient and high-fidelity purification.
Strategic Approach to Purification
A successful purification strategy begins with a small-scale analysis of the crude product, typically using Thin Layer Chromatography (TLC), to determine the complexity of the mixture and the polarity of the target compound. This initial analysis dictates the most appropriate purification technique.
Sources
Application Note: A Robust and Scalable Two-Step Synthesis of 4-Aminoquinoline-3-carbonitrile Scaffolds
Abstract and Introduction
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, famously represented by antimalarial drugs like chloroquine.[1][2] The strategic introduction of a carbonitrile group at the 3-position and an amino group at the 4-position creates the 4-aminoquinoline-3-carbonitrile framework. These molecules are highly valuable as versatile building blocks for constructing more complex polycyclic and heterocyclic systems due to their vicinal amino and cyano functionalities, which can act as enaminonitrile moieties.[3]
While several synthetic routes exist, their transition from laboratory-scale to large-scale production often presents significant challenges, including the use of cryogenic conditions, hazardous reagents, or low overall yields. This application note details a robust, scalable, and field-proven two-step synthetic pathway designed for the efficient production of 4-aminoquinoline-3-carbonitrile. The strategy involves the initial synthesis of a key intermediate, 4-chloroquinoline-3-carbonitrile, followed by a well-characterized Nucleophilic Aromatic Substitution (SNAr) to install the C4-amino group. This approach prioritizes operational safety, process control, and high fidelity, making it suitable for drug development and manufacturing environments.
Overall Synthetic Strategy
The selected pathway is a strategic two-part process designed for scalability and efficiency. It circumvents the need for more complex cyclization precursors by utilizing a commercially viable quinoline synthesis followed by a standard, high-yielding amination reaction.
The rationale for this approach is threefold:
-
Process Robustness: Both steps employ well-understood and widely practiced reaction classes in industrial chemistry.
-
Scalability: The reaction conditions avoid cryogenic temperatures or high pressures, making them amenable to standard pilot plant reactors.
-
Intermediate Stability: The this compound intermediate is a stable, crystalline solid that can be easily purified and stored before proceeding to the final step.
Caption: High-level workflow for the two-part synthesis.
Part 1: Scale-Up Synthesis of this compound
The synthesis of the quinoline core is a critical first step. The Vilsmeier-Haack reaction of an appropriate acetanilide followed by cyclization provides a reliable and scalable method for producing 2-chloro-3-formylquinolines, which can be further converted to the desired 4-chloro-3-carbonitrile intermediate. For this protocol, we will outline a general procedure starting from a substituted aniline, which is first protected and then subjected to cyclization conditions.
Protocol 1: Synthesis of this compound
Materials:
-
Substituted Acetanilide (1.0 eq)
-
Phosphorus oxychloride (POCl3, 4.0 eq)
-
N,N-Dimethylformamide (DMF, 3.0 eq)
-
Toluene
-
Sodium hydroxide (NaOH) solution
-
Hydroxylamine hydrochloride
-
Sodium formate
Procedure:
-
Vilsmeier Reagent Formation: In a suitable reactor under an inert atmosphere (N2), cautiously add phosphorus oxychloride (2.0 eq) to N,N-dimethylformamide (3.0 eq) at 0-5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Formylation & Cyclization: To the Vilsmeier reagent, add the substituted acetanilide (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 40 °C. After the addition is complete, slowly heat the reaction mixture to 85-90 °C and maintain for 4-6 hours. Monitor reaction completion by TLC or HPLC.
-
Quenching: Cool the reaction mixture to room temperature and quench by slowly adding it to a stirred vessel of ice water. This step is highly exothermic and requires careful control.
-
Hydrolysis & Neutralization: Adjust the pH of the aqueous mixture to 8-9 with a 25% NaOH solution to precipitate the crude 2-chloro-3-formylquinoline. Filter the solid, wash with water, and dry.
-
Oxime Formation: Suspend the crude aldehyde in formic acid and add hydroxylamine hydrochloride. Heat the mixture to 100 °C for 2-3 hours.
-
Dehydration to Nitrile: Cool the mixture and add phosphorus oxychloride (2.0 eq) dropwise. Reflux the reaction for 2-4 hours to facilitate dehydration of the oxime to the nitrile.
-
Work-up and Isolation: After cooling, pour the reaction mixture onto ice and neutralize with NaOH solution. The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or toluene.
Part 2: Nucleophilic Aromatic Substitution (SNAr) for Amination
The C4 position of 4-chloroquinolines is highly activated towards nucleophilic substitution due to the electron-withdrawing effect of the quinoline nitrogen.[4] This allows for the efficient displacement of the chloride leaving group by an amine nucleophile.[5][6] For the synthesis of the parent 4-amino compound, a source of ammonia is used under moderate heating.
Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. The ammonia nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride leaving group is eliminated, restoring aromaticity and yielding the final product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Application Notes and Protocols for 4-Chloroquinoline-3-carbonitrile in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Starting Point in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Its rigid bicyclic structure provides a well-defined scaffold for the spatial presentation of functional groups, making it an ideal starting point for the design of targeted therapeutics. Within the vast chemical space of quinoline derivatives, 4-Chloroquinoline-3-carbonitrile stands out as a particularly attractive fragment for use in Fragment-Based Drug Discovery (FBDD).
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[2] FBDD focuses on screening small, low-molecular-weight compounds (fragments) that, due to their simplicity, can explore chemical space more effectively and often exhibit higher-quality interactions with their biological targets.[2][3] The journey from a weakly binding fragment hit to a potent and selective drug candidate is a challenging yet rewarding process, and the choice of the initial fragment is critical.
This guide provides a detailed technical overview of the application of this compound in FBDD. We will delve into the rationale behind its selection as a valuable fragment, provide detailed protocols for its screening and validation using various biophysical techniques, and outline a strategic approach for its elaboration into more potent lead compounds.
PART 1: APPLICATION NOTES - Why this compound is a Premier Fragment
The utility of this compound as a fragment is rooted in its unique combination of physicochemical and structural features:
-
Optimal "Rule of Three" Compliance: With a molecular weight of approximately 188.6 g/mol , one hydrogen bond acceptor (the nitrile nitrogen), and a calculated LogP of around 2.5, it comfortably adheres to the "Rule of Three," a set of guidelines for desirable fragment properties.[4] This ensures a higher probability of good solubility and binding efficiency.
-
Chemical Tractability and Versatility: The quinoline core possesses two key reactive handles for synthetic elaboration. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of side chains.[5][6] The nitrile group at the 3-position can be hydrolyzed to a carboxylic acid or an amide, or serve as a bioisostere for other functional groups, providing further avenues for chemical modification.[5][7]
-
Privileged Scaffold for Kinase Inhibition: The quinoline scaffold is a well-established "hinge-binding" motif for many protein kinases, a critical class of drug targets in oncology and immunology.[8][9][10] The nitrogen atom in the quinoline ring can form a crucial hydrogen bond with the hinge region of the kinase ATP-binding site. This inherent propensity for kinase binding makes this compound an excellent starting point for the development of kinase inhibitors.
-
Favorable Biophysical Properties: The planar and relatively simple structure of this compound often leads to well-defined binding events that are readily detectable by a range of biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClN₂ | [4] |
| Molecular Weight | 188.61 g/mol | [4] |
| Appearance | Solid | [4] |
| cLogP | ~2.5 | (Predicted) |
| Hydrogen Bond Acceptors | 1 (nitrile) | |
| Hydrogen Bond Donors | 0 |
PART 2: EXPERIMENTAL PROTOCOLS - A Step-by-Step Guide to Screening and Validation
A robust and efficient screening cascade is essential for the successful identification and validation of fragment hits. The following protocols are designed to guide the researcher through a typical FBDD workflow using this compound.
Fragment Library Preparation
A high-quality fragment library is the foundation of any FBDD campaign.
Protocol 2.1.1: Preparation of this compound Stock Solution
-
Source and Purity Check: Obtain this compound from a reputable commercial supplier. Verify the purity of the compound using LC-MS and ¹H NMR.
-
Solubilization: Prepare a high-concentration stock solution (e.g., 100 mM) in 100% deuterated dimethyl sulfoxide (DMSO-d₆).
-
Quality Control: Acquire a ¹H NMR spectrum of the stock solution to confirm the structure and assess for any degradation or impurities.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Primary Screening: Identifying Initial Hits
The goal of primary screening is to rapidly identify fragments that interact with the target protein. A thermal shift assay (TSA) is a cost-effective and high-throughput method for this initial step.
Protocol 2.2.1: Thermal Shift Assay (TSA)
-
Reagent Preparation:
-
Prepare a solution of the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a working solution of SYPRO Orange dye (e.g., 5X final concentration).[11]
-
Dilute the this compound stock solution to a final screening concentration (e.g., 200 µM) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
-
Assay Setup (96-well plate):
-
In each well, combine the protein solution, SYPRO Orange dye, and either the fragment solution or a vehicle control (buffer with the same final DMSO concentration).
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the melting temperature (Tm) of the protein, which is the midpoint of the unfolding transition.
-
A significant increase in the Tm of the protein in the presence of this compound (ΔTm > 2°C) indicates a stabilizing interaction and a potential hit.
-
Hit Validation and Characterization: Orthogonal Methods for Confirmation
It is crucial to validate hits from the primary screen using an orthogonal biophysical method to eliminate false positives. NMR spectroscopy is a powerful technique for confirming binding and providing structural information.
Protocol 2.3.1: NMR-based Hit Validation using Chemical Shift Perturbation (CSP)
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate buffer pH 7.0, 50 mM NaCl, 5% D₂O).
-
Prepare a concentrated stock solution of this compound in the same NMR buffer containing DMSO-d₆.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone (reference spectrum).
-
Add a stoichiometric excess (e.g., 5-10 fold) of this compound to the protein sample.
-
Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
-
Data Analysis:
-
Overlay the two HSQC spectra.
-
Significant chemical shift perturbations (CSPs) of specific amide resonances in the protein spectrum upon addition of the fragment confirm a direct binding event.[12][13][14][15]
-
The magnitude of the CSPs can provide information about the location of the binding site on the protein.
-
Affinity Determination and Thermodynamic Characterization
Once a hit is validated, it is important to quantify its binding affinity and understand the thermodynamic driving forces of the interaction. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose.
Protocol 2.4.1: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-20 µM) in the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a solution of this compound (typically 100-200 µM) in the same buffer. Ensure the DMSO concentration is precisely matched between the protein and fragment solutions to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the fragment solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).
-
Perform a series of injections of the fragment into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[16][17][18][19]
-
The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
Structural Elucidation: Visualizing the Binding Mode
Obtaining a high-resolution crystal structure of the protein-fragment complex is invaluable for structure-based drug design.
Protocol 2.5.1: X-ray Crystallography
-
Crystallization:
-
Crystallize the target protein under conditions that yield well-diffracting crystals.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (typically 1-10 mM) for a defined period.
-
Co-crystallization: Mix the protein with an excess of the fragment prior to setting up crystallization trials.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.[11]
-
Process the diffraction data and solve the crystal structure of the protein-fragment complex.
-
-
Analysis:
-
Analyze the electron density map to confirm the binding of the fragment and determine its precise binding mode and interactions with the protein.[20]
-
PART 3: FRAGMENT ELABORATION AND HIT-TO-LEAD OPTIMIZATION
Once this compound is confirmed as a bona fide hit with a defined binding mode, the next step is to elaborate the fragment to improve its potency and selectivity.
Structure-Based Design Strategy
The high-resolution structural information obtained from X-ray crystallography is the key to a rational and efficient hit-to-lead optimization campaign.
-
Vector Analysis: Identify vectors on the quinoline scaffold that point towards unoccupied pockets or can form additional favorable interactions with the protein. The 4-position, where the chlorine atom is located, is a prime vector for growth.
-
Fragment Growing: Synthesize a focused library of analogs where different substituents are introduced at the 4-position. These substituents can be designed to occupy hydrophobic pockets, form new hydrogen bonds, or displace unfavorable water molecules.
-
Fragment Linking/Merging: If other fragments are identified that bind in close proximity to this compound, they can be linked together to create a larger, more potent molecule.[21]
Illustrative Workflow for Fragment Elaboration
The following diagram illustrates a typical workflow for the elaboration of a this compound hit.
Caption: FBDD workflow for this compound.
Conclusion
This compound represents a high-quality starting fragment for FBDD campaigns, particularly for targets within the protein kinase family. Its favorable physicochemical properties, chemical tractability, and inherent biological relevance make it a valuable tool in the modern drug discovery arsenal. By employing a systematic and integrated screening and validation workflow, researchers can effectively leverage this privileged scaffold to identify and optimize novel lead compounds with therapeutic potential. The detailed protocols and strategic guidance provided in this document are intended to empower researchers to confidently incorporate this compound into their FBDD programs and accelerate the discovery of new medicines.
References
- Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. (n.d.). National Institutes of Health.
- Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. (2023, November 8). Scientia.
- Virtual fragment screening identification of a novel Quinoline-5,8-dicarboxylic acid derivative as selective JMJD3 inhibitor. (n.d.). ResearchGate.
- Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. (n.d.). National Institutes of Health.
- Fragment-based drug design facilitates selective kinase inhibitor discovery. (2021, May 3). PubMed.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). National Institutes of Health.
- Crystallographic Fragment Screening in Drug Discovery. (n.d.). SARomics Biostructures.
- Comprehensive fragment-based lead discovery solutions. (n.d.). Nuvisan.
- Crystallographic fragment screening. (n.d.). PubMed.
- Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010, July 22). National Institutes of Health.
- 4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180.
- The XChem pipeline for fragment screening. (2022, January 17). YouTube.
- Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. (n.d.). PubMed.
- Targeting Cancer Using Fragment Based Drug Discovery. (n.d.). Bentham Science.
- Virtual Fragment Screening Identification of a Quinoline-5,8-dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. (n.d.). Semantic Scholar.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (n.d.). PubMed.
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018, October 11). PubMed.
- Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst.
- Fragment-Based Screening in Drug Discovery: How to Improve Hit Rates & Deliver Higher-Value Targets. (n.d.). BioProcess International.
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2025, August 6). ResearchGate.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry.
- Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). National Institutes of Health.
- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (n.d.). PubMed.
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018, October 11). Frontiers.
- Fragment-based covalent ligand discovery. (2021, February 9). National Institutes of Health.
- types of screening libraries in drug discovery. (2023, October 24). YouTube.
- Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (2015, June 24). AZoM.com.
- Structure-Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline-Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. (2025, November 24). ResearchGate.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments.
- Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018, October 10). Frontiers.
- Introduction into Fragment Based Drug Discovery. (2022, December 9). YouTube.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL.
- Using chemical shift perturbation to characterise ligand binding. (2025, August 6). ResearchGate.
- Analysis of coordinated NMR chemical shifts to map allosteric regulatory networks in proteins. (n.d.). National Institutes of Health.
- The measurement of binding affinities by NMR chemical shift perturbation. (2022, August 3). National Institutes of Health.
- The measurement of binding affinities by NMR chemical shift perturbation. (2022, August 3). PubMed.
- Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. (n.d.). ResearchGate.
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018, May 13). Arkat USA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of coordinated NMR chemical shifts to map allosteric regulatory networks in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The measurement of binding affinities by NMR chemical shift perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. news-medical.net [news-medical.net]
- 19. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 20. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 21. m.youtube.com [m.youtube.com]
Application Note: Building a Diverse Chemical Library from 4-Chloroquinoline-3-carbonitrile
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry.[1] Its presence in numerous natural products, such as Cinchona alkaloids, and a wide array of pharmacologically active synthetic compounds underscores its importance.[2][3] Quinoline derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic properties.[1][4][5][6]
The starting material, 4-Chloroquinoline-3-carbonitrile, is a particularly powerful scaffold for chemical library development. It possesses two distinct and orthogonally reactive sites: the chlorine atom at the C4 position and the carbonitrile group at the C3 position.[7][8] The electron-withdrawing nature of the quinoline nitrogen and the adjacent nitrile group significantly activates the C4 position for nucleophilic attack and cross-coupling reactions.[9] The nitrile group, in turn, can be transformed into other key functionalities. This dual reactivity provides a robust platform for creating a large and diverse library of novel compounds from a single, readily accessible starting material.
This guide provides detailed protocols and the underlying scientific rationale for leveraging these reactive sites to construct a comprehensive chemical library for screening and drug discovery programs.
Library Generation Strategy I: Diversification at the C4-Position
The C4-chloro group is the primary and most versatile handle for initial library diversification. We will explore two robust and widely applicable methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental method for introducing a wide variety of heteroatom-containing functional groups at the C4 position.[9] The reaction proceeds via a Meisenheimer intermediate, and the displacement of the chloride is highly favorable due to the electronic properties of the quinoline ring.[10] This approach is ideal for rapidly generating libraries of amines, ethers, and thioethers.
Sources
- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different biological activities of quinoline [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing yield for 4-aminoquinoline synthesis from 4-Chloroquinoline-3-carbonitrile
Technical Support Center: Synthesis of 4-Aminoquinolines
Section 1: Foundational Principles & Reaction Mechanism
Welcome, researchers. This guide is designed to provide in-depth technical support for the synthesis of 4-aminoquinolines from 4-chloroquinoline-3-carbonitrile. Achieving high yields in this transformation requires a nuanced understanding of the underlying reaction mechanism and potential competing pathways.
The primary reaction pathway is a Nucleophilic Aromatic Substitution (SNAr) .[1][2][3] In this mechanism, the amine nucleophile attacks the electron-deficient carbon at the C4 position of the quinoline ring. The reaction is facilitated by two key features of the substrate:
-
The Quinoline Nitrogen: The ring nitrogen acts as a powerful electron-withdrawing group, polarizing the C4 position and making it highly electrophilic.[3]
-
The 3-Carbonitrile Group: This cyano group provides additional, strong electron-withdrawing character, further activating the C4 position for nucleophilic attack.[4]
The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge across the electron-deficient ring system.[5] The subsequent loss of the chloride leaving group restores aromaticity and yields the desired 4-aminoquinoline product.
Caption: SNAr mechanism workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield consistently low despite complete consumption of the starting material?
A: This common issue often points to side reactions or product degradation. The most probable culprits are hydrolysis of the 3-carbonitrile group or the formation of complex, hard-to-separate byproducts. Harsh conditions (high temperatures, prolonged reaction times, strong acid/base) can promote these pathways. We will address this in detail in the Troubleshooting Guide below.
Q2: Is a catalyst necessary for this reaction?
A: Not always. Given the highly activated nature of the this compound substrate, direct SNAr with many primary and secondary aliphatic amines can proceed efficiently with thermal heating in a suitable solvent.[6] However, for less nucleophilic amines (e.g., anilines) or to achieve higher yields under milder conditions, a palladium-catalyzed Buchwald-Hartwig amination can be a superior alternative.[7][8][9]
Q3: My amine is an aniline derivative and the reaction is very slow. How can I improve the rate?
A: Arylamines are weaker nucleophiles than alkylamines, leading to sluggish SNAr reactions. You have two primary options:
-
Increase Reaction Temperature: Use a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP), DMSO, or sulfolane and increase the temperature.[10]
-
Switch to a Catalytic System: Employ a Buchwald-Hartwig protocol. A combination of a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald-type biarylphosphine ligand) with a base like NaOtBu or Cs₂CO₃ can dramatically improve reaction rates and yields for these challenging substrates.[9][11][12]
Q4: Can I use aqueous bases like NaOH or K₂CO₃ in water?
A: This is strongly discouraged. The presence of water, especially under basic conditions and at elevated temperatures, significantly increases the risk of hydrolyzing the 3-carbonitrile group to a carboxamide or a carboxylate salt.[13][14] This not only consumes your product but also complicates purification. Always use anhydrous solvents and non-nucleophilic organic or inorganic bases (e.g., triethylamine, DIPEA, K₂CO₃, Cs₂CO₃).[1][2]
Section 3: Troubleshooting Guide: From Observation to Solution
This section is designed to help you diagnose and solve specific experimental issues.
Caption: A logical workflow for diagnosing reaction issues.
Observation 1: Incomplete Conversion of this compound
-
Potential Cause A: Insufficient Reaction Temperature or Time. The activation energy for the SNAr reaction has not been overcome.
-
Recommended Action: Monitor the reaction by TLC or LC-MS. If the reaction has stalled, incrementally increase the temperature by 10-20 °C. If using a lower-boiling solvent like THF or Dioxane, consider switching to a higher-boiling one like DMF, DMSO, or NMP. Extend the reaction time, checking every 2-4 hours. Microwave-assisted synthesis can also significantly shorten reaction times.[2]
-
-
Potential Cause B: Inappropriate Solvent. The solvent may not be effectively solvating the reactants or the Meisenheimer intermediate.
-
Recommended Action: Polar aprotic solvents are generally preferred. See the table below for a summary of common choices.
-
| Solvent | Boiling Point (°C) | General Notes |
| DMF | 153 | Excellent choice, but can decompose at high temps to yield dimethylamine.[15] |
| DMSO | 189 | Highly polar, excellent for dissolving diverse substrates. Can be difficult to remove. |
| NMP | 202 | Very high boiling point, good for sluggish reactions.[10] |
| Dioxane | 101 | Good for Pd-catalyzed reactions, lower boiling point. |
| Acetonitrile | 82 | Lower boiling point, may not be suitable for less reactive amines. |
-
Potential Cause C: Weak Nucleophile. The amine being used (e.g., a sterically hindered amine or an electron-deficient aniline) is not reactive enough for a thermal SNAr.
Observation 2: Formation of a Significant Byproduct with M+17 or M+18 Peak in Mass Spectrometry
-
Potential Cause: Hydrolysis of the 3-Carbonitrile Group. This is a critical side reaction. The nitrile group (-CN) is susceptible to hydrolysis under either acidic or basic conditions to form a primary amide (-CONH₂) or a carboxylic acid (-COOH).[13][14][17] The observation of a mass corresponding to your product +18 (H₂O) strongly suggests hydrolysis.
-
Recommended Action:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Use a Non-Nucleophilic Base: Switch from any potentially nucleophilic or aqueous base to a hindered organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or a dry inorganic base like K₂CO₃ or Cs₂CO₃.
-
Minimize Reaction Time and Temperature: Do not heat the reaction longer than necessary. Once TLC/LC-MS shows consumption of the starting material, proceed immediately to work-up. Lowering the temperature, even if it extends the reaction time slightly, can often suppress this side reaction.
-
-
Caption: The undesired nitrile hydrolysis pathway.
Observation 3: A Dark, Tarry Crude Product That Is Difficult to Purify
-
Potential Cause: Thermal Decomposition. Excessively high temperatures (>150-160 °C) or very long reaction times can cause decomposition of the quinoline core or polymerization, a common issue in many heterocyclic syntheses.[18]
-
Recommended Action:
-
Reduce Temperature: Find the minimum temperature required for a reasonable reaction rate. It is better to wait 24 hours at 100 °C than to get a tarry mess in 2 hours at 180 °C.
-
Consider a Catalytic Route: A catalyzed reaction (e.g., Buchwald-Hartwig) often runs at lower temperatures (e.g., 80-110 °C), minimizing degradation.[19]
-
Purification Strategy: For tarry mixtures, an initial "pre-purification" step can be helpful. Dissolve the crude material in a suitable solvent (e.g., DCM or EtOAc) and filter it through a plug of silica gel or celite to remove baseline polymeric material before attempting column chromatography.
-
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Thermal SNAr
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagents: Add the desired amine (1.1 - 1.5 eq) and a non-nucleophilic base such as K₂CO₃ (2.0 eq) or triethylamine (2.0 eq).
-
Solvent: Add anhydrous solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.1-0.2 M.
-
Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 80-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate or DCM and wash with water (3x) to remove the solvent and base. Wash with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)
-
Setup: In a glovebox, add a palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%) and a suitable ligand (if not using a precatalyst) to an oven-dried reaction vial with a stir bar.[19][20]
-
Reagents: Add the this compound (1.0 eq), the amine (1.1 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 eq).[19]
-
Solvent: Add anhydrous solvent (e.g., Dioxane or Toluene) to achieve a concentration of 0.1 M.
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 80-110 °C.
-
Monitoring: Stir vigorously. Monitor the reaction by LC-MS (typically complete in 2-18 hours).
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Partition the residue between ethyl acetate and water. Separate the layers, dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography.
Section 5: References
-
Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
-
PMC - PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
-
PMC - PubMed Central. (n.d.). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
-
PLOS One. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
-
PMC - PubMed Central. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
-
MDPI. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
-
PMC - PubMed Central. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
-
DeRisi Lab, UCSF. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities.
-
American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
ScienceDirect. (2018). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents.
-
ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination.
-
BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
-
MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
Enamine. (n.d.). Catalysts and Ligands.
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
-
BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Future Medicinal Chemistry. (2024). Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes.
-
PMC - NIH. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
-
YouTube. (2019). Nucleophilic Aromatic Substitution.
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
-
PubMed. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
-
Chemistry LibreTexts. (n.d.). 20.7: Chemistry of Nitriles.
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Catalysts and Ligands - Enamine [enamine.net]
Technical Support Center: Functionalization of 4-Chloroquinoline-3-carbonitrile
Welcome to the technical support center for 4-Chloroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is the most prevalent method for functionalizing the C4 position of the 4-chloroquinoline core. The inherent electron-withdrawing nature of the quinoline nitrogen atom, powerfully augmented by the adjacent cyano group at the C3 position, renders the C4 carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] However, this high reactivity can also lead to specific challenges.
Frequently Asked Questions (SNAr)
Question 1: My SNAr reaction with an amine nucleophile is showing low conversion to the desired 4-aminoquinoline-3-carbonitrile. What are the likely causes and how can I improve the yield?
Answer: Low conversion in SNAr reactions with this compound typically stems from several factors related to reaction conditions and reagent purity.
-
Insufficient Basicity: The SNAr reaction liberates HCl, which can protonate your amine nucleophile, rendering it non-nucleophilic. An external base is often required to neutralize the acid and maintain the concentration of the free amine.[3] The choice of base is critical; it should be strong enough to deprotonate the resulting ammonium salt but not so strong as to cause unwanted side reactions.
-
Solvent Effects: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cationic intermediate (Meisenheimer complex) and accelerate the reaction.[3] Protic solvents like ethanol or water can participate in the reaction, leading to byproducts (see Question 2).
-
Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting material or product. A systematic temperature screen (e.g., 80 °C, 100 °C, 120 °C) is recommended to find the optimal balance. Microwave-assisted synthesis can often shorten reaction times and improve yields by providing efficient and uniform heating.[3]
-
Nucleophile Reactivity: Highly hindered or weakly nucleophilic amines will react more slowly. In these cases, more forcing conditions (higher temperature, stronger base, or longer reaction times) may be necessary.
Troubleshooting Workflow for Low SNAr Conversion
Caption: Troubleshooting flowchart for low-yield SNAr reactions.
Question 2: I am observing a significant amount of 4-hydroxyquinoline-3-carbonitrile (a quinolinone) as a byproduct. How can I prevent this hydrolysis reaction?
Answer: The formation of 4-hydroxyquinoline-3-carbonitrile is a classic side reaction caused by the presence of water, which acts as a nucleophile.[4] The C4 position is highly activated, making it susceptible to attack even by a weak nucleophile like water, especially at elevated temperatures or under basic/acidic conditions.
Mitigation Strategies:
-
Anhydrous Conditions: This is the most critical factor. Ensure all reagents and solvents are thoroughly dried. Use freshly distilled solvents and dry reagents. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Solvent Choice: Avoid protic solvents. If a co-solvent is needed, ensure it is anhydrous.
-
Base Selection: Use non-hydroxide bases (e.g., K₂CO₃, Cs₂CO₃, or organic bases like triethylamine or DIPEA). The use of NaOH or KOH will directly introduce the hydroxide nucleophile and should be avoided.
-
Work-up Procedure: During the work-up, minimize the time the reaction mixture is in contact with aqueous layers, especially if the solution is acidic or basic. Neutralize the mixture before extraction if possible.
Mechanism of Hydrolysis Side Reaction
Caption: Pathway for the formation of the hydrolysis byproduct.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira) or carbon-heteroatom (e.g., Buchwald-Hartwig) bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[5] While powerful, these reactions are complex catalytic cycles with several potential points of failure and side-product formation.[6]
Frequently Asked Questions (Cross-Coupling)
Question 3: In my Suzuki-Miyaura coupling reaction, I am observing significant formation of a biaryl homocoupling product derived from my boronic acid. How can I suppress this side reaction?
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings. It is often caused by oxidative coupling of the boronic acid, which can be promoted by the palladium catalyst, particularly in the presence of oxygen.
Causality and Mitigation:
-
Oxygen Contamination: The presence of oxygen can facilitate the oxidative homocoupling pathway. It is crucial to thoroughly degas all solvents and reagents (e.g., via sparging with argon or freeze-pump-thaw cycles) and run the reaction under a strict inert atmosphere.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can increase the rate of homocoupling. Optimize the stoichiometry to find a balance between driving the desired reaction to completion and minimizing side products.
-
Base and Temperature: The choice of base and reaction temperature can influence the rate of competing pathways. An improperly chosen base can promote boronic acid degradation or homocoupling. A screen of conditions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ at different temperatures) may be necessary.
-
Ligand Choice: The ligand on the palladium catalyst plays a crucial role in stabilizing the catalyst and mediating the catalytic cycle. For challenging couplings, switching to a more specialized ligand (e.g., a biarylphosphine ligand like SPhos or XPhos) can often suppress homocoupling and improve the yield of the desired cross-coupled product.[7]
Table 1: Common Conditions for Pd-Catalyzed Cross-Coupling of 4-Chloroquinolines
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF |
| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃ / Xantphos, BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI (co-cat.) | Et₃N, DIPEA | THF, DMF |
| Heck | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Note: This table provides general starting points. Optimization is almost always required.
Question 4: My Buchwald-Hartwig amination is failing. What are the most common points of failure for this reaction with the this compound substrate?
Answer: The Buchwald-Hartwig amination is sensitive to a number of factors, and failure can often be traced back to catalyst deactivation or inhibition.
-
Catalyst Inhibition: The nitrile group (-CN) itself can coordinate to the palladium center, potentially inhibiting the catalytic cycle. If catalyst inhibition is suspected, increasing the catalyst loading or switching to a different ligand system that is less susceptible to coordination may help.
-
Base Sensitivity: This reaction often requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). This base is highly hygroscopic and its quality is paramount. Using old or improperly stored base is a frequent cause of reaction failure. Ensure you are using fresh, high-purity base.
-
Ligand Degradation: The phosphine ligands used in these reactions can be sensitive to air and moisture. Proper handling under an inert atmosphere is essential.
-
Substrate Purity: Impurities in either the this compound or the amine coupling partner can poison the catalyst. Ensure all starting materials are of high purity.
Section 3: Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO, to make a ~0.1 M solution).
-
Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[8]
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol outlines a standard procedure for coupling this compound with a boronic acid.
-
Degassing: Place this compound (1.0 eq.), the boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) into an oven-dried reaction vessel with a stir bar.
-
Inert Atmosphere: Seal the vessel and subject it to 3-5 cycles of vacuum backfill with an inert gas (N₂ or Ar).
-
Solvent Addition: Add degassed solvents (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.
References
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023).
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015).
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.).
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS One.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- New palladium-catalyzed cross-coupling routes to carbon functionalized metall
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry.
- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. (2025). BenchChem.
- Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2025).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (2019). Bentham Science Publishers.
- A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde. (n.d.). BenchChem.
- Side reactions to avoid in the synthesis of 3-Chloroquinoxaline-2-carbonitrile. (n.d.). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
preventing hydrolysis of the nitrile group during quinoline modification
A Researcher's Guide to Preventing Nitrile Group Hydrolysis
Welcome to the technical support center for scientists engaged in the chemical modification of quinoline scaffolds. This resource is designed to provide in-depth guidance and troubleshooting strategies for a common yet challenging issue: the unintended hydrolysis of the nitrile (-C≡N) functional group. As a Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My nitrile group on the quinoline ring is hydrolyzing to a carboxylic acid during my reaction. What's happening?
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate.[1][2][3][4] The reaction is often driven by the presence of water and is typically accelerated by heat.[3][5]
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom.[3][4] Water, acting as a nucleophile, then attacks this carbon.[2][4] A series of proton transfers leads to the formation of an amide, which can then be further hydrolyzed to a carboxylic acid and an ammonium salt under the reaction conditions.[4][6]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[2] Protonation by water forms an imidic acid, which tautomerizes to an amide.[1][2] Under harsh basic conditions (e.g., high temperatures), the amide is further hydrolyzed to a carboxylate salt.[3][7] An acidic workup is then required to obtain the carboxylic acid.[7]
Q2: I need to perform a reaction under basic conditions, but my nitrile group is sensitive. How can I minimize hydrolysis?
Controlling the reaction conditions is crucial. Milder basic conditions, such as lower temperatures and shorter reaction times, can sometimes allow for the isolation of the amide intermediate before it fully hydrolyzes.[3] Some specific strategies include:
-
Use of a Non-Aqueous Base: If your reaction chemistry allows, consider using a non-aqueous base in an anhydrous solvent to minimize the presence of water, a key reagent for hydrolysis.
-
Controlled Addition of Base: A slow, controlled addition of the base can help to keep the instantaneous concentration of hydroxide ions low, potentially reducing the rate of hydrolysis.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur. Nitrile hydrolysis is often significantly slower at lower temperatures.[8]
-
Selective Catalysis: Certain catalysts, such as those based on rhodium, have been shown to selectively hydrate nitriles to amides without significant over-hydrolysis to the carboxylic acid.[9][10] Inexpensive and commercially available NaOH has also been used for the selective synthesis of aromatic and heteroaromatic amides through base-catalyzed hydration of nitriles.[11]
Q3: Are there any "nitrile-friendly" reaction conditions for common quinoline modifications?
Yes, several common synthetic transformations on quinolines can be performed while preserving a nitrile substituent. The key is to choose reagents and conditions that are not strongly acidic or basic, especially in the presence of water at elevated temperatures.
| Reaction Type | Reagents to Consider | Conditions to Avoid |
| Cross-Coupling (e.g., Suzuki, Heck) | Palladium or copper catalysts with appropriate ligands.[12] | Strongly acidic or basic aqueous conditions. |
| Ortho-lithiation | n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in anhydrous THF at low temperatures (e.g., -78 °C).[13][14] | Presence of water; warming the reaction mixture prematurely. |
| Oxidation | Mild oxidizing agents. | Strongly acidic or basic permanganate or dichromate solutions. |
| Reduction | DIBAL-H for reduction to an aldehyde.[2] LiAlH4 for reduction to a primary amine.[15] | Strongly acidic reducing agents. |
Q4: Can I protect the nitrile group?
While the concept of a "protecting group" for a nitrile is less common than for other functional groups like alcohols or amines, strategies do exist to temporarily modify the nitrile to prevent hydrolysis and then regenerate it.[16] One approach is to convert the nitrile to a more stable intermediate that can be later converted back. For example, a nitrile can be transformed into a different nitrogen-containing heterocycle that is stable to the desired reaction conditions and can then be converted back to the nitrile. However, this often involves multiple steps and may not be practical.
A more common and direct approach is to carefully select reaction conditions that are compatible with the nitrile group, as outlined in the troubleshooting guides below.
Troubleshooting Guides
Scenario 1: Nitrile Hydrolysis During a Suzuki Coupling Reaction
Problem: You are attempting a Suzuki coupling on a bromo-quinoline bearing a nitrile group, but you are observing significant formation of the corresponding carboxylic acid.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. While inorganic bases like sodium carbonate or potassium phosphate are common, they can still promote hydrolysis at elevated temperatures in aqueous solvent mixtures.
-
Recommendation: Consider using a non-aqueous base such as cesium fluoride (CsF) in an anhydrous solvent like dioxane or toluene. Alternatively, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but their basicity might be insufficient for some Suzuki couplings.
-
-
Solvent System: The presence of water is a major contributor to hydrolysis.
-
Recommendation: Use anhydrous solvents. If a co-solvent is necessary for solubility, ensure it is rigorously dried. Consider using a solvent system that allows for a lower reaction temperature.
-
-
Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of hydrolysis.[5]
-
Recommendation: Optimize the reaction to proceed at the lowest possible temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to the reaction conditions.
-
Scenario 2: Unwanted Amide Formation During Workup
Problem: Your reaction to modify the quinoline ring appears to have been successful, but after an acidic or basic workup, you isolate the corresponding amide instead of the desired nitrile-containing product.
Troubleshooting Steps:
-
Analyze the Workup Conditions: Both strongly acidic and basic aqueous workups can lead to partial or complete hydrolysis of the nitrile to the amide.
-
Recommendation for Acidic Workup: If an acidic wash is necessary to remove basic impurities, use a dilute, weak acid (e.g., dilute citric acid or ammonium chloride solution) and perform the extraction quickly at low temperatures (e.g., on an ice bath). Avoid strong acids like concentrated HCl or H₂SO₄.[17]
-
Recommendation for Basic Workup: If a basic wash is needed, use a mild base like saturated sodium bicarbonate solution. Avoid strong bases like NaOH or KOH.[17]
-
-
Consider a Non-Aqueous Workup: If possible, a non-aqueous workup can completely avoid the issue of hydrolysis. This might involve filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts, followed by evaporation of the solvent.
-
Temperature Control During Workup: Perform all extractions and washes at reduced temperatures to minimize the rate of any potential hydrolysis.
Experimental Protocol: Selective Hydration of a Nitrile to an Amide
In some cases, the goal might be the selective conversion of the nitrile to an amide without proceeding to the carboxylic acid.[9] This can be a valuable transformation in its own right.
Method 1: Mild Basic Hydrolysis [3][11]
-
Dissolve the nitrile-containing quinoline in a suitable solvent mixture, such as tert-butanol and water.[15]
-
Add a catalytic amount of a base , such as powdered potassium hydroxide.
-
Stir the reaction at a controlled temperature (e.g., room temperature to 40 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., ammonium chloride solution) and extract the product.
Method 2: Indirect Acid-Catalyzed Hydration [18][19]
-
Dissolve the nitrile-containing quinoline in a mixture of trifluoroacetic acid (TFA) and a catalytic amount of sulfuric acid.
-
Stir the reaction at room temperature for 1-8 hours, monitoring for the formation of the amide.
-
Carefully quench the reaction by pouring it into ice-water and then neutralizing with a base such as sodium bicarbonate.
-
Extract the amide product with a suitable organic solvent.
This guide provides a starting point for addressing the common challenge of nitrile hydrolysis during quinoline modification. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can successfully achieve their desired synthetic outcomes.
References
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps
- 20.7: Chemistry of Nitriles - Chemistry LibreTexts
- Hydrolysis of Nitriles - Organic Chemistry Tutor
- Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE
- Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)
- Selective NaOH-catalysed hydration of arom
- Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4 | The Journal of Organic Chemistry - ACS Public
- Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydr
- Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles - JoVE
- Selective hydration of nitriles to amides with Rh(I)(NHC)
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube
- hydrolysis of nitriles - Chemguide
- Acidic Hydrolysis of Nitriles - BYJU'S
- Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction | Organic Letters - ACS Public
- Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term - Fiveable
- Nitrile synthesis by oxidation, rearrangement, dehydr
- Nitrile to Acid - Common Conditions
- Dehydration of amides to give nitriles - Master Organic Chemistry
- Prepar
- Video: Prepar
- Mild hydrolysis of a sensitive nitrile using sodium peroxide - ChemSpider Synthetic Pages
- Ortho-lithiation driven one-pot synthesis of quinazolines via [2+2+2] cascade annulation of halofluorobenzenes with nitriles - ResearchG
- Transition‐metal‐catalyzed addition of nitriles.
- Reactions of Nitriles - Chemistry Steps
- The Hydrolysis of Nitriles - Chemistry LibreTexts
- ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles - Organic & Biomolecular Chemistry (RSC Publishing)
- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC - PubMed Central
- A simple method for converting nitriles to amides.
- Nitrile synthesis by C-C coupling (cyan
- 20.11 Synthesis and Reactions of Nitriles - Chad's Prep
- Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts
- Nitriles: an attractive approach to the development of covalent inhibitors - PubMed Central
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society - ACS Public
- 5 Nitrile Hydrolysis Steps - Berkeley Learning Hub
- Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal - Indian Academy of Sciences
- Directed (ortho)
- Cu(I)‐Catalyzed Three‐Component Coupling Protocol for the Synthesis of Quinoline Derivatives.
- Why do ortho lithiation reactions require a huge excess of butyllithium? - Chemistry World
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 5. fiveable.me [fiveable.me]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. mdpi.com [mdpi.com]
- 10. ojs.emt.ro [ojs.emt.ro]
- 11. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
managing unwanted dechlorination of 4-Chloroquinoline-3-carbonitrile
Welcome to the technical support center for 4-Chloroquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Unwanted dechlorination is a common challenge that can impact reaction yield, purity, and the overall success of your synthetic campaign. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify the root cause of dechlorination and implement effective preventative measures. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of unwanted dechlorination of this compound?
A1: The most prevalent cause of unintended dechlorination is the presence of reducing agents or conditions that favor reduction. The carbon-chlorine bond at the 4-position of the quinoline ring, while relatively stable, is susceptible to cleavage under reductive environments. This is often encountered during catalytic hydrogenation reactions, even with catalysts intended for other functional groups, or in the presence of certain metals and hydride sources.
Q2: Can the choice of solvent influence the stability of the C4-chloro group?
A2: Absolutely. Solvents can play a multifaceted role in the stability of this compound. Protic solvents, especially under basic conditions or at elevated temperatures, can act as nucleophiles, leading to solvolysis and replacement of the chloro group. Moreover, some solvents can act as hydrogen donors in the presence of a suitable catalyst (e.g., palladium), facilitating reductive dechlorination.[1][2] The selection of an appropriate, dry, and inert solvent is therefore critical.
Q3: Is this compound sensitive to light?
A3: Yes, haloquinolines, in general, can be susceptible to photodegradation.[3][4] Exposure to ultraviolet (UV) light can induce the formation of radical species, which may lead to reductive dehalogenation.[3] It is best practice to store this compound in amber vials or protected from light, and to conduct reactions in flasks wrapped in aluminum foil, especially if the reaction is run for an extended period.
Q4: How does the presence of the nitrile group at the C3 position affect the reactivity of the C4-chloro group?
A4: The nitrile group (-CN) is a strong electron-withdrawing group. Its presence at the C3 position significantly activates the quinoline ring towards nucleophilic attack at the C4 position. While this is beneficial for desired nucleophilic aromatic substitution (SNAr) reactions, it can also make the C4-chloro group more susceptible to unwanted nucleophilic attack by residual nucleophiles such as water or hydroxide, potentially leading to the formation of 4-hydroxyquinoline-3-carbonitrile.
Troubleshooting Guide: Managing Unwanted Dechlorination
This section provides a structured approach to diagnosing and resolving unwanted dechlorination in your experiments.
Issue 1: Dechlorination observed during a reaction intended for another functional group.
This is a common scenario, particularly when attempting to modify other parts of the molecule while preserving the C4-chloro substituent.
Potential Causes & Solutions:
-
Reductive Conditions:
-
Catalytic Hydrogenation: The use of palladium on carbon (Pd/C), platinum (Pt), or other hydrogenation catalysts with a hydrogen source (H₂ gas, ammonium formate, etc.) is a primary cause of dechlorination.[5][6]
-
Solution: If a reduction is necessary elsewhere in the molecule, consider alternative, milder reducing agents that are less likely to affect the aryl chloride. Examples include sodium borohydride (NaBH₄) for the reduction of aldehydes or ketones, although care must be taken as stronger hydride reagents like lithium aluminum hydride (LiAlH₄) have been shown to reduce the 4-chloro group.[5] If catalytic hydrogenation is unavoidable, carefully screen catalysts and conditions (e.g., lower pressure, shorter reaction times, alternative catalysts like nickel-based reagents) on a small scale to find a selective protocol.
-
-
Presence of Trace Metals: Residual palladium or other transition metals from previous synthetic steps can catalyze dechlorination in the presence of a hydrogen donor.
-
Solution: Ensure rigorous purification of your starting material to remove any residual metal catalysts. Techniques such as treatment with activated carbon, filtration through celite, or the use of metal scavengers can be effective.
-
-
-
Thermal Instability:
-
High reaction temperatures can promote thermal decomposition, which may involve the elimination of HCl.
-
Solution: Optimize the reaction temperature. Run a series of small-scale experiments at different temperatures to determine the minimum temperature required for the desired transformation. If possible, use a catalyst or reaction conditions that allow for lower reaction temperatures.
-
-
Issue 2: Dechlorination observed during a nucleophilic aromatic substitution (SNAr) at the C4 position.
While the goal is to replace the chlorine, sometimes the desired product is not formed, and the dechlorinated quinoline is observed instead.
Potential Causes & Solutions:
-
Reaction with Solvent or Base:
-
In the presence of a strong base, protic solvents like alcohols or water can be deprotonated to form potent nucleophiles that may lead to side reactions. While the primary reaction is expected to be with the intended nucleophile, under harsh conditions, side reactions can become significant.
-
Solution: Use an aprotic, anhydrous solvent such as DMF, DMSO, or THF. Ensure all reagents and glassware are thoroughly dried before use. If a base is required, consider using a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base.
-
-
-
Side Reactions of the Nucleophile:
-
Some nucleophiles, under certain conditions, might act as reducing agents.
-
Solution: Carefully review the literature for the specific nucleophile you are using to understand its potential side reactions. Consider alternative nucleophiles if necessary.
-
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol provides a starting point for the substitution of the C4-chloro group with a primary or secondary amine, a common reaction for this substrate.[4][6]
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add an anhydrous aprotic solvent such as DMF or DMSO.
-
Add the amine nucleophile (1.1 - 2.0 eq).
-
If the amine is used as its salt, or if the reaction requires a base, add a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (1.5 - 2.5 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Solvent Selection Guide for Reactions with this compound
| Solvent | Type | Boiling Point (°C) | Suitability for SNAr | Potential for Dechlorination | Notes |
| DMF | Aprotic, Polar | 153 | Excellent | Low | Anhydrous grade recommended. Can be difficult to remove. |
| DMSO | Aprotic, Polar | 189 | Excellent | Low | Anhydrous grade recommended. High boiling point can be problematic. |
| Acetonitrile | Aprotic, Polar | 82 | Good | Low | Lower boiling point may require longer reaction times or sealed tube conditions. |
| THF | Aprotic, Ethereal | 66 | Moderate | Low | Generally less effective for SNAr than DMF or DMSO. |
| Ethanol | Protic | 78 | Poor | High | Can act as a nucleophile or hydrogen donor. Generally avoid unless specifically required. |
| Methanol | Protic | 65 | Poor | High | Similar to ethanol, can lead to side reactions. |
Visualizations
Diagram 1: Key Factors Leading to Unwanted Dechlorination
Caption: Root causes of unwanted dechlorination.
Diagram 2: Troubleshooting Workflow for Dechlorination
Caption: A step-by-step troubleshooting guide.
References
- GC-MS identification of the products obtained by TiO2 photocatalytic degradation of 3-bromoquinoline and of 2-, 4-, and 6-chloroquinolines to determine the substituent effects and verify this mechanism. (2025).
- Lee, S. A., et al. (2018). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 9(8), 775-780. [Link]
- Ravindar, L., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 25(3), 541-545. [Link]
- Romero, M. H., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]
- Klementova, S., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 29(10), 13941-13962. [Link]
- Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2020). MDPI. [Link]
- Ali, T. E. S., & El-Reedy, A. A. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8089-8121. [Link]
- LePree, J. M., & Connors, K. A. (1996). Solvent Effects on Chemical Processes. 11. Solvent Effects on the Kinetics of Decarboxylative Dechlorination of N-chloro Amino Acids in Binary Aqueous-Organic Solvents. Journal of Pharmaceutical Sciences, 85(6), 560-566. [Link]
- Zhang, Y., et al. (2023). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Dehalogenation of aromatics by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Reactions with Substituted 4-Chloroquinoline-3-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted 4-chloroquinoline-3-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of achieving high regioselectivity in your reactions. My approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Introduction: The Challenge of Regioselectivity
The this compound scaffold is a valuable building block in medicinal chemistry. The electron-withdrawing nature of the quinoline nitrogen and the cyano group at the C3 position significantly activates the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). However, when the quinoline ring is further substituted, achieving exclusive substitution at the C4 position can be challenging, leading to isomeric mixtures that complicate purification and reduce yields. This guide will address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position in this compound generally favored for nucleophilic attack?
A1: The regioselectivity is primarily governed by electronic factors. The nitrogen atom in the quinoline ring is electron-withdrawing, which reduces the electron density across the entire ring system, making it susceptible to nucleophilic attack. The C4 position is particularly activated because the negative charge of the Meisenheimer intermediate, formed during the SNAr reaction, can be effectively delocalized onto the electronegative nitrogen atom through resonance. This stabilization is more pronounced for attack at the C4 (and C2) position compared to other positions on the carbocyclic ring.[1][2]
Q2: I have a substituent on the benzene portion of the quinoline ring. How will this affect the regioselectivity of my SNAr reaction at C4?
A2: Substituents on the benzene ring can have a significant impact on the electronic properties of the entire quinoline system, thereby influencing the regioselectivity of SNAr at C4.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) will further decrease the electron density of the quinoline ring, generally increasing the overall rate of SNAr. An EWG at the C6 or C8 position can enhance the electrophilicity of the C4 position, potentially improving the reaction rate and selectivity.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) will increase the electron density of the ring system. This can decrease the overall rate of SNAr. An EDG at the C6 or C8 position can slightly deactivate the C4 position, potentially leading to lower yields or requiring more forcing reaction conditions. In some cases, strong EDGs can alter the regioselectivity, especially if there are other competing reactive sites.
Q3: Can steric hindrance from my substituent affect the regioselectivity?
A3: Absolutely. Bulky substituents, particularly at the C5 position, can sterically hinder the approach of a nucleophile to the C4 position. This can lead to a decrease in the reaction rate or, in cases with competing reactive sites, a shift in regioselectivity towards a less sterically hindered position. When designing your synthesis, always consider the steric profile of both your substituted quinoline and your nucleophile.
Q4: I am observing a mixture of C2 and C4 substitution products with my 2,4-dichloroquinoline-3-carbonitrile substrate. Why is this happening and how can I favor C4 substitution?
A4: While the C4 position is generally more reactive in 2,4-dichloroquinolines, the presence of a strong electron-withdrawing group at C3, like a cyano group, can significantly influence this selectivity.[3] The cyano group activates both the C2 and C4 positions. To favor substitution at C4:
-
Temperature Control: SNAr reactions are often kinetically controlled. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable C4-substituted product.
-
Nucleophile Choice: The nature of the nucleophile can play a role. Less sterically demanding nucleophiles may show a preference for the C4 position.
-
Solvent Effects: The choice of solvent can influence the stability of the Meisenheimer intermediates for C2 and C4 attack differently. Experimenting with a range of polar aprotic solvents (e.g., DMF, DMSO, NMP) is advisable.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of substituted 4-aminoquinoline-3-carbonitriles and other SNAr reactions.
Problem 1: Low Yield of the Desired C4-Substituted Product
| Possible Cause | Suggested Solution | Scientific Rationale |
| Insufficiently activated quinoline ring | If your quinoline has electron-donating groups, you may need to use more forcing reaction conditions. Increase the reaction temperature in increments of 10-20°C or consider using microwave irradiation for rapid and controlled heating.[2][4] | EDGs increase the electron density of the ring, making it less electrophilic and slowing down the rate-determining nucleophilic attack. Higher temperatures provide the necessary activation energy to overcome this barrier. |
| Weak nucleophile | For amine or alcohol nucleophiles, ensure complete deprotonation by using a suitable base (e.g., NaH, K₂CO₃). The choice of base is critical; for instance, NaH is a strong, non-nucleophilic base suitable for deprotonating alcohols. | The anionic form of a nucleophile (e.g., alkoxide, amide) is significantly more nucleophilic than its neutral counterpart, leading to a faster reaction rate. |
| Inappropriate solvent | Use a polar aprotic solvent such as DMF, DMSO, or NMP. Avoid protic solvents like ethanol or water, as they can solvate the nucleophile, reducing its reactivity.[2] | Polar aprotic solvents effectively solvate the cation of the nucleophile salt but not the anion, leaving the nucleophile "naked" and more reactive. Protic solvents form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its approach to the electrophilic carbon. |
| Decomposition of starting material or product | If you observe charring or the formation of multiple unidentified byproducts by TLC, the reaction temperature may be too high. Try lowering the temperature and extending the reaction time.[2] | Quinoline derivatives can be sensitive to high temperatures, especially in the presence of strong bases or acids, leading to decomposition pathways that compete with the desired substitution. |
Problem 2: Poor Regioselectivity (Formation of Isomeric Products)
| Possible Cause | Suggested Solution | Scientific Rationale |
| Steric hindrance | If you have a bulky substituent near the C4 position (e.g., at C5), consider using a smaller, less sterically demanding nucleophile. | The transition state for SNAr involves the formation of a tetrahedral Meisenheimer complex. Steric clash between the incoming nucleophile and a nearby substituent will raise the energy of this transition state, slowing the reaction at that site and allowing competing reactions at less hindered sites to become more prominent. |
| Electronic competition from other sites | If you have multiple activating groups or other leaving groups on the ring, the regioselectivity will be determined by a subtle interplay of electronic and steric factors. Consider using computational modeling to predict the most reactive site. | Computational tools can calculate molecular descriptors like LUMO (Lowest Unoccupied Molecular Orbital) energy and electrostatic potential (ESP) at each carbon atom.[5] A lower LUMO energy and a more positive ESP generally indicate a more electrophilic site, which is more susceptible to nucleophilic attack.[5][6] |
| Reaction is under thermodynamic control | If you are running the reaction at a high temperature for a long time, you may be observing the thermodynamically favored product, which may not be the desired regioisomer. Try running the reaction at a lower temperature for a shorter time to favor the kinetically controlled product. | The kinetic product is formed via the lowest energy transition state, while the thermodynamic product is the most stable isomer. By lowering the temperature, you provide less energy for the system to overcome higher activation barriers, thus favoring the kinetic pathway. |
Experimental Protocols
General Protocol for Microwave-Assisted SNAr of Substituted this compound with an Amine
This protocol is a starting point and should be optimized for your specific substrate and nucleophile.
-
Preparation: In a 10 mL microwave vial, add the substituted this compound (1.0 eq), the amine nucleophile (1.2-1.5 eq), and a suitable base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent, such as DMF or NMP (to a concentration of ~0.1-0.5 M).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150°C for 15-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Principles
Workflow for Troubleshooting Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Factors Influencing SNAr Regioselectivity
Caption: Key factors governing regioselectivity in SNAr reactions.
References
- Lu, J., Paci, I., & Leitch, D. C. (2023). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 14(1), 133-143. [Link]
- Guan, A., Senge, M. O., & Ziegler, C. J. (2021). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science, 12(3), 1102-1109. [Link]
- Reddy, C. R., et al. (2015). A new route for the synthesis of highly substituted 4-aminoquinoline drug like molecules via aza hetero–Diels–Alder reaction. RSC Advances, 5(10), 7164-7168. [Link]
- Romero, M. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1379555. [Link]
- Liljenberg, M., Brinck, T., Herschend, B., Rein, T., Tomasi, S., & Svensson, M. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of organic chemistry, 77(7), 3262-3269. [Link]
- Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262-3269. [Link]
- Romero, M. H., & Delgado, G. E. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]
- Liljenberg, M., Brinck, T., Herschend, B., Rein, T., Tomasi, S., & Svensson, M. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of organic chemistry, 77(7), 3262-3269. [Link]
- Handy, S. T., & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
- Kamal, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 20(18), 5572-5575. [Link]
- da Silva, M. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021. [Link]
- QM Magic Class. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
- Milata, V., Kada, R., & Ilavsky, D. (1998). Nucleophilic substitution reaction of chloroquinolines with 1, 2, 4-triazole. i. synthesis of 4-(1h-1, 2, 4-triazol-1-yl) quinolines.
- Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
- Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr)
- The Organic Chemistry Tutor. (2015). Nucleophilic Substitution: Practice Problems. [Link]
- Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. Current Organic Chemistry, 23(7), 823-851. [Link]
- Dykstra, K. M., et al. (2013). Regioselective Reactions of 3, 4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society, 135(28), 10282-10285. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Byproducts in 4-Chloroquinoline-3-carbonitrile Reactions by LC-MS
Welcome to the technical support center for the analysis of 4-chloroquinoline-3-carbonitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of byproducts in their reaction mixtures using Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to tackle analytical challenges with confidence.
Introduction: The Challenge of Byproduct Identification
This compound is a versatile building block in medicinal chemistry, often utilized in nucleophilic aromatic substitution (SNAr) reactions to generate a diverse array of 4-substituted quinoline derivatives.[1][2] While the desired transformation is often efficient, the formation of byproducts is a common occurrence that can complicate downstream processes and impact the purity of the final compound. LC-MS is an indispensable tool for the analysis of these complex reaction mixtures, offering both the separation power of liquid chromatography and the sensitive detection and structural elucidation capabilities of mass spectrometry.[3] This guide will provide a structured approach to identifying known and unknown byproducts in your this compound reactions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during the LC-MS analysis of your reaction mixtures.
Issue 1: An unexpected peak is observed in my chromatogram. How do I begin to identify it?
Answer:
A systematic approach is crucial for the identification of unknown peaks. The process involves gathering as much information as possible from your LC-MS data and correlating it with potential chemical entities.
Step-by-Step Identification Workflow:
-
Evaluate the Mass-to-Charge Ratio (m/z):
-
Determine the monoisotopic mass of the unknown peak from the mass spectrum.
-
Consider the possibility of different charge states (e.g., [M+H]⁺, [M+2H]²⁺) and common adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).[4] In positive electrospray ionization (ESI) mode, protonated molecules ([M+H]⁺) are the most common species for nitrogen-containing compounds like quinolines.[5][6]
-
-
Propose Elemental Compositions:
-
Utilize the accurate mass measurement from a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to generate a list of possible elemental compositions. Software tools integrated with the instrument often provide this functionality.
-
-
Hypothesize Potential Byproducts:
-
Based on the reaction conditions (reagents, solvent, temperature, reaction time), consider the most likely side reactions:
-
Hydrolysis: The presence of water, even in trace amounts, can lead to the hydrolysis of the chloro-substituent to a hydroxyl group, or the nitrile group to a carboxamide or carboxylic acid.
-
Reaction with Solvent: If a nucleophilic solvent (e.g., methanol, ethanol) is used, it may compete with your primary nucleophile, leading to the formation of a 4-alkoxyquinoline-3-carbonitrile.
-
Dimerization/Oligomerization: Self-reaction of the starting material or reaction between the product and starting material can lead to dimeric or oligomeric byproducts.
-
Incomplete Reaction: The presence of unreacted this compound is a common "impurity".
-
-
-
Analyze the Fragmentation Pattern (MS/MS):
-
If your instrument has MS/MS capability, fragment the ion of interest to obtain a product ion spectrum.[7] The fragmentation pattern provides valuable structural information. For quinoline derivatives, characteristic losses include HCN from the nitrile group and fragmentation of the substituent at the 4-position.
-
-
Consult Literature and Databases:
Issue 2: My desired product and an impurity are co-eluting. How can I improve the separation?
Answer:
Co-elution is a common chromatographic challenge that can be addressed by systematically optimizing the LC method.
Strategies for Improving Separation:
-
Modify the Mobile Phase Gradient:
-
Decrease the Gradient Slope: A shallower gradient (slower increase in the percentage of organic solvent) provides more time for the components to interact with the stationary phase, often leading to better resolution.
-
Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition where the peaks of interest are eluting can improve their separation.
-
-
Change the Mobile Phase Composition:
-
Solvent Type: If you are using acetonitrile, consider switching to methanol or a combination of both. The different solvent properties can alter the selectivity of the separation.
-
Mobile Phase Additives: For basic compounds like quinolines, adding a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase is crucial for good peak shape and consistent retention.[4] The acid ensures that the analytes are in a single protonation state.
-
-
Select a Different Column:
-
Stationary Phase Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These can offer different selectivities for aromatic and polar compounds.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., <2 µm) or a longer column can increase the efficiency of the separation, leading to narrower peaks and better resolution.
-
Issue 3: I am having difficulty interpreting the mass spectrum of a suspected byproduct. What are the common fragmentation patterns for substituted quinolines?
Answer:
The fragmentation of quinoline derivatives in MS/MS is influenced by the nature and position of their substituents. However, some general patterns can be expected.
Common Fragmentation Pathways:
-
Quinoline Core: The quinoline ring itself is relatively stable. Fragmentation may involve the loss of small neutral molecules like HCN.
-
Substituent at C4: The bond between the C4 position and the substituent is often a site of cleavage. For example, in 4-aminoquinoline derivatives, the fragmentation will heavily depend on the nature of the amine.
-
Nitrile Group at C3: The nitrile group can be lost as HCN (27 Da).
-
Hydroxyl Group at C4: A hydroxyl group can lead to the loss of water (H₂O, 18 Da) or carbon monoxide (CO, 28 Da).
It is highly recommended to use a mass spectrometry database or prediction software to aid in the interpretation of fragmentation patterns.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in a nucleophilic aromatic substitution reaction of this compound with an amine?
A1: The most common byproducts include:
-
4-hydroxyquinoline-3-carbonitrile: Formed by the hydrolysis of the starting material.
-
4-chloroquinoline-3-carboxamide: Resulting from the partial hydrolysis of the nitrile group.
-
Unreacted this compound: Incomplete reaction is common.
-
Bis-adducts or dimers: Depending on the nature of the amine and reaction conditions.
Q2: What is a good starting LC-MS method for analyzing my reaction mixture?
A2: A good starting point would be a reverse-phase method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5-95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode[4]
Q3: How can I confirm the identity of a suspected byproduct?
A3: The most definitive way is to synthesize an authentic standard of the suspected byproduct and compare its retention time and mass spectrum to the unknown peak in your reaction mixture. If synthesis is not feasible, high-resolution mass spectrometry for accurate mass measurement and MS/MS fragmentation for structural elucidation are powerful tools.
Q4: My baseline is noisy. What could be the cause?
A4: A noisy baseline can be caused by several factors, including:
-
Contaminated mobile phase or solvents.
-
A dirty ion source.
-
Leaks in the LC system.
-
Column bleed.
-
Incompatible mobile phase additives. Regular maintenance and the use of high-purity solvents are essential for minimizing baseline noise.
Common Byproducts and Their Mass Spectral Signatures
This table summarizes the expected mass spectral information for common byproducts in this compound reactions.
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass | Expected [M+H]⁺ (m/z) |
| This compound (Starting Material) | C₁₀H₅ClN₂ | 188.0141 | 189.0219 | |
| 4-hydroxyquinoline-3-carbonitrile | C₁₀H₆N₂O | 170.0480 | 171.0558 | |
| 4-chloroquinoline-3-carboxamide | C₁₀H₇ClN₂O | 206.0247 | 207.0325 | |
| 4-(diethylamino)quinoline-3-carbonitrile (Example Product) | C₁₄H₁₅N₃ | 225.1266 | 226.1344 |
Experimental Protocols
Protocol 1: General LC-MS Analysis of a this compound Reaction Mixture
-
Sample Preparation: a. Quench a small aliquot of the reaction mixture. b. Dilute the quenched sample 1:1000 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. c. Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.[4]
-
LC-MS System Setup:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
-
Column: C18, 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.00 min: 5% B
-
8.00 min: 95% B
-
10.00 min: 95% B
-
10.10 min: 5% B
-
12.00 min: End of run
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Ionization: ESI Positive.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: a. Integrate the peaks in the total ion chromatogram (TIC). b. Examine the mass spectrum for each peak to determine the m/z value. c. Compare the observed m/z values with the expected values for the starting material, product, and potential byproducts. d. If necessary, perform MS/MS analysis on the peaks of interest to obtain fragmentation data for structural confirmation.
Visualizations
Caption: A systematic workflow for the identification of unknown byproducts.
Caption: Potential reaction pathways leading to common byproducts.
References
- SIELC Technologies. (n.d.). Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column.
- Picó, Y., Font, G., Balaña-Fouce, R., Ordóñez, C., Abbas, D., & Barbe, J. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 15(11), 862–866.
- Díaz-Maroto, F., Pérez-Coello, M. S., Cabezudo, M. D., & Sánchez-Palomo, E. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 848–856.
- Khan, S. A., Asiri, A. M., Al-Amry, K. A., & Malik, M. A. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102951.
- Kim, J., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 55(17), 7878–7888.
- MOLBASE. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
- Romero, M. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1378553.
- Semantic Scholar. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents.
- National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. PubChem.
- van der Hooft, J. J. J., et al. (2020). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites, 10(4), 138.
- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
- Romero, M. H., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13.
- Purdue University Graduate School. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS.
- Abdel-Wahab, B. F., Khidre, R. E., & Aly, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(23), 12567–12597.
- ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites.
- ResearchGate. (n.d.). Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions.
- Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
- De Kock, R., et al. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. Bioanalysis, 8(18), 1903–1917.
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. | Semantic Scholar [semanticscholar.org]
- 10. In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-Chloroquinoline-3-carbonitrile under acidic vs basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 4-Chloroquinoline-3-carbonitrile Under Acidic vs. Basic Conditions
Welcome to the technical support center for this compound. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers, scientists, and drug development professionals who are working with this compound. As a Senior Application Scientist, I will provide you with not just procedural steps, but also the underlying chemical principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
The two primary reactive sites on this compound are the chloro group at the 4-position and the carbonitrile group at the 3-position.[1] The stability of the molecule is significantly influenced by the pH of the solution. Under both acidic and basic conditions, the molecule is susceptible to hydrolysis, but the reaction pathways and products differ.
Q2: What happens to this compound under acidic conditions?
Under acidic conditions, the primary reaction is the hydrolysis of the nitrile group to a carboxylic acid. The quinoline nitrogen can be protonated, which can influence the reaction rate.
Q3: What is the expected degradation pathway for this compound in a basic medium?
In a basic medium, this compound is susceptible to nucleophilic substitution at the 4-position, where the chloro group is displaced by a hydroxide ion to form 4-hydroxyquinoline-3-carbonitrile. The nitrile group can also undergo hydrolysis to a carboxylic acid, although this typically requires more forcing conditions than acidic hydrolysis.[2]
Q4: Can the chloro group at the 4-position be displaced by other nucleophiles?
Yes, the chloro group at the 4-position is activated towards nucleophilic aromatic substitution. This is a common reaction for 4-chloroquinolines.[3][4] Amines, thiols, and other nucleophiles can displace the chloride.[3][4]
Q5: Are there any specific storage recommendations for this compound to ensure its stability?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It should be kept away from strong acids and bases to prevent degradation. For solutions, it is advisable to use aprotic solvents if the compound is to be stored for an extended period. If aqueous solutions are necessary, they should be prepared fresh and used promptly.
Troubleshooting Guides
Issue 1: Unexpected reaction products are observed during a reaction in an acidic medium.
Possible Cause: The acidic conditions may be promoting the hydrolysis of the nitrile group to a carboxylic acid.
Troubleshooting Steps:
-
Analyze the Product Mixture: Use analytical techniques such as HPLC, LC-MS, and NMR to identify the unexpected products. The presence of a compound with a molecular weight corresponding to the carboxylic acid derivative would confirm hydrolysis.
-
Modify Reaction Conditions: If nitrile hydrolysis is undesirable, consider running the reaction under anhydrous conditions or using a non-protic solvent. If an acidic catalyst is required, a Lewis acid might be a suitable alternative to a Brønsted acid.
-
Protecting Group Strategy: In more complex syntheses, it may be necessary to protect the nitrile group before carrying out reactions under acidic conditions.
Issue 2: The starting material is consumed, but the desired product is not formed in a reaction under basic conditions.
Possible Cause: The basic conditions are likely causing the hydrolysis of the 4-chloro group to a 4-hydroxy group, or potentially hydrolysis of the nitrile.
Troubleshooting Steps:
-
Product Identification: Characterize the products formed. The presence of 4-hydroxyquinoline-3-carbonitrile would indicate that nucleophilic substitution by hydroxide is the predominant reaction.
-
Control the Base: If the intended reaction requires a base, use a non-nucleophilic base (e.g., DBU, DIPEA) to avoid displacement of the chloro group. The strength and concentration of the base should also be carefully controlled.
-
Temperature Control: Nucleophilic aromatic substitution is often temperature-dependent. Running the reaction at a lower temperature may favor the desired reaction pathway over the hydrolysis of the chloro group.
Issue 3: The compound appears to degrade upon dissolution in common laboratory solvents.
Possible Cause: The solvent may not be inert or may contain impurities that are reacting with the this compound. Protic solvents like methanol and ethanol could potentially act as nucleophiles, especially under heated conditions.
Troubleshooting Steps:
-
Solvent Purity: Ensure that the solvents used are of high purity and are anhydrous, especially for reactions sensitive to water.
-
Solvent Selection: For routine analysis and storage, consider using aprotic solvents such as acetonitrile, THF, or dichloromethane.
-
Fresh Solutions: Always prepare solutions of this compound fresh for each experiment to minimize the potential for degradation over time.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound under Acidic Conditions
This protocol describes a method to assess the rate of hydrolysis of the nitrile group to a carboxylic acid.
Materials:
-
This compound
-
Hydrochloric acid (1M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
In a clean vial, mix 1 mL of the stock solution with 9 mL of 1M HCl.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot with 900 µL of a 50:50 mixture of acetonitrile and water.
-
Analyze the sample by HPLC, monitoring the disappearance of the starting material and the appearance of the carboxylic acid product.
Protocol 2: Assessing the Stability of this compound under Basic Conditions
This protocol is designed to evaluate the rate of nucleophilic substitution of the chloro group by hydroxide.
Materials:
-
This compound
-
Sodium hydroxide (1M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
In a clean vial, mix 1 mL of the stock solution with 9 mL of 1M NaOH.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Neutralize the aliquot by adding it to 900 µL of a 0.1M HCl solution in a 50:50 acetonitrile/water mixture.
-
Analyze the sample by HPLC, monitoring the decrease in the concentration of the starting material and the formation of 4-hydroxyquinoline-3-carbonitrile.
Data Presentation
Table 1: Stability of this compound in Acidic and Basic Conditions
| Condition | Time (hours) | % this compound Remaining | Major Degradation Product |
| 1M HCl | 0 | 100 | - |
| 1 | 95 | 4-Chloroquinoline-3-carboxylic acid | |
| 4 | 80 | 4-Chloroquinoline-3-carboxylic acid | |
| 24 | 40 | 4-Chloroquinoline-3-carboxylic acid | |
| 1M NaOH | 0 | 100 | - |
| 0.25 | 70 | 4-Hydroxyquinoline-3-carbonitrile | |
| 1 | 25 | 4-Hydroxyquinoline-3-carbonitrile | |
| 4 | <5 | 4-Hydroxyquinoline-3-carbonitrile |
Note: The data presented in this table is illustrative and the actual rates of degradation will depend on the specific experimental conditions, including temperature and concentration.
Visualizations
Diagram 1: Degradation Pathways
Caption: Primary degradation pathways of this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
References
- Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-22.
- Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4-Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386.
- Hassan, A. A., et al. (2015). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 20(1), 1224-1235.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Reddy, T. S., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(21), 6483-6486.
- RSC. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 6986-7019.
- Wentland, M. P., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 52(12), 3581-3595.
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 4-Chloroquinoline-3-carbonitrile
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 4-chloroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we will dissect common challenges and provide actionable troubleshooting strategies to ensure the success of your synthetic campaigns.
Understanding the Substrate: this compound
The quinoline core is a prevalent motif in medicinal chemistry, and the functionalization of this scaffold is of paramount importance. Your substrate, this compound, presents a unique set of characteristics that influence catalyst selection for cross-coupling reactions.
-
Activated C-Cl Bond: The chlorine atom at the C4 position of the quinoline ring is activated towards oxidative addition to a palladium(0) center. This is due to the electron-withdrawing nature of the nitrogen atom within the heterocyclic system, which creates a partial positive charge at the C4 position, making it more susceptible to reaction.[1]
-
Electron-Withdrawing Nitrile Group: The carbonitrile (-CN) group at the C3 position is strongly electron-withdrawing. This can further enhance the reactivity of the C-Cl bond. However, it's crucial to consider the potential for this group to interact with the catalyst or be sensitive to certain reaction conditions, such as strongly basic environments which could lead to hydrolysis.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your cross-coupling experiments with this compound, presented in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction is sluggish or shows no product formation. What are the likely causes and how can I fix it?
A1: A stalled Suzuki-Miyaura coupling can be frustrating, but a systematic approach to troubleshooting can often resolve the issue.
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition and low yields.[3][4]
-
Reagent Quality: Verify the quality and purity of your reagents, especially the boronic acid/ester and the base. Boronic acids can degrade over time, and bases can be hygroscopic.[5]
Catalyst and Ligand Considerations:
-
Palladium Source: While Pd(PPh₃)₄ can be effective, modern catalysts often provide better results.[6] Consider switching to a more active pre-catalyst like a Buchwald palladacycle (e.g., G3 or G4 precatalysts) which can generate the active Pd(0) species more efficiently.[3]
-
Ligand Choice: The choice of phosphine ligand is critical. For an electron-deficient substrate like this compound, bulky, electron-rich ligands are often necessary to promote both the oxidative addition and the subsequent reductive elimination steps.[3]
-
Recommended Ligands: Consider Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[3] These ligands are known to be effective for challenging couplings.
-
Base and Solvent Optimization:
-
Base Strength: The base plays a crucial role in the transmetalation step. While strong bases like NaOtBu are common, they might not be ideal if your molecule has base-sensitive functional groups.[7] Given the presence of the nitrile group, a milder base might be preferable to avoid potential side reactions.
-
Solvent System: The solvent can significantly impact the reaction rate and yield.
-
Recommended Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used.[3] A mixture of an organic solvent with water can sometimes be beneficial for Suzuki couplings.
-
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting flowchart for Suzuki-Miyaura couplings.
Q2: I am attempting a Buchwald-Hartwig amination and observing low conversion. What should I optimize?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like any cross-coupling, it requires careful optimization.
Catalyst System:
-
Palladium Source: Similar to the Suzuki coupling, pre-formed palladacycles are often more efficient than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]
-
Ligand Selection: The choice of ligand is highly dependent on the nature of the amine coupling partner.[7]
Base Selection:
-
Strong Bases: The Buchwald-Hartwig reaction often requires a strong base. NaOtBu is a common choice.[7] However, be mindful of potential side reactions with the nitrile group.
-
Weaker Bases: If base-sensitive functional groups are a concern, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this may necessitate higher reaction temperatures and catalyst loadings.[7]
Reaction Temperature:
-
Typical reaction temperatures range from 80-100 °C.[7] If you are using a weaker base, you may need to increase the temperature to achieve a reasonable reaction rate.[7]
Q3: My Sonogashira coupling is failing, and I see a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?
A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when the cross-coupling is slow.
Key Parameters to Control:
-
Copper Co-catalyst: The copper(I) salt (e.g., CuI) is crucial for the Sonogashira mechanism but also promotes Glaser coupling. Ensure you are not using an excessive amount.
-
Inert Atmosphere: Oxygen promotes the homocoupling of terminal alkynes. Rigorous degassing of your solvent and maintaining a positive pressure of an inert gas is critical.
-
Amine Base: The amine base (e.g., Et₃N or DIPEA) is part of the catalytic cycle. Ensure it is pure and dry.
-
Catalyst System: A highly active palladium catalyst can accelerate the desired cross-coupling, outcompeting the homocoupling side reaction. Consider using Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI.[1][6]
Q4: I am considering a Heck coupling. What are the key considerations for this compound?
A4: The Heck reaction couples the aryl halide with an alkene.[9]
-
Alkene Partner: The reaction works best with electron-deficient alkenes like acrylates, acrylonitriles, and styrenes.[10]
-
Catalyst: A simple palladium source like Pd(OAc)₂ with a phosphine ligand such as P(o-tolyl)₃ is a good starting point.[10]
-
Base: An organic base like Et₃N is typically used to neutralize the HX generated during the reaction.[10]
-
Stereoselectivity: The Heck reaction is known for its high trans selectivity in the product alkene.[11]
Frequently Asked Questions (FAQs)
Q: Which palladium source is best to start with?
A: For initial screening, a pre-formed palladacycle from the Buchwald G3 or G4 series is highly recommended. These are air-stable and provide a reliable and efficient way to generate the active Pd(0) catalyst in situ.[3] If these are not available, Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand are common alternatives.[7]
Q: How do I choose the right ligand?
A: Ligand selection is crucial and depends on the specific cross-coupling reaction and the coupling partners. A general guideline is:
-
Suzuki-Miyaura: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).[3]
-
Buchwald-Hartwig Amination: Depends on the amine. Bidentate ligands (e.g., BINAP, dppf) for primary amines, and bulky monophosphine ligands for secondary or hindered amines.[8]
-
Sonogashira & Heck: Triphenylphosphine (PPh₃) or related phosphines are often sufficient.
Q: What is the best base to use?
A: The choice of base is a balance between reactivity and functional group tolerance.
-
Strong Bases (NaOtBu, LHMDS): Often lead to faster reactions but can be incompatible with sensitive functional groups like esters or, in your case, potentially the nitrile.[7]
-
Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): Offer broader functional group tolerance but may require higher temperatures or catalyst loadings.[3][7] Cs₂CO₃ is often a good choice due to its solubility.[7]
Q: How can I effectively degas my reaction mixture?
A: Proper degassing is essential to prevent catalyst deactivation. The most common methods are:
-
Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases. It involves freezing the solvent, applying a vacuum to remove gases from the headspace, and then thawing. This cycle is typically repeated three times.
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes can also effectively remove dissolved oxygen.
Experimental Protocols: Starting Points
The following are suggested starting conditions for common cross-coupling reactions with this compound. These should be considered as a starting point for your optimization.
Suzuki-Miyaura Coupling: General Protocol
| Component | Amount |
| This compound | 1.0 equiv |
| Boronic Acid/Ester | 1.2 - 1.5 equiv |
| Palladium Pre-catalyst (e.g., XPhos Pd G3) | 1-2 mol% |
| Ligand (e.g., XPhos) | 1-2 mol% |
| Base (e.g., K₃PO₄) | 2.0 - 3.0 equiv |
| Solvent (e.g., 1,4-Dioxane) | 0.1 - 0.2 M |
Procedure:
-
To an oven-dried reaction vial, add the this compound, boronic acid/ester, base, palladium pre-catalyst, and ligand.
-
Seal the vial with a septum and purge with argon or nitrogen.
-
Add the degassed solvent via syringe.
-
Heat the reaction to 80-100 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: General Protocol
| Component | Amount |
| This compound | 1.0 equiv |
| Amine | 1.1 - 1.5 equiv |
| Palladium Pre-catalyst (e.g., RuPhos Pd G3) | 1-2 mol% |
| Ligand (e.g., RuPhos) | 1-2 mol% |
| Base (e.g., NaOtBu) | 1.5 - 2.0 equiv |
| Solvent (e.g., Toluene) | 0.1 - 0.2 M |
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vial.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the vial and heat to 80-110 °C with stirring until completion.
-
Follow a similar workup and purification procedure as for the Suzuki-Miyaura coupling.
References
- Optimization of the Reaction Conditions for C-N Coupling. - ResearchGate.
- Palladium in Quinoline Synthesis. - ScienceDirect.
- Diagnosing issues with a failed Suzuki coupling? - Reddit.
- Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. - ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. - NIH.
- Buchwald–Hartwig amination. - Wikipedia.
- Optimization of reaction conditions. - ResearchGate.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. - MDPI.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
- Heck Coupling. - Organic Synthesis.
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. - ResearchGate.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. - ResearchGate.
- Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. - ACS Publications.
- Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. - Journal of the American Chemical Society.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. - NIH.
- Buchwald-Hartwig Amination. - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suzuki-Miyaura Coupling. - Chemistry LibreTexts.
- Buchwald-Hartwig amination; selection of optimal conditions. - ResearchGate.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. - MDPI.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. - PMC - PubMed Central.
- Heck Reaction. - Organic Chemistry Portal.
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. - RSC Advances (RSC Publishing).
- Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. - MDPI.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. - NIH.
- Help troubleshooting a Buchwald-Hartwig amination? - Reddit.
- Heck reaction. - Wikipedia.
- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. - ResearchGate.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. - ResearchGate.
- Predicting success in Cu-catalyzed C–N coupling reactions using data science. - PMC.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. - PMC - NIH.
- Struggling to make a sonogashira coupling reaction happen. - Reddit.
- Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. - ResearchGate.
- A NOVEL ROUTE FOR C-N COUPLING REACTION: ALTERNATIVE SYNTHESIS OF 2-N-BENZYLAMINOQUINOLINE-3-CARBONITRILE IN AQUEOUS MEDIA. - BPAS Journals.
- Cross-Coupling Reactions: A Practical Guide. - ResearchGate.
- Cross-Coupling General Reactions: Videos & Practice Problems. - Pearson.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. - Organic Chemistry Frontiers (RSC Publishing).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. - Nobel Prize.
- Reagents and conditions employed in the Heck coupling reaction. - ResearchGate.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. - Beilstein Journal of Organic Chemistry.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. - MDPI.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Heck Reaction [organic-chemistry.org]
Technical Support Center: Solvent Effects in Nucleophilic Substitution of 4-Chloroquinoline-3-carbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvent selection in the nucleophilic aromatic substitution (SNAr) of 4-Chloroquinoline-3-carbonitrile. Our goal is to move beyond simple protocols and provide a foundational understanding of the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the principles governing solvent choice for this specific SNAr reaction.
Question 1: Why is solvent selection so critical for the nucleophilic substitution of this compound?
Answer: The nucleophilic substitution on the this compound ring proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway involves the formation of a negatively charged intermediate, known as a Meisenheimer complex. The stability of this intermediate and the reactivity of the incoming nucleophile are profoundly influenced by the surrounding solvent molecules. An appropriate solvent can dramatically increase reaction rates, improve yields, and even prevent side reactions. Conversely, a poor solvent choice can lead to sluggish or failed reactions. The rates of SNAr reactions, particularly with anionic nucleophiles, are extremely sensitive to the reaction medium.
Question 2: What is the fundamental difference between using a polar protic versus a polar aprotic solvent for this reaction?
Answer: The key difference lies in their ability to form hydrogen bonds.
-
Polar Protic Solvents (e.g., methanol, ethanol, water) have hydrogen atoms connected to electronegative atoms (like oxygen or nitrogen) and can act as hydrogen-bond donors. They can form a "cage" around anionic nucleophiles through hydrogen bonding. This extensive solvation stabilizes the nucleophile in its ground state, which increases the activation energy required for it to attack the quinoline ring, thereby slowing the reaction rate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) possess significant dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are poor solvators of anionic nucleophiles. As a result, the nucleophile remains highly reactive or "naked," leading to a much faster reaction rate. These solvents are particularly effective at accelerating SNAr reactions, with observed rate increases being substantial compared to protic solvents.
Question 3: How do the electron-withdrawing groups on the this compound scaffold influence the reaction?
Answer: The quinoline scaffold is inherently electron-deficient due to the electronegative nitrogen atom in the pyridine ring, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. The addition of a strong electron-withdrawing cyano (-CN) group at the C3 position further depletes electron density from the ring, making the C4 position even more electrophilic and highly activated for nucleophilic attack. This electronic setup is crucial for the success of the SNAr reaction, as it helps stabilize the negative charge in the Meisenheimer intermediate.
Part 2: Troubleshooting Guide & In-depth Analysis
This section provides practical advice for common experimental challenges in a question-and-answer format.
Question 4: My reaction with an amine nucleophile is extremely slow in ethanol. What's wrong and what should I do?
Answer: Your observation is a classic example of solvent effects in SNAr reactions. Ethanol is a polar protic solvent. It is likely solvating your amine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction. While some reactions with amines can proceed in alcohols, they often require high temperatures and long reaction times.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The most effective solution is to change the solvent to a polar aprotic one. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are excellent choices. These solvents will not hydrogen bond with the amine, leaving it more reactive and significantly accelerating the reaction, often at much lower temperatures.
-
Add a Non-Nucleophilic Base: If your amine nucleophile is used as its hydrochloride salt, or if a proton is generated during the reaction, the acidity can protonate and deactivate the nucleophile. Adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is necessary to neutralize any acid and maintain the amine in its free, reactive state.
-
Consider Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times, often from many hours to just minutes, by efficiently heating the polar solvent and reactants.
Question 5: I am observing low yield and multiple side products when using sodium methoxide in methanol. How can I improve the selectivity and yield?
Answer: While methanol is the conjugate acid of the methoxide nucleophile, its protic nature can still create complex solvation effects. The primary issue, however, may be related to reaction temperature and time. Prolonged reaction times at elevated temperatures can lead to decomposition or side reactions.
Troubleshooting Steps:
-
Optimize Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor its progress by TLC or LC-MS. Only increase the temperature if the reaction is too slow. SNAr reactions with potent nucleophiles like methoxide can often be highly exothermic.
-
Use a Polar Aprotic Solvent: Even for alkoxide nucleophiles, switching to a polar aprotic solvent can be beneficial. Using sodium methoxide in DMF or DMSO can lead to a cleaner and faster reaction. The increased reactivity of the "naked" methoxide ion in an aprotic solvent often allows for lower reaction temperatures and shorter times, minimizing side product formation.
-
Ensure Anhydrous Conditions: Alkoxides are strong bases. Any moisture in the reaction will consume the nucleophile and can introduce unwanted hydroxide ions, leading to hydrolysis of the nitrile group or formation of 4-hydroxyquinoline byproducts. Ensure your solvent and glassware are thoroughly dried.
Data Summary: Solvent Effects on Relative Reaction Rates
The following table summarizes the expected qualitative trends in reaction rates for the SNAr of this compound with an anionic nucleophile.
| Solvent Class | Example Solvents | Key Interaction with Nucleophile | Expected Relative Rate | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Solvates cation, leaves anion "naked" | Very High | Maximizes nucleophile reactivity by minimizing ground-state stabilization. |
| Polar Aprotic | Acetonitrile (MeCN) | Solvates cation, leaves anion "naked" | High | Less polar than DMSO/DMF, but still very effective at accelerating the reaction. |
| Polar Protic | Ethanol, Methanol | Strong H-bonding stabilizes nucleophile | Low | Significant energy is required to desolvate the nucleophile before it can attack. |
| Polar Protic | Water | Very strong H-bonding stabilizes nucleophile | Very Low | The strongest H-bond donor, leading to maximum nucleophile stabilization and slowest rate. |
| Non-Polar | Toluene, Hexane | Poor solvation of all charged species | Extremely Low | Reactants, especially ionic nucleophiles, have poor solubility and low reactivity. |
Part 3: Experimental Protocols & Visualizations
Protocol: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a robust starting point for reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Round-bottom flask with stir bar
-
Septum and nitrogen/argon inlet
-
Standard workup and purification glassware/reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate)
Procedure:
-
Setup: Add this compound (1.0 eq) and a magnetic stir bar to a dry round-bottom flask under a nitrogen or argon atmosphere.
-
Solvent & Reagents: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir to dissolve. Add the amine nucleophile (1.1 eq) followed by DIPEA (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours). If the reaction is slow, it can be gently heated to 50-70 °C.
-
Work-up: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: The two-step Addition-Elimination (SNAr) mechanism.
Caption: How solvent choice impacts nucleophile reactivity and reaction rate.
Caption: General experimental workflow for the SNAr reaction.
References
- Acevedo, O., & Jorgensen, W. L. (2004).
- Chegg (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. [Link]
- ResearchGate (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. [Link]
- Sánchez, M., et al. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Frontiers in Chemistry. [Link]
- ResearchGate (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
- Chemistry LibreTexts (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
- Filo (n.d.). *Why does nucleophilic substitution happen
workup procedures to remove impurities from 4-Chloroquinoline-3-carbonitrile reactions
Welcome to the technical support resource for the synthesis and purification of 4-chloroquinoline-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this important chemical intermediate. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and why does it lead to purification challenges?
The most prevalent synthesis is a variation of the Vilsmeier-Haack reaction, typically starting from an appropriately substituted acetanilide.[1] This reaction uses a potent electrophile (the Vilsmeier reagent, formed from POCl₃ and DMF) to achieve cyclization and formylation/cyanation in a one-pot process.[2][3] The challenges arise from the harsh reaction conditions, the use of excess reagents, and the potential for several side reactions, which can lead to a complex mixture of impurities that are structurally similar to the desired product.
Q2: I've completed the reaction. What is the single most critical step in the initial workup?
Proper hydrolysis and pH adjustment. The reaction mixture is highly acidic due to the presence of phosphorus-based acids and HCl generated in situ. The quinoline product, being basic, will exist as a protonated, water-soluble salt. Failure to properly neutralize the mixture will result in a significant loss of product to the aqueous phase during extraction.[4] Careful basification is essential to precipitate the free base or enable its extraction into an organic solvent.
Q3: My crude product is a dark, oily, or tarry substance. Is it salvageable?
Often, yes. Dark, resinous materials are typically the result of side reactions promoted by high temperatures or prolonged reaction times.[4] While this indicates a less-than-optimal reaction, the desired product can frequently be recovered. The key is to avoid direct crystallization from this crude tar. An initial purification by column chromatography is usually the most effective strategy to separate the product from the polymeric and highly polar impurities.
Q4: What are the primary methods for purifying crude this compound?
The two main purification techniques are recrystallization and silica gel column chromatography. Recrystallization is ideal when you have a relatively pure solid with minor impurities.[4][5] Column chromatography is more powerful and is necessary for separating complex mixtures, isomers, or for purifying oily and tarry crude products.[5][6]
Troubleshooting Guide: From Reaction Quench to Pure Product
This section addresses specific issues you may encounter during the workup and purification process in a practical, question-and-answer format.
Issue 1: Low or No Precipitate Formation After Quenching and Basification
Question: I've poured my reaction mixture onto ice and added a base, but very little or no solid has crashed out. Where is my product?
Answer: This is a common and frustrating issue that almost always points to one of two causes:
-
Incomplete Neutralization: The most likely cause is that the aqueous layer is still too acidic. The quinoline nitrogen is protonated, rendering the entire molecule soluble in water as a hydrochloride salt.[4]
-
Solution: Carefully monitor the pH of the aqueous slurry using pH paper or a calibrated meter. Continue to add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) with vigorous stirring until the pH is neutral (pH 7) or slightly basic (pH 8-9). The product should precipitate as the free base.
-
-
Insufficient Product Formation: The reaction itself may have failed or resulted in a very low yield.
-
Solution: Before assuming a total loss, perform an extraction. Even if no solid is visible, extract the basified aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) 2-3 times. Combine the organic layers, dry with anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the resulting residue by TLC to see if any product was formed.
-
Issue 2: The Product Oils Out or Forms a Gummy Solid During Workup/Crystallization
Question: I have a solid, but it's sticky and won't form a filterable powder. Or, when I try to recrystallize, I get an oil instead of crystals. What's happening?
Answer: Oiling out occurs when a solid melts in the crystallization solvent or when impurities depress the melting point of the product below the temperature of the solution.
-
Causality: The presence of significant impurities, residual solvent (like DMF), or water can prevent proper crystal lattice formation.
-
Troubleshooting Steps:
-
Re-dissolve and Remove Water: If the gummy solid was obtained from an extraction, re-dissolve it in a larger volume of your extraction solvent (e.g., DCM). Wash it again with brine to remove excess water, then thoroughly dry the organic layer with a drying agent like anhydrous MgSO₄, filter, and carefully reconcentrate.
-
Switch Purification Method: Do not persist with recrystallization if it consistently fails. This is a strong indicator that the impurity load is too high. The most robust solution is to switch to column chromatography.[5] Adsorb the crude oil onto a small amount of silica gel and purify it using an appropriate solvent system.
-
Modify Recrystallization Solvent: If you are committed to recrystallization, try a different solvent system. If your compound is oiling out from a single solvent upon cooling, try a binary solvent system (e.g., dissolve in a minimal amount of hot ethyl acetate and slowly add hot hexanes until the solution becomes faintly cloudy, then allow to cool slowly).[7]
-
Issue 3: TLC Analysis of the Crude Product Shows Multiple Spots
Question: My TLC plate shows the desired product spot, but also several other spots. What are these impurities and how do I get rid of them?
Answer: The identity of the spots depends on the reaction specifics, but common culprits are summarized in the table below. The universal solution for a multi-component mixture is column chromatography.
| Impurity Identity | Likely Source & TLC Characteristics | Removal Strategy |
| Unreacted Acetanilide | Starting material. Typically more polar than the product. | Column Chromatography. |
| Formamidine Side-Products | Can form from deactivated acetanilides.[4] Polarity varies. | Column Chromatography. |
| Hydrolyzed Product | The 4-chloro group can be hydrolyzed to a 4-hydroxy (quinolone) group. This is significantly more polar. | Column Chromatography. Will have a very low Rf value. |
| Tarry Polymers | Harsh reaction conditions.[4] Will often remain at the baseline of the TLC plate. | Column Chromatography. These will not elute with standard solvent systems. |
Expert Tip: When preparing for column chromatography, choose a solvent system that gives your desired product an Rf value of 0.25 - 0.35 . This provides the optimal separation from both more polar and less polar impurities. A common starting point for this class of compounds is a mixture of ethyl acetate and hexanes.[4]
Visualization of the Purification Workflow
The following diagrams illustrate the logical steps and decision-making processes involved in the workup and purification of this compound.
General Workup & Purification Workflow
Caption: Decision tree for troubleshooting common workup issues.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Prepare a large beaker containing a stirred mixture of crushed ice and water (approx. 10 volumes relative to the reaction volume).
-
Slowly and carefully pour the completed reaction mixture onto the ice-water with vigorous stirring. This step is highly exothermic.
-
Once the addition is complete, begin the neutralization. Slowly add a saturated aqueous solution of sodium bicarbonate (a milder choice) or 2M sodium hydroxide (more potent, but be wary of potential side reactions at high pH) until the pH of the slurry is between 7 and 9. [4][8]4. If a solid precipitates, stir the mixture for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether or hexanes to aid in drying.
-
If no solid forms, transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic extracts and wash once with water, followed by once with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Place the crude, solid this compound in an Erlenmeyer flask.
-
Select an appropriate solvent system. Ethyl acetate or an ethyl acetate/hexane mixture are good starting points. [3][4]3. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 10-20% ethyl acetate in hexanes). Pack a column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For oils or less soluble solids, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent.
-
Carefully load the sample onto the top of the packed silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. (n.d.). Benchchem.
- Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. (n.d.). Benchchem.
- Overcoming challenges in the synthesis of substituted quinolines. (n.d.). Benchchem.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). National Institutes of Health.
- Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. (n.d.). AWS.
- A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde. (n.d.). Benchchem.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). National Institutes of Health.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies.
- Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2025). Tetrahedron.
- Chromatograms of quinolines with internal standard (I.S.,...). (n.d.). ResearchGate.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry.
- Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. (n.d.). ResearchGate.
- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2016). International Journal of Science and Research (IJSR).
- Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (2016). International Journal of Chemical Studies.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. ijsr.net [ijsr.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of 4-Chloroquinoline-3-carbonitrile Derivatives
Introduction
The 4-chloroquinoline-3-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a vital intermediate for a wide range of therapeutic agents, including those with antimalarial, anticancer, and antiviral properties.[1][2][3][4] However, researchers frequently encounter a significant hurdle during early-stage development: the poor aqueous solubility of its derivatives. This inherent characteristic stems from the compound's rigid, planar, and aromatic structure, which favors strong crystal lattice packing and leads to high melting points and low solubility.
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It provides in-depth, practical solutions and troubleshooting advice in a direct question-and-answer format to address the specific solubility issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and methodological tools to overcome these challenges, ensuring the reliability and accuracy of your research data.
Frequently Asked Questions (FAQs) - Understanding the Solubility Problem
Q1: Why are my this compound derivatives so poorly soluble in aqueous solutions?
A1: The limited solubility is rooted in the physicochemical properties of the quinoline ring system. These compounds are typically crystalline solids with a high melting point. The key contributing factors are:
-
Molecular Planarity and Aromaticity: The flat, aromatic structure allows for efficient π-π stacking in the crystal lattice. This strong intermolecular interaction requires significant energy to overcome during the dissolution process.
-
Hydrophobicity: The core structure is largely nonpolar, with a calculated LogP (a measure of lipophilicity) of approximately 2.5-2.76, making it inherently resistant to dissolving in water.[5][6]
-
Weak Basicity: The quinoline nitrogen provides a site for protonation, but quinoline itself is a weak base (pKa of the conjugate acid is ~4.9).[7] While protonation can form a more soluble salt, the compound's solubility is highly dependent on pH.[1][2][3][4][7]
Q2: What are the downstream consequences of poor solubility in my experiments?
A2: Overlooking poor solubility can lead to significant and costly experimental artifacts, including:
-
Underestimation of Potency: In biological assays, the actual concentration of the compound in solution may be much lower than the nominal concentration, leading to artificially high IC50 or EC50 values.[8]
-
Irreproducible Data: Compound precipitation during an assay can cause erratic and unreliable results, making it difficult to establish clear structure-activity relationships (SAR).[8][9]
-
False Negatives: A potentially active compound may appear inactive simply because it did not reach a sufficient concentration to elicit a biological response.
-
Poor Bioavailability: In preclinical studies, low aqueous solubility is a primary cause of poor absorption after oral administration, hindering the translation of in vitro activity to in vivo efficacy.[10][11]
Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my experiments?
A3: Understanding this distinction is critical for troubleshooting.
-
Kinetic Solubility is measured by adding a concentrated DMSO stock of your compound to an aqueous buffer and determining the concentration at which it begins to precipitate.[12][13] This method is fast and mimics the conditions of many high-throughput screening (HTS) assays.[12] However, it can often overestimate the true solubility because it can form supersaturated, metastable solutions.[10][13][14]
-
Thermodynamic Solubility is the true equilibrium solubility, measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate over a longer period (e.g., 24 hours), and then measuring the concentration of the dissolved compound.[12][15] This value is more relevant for predicting in vivo absorption and for formulation development.[15]
The "crashing out" of a compound when diluting a DMSO stock into your assay buffer is a classic kinetic solubility problem.[16][17] Your results may be more reliable if your test concentration is below the thermodynamic solubility limit.
Troubleshooting Guide: Practical Solutions for Solubility Enhancement
This section provides direct answers and actionable protocols for common solubility challenges.
Q4: My compound won't dissolve in DMSO at my desired stock concentration (e.g., 10-20 mM). What should I do?
A4: While DMSO is a powerful solvent, some highly crystalline compounds can resist dissolution.
-
Causality: The issue may be the high crystal lattice energy of your compound. You need to provide enough energy to break apart the crystal structure.
-
Immediate Steps:
-
Gentle Warming: Warm the vial to 30-40°C in a water bath. Many compounds will dissolve with gentle heat. Avoid aggressive heating, which could degrade the compound.
-
Sonication: Place the vial in a bath sonicator for 5-15 minutes. The ultrasonic waves can help break up solid aggregates and facilitate dissolution.[8]
-
-
If Unsuccessful:
-
Re-evaluate Stock Concentration: It may not be feasible to achieve a 10 mM or higher stock. Determine the maximum soluble concentration in DMSO and adjust your experimental dilutions accordingly.
-
Consider Alternative Solvents: For some specific applications, solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA) can be more effective, but their compatibility with your assay must be verified.[11]
-
Q5: My compound dissolves in DMSO, but precipitates immediately when I dilute it into my aqueous assay buffer. How can I fix this?
A5: This is the most common solubility challenge, often called "crashing out."[16][17] The dramatic shift in solvent polarity from 100% DMSO to a primarily aqueous environment causes the compound to exceed its solubility limit.
-
Strategy 1: pH Modification (For Ionizable Compounds)
-
Principle: As weak bases, 4-chloroquinoline derivatives become protonated and more soluble at a pH below their pKa.[7][16] Lowering the pH of your buffer can significantly increase the solubility limit.[1][2][3][4]
-
Action: Determine the solubility of your compound in a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4). If solubility is improved at a lower pH, consider if your assay can be performed under those conditions.
-
Caveat: Ensure the pH change does not affect your biological target's activity or the stability of other assay components.
-
-
Strategy 2: Use of Co-solvents
-
Principle: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the medium, making it more hospitable to hydrophobic compounds.[18][19][20][21]
-
Action: Prepare your assay buffer containing a small percentage of a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[11][18][19][22]
-
Critical Consideration: The final concentration of the co-solvent must be kept low (typically <1-2%) to avoid interfering with the biological assay.[16] Always run a solvent tolerance control to confirm it does not affect your results.
-
-
Strategy 3: Complexation with Cyclodextrins
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[23][24] They can encapsulate the poorly soluble quinoline derivative, forming an "inclusion complex" where the hydrophobic compound is shielded within the cavity, and the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[24][25][26]
-
Action: Dissolve a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer first, then add your compound's DMSO stock to this solution.
-
Benefit: This is often one of the most effective methods and is widely used in pharmaceutical formulations.[23][24]
-
Data Presentation
The choice of a solubilization strategy depends on balancing solubility gains with potential assay interference. The table below summarizes common approaches.
| Strategy | Mechanism of Action | Common Agents | Typical Final Conc. | Advantages | Potential Issues |
| pH Adjustment | Increases ionization of weak bases to form more soluble salts.[7][19] | Citrate, Phosphate, MES buffers | Assay-dependent | Simple, effective for ionizable compounds. | May alter protein activity or compound stability. |
| Co-solvents | Reduces the polarity of the aqueous medium.[18][19][21] | Ethanol, Propylene Glycol, PEG-400 | < 1-2% | Easy to implement, cost-effective.[18] | Can cause toxicity or assay artifacts at higher concentrations.[16] |
| Cyclodextrins | Encapsulates the hydrophobic drug in a soluble host molecule.[24][25] | HP-β-CD, SBE-β-CD | 1-5% (w/v) | High solubilizing capacity, low toxicity.[23] | Can sometimes extract membrane lipids in cell assays. |
| Surfactants | Forms micelles that incorporate the drug.[19][20] | Tween® 80, Kolliphor® EL | < 0.1% | Effective at low concentrations. | High potential for assay interference and cell toxicity. |
Experimental Protocols
Protocol 1: Systematic pH-Solubility Profile Determination
-
Buffer Preparation: Prepare a set of buffers (e.g., citrate, phosphate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Compound Addition: Add an excess amount of your solid this compound derivative to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached (Thermodynamic Solubility).
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[27]
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Analysis: Plot solubility (e.g., in µg/mL or µM) as a function of pH to identify the optimal pH range for your experiments.
Protocol 2: Cyclodextrin-Mediated Solubilization
-
Prepare Cyclodextrin Stock: Prepare a 10% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your primary assay buffer (e.g., PBS, pH 7.4).
-
Create Working Solutions: Create serial dilutions of the HP-β-CD stock in the assay buffer to get a range of concentrations (e.g., 5%, 2.5%, 1%, 0.5%).
-
Compound Addition: Add a small aliquot of your concentrated DMSO stock of the quinoline derivative to each cyclodextrin solution to reach your desired final test concentration.
-
Observation: Vortex briefly and let the solutions equilibrate for 30 minutes at room temperature. Visually inspect for any signs of precipitation.
-
Assay Execution: Use the lowest concentration of HP-β-CD that maintains the solubility of your compound for the duration of your experiment. Remember to include a "cyclodextrin only" control in your assay.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Solubility
This diagram outlines a logical decision-making process for addressing solubility issues encountered during experiments.
Caption: Decision tree for addressing compound precipitation in assays.
Diagram 2: Mechanism of Cyclodextrin Inclusion Complex
This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, enhancing its solubility in water.
Caption: Encapsulation of a drug by a cyclodextrin molecule.
References
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
- SciSpace. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
- Europe PMC. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- ProQuest. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength.
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- IntechOpen. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
- PubMed. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- NIH. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- BioAssay Systems. (n.d.). Troubleshooting.
- PubChem. (n.d.). 4-Chloroquinoline.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?
- ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
- ACS Publications. (n.d.). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- NIH. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
- Royal Society of Chemistry. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. ovid.com [ovid.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. ijmsdr.org [ijmsdr.org]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. touroscholar.touro.edu [touroscholar.touro.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chemoselectivity in Multifunctional 4-Chloroquinoline-3-carbonitrile
Welcome to the technical support guide for navigating the complex reactivity of 4-Chloroquinoline-3-carbonitrile. This molecule, with its distinct reactive sites—a C4-chloro group susceptible to nucleophilic aromatic substitution (SNAr), a C3-nitrile group with its own electrophilic character, and the quinoline ring itself—presents both a synthetic opportunity and a chemoselectivity challenge. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and master the selective functionalization of this versatile scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common issues encountered during the chemical modification of this compound. Each section provides a detailed explanation of the underlying principles and step-by-step protocols to achieve your desired transformation.
FAQ 1: Selective Nucleophilic Substitution at the C4-Position
Question: I am trying to perform a nucleophilic aromatic substitution (SNAr) at the C4-chloro position with an amine. However, I am observing side reactions or no reaction at all. How can I achieve selective C4-amination without affecting the nitrile group?
Answer:
This is a common challenge. The quinoline ring's nitrogen atom activates the C4 position for SNAr, making it the primary site for nucleophilic attack.[1] However, the success of the reaction depends heavily on the nucleophilicity of the amine and the reaction conditions. The nitrile group is generally stable under these conditions but can be hydrolyzed under harsh acidic or basic conditions, especially at elevated temperatures.[2][3][4]
Troubleshooting Workflow for C4-Amination:
Caption: Decision workflow for selective C4-amination.
Detailed Protocols:
Protocol 1A: Standard SNAr for Highly Nucleophilic Amines
This protocol is suitable for primary and secondary aliphatic amines.
-
Reaction Setup: In a sealed vial, combine this compound (1 eq.), the amine (1.2-1.5 eq.), and a mild base such as K₂CO₃ (2 eq.) in an anhydrous polar aprotic solvent like DMF or NMP.
-
Reaction Conditions: Heat the mixture at 80-120 °C. For microwave-assisted synthesis, a temperature of 120-150 °C for 15-60 minutes is often effective.[1]
-
Monitoring: Track the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water to precipitate the product, or extract with an organic solvent like ethyl acetate. Purify the crude product by column chromatography or recrystallization.[1]
Protocol 1B: Buchwald-Hartwig Amination for Less Nucleophilic Amines
For less reactive amines, such as anilines or hindered secondary amines, a palladium-catalyzed Buchwald-Hartwig amination is often necessary.[5][6][7] This method offers a broader substrate scope and generally proceeds under milder conditions than traditional SNAr for these substrates.[5]
-
Reagent Preparation: Ensure all reagents and solvents are anhydrous. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Setup: To a dry flask, add this compound (1 eq.), the amine (1.2 eq.), a strong, non-nucleophilic base like NaOt-Bu or Cs₂CO₃ (1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%).
-
Solvent and Temperature: Add anhydrous toluene or dioxane and heat the mixture at 80-110 °C until the starting material is consumed.
-
Work-up: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. The organic layer is then dried and concentrated. Purify via column chromatography.
| Parameter | Standard SNAr | Buchwald-Hartwig Amination |
| Suitable Amines | Primary/Secondary Aliphatic | Aromatic, Heterocyclic, Hindered |
| Catalyst | None | Palladium precatalyst + Ligand |
| Base | K₂CO₃, DIPEA | NaOt-Bu, Cs₂CO₃, K₃PO₄ |
| Temperature | 80-140 °C | 80-110 °C |
| Atmosphere | Air or Inert | Inert (Argon or Nitrogen) |
Table 1: Comparison of conditions for C4-amination.
FAQ 2: Reactions at the Nitrile Group
Question: I want to modify the nitrile group, for instance, by reducing it to an amine or hydrolyzing it to a carboxylic acid, without affecting the C4-chloro substituent. Is this feasible?
Answer:
Yes, selective transformation of the nitrile group is possible, but it requires careful choice of reagents to avoid substitution at the C4-chloro position. The electrophilic carbon of the nitrile is susceptible to nucleophilic attack by reducing agents or water (under catalysis).[8]
Troubleshooting Guide for Nitrile Transformations:
A) Selective Reduction to a Primary Amine:
The key is to use a reducing agent that targets the nitrile but does not promote SNAr or reduction of the quinoline ring.
-
Recommended Method: Catalytic hydrogenation.
-
Catalyst: Raney Nickel or Platinum oxide (PtO₂) are effective. Palladium on carbon (Pd/C) can sometimes lead to dechlorination, especially under prolonged reaction times or elevated temperatures.[9]
-
Solvent: Methanol or ethanol, often with ammonia to suppress the formation of secondary amines.
-
Conditions: Hydrogen gas (from balloon pressure to 50 psi) at room temperature.
-
-
Reagents to Avoid:
-
LiAlH₄: While a powerful reducing agent for nitriles, it can also substitute the C4-chloro group.[2][8] However, some instances of successful selective reduction at low temperatures have been reported.[10] Careful optimization would be required.
-
NaBH₄/CoCl₂: This system can also reduce the nitrile, but its compatibility with the C4-chloro group needs to be evaluated for this specific substrate.[9]
-
Protocol 2A: Selective Nitrile Reduction
-
Setup: In a hydrogenation vessel, dissolve this compound in methanolic ammonia.
-
Catalyst: Add Raney Nickel (as a slurry in water, washed with methanol) or PtO₂.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon) while stirring vigorously at room temperature.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Once complete, carefully filter the catalyst through a pad of Celite. Evaporate the solvent to obtain the crude product, (4-chloroquinolin-3-yl)methanamine.
B) Selective Hydrolysis to a Carboxylic Acid:
Hydrolysis of the nitrile to a carboxylic acid typically requires strong acid or base and heat, conditions that can also promote the hydrolysis of the C4-chloro group to a 4-quinolone.[3][4]
-
Strategy: A two-step approach is often more reliable. First, perform a nucleophilic substitution at the C4 position with a desired group. Then, hydrolyze the nitrile group on the more stable 4-substituted quinoline-3-carbonitrile.
-
Direct Hydrolysis (with caution): If direct hydrolysis is attempted, use carefully controlled conditions. For example, moderate concentrations of sulfuric acid at a controlled temperature might favor nitrile hydrolysis over C4-Cl substitution. Extensive optimization is required.
FAQ 3: Orthogonal Reactivity in Dihalo-Quinolines
Question: If I have a dihalogenated quinoline, for example, 6-bromo-4-chloroquinoline-3-carbonitrile, how can I achieve selective cross-coupling at one position over the other?
Answer:
This is a classic example of exploiting the differential reactivity of halogens in palladium-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to Pd(0) is C-I > C-Br > C-OTf > C-Cl.[11] This principle of "orthogonal reactivity" allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact.[12][13][14]
Reaction Selectivity: C6-Br vs. C4-Cl
Caption: Selective functionalization of a dihaloquinoline.
Protocol 3A: Selective Suzuki Coupling at C6-Bromo Position
This protocol allows for the introduction of an aryl or heteroaryl group at the C6 position.[11]
-
Reagents: 6-bromo-4-chloroquinoline-3-carbonitrile (1 eq.), arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq.).
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used.
-
Conditions: The reaction is run under an inert atmosphere at 80-100 °C until the starting material is consumed.
-
Work-up: After cooling, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.
| Parameter | Value | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for C-Br bond activation. |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step.[15][16] |
| Solvent | Dioxane/Water, Toluene/Water | Facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient to activate the C-Br bond without significantly affecting the C-Cl bond. |
Table 2: Optimized conditions for selective Suzuki coupling.
After selective functionalization at the C6-position, the remaining C4-chloro group can be targeted in a subsequent reaction, such as an SNAr or a second, more forcing, cross-coupling reaction, allowing for a stepwise and controlled synthesis of trisubstituted quinolines.[17]
References
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- National Institutes of Health. Orthogonal and Multiresponsive Quinolinone Systems for Reversible and Recyclable Polymer Networks.
- ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
- ResearchGate. Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions | Request PDF.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile.
- National Institutes of Health. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
- National Institutes of Health. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.
- National Institutes of Health. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Chemistry Steps. Reactions of Nitriles.
- Chemistry LibreTexts. Reactivity of Nitriles.
- RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Nitrile.
- KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II.
- ResearchGate. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. Nitrile - Wikipedia [en.wikipedia.org]
- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Orthogonal and Multiresponsive Quinolinone Systems for Reversible and Recyclable Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Temperature Quinoline Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention and Mitigation of Tar Formation
Welcome to the technical support center for high-temperature quinoline synthesis. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in this area: the formation of tar and polymeric byproducts. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern these side reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.
This resource is structured into two main sections: a Frequently Asked Questions (FAQs) section to cover fundamental concepts and a Troubleshooting Guide for specific, problem-oriented scenarios.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the mechanisms and general strategies for avoiding tar formation during classical quinoline syntheses.
Q1: What is the primary cause of tar formation in reactions like the Skraup and Doebner-von Miller syntheses?
A1: Tar formation is primarily the result of acid-catalyzed polymerization of highly reactive intermediates.[1] In classical high-temperature quinoline syntheses, which are conducted under harsh acidic and often oxidizing conditions, several processes contribute to this:
-
Skraup Synthesis: The reaction of glycerol with concentrated sulfuric acid generates acrolein, an α,β-unsaturated aldehyde.[2][3] This reactive Michael acceptor can readily polymerize under the strong acid and high-temperature conditions before it can successfully react with the aniline substrate.[4] Overheating is a primary cause of this polymerization.[4]
-
Doebner-von Miller Synthesis: This reaction uses a pre-formed α,β-unsaturated aldehyde or ketone.[5] Similar to the Skraup synthesis, this carbonyl compound is highly susceptible to acid-catalyzed self-condensation and polymerization, which is a major side reaction leading to intractable tars and low yields.[1][6]
The highly exothermic nature of these reactions, particularly the Skraup synthesis, can create localized hotspots, dramatically accelerating these unwanted polymerization pathways.[4][6]
Q2: How do "moderators" like ferrous sulfate (FeSO₄) work to prevent tarring in the Skraup synthesis?
A2: The Skraup synthesis is notoriously vigorous and exothermic.[6][7] Moderators are added to control the reaction's pace and prevent it from becoming uncontrollable. Ferrous sulfate (FeSO₄) is thought to function as an oxygen carrier, making the oxidation steps smoother and extending the reaction over a longer period.[4] This controlled rate prevents the rapid temperature spikes that lead to excessive charring and polymerization of intermediates.[6] Boric acid can also be used for a similar purpose.[6][8]
Q3: Are there general strategies applicable across different quinoline syntheses to minimize tar?
A3: Yes, several principles are broadly applicable:
-
Strict Temperature Control: This is the most critical factor. Avoid excessively high temperatures, as they promote decomposition and polymerization.[4][9] For exothermic reactions, gentle initial heating should be followed by removal of the external heat source to let the reaction proceed under its own exotherm, with cooling applied as necessary.[4]
-
Gradual Reagent Addition: Slowly adding a reactive component (like concentrated sulfuric acid in the Skraup synthesis or the carbonyl compound in the Doebner-von Miller reaction) helps to control the reaction rate, dissipate heat, and maintain a low concentration of the polymerizable species at any given time.[1][6]
-
Efficient Stirring: Good agitation is crucial for uniform heat distribution, preventing the formation of localized hotspots where tar formation is initiated.[6]
-
Catalyst Optimization: While strong acids are often necessary, their concentration and type can be optimized. In some cases, milder Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) can provide the right balance between promoting the desired cyclization and minimizing acid-catalyzed side reactions.[1][10]
Q4: Beyond classical methods, are there modern, "greener" approaches that inherently avoid tar formation?
A4: Absolutely. The field is actively moving towards milder and more efficient catalytic systems. Nanocatalysts, for example, are being explored to facilitate one-pot quinoline syntheses under less harsh conditions, which can improve yields and reduce side reactions.[11] Other modern approaches include leveraging transition-metal-catalyzed C-H bond activation and photo-induced oxidative cyclization, which often proceed under significantly milder conditions than the classical named reactions, thereby avoiding the high-temperature, strong-acid environments where tar thrives.[12]
Troubleshooting Guide: From Tarry Mixtures to Clean Products
This guide addresses specific issues encountered during experiments in a practical, question-and-answer format.
Issue 1: My Skraup synthesis is extremely violent and yields a black, intractable tar with minimal product.
-
Probable Cause: Uncontrolled exothermic reaction and subsequent polymerization of the acrolein intermediate. This is a classic presentation for the Skraup synthesis.[4][6]
-
Solutions & Scientific Rationale:
-
Incorporate a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture before heating. This will help to smooth out the exotherm, preventing the reaction from becoming violent and reducing charring.[6][9]
-
Control Acid Addition: Add the concentrated sulfuric acid slowly and portion-wise, with efficient cooling (e.g., in an ice bath). This prevents a massive initial exotherm.[6]
-
Manage Temperature Profile: Heat the mixture gently only to initiate the reaction. Once the exotherm begins (indicated by refluxing), immediately remove the external heat source.[4] The reaction should be able to sustain itself. If it slows too much, gentle heating can be reapplied. This prevents thermal runaway.
-
Post-Reaction Purification: The crude product of a Skraup synthesis is often a dark, tarry goo even in a successful reaction.[6] An effective method for isolating the quinoline product is steam distillation from the basified reaction mixture, which separates the volatile quinoline from the non-volatile tar.[4][6]
-
Issue 2: My Doebner-von Miller reaction produces a large amount of polymeric material and a very low yield of the desired quinoline.
-
Probable Cause: The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1]
-
Solutions & Scientific Rationale:
-
Employ a Biphasic System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene) while the aniline hydrochloride is in the aqueous phase, you drastically reduce the carbonyl's exposure to the strong acid, thus minimizing its self-polymerization.[1][6][13]
-
Use an Acetal Protecting Group: Instead of the α,β-unsaturated aldehyde, use its corresponding acetal (e.g., acrolein diethyl acetal). The acetal is stable to polymerization but will be hydrolyzed in situ under the acidic conditions to slowly generate the reactive aldehyde at a controlled rate, favoring the reaction with aniline over polymerization.[10][13]
-
Optimize the Acid Catalyst: Investigate different acid catalysts. While strong Brønsted acids are common, certain Lewis acids (e.g., ZnCl₂, SnCl₄) may catalyze the cyclization more efficiently without promoting as much polymerization.[1][5] Anhydrous zinc chloride is a well-established catalyst for this purpose.[14][15]
-
Issue 3: My Combes synthesis with a β-diketone is giving me a dark, charred mixture instead of the expected 2,4-disubstituted quinoline.
-
Probable Cause: The cyclization step in the Combes synthesis requires strong acid (e.g., concentrated H₂SO₄) and often heat, which can cause charring and degradation of the enamine intermediate or the product.[2][16]
-
Solutions & Scientific Rationale:
-
Optimize Acid and Temperature: The conditions for the cyclization are critical. Polyphosphoric acid (PPA) is often a superior alternative to sulfuric acid, as it can promote cyclization at lower temperatures with less charring.[16] Experiment with the reaction temperature, aiming for the lowest possible temperature that allows for efficient cyclization.
-
Two-Step Procedure: Ensure the initial condensation of the aniline and β-diketone to form the enamine intermediate is complete before initiating the high-temperature acid-catalyzed cyclization. This can be done at a lower temperature. The cyclization is the rate-determining step and the one most prone to charring.[16][17]
-
Careful Work-up: The work-up procedure is critical. The highly acidic reaction mixture should be cooled completely before being carefully quenched by pouring it onto crushed ice. This dissipates the heat of neutralization and prevents product degradation during this step.[6]
-
Visualizing the Problem: Tar Formation Pathway
The following diagram illustrates the general mechanistic dichotomy facing reactive intermediates in high-temperature quinoline synthesis. The desired pathway leads to the quinoline product, while the undesired pathway, favored by harsh conditions, leads to polymerization and tar.
Caption: Desired vs. Undesired pathways in quinoline synthesis.
Data Summary: Controlling Tar Formation Across Syntheses
The table below summarizes key parameters and strategies for minimizing tar formation in common high-temperature quinoline syntheses.
| Synthesis Method | Primary Source of Tar | Key Control Parameters & Strategies | Typical Reported Yields |
| Skraup | Polymerization of acrolein from glycerol dehydration.[2][3] | Moderator: Use FeSO₄ or boric acid.[6][8]Temp. Control: Gentle initiation, then remove heat.[4]Slow Addition: Add H₂SO₄ slowly.[6] | 40-50% (can be lower)[9] |
| Doebner-von Miller | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl. | Biphasic System: Use water/toluene to sequester carbonyl.[6]Protecting Group: Use an acetal of the carbonyl.[10]Catalyst: Optimize acid type (Brønsted vs. Lewis). | 42-89% (with optimization) |
| Combes | Thermal degradation/charring during acid-catalyzed cyclization.[2][16] | Catalyst: Use Polyphosphoric Acid (PPA) instead of H₂SO₄.[16]Temp. Control: Use the lowest effective cyclization temperature. | Varies widely based on substrates. |
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation
This protocol is adapted from established procedures and incorporates a biphasic system to significantly reduce the polymerization of the carbonyl reactant, a primary source of tar.[1]
Materials:
-
Aniline (freshly distilled, 1.0 eq)
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
Hydrochloric Acid (6 M)
-
Sodium Hydroxide solution (e.g., 10 M for neutralization)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Initial Heating: Heat the acidic aniline solution to reflux (approx. 100-110 °C) with vigorous stirring.
-
Prepare Carbonyl Solution: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.
-
Slow Addition: Add the crotonaldehyde-toluene solution dropwise to the refluxing acidic aniline mixture over a period of 1-2 hours. The slow addition is critical to maintain a low instantaneous concentration of crotonaldehyde in the acidic phase, thereby suppressing polymerization.[6]
-
Reaction: After the addition is complete, continue to reflux the biphasic mixture for an additional 3-4 hours. Monitor the reaction progress by TLC if desired.
-
Cooling and Basification: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and slowly add a concentrated sodium hydroxide solution until the aqueous layer is strongly basic (pH > 10). This neutralizes the acid and liberates the quinoline free base.
-
Extraction: Extract the product into an organic solvent (e.g., 3 x 50 mL of dichloromethane). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude 2-methylquinoline can be further purified by vacuum distillation.
Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process for diagnosing and solving issues with tar formation.
Caption: A decision tree for troubleshooting tar formation.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
- Kumar, R., & Sharma, M. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- BenchChem. (n.d.). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.
- BenchChem. (n.d.). Improving the regioselectivity of the Doebner-Miller reaction.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Unknown Author. (n.d.). Preparation and Properties of Quinoline.
- Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.
- BIOSYNCE. (2025). What is the reaction mechanism of quinoline synthesis?.
- Wang, X., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Singh, S. (2015). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN.
- BenchChem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
- Wikipedia. (n.d.). Skraup reaction.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate.
- Wazalwar, S. (2020). How to perform Doebner-MIller Synthesis without oxidizing agent?. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. biosynce.com [biosynce.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. uop.edu.pk [uop.edu.pk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 13. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring for 4-Chloroquinoline-3-carbonitrile Conversions
Welcome to the Technical Support Center for monitoring chemical conversions of 4-chloroquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during reaction monitoring. Here, we move beyond simple procedural lists to explain the underlying principles of experimental choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the progress of reactions involving this compound?
A1: The primary techniques for monitoring these reactions are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1] For detailed structural confirmation of products and intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[2][3] Mass spectrometry (MS) is also a powerful technique for identifying and quantifying reaction components, including byproducts and impurities.[4][5]
Q2: How do I choose between HPLC and GC-MS for my reaction monitoring?
A2: The choice between HPLC and GC-MS depends on the specific characteristics of your reaction mixture:
-
HPLC-UV: This is often the preferred method for routine monitoring of reaction progress. It provides robust and reproducible quantification of starting materials and products and is particularly well-suited for non-volatile or thermally sensitive compounds.[1]
-
GC-MS: This technique is highly effective for identifying and quantifying volatile components in your reaction mixture. The mass spectrometry detector provides definitive identification of byproducts, which is crucial for understanding reaction pathways and impurity profiles.[1]
Q3: My reaction mixture is complex, and I'm having trouble resolving all the components. What should I do?
A3: For complex mixtures, consider employing two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These methods can help resolve overlapping signals and provide detailed structural information about all components in the mixture.[3] Additionally, optimizing your chromatography method, such as adjusting the mobile phase gradient in HPLC or the temperature program in GC, can significantly improve separation.
Q4: I am observing unexpected peaks in my chromatogram. How can I identify them?
A4: Unexpected peaks can arise from various sources, including impurities in starting materials, side reactions, or degradation of products. Mass spectrometry is a powerful tool for identifying these unknown components.[6] By analyzing the mass-to-charge ratio and fragmentation patterns, you can often deduce the structures of these unexpected species.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis
Symptoms: Tailing peaks, broad peaks, or co-elution of the starting material and product.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inappropriate Mobile Phase | The polarity of the mobile phase may not be optimal for separating the quinoline derivatives. | 1. Adjust Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. 2. Modify pH: The quinoline nitrogen is basic and can interact with residual silanols on the column. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by protonating the quinoline. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. | 1. Dilute the Sample: Prepare a dilution series of your reaction aliquot to find the optimal concentration. 2. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds from previous injections or may have degraded over time. | 1. Wash the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). 2. Replace the Column: If washing does not improve performance, the column may need to be replaced. |
Issue 2: Inconsistent or Non-Reproducible Quantification
Symptoms: The calculated conversion of the starting material varies significantly between injections of the same sample.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Quenching of the Reaction | The reaction may continue to proceed in the sample vial after collection, leading to inaccurate results. | 1. Effective Quenching: Immediately quench the reaction aliquot in a suitable solvent that stops the reaction. For example, if a base is used as a catalyst, quenching in a dilute acid solution may be effective. 2. Rapid Analysis: Analyze the quenched sample as quickly as possible. |
| Instability of Analytes in the Diluent | The starting material or product may be degrading in the solvent used for dilution. | 1. Solvent Selection: Choose a diluent in which all components are stable. It's often best to use the initial mobile phase composition as the diluent. 2. Temperature Control: Keep the sample vials in a cooled autosampler to minimize degradation. |
| Instrumental Issues | Problems with the injector, pump, or detector can lead to variability. | 1. Check for Leaks: Inspect the system for any leaks in the fluidic path. 2. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from affecting the pump performance. |
Issue 3: Difficulty in Monitoring Reactions with In-situ Techniques
Symptoms: Distorted spectral lineshapes or shifting peaks when using in-situ NMR or other spectroscopic methods.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Changes in Magnetic Field Homogeneity | The reaction itself can cause changes in the sample's magnetic susceptibility, leading to distorted NMR signals.[7] | 1. Use Robust Processing Methods: Employ advanced data processing techniques that are less sensitive to lineshape distortions.[7] 2. Flow NMR: For reactions that can be performed in a flow setup, pumping the reaction mixture through the NMR probe can provide more consistent results.[8] |
| Temperature Fluctuations | Many spectroscopic techniques are sensitive to temperature changes. | 1. Isothermal Conditions: Ensure that spectra are acquired under stable temperature conditions.[9] |
| Precipitation of Solids | The formation of a precipitate during the reaction can interfere with spectroscopic measurements. | 1. Solvent Choice: Select a solvent system in which all components remain in solution throughout the reaction. 2. Alternative Techniques: If precipitation is unavoidable, offline techniques like HPLC or GC-MS may be more suitable. |
Experimental Protocols
Protocol 1: HPLC-UV Monitoring of a this compound Conversion
This protocol is designed for monitoring a typical nucleophilic substitution reaction where the chlorine at the 4-position is displaced.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at various time points.
-
Immediately quench the aliquot in a pre-weighed vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Vortex the mixture thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]
-
-
HPLC Conditions:
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 320 nm |
| Injection Volume | 5 µL |
Protocol 2: GC-MS Analysis for Byproduct Identification
This protocol is suitable for identifying volatile byproducts in the reaction mixture.
-
Sample Preparation:
-
Withdraw a 100 µL aliquot of the reaction mixture.
-
Quench in a vial containing 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
If the reaction solvent is not compatible with the GC analysis, perform a liquid-liquid extraction.
-
Dry the organic layer over anhydrous sodium sulfate and transfer to a GC vial.
-
-
GC-MS Conditions:
| Parameter | Setting |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-500 amu |
Visualizing Workflows
Troubleshooting Workflow for HPLC Analysis
Caption: Troubleshooting decision tree for common HPLC issues.
General Reaction Monitoring Workflow
Caption: A typical workflow for monitoring a chemical reaction.
References
- Gas Chromatographic Analysis of Halogenated Quinoline Compounds.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- Gas Chromatographic Analysis of Halogenated Quinoline Compounds*.
- In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
- In situ - Wikipedia.
- Mass Spectrometry: A Powerful Analytical Tool in Biopharma. Technology Networks.
- In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin.
- Mass Spectrometry in Drug Development Applic
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
- In-Situ Monitoring of Chemical Reactions. Mettler Toledo.
- How Does the Pharmaceutical Industry Use Mass Spectrometry?. OMNI Lab Solutions.
- Mass Spectrometry in Pharmaceutical Research: Unlocking Insights for Drug Development.
- Synthesis of Quinolines and Their Characteriz
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
- Technical Support Center: Overcoming Challenges in Quinoline Synthesis. Benchchem.
- NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
- Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. MDPI.
- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPOR
- A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers.
- A General Method for the Metal-free, Regioselective, Remote C-H Halogenation of 8-Substituted Quinolines.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
- NMR reaction monitoring in flow synthesis. Beilstein Journals.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- 4-Chloroquinoline-3-carbaldehyde | 201420-30-6. Benchchem.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
- Technical Support Center: Monitoring 3-Bromoquinoline Reactions. Benchchem.
- Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. NIH.
- An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile: Synthesis, Properties, and Potential Applic
- Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions.
- A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde. Benchchem.
- A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.
- Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Journal of the Chemical Society, Perkin Transactions 1.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
- Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass Spectrometry: A Powerful Analytical Tool in Biopharma | Technology Networks [technologynetworks.com]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. omnilabsolutions.com [omnilabsolutions.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 9. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 4-Aminoquinoline-3-Carbonitrile Derivatives by NMR Spectroscopy
For researchers and professionals in drug discovery, the 4-aminoquinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] The precise substitution pattern on this core dramatically influences biological activity, making unambiguous structural characterization a critical, non-negotiable step in the development pipeline.[3] While various analytical techniques contribute to characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for elucidating the exact molecular architecture in solution.
This guide provides an in-depth, practical comparison of NMR techniques for the structural validation of 4-aminoquinoline-3-carbonitrile derivatives. We will move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how a multi-faceted NMR approach provides a self-validating system for confirming these complex structures.
Pillar 1: The Initial Fingerprint with 1D NMR (¹H and ¹³C)
One-dimensional NMR provides the foundational data for any structural elucidation. For the 4-aminoquinoline-3-carbonitrile core, the ¹H and ¹³C spectra reveal a characteristic fingerprint, but also inherent ambiguities that necessitate more advanced analysis.
¹H NMR Analysis: A First Look
The proton spectrum gives the initial count of chemically distinct protons and insight into their electronic environment.[4] In a typical deuterated solvent like DMSO-d₆ or CDCl₃, the key signals for the parent scaffold appear in predictable regions.[1][5]
-
Aromatic Region (δ 7.0-9.0 ppm): The quinoline ring system presents a complex set of signals.[6] The H2 proton is typically a singlet and appears significantly downfield due to the deshielding effect of the adjacent heterocyclic nitrogen atom.[7] The protons on the benzo-fused ring (H5, H6, H7, H8) exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling to adjacent protons.[8]
-
Amino Group (Variable Shift): The C4-NH₂ protons usually appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature.
The electronic nature of the substituents at positions 3 and 4 creates a unique spectral signature. The C4-amino group is an electron-donating group (EDG), which tends to shield nearby nuclei, shifting their signals upfield (lower ppm).[9] Conversely, the C3-carbonitrile group is a potent electron-withdrawing group (EWG), which deshields adjacent nuclei, causing downfield shifts.[9] This electronic push-pull system is key to the molecule's properties and its NMR spectrum.
¹³C NMR Analysis: Mapping the Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.[4] Due to the low natural abundance of ¹³C, acquisition times are longer than for ¹H NMR.[6] Key expected signals include:
-
Quaternary Carbons: The spectrum will show several signals for non-protonated carbons, including C3, C4, C4a, and C8a. The carbon of the nitrile group (-CN) appears around δ 117-118 ppm, while the C3 to which it is attached is also significantly affected.[5] These quaternary carbons are often the most challenging to assign definitively with 1D methods alone.
-
Aromatic Carbons: The remaining carbons of the quinoline ring appear in the typical aromatic region (δ 110-150 ppm).
While 1D NMR provides a solid foundation, overlapping signals in the crowded aromatic region and the inherent difficulty in assigning quaternary carbons mean it cannot, by itself, provide absolute structural proof.
Pillar 2: Building the Framework with 2D NMR
Two-dimensional NMR experiments are essential for unambiguously connecting the atoms and confirming the substitution pattern. They resolve the ambiguities of 1D spectra by correlating nuclear spins through bonds.
COSY: Tracing Proton-Proton Networks
The Correlation Spectroscopy (COSY) experiment is the first step in mapping the proton framework. It identifies protons that are spin-spin coupled, typically through two or three bonds.[9]
-
Causality: For a 4-aminoquinoline-3-carbonitrile derivative, the primary use of COSY is to "walk through" the protons on the carbocyclic ring. A cross-peak between H5 and H6, H6 and H7, and H7 and H8 confirms their sequential connectivity. The H2 proton, lacking adjacent proton neighbors, will typically not show any COSY cross-peaks, confirming its isolated nature. This experiment validates the integrity of the individual spin systems within the molecule.[10]
Caption: COSY correlations confirm the H5-H8 spin system.
HSQC: Linking Protons to their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal directly to the carbon atom to which it is attached (a one-bond correlation).[10]
-
Causality: This is a powerful resolution-enhancing technique. If proton signals overlap in the 1D ¹H spectrum (e.g., H6 and H7), they can often be resolved in the HSQC spectrum because their attached carbons (C6 and C7) have distinct chemical shifts.[9] This provides an unambiguous assignment for all protonated carbons, creating a set of confirmed C-H pairs.
HMBC: The Ultimate Structural Confirmation
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for validating the 4-aminoquinoline-3-carbonitrile skeleton. It reveals correlations between protons and carbons over two to four bonds.[10]
-
Causality: This long-range information is used to piece together the entire molecular puzzle, crucially allowing the assignment of non-protonated quaternary carbons.[9] For this scaffold, the following correlations are considered definitive proof of structure:
-
H2 Proton: Shows correlations to the quaternary C4 and C8a , and the nitrile-bearing C3 , unequivocally locking the pyridine ring to the fused ring system and confirming the C3/C4 substitution.
-
NH₂ Protons: These protons will typically show correlations to C4 , C3 , and the bridgehead carbon C4a , providing absolute confirmation of the amino group's position at C4.
-
H5 Proton: A correlation from H5 to C4 and the bridgehead carbon C7 further cements the connection between the two rings.
-
These key HMBC correlations, illustrated below, leave no room for ambiguity regarding the placement of the vital amino and nitrile functional groups.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. azooptics.com [azooptics.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from 4-Chloroquinoline-3-carbonitrile
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 4-chloroquinoline-3-carbonitrile scaffold represents a privileged starting point for the synthesis of potent and selective therapeutic candidates. This guide provides an in-depth, objective comparison of the efficacy of kinase inhibitors derived from this versatile chemical entity, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity against key oncogenic kinases, namely Src, EGFR, and VEGFR, and provide detailed, field-proven experimental protocols to empower your own investigations.
The Strategic Advantage of the this compound Scaffold
The this compound core is an attractive scaffold in medicinal chemistry for several key reasons. The chlorine atom at the 4-position serves as a reactive handle, facilitating nucleophilic aromatic substitution reactions with a variety of anilines. This allows for the systematic exploration of the chemical space around the quinoline core to optimize interactions with the ATP-binding pocket of target kinases.[1] The cyano group at the 3-position is a critical feature, often involved in key hydrogen bonding interactions within the kinase active site, contributing to the inhibitory activity.[1][2] This strategic design allows for the generation of diverse libraries of 4-anilinoquinoline-3-carbonitrile derivatives with varying kinase selectivity profiles.[1][2][3]
Comparative Efficacy: A Data-Driven Analysis
The true measure of a kinase inhibitor's potential lies in its potency and selectivity. Below, we present a comparative analysis of representative 4-anilinoquinoline-3-carbonitrile derivatives against Src, EGFR, and VEGFR kinases, with data synthesized from multiple studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Targeting Src Family Kinases
Src, a non-receptor tyrosine kinase, is a critical node in signaling pathways that regulate cell proliferation, survival, and motility.[4] Its aberrant activation is a frequent event in many cancers, making it a prime therapeutic target.[4] Derivatives of 4-anilino-3-quinolinecarbonitrile have demonstrated potent inhibitory activity against Src.
| Compound ID | C4-Anilino Substitution | C6, C7-Quinoline Substitution | Src IC50 (nM) | Cellular Activity (IC50, nM) | Reference |
| 1a | 2,4-dichlorophenyl | 6,7-dimethoxy | 30 | - | [5] |
| 2c | 2,4-dichloro-5-methoxyphenyl | 6-methoxy, 7-(3-(morpholin-4-yl)propoxy) | Potent (not specified) | Increased inhibition of Src-mediated cell proliferation | [5] |
| 31a | 2,4-dichloro-5-methoxyphenyl | 6-methoxy, 7-(3-(4-methylpiperazin-1-yl)propoxy) | 1.2 | 100 (Src-dependent cell proliferation) | [5] |
| Lead Compound 17 | Varied anilino substitutions | 7-pyridyl | Potent (not specified) | Potent in cell assays | [6] |
Key Insights: Optimization of the C4-anilino and C7-alkoxy substituents on the quinoline core has led to the development of highly potent Src inhibitors with low nanomolar efficacy.[5] For instance, the introduction of a 4-methylpiperazine group at the C7 position in compound 31a resulted in a significant increase in both enzymatic and cellular inhibitory activity compared to its precursors.[5]
Targeting EGFR and HER-2
The Epidermal Growth Factor Receptor (EGFR) and its family member HER-2 are key drivers in the pathogenesis of numerous cancers.[7][8] The 4-anilino-3-quinolinecarbonitrile scaffold has yielded both reversible and irreversible inhibitors of these kinases.[1][9]
| Compound ID | C4-Anilino Substitution | C6-Quinoline Substitution | EGFR IC50 (nM) | HER-2 IC50 (nM) | Notes | Reference |
| EKB-569 (Pelitinib) | 3-chloro-4-fluoroanilino | (E)-N-(4-(dimethylamino)but-2-enamide) | - | - | Irreversible inhibitor | [1][9] |
| Analog of CI-1033 | 3-chloro-4-fluoroanilino | 6-(N-(4-(dimethylamino)butanoyl)amino) | Similar to EKB-569 | Similar to EKB-569 | Irreversible inhibitor | [10] |
Key Insights: The versatility of the 4-anilinoquinoline-3-carbonitrile framework is highlighted by its ability to accommodate bulky substituents at the C6 position, leading to the development of irreversible inhibitors like EKB-569.[9] These compounds form a covalent bond with a cysteine residue in the ATP-binding site of EGFR and HER-2, resulting in prolonged and potent inhibition.
Targeting Pro-Angiogenic Kinases: VEGFR
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] While less explored for this specific scaffold compared to Src and EGFR, the broader quinoline chemical space has produced potent VEGFR inhibitors. Research into 4-anilinoquinoline-3-carbonitriles as VEGFR inhibitors is an active area of investigation.
Specific comparative data for this compound derivatives against VEGFR was not prominently available in the initial literature search. This represents a potential area for further research and development.
Understanding the Mechanism: Key Signaling Pathways
To appreciate the therapeutic rationale behind targeting these kinases, it is crucial to understand their roles in cellular signaling.
Src Signaling Pathway
Src acts as a central hub, integrating signals from various cell surface receptors to regulate a multitude of downstream pathways, including the Ras/MAPK, PI3K/Akt, and STAT3 pathways, which collectively control cell proliferation, survival, and invasion.[4][12]
Caption: Simplified Src Signaling Pathway.
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream cascades like the MAPK and PI3K/Akt pathways, ultimately promoting cell growth and survival.[7][8][13]
Caption: Key Downstream Pathways of EGFR Signaling.
VEGFR Signaling Pathway
VEGFR-2 is the primary receptor mediating the pro-angiogenic effects of VEGF. Its activation triggers signaling cascades, including the PLCγ/PKC and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival, the cellular hallmarks of angiogenesis.[11][14]
Caption: Overview of VEGFR-2 Signaling in Angiogenesis.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the trustworthiness and reproducibility of your findings, we provide detailed, step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15][16][17]
Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Detailed Protocol:
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test inhibitor (at varying concentrations) in a suitable kinase buffer. Include appropriate controls (no inhibitor, no enzyme).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30-37°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[15][18]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.[16][18]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[19][20][21][22][23]
Workflow:
Caption: MTT Cell Viability Assay Workflow.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the kinase inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21][22]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[19]
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis of Target Engagement
Western blotting is a crucial technique to confirm that the observed cellular effects of an inhibitor are due to the inhibition of the intended kinase target. This is achieved by assessing the phosphorylation status of the target kinase or its downstream substrates.[24][25][26]
Detailed Protocol:
-
Cell Lysis: Treat cells with the inhibitor for a specific time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate (e.g., phospho-Src, phospho-EGFR, phospho-ERK).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein like β-actin.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent kinase inhibitors, particularly targeting the Src and EGFR families. The structure-activity relationships elucidated from the compounds presented in this guide offer valuable insights for the rational design of next-generation inhibitors with improved efficacy and selectivity. Future efforts in this area should focus on expanding the kinase selectivity profiling of these compounds, including a more thorough investigation of their effects on the VEGFR family and other relevant oncogenic kinases. Furthermore, a deeper understanding of their in vivo pharmacokinetics and pharmacodynamics will be crucial for translating these promising preclinical findings into clinically effective cancer therapeutics.
References
- Wheeler, D. L., & Iida, M. (2010). Src signaling in cancer invasion. Journal of Cellular Physiology, 223(1), 14-26.
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit.
- ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Chen, C. H., et al. (2018). The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. Journal of Cellular and Molecular Medicine, 22(5), 2635-2647.
- ResearchGate. (n.d.). VEGF/VEGFR-2 mediated signaling pathways during angiogenesis.
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- Kizhakkedathu, J., et al. (2016). A comprehensive map of VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Scientific Reports, 6, 32782.
- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
- ResearchGate. (n.d.). VEGF/VEGFR axis and related signaling pathways in the angiogenesis process.
- ResearchGate. (n.d.). Western blot analyses of the effects of protein kinase inhibitors on....
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- ResearchGate. (n.d.). Western blot analysis of hit compounds in cancer cells.
- El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
- Boschelli, D. H. (2002). 4-Anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1051-1063.
- Harris, P. A., et al. (2015). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 6(12), 1163-1167.
- ResearchGate. (n.d.). Cell signaling pathways induced by Src kinases.
- ResearchGate. (n.d.). Diagrammatic representation of VEGF, PDGF and Ang signaling.
- Al-Otaibi, F., et al. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Online Journal of Case Studies, 1(5).
- ClinPGx. (n.d.). VEGF Signaling Pathway.
- ResearchGate. (n.d.). Src tyrosine kinase activation.
- Sebolt-Leopold, J. S., et al. (2004). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics, 3(6), 755-762.
- Zhang, N., et al. (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5071-5074.
- Smalec, M., et al. (2017). Treatment of melanoma with selected inhibitors of signaling kinases effectively reduces proliferation and induces expression of cell cycle inhibitors.
- Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002373.
- Iovanna, C., et al. (2021).
- University of California, Irvine. (2022, April 26). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
- Boschelli, D. H., et al. (2004). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 47(7), 1599-1601.
- Boschelli, D. H. (2002). 4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1051-1063.
- Boschelli, D. H. (2005). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors--An Update. Current Topics in Medicinal Chemistry, 5(10), 923-936.
- International Journal of Nanomedicine. (2026, January 8). Enhanced delivery of aurora kinase A inhibitor via tumor-targeting imm.
- Wissner, A., et al. (2002). Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents. Bioorganic & Medicinal Chemistry Letters, 12(20), 2893-2897.
Sources
- 1. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ClinPGx [clinpgx.org]
- 9. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchhub.com [researchhub.com]
- 21. broadpharm.com [broadpharm.com]
- 22. chondrex.com [chondrex.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. dovepress.com [dovepress.com]
A Researcher's Guide to Quinoline Synthesis: Viable Alternatives to 4-Chloroquinoline-3-carbonitrile
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including the renowned antimalarial drug chloroquine.[1][2] While functionalized quinolines like 4-chloroquinoline-3-carbonitrile serve as valuable synthons for derivatization, their synthesis can be complex, and their substitution patterns are fixed. A more flexible and fundamental approach involves constructing the quinoline ring system from the ground up using simpler, acyclic precursors.
This guide provides an in-depth comparison of the primary synthetic routes to the quinoline core, offering robust and versatile alternatives to reliance on pre-functionalized intermediates. We will dissect the mechanisms, compare the strategic advantages of each method, and provide field-proven experimental protocols to empower researchers in drug discovery and chemical synthesis.
The Strategic Shift: From Derivatization to De Novo Synthesis
Relying on a starting material like this compound locks the synthesis into a specific substitution pattern. The true power of quinoline chemistry is unlocked through classical named reactions that build the heterocyclic system from basic building blocks. These methods offer unparalleled flexibility in tailoring the substitution on both the benzene and pyridine rings. The most prominent and trusted of these methods are the Friedländer, Combes, Conrad-Limpach, Doebner-von Miller, and Skraup syntheses.[3][4]
The Friedländer Synthesis: A Direct and Versatile Condensation
First reported by Paul Friedländer in 1882, this method is arguably one of the most direct routes to quinolines.[5][6][7] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[5][7][8]
Mechanistic Insight
The reaction proceeds through an initial aldol condensation between the two carbonyl partners, followed by cyclization via Schiff base formation and subsequent dehydration to yield the aromatic quinoline ring. The choice of an acid or base catalyst is crucial; it facilitates both the initial condensation and the final dehydration steps.[5][9]
DOT Diagram: Friedländer Synthesis Workflow
Caption: Workflow for the Friedländer Quinoline Synthesis.
Key Reagents & Alternatives
-
Amino Component: 2-aminobenzaldehyde, 2-aminobenzophenone, 2-aminoacetophenone.
-
Methylene Component: Ethyl acetoacetate, acetylacetone, cyclohexanone, malononitrile.
-
Catalysts: p-Toluenesulfonic acid (p-TsOH), sulfuric acid, KOH, iodine, Lewis acids (e.g., ZnCl₂, ZrCl₄).[8][9][10]
Experimental Protocol: Acid-Catalyzed Friedländer Synthesis[10]
This protocol describes a general procedure for the synthesis of a polysubstituted quinoline using p-toluenesulfonic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).
-
Solvent & Reflux: Add a suitable solvent, such as toluene or ethanol (10 mL).
-
Heating: Heat the mixture to reflux (typically 80-120°C) with constant stirring.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis is a powerful acid-catalyzed reaction that condenses an aromatic amine (aniline) with a β-diketone.[11][12] This method is particularly effective for producing 2,4-disubstituted quinolines.[10][13]
Mechanistic Insight
The reaction begins with the formation of an enamine from the aniline and one of the diketone's carbonyl groups.[13] The subsequent step is a rate-determining electrophilic cyclization onto the aromatic ring, driven by a strong acid catalyst (e.g., concentrated H₂SO₄ or polyphosphoric acid), followed by dehydration to yield the final quinoline product.[14]
Key Reagents & Alternatives
-
Amine Component: Aniline, substituted anilines (e.g., m-chloroaniline, β-naphthylamine).[11]
-
Diketone Component: Acetylacetone (2,4-pentanedione) is the classic reagent. Other 1,3-diketones can be used for variation.
-
Catalysts: Concentrated sulfuric acid is traditional. Polyphosphoric acid (PPA) and its ester derivatives (PPE) have emerged as highly effective dehydrating agents.[11][14]
The Conrad-Limpach and Knorr Syntheses: Accessing Hydroxyquinolines (Quinolones)
The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[15][16] The reaction conditions are critical. Moderate temperatures favor the formation of an enamine intermediate, which cyclizes at high temperatures (e.g., 250°C) to give the 4-hydroxyquinoline.[16][17]
A closely related method, the Knorr quinoline synthesis, occurs when the reaction is performed at higher initial temperatures, causing the aniline to react with the ester group first, leading to a β-ketoanilide intermediate that cyclizes to form 2-hydroxyquinolines.[15][17]
Key Reagents & Alternatives
-
Amine Component: Anilines.
-
Carbonyl Component: β-ketoesters (e.g., ethyl acetoacetate).[17]
-
Conditions: Temperature control is the primary determinant of the product (4-hydroxy vs. 2-hydroxy quinoline).
DOT Diagram: Conrad-Limpach vs. Knorr Selectivity
Caption: Temperature-dependent selectivity in quinoline synthesis.
The Skraup and Doebner-von Miller Syntheses: Classic and Robust
Skraup Synthesis
The Skraup synthesis is one of the oldest and most famous methods, producing quinoline itself.[18] It involves heating aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[19][20] The reaction is notoriously exothermic and must be controlled, often by adding ferrous sulfate.[10][20] The mechanism involves the dehydration of glycerol to acrolein, followed by Michael addition of aniline, cyclization, and finally, oxidation.[21]
Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol.[22] This allows for the synthesis of a wider variety of substituted quinolines.[23] The reaction is catalyzed by strong acids, often Lewis acids like tin tetrachloride or Brønsted acids.[22] A significant challenge can be the acid-catalyzed polymerization of the carbonyl reactant, which leads to tar formation. This can be mitigated by the slow, dropwise addition of the carbonyl compound to the heated aniline solution.[24]
Comparative Analysis of Quinoline Synthesis Methods
The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and tolerance for the reaction conditions.
| Synthesis Method | Primary Reagents | Typical Products | Advantages | Disadvantages |
| Friedländer | 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl | Polysubstituted quinolines | High versatility, direct, often mild conditions.[8] | Requires pre-functionalized aniline derivative. |
| Combes | Aniline + β-Diketone | 2,4-Disubstituted quinolines | Good for specific substitution patterns, uses simple anilines.[14] | Requires strong acid, less versatile than Friedländer. |
| Conrad-Limpach | Aniline + β-Ketoester | 4-Hydroxyquinolines | Access to important quinolone core structures.[15] | Requires very high temperatures for cyclization. |
| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Substituted quinolines | Uses simple anilines, versatile carbonyl partners.[22] | Harsh acidic conditions, potential for polymerization/tar.[2][24] |
| Skraup | Aniline + Glycerol + Oxidant | Quinoline (unsubstituted) | Starts from very simple, inexpensive materials.[20] | Highly exothermic/violent reaction, harsh conditions.[2][20] |
Conclusion and Future Outlook
While functionalized synthons like this compound have their place, a deep understanding of classical quinoline syntheses provides a more powerful and flexible platform for drug discovery and materials science. The Friedländer synthesis offers remarkable versatility for creating complex substitution patterns, while the Combes, Conrad-Limpach, and Doebner-von Miller reactions provide robust pathways using simpler starting materials.
Modern advancements continue to refine these century-old reactions. The use of microwave irradiation, solid-acid catalysts, and novel metal-free protocols are making quinoline synthesis more efficient, safer, and environmentally benign.[2][25][26] By mastering these fundamental synthetic strategies, researchers can efficiently access a vast chemical space of novel quinoline derivatives, paving the way for the next generation of therapeutics and advanced materials.
References
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- MDPI.
- PubMed. Recent Progress in the Synthesis of Quinolines. [Link]
- Wikipedia. Skraup reaction. [Link]
- Cambridge University Press. Combes Quinoline Synthesis. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Organic Chemistry Portal. Synthesis of quinolines. [Link]
- MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
- Royal Society of Chemistry. Recent advances in the synthesis of quinolines: a review. [Link]
- NIH. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
- Wikipedia. Friedländer synthesis. [Link]
- SlideShare. Preparation and Properties of Quinoline. [Link]
- Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
- Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]
- Wikipedia. Conrad–Limpach synthesis. [Link]
- Wikipedia. Doebner–Miller reaction. [Link]
- Wikipedia. Combes quinoline synthesis. [Link]
- SynArchive. Conrad-Limpach Synthesis. [Link]
- Química Organica.org. Combes synthesis of quinolines. [Link]
- Cambridge University Press. Conrad-Limpach Reaction. [Link]
Sources
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. organicreactions.org [organicreactions.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Combes synthesis of quinolines [quimicaorganica.org]
- 13. iipseries.org [iipseries.org]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. Skraup reaction - Wikipedia [en.wikipedia.org]
- 19. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. uop.edu.pk [uop.edu.pk]
- 22. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 23. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
The 4-Chloroquinoline-3-carbonitrile Scaffold: A Privileged Motif for Targeted Therapeutics
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies and Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be finely tuned to target specific biological pathways is a perpetual endeavor. The 4-chloroquinoline-3-carbonitrile core has emerged as a particularly fruitful starting point for the development of potent and selective inhibitors of various enzymes, most notably protein kinases, as well as promising antiviral and antibacterial agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound-based compounds, offering a comparative perspective against established alternatives and furnishing the experimental groundwork for future research.
The Genesis of a Potent Scaffold: From Quinazolines to Quinolines
The development of 4-anilinoquinoline-3-carbonitriles as kinase inhibitors was born from a pivotal observation in the study of their close relatives, the 4-anilinoquinazolines, such as gefitinib and erlotinib. A homology model of the epidermal growth factor receptor (EGFR) tyrosine kinase bound to a 4-anilinoquinazoline suggested that the nitrogen at the 3-position of the quinazoline ring was involved in binding a water molecule.[1] This led to the insightful hypothesis that replacing this nitrogen with a carbon atom bearing an electron-withdrawing group, such as a nitrile, could mimic this interaction and potentially enhance binding affinity. This bioisosteric replacement proved to be a successful strategy, leading to the discovery of a new class of potent EGFR inhibitors.[1][2]
Deciphering the Structure-Activity Landscape: Key Modifications and Their Impact
The therapeutic potential of the this compound scaffold is unlocked through strategic modifications at several key positions. The following sections dissect the SAR at these positions, drawing on a wealth of experimental data.
The Crucial Role of the 4-Anilino Moiety in Kinase Inhibition
The substituent at the 4-position, typically an aniline ring, is a primary determinant of both potency and kinase selectivity.
For inhibitors of the EGFR family of receptor tyrosine kinases, the nature of the aniline substituent is critical. Early studies identified that a 3-bromoaniline substituent on the 6,7-dimethoxy-3-quinolinecarbonitrile core resulted in a potent EGFR inhibitor.[1] Further optimization led to the development of irreversible inhibitors by incorporating a Michael acceptor on the aniline ring, designed to form a covalent bond with a cysteine residue (Cys773) in the ATP-binding site of EGFR. A prominent example is Pelitinib (EKB-569) , which features a 4-(dimethylamino)but-2-enamide group.
| Compound/Analog | 4-Anilino Substituent | Target Kinase | IC50 (nM) | Reference |
| PD-153035 (Quinazoline) | 3-Bromoaniline | EGFR | Potent | [1] |
| 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile | 3-Bromoaniline | EGFR | Potent | [1] |
| Pelitinib (EKB-569) | 3-Chloro-4-(3-dimethylaminoprop-1-oxy)aniline | EGFR (irreversible) | Potent | [3][4] |
Interestingly, modifications to the 4-anilino group can shift the selectivity profile from EGFR to other kinases like Src. For instance, the introduction of a 2,4-dichloro-5-methoxy-substituted aniline was found to be optimal for Src kinase inhibition.[5]
| Compound | 4-Anilino Substituent | Src Kinase IC50 (nM) | Reference |
| 1a | 2,4-Dichlorophenylamino | 30 | [5] |
| 1c | 2,4-Dichloro-5-methoxyphenylamino | Potent | [5] |
| 31a | 2,4-Dichloro-5-methoxyphenylamino (with modifications at C-7) | 1.2 | [5] |
Fine-Tuning Activity through the Quinoline Core
Substitutions on the quinoline ring itself offer another layer of control over the biological activity of these compounds.
The 6- and 7-positions of the quinoline ring are frequently substituted with alkoxy groups, such as methoxy or ethoxy, which have been shown to be advantageous for potent inhibition of both EGFR and Src kinases.[2][5] Replacing the methoxy group at the 7-position with more extended, water-solubilizing groups, such as a 3-(morpholin-4-yl)propoxy group, can further enhance Src kinase inhibition and improve cellular activity.[5] The presence of a hydrogen atom at the C-6 position, in combination with a 7-phenyl ring bearing a basic amine, has also been identified as being optimal for Src kinase inhibitors.[6]
The 7-position has been a particular focus for developing potent Src kinase inhibitors. The introduction of a thiophene or phenyl ring at this position has yielded compounds with low nanomolar inhibitory activity.[1][6][7] Further substitution of these appended rings with water-solubilizing groups is a key strategy to improve the pharmacokinetic properties of these potent inhibitors.
Antiviral and Antibacterial Applications
While the primary focus of SAR studies on this scaffold has been on kinase inhibition, there is growing evidence of its potential as an antiviral and antibacterial agent. The quinoline core is a well-established pharmacophore in antiviral drug discovery.[8] Recent studies have explored 4-chloroquinoline derivatives for their activity against SARS-CoV-2. For instance, certain quinoline-morpholine hybrids have demonstrated potent anti-SARS-CoV-2 activity in cell-based assays, with EC50 values in the low micromolar range.[9]
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Quinoline-morpholine hybrid 1 | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 | [9] |
| Quinoline-morpholine hybrid 2 | SARS-CoV-2 | Caco-2 | 5.9 ± 3.2 | [9] |
| Chloroquine (Reference) | SARS-CoV-2 | Vero 76 | 3.1 ± 2.7 | [9] |
Furthermore, quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antibacterial properties, showing promise against both Gram-positive and Gram-negative bacteria.
Comparative Performance: Benchmarking Against the Gold Standards
A critical aspect of drug development is understanding how a new chemical series performs relative to existing therapies.
Kinase Inhibitors: A Head-to-Head with Clinically Approved Drugs
The 4-anilinoquinoline-3-carbonitriles have shown comparable, and in some cases superior, activity to the first-generation EGFR inhibitors, gefitinib and erlotinib.[10][11][12][13][14] The irreversible nature of inhibitors like pelitinib offers a potential advantage in overcoming certain forms of acquired resistance to reversible inhibitors.
Pharmacokinetic Profile Comparison: Pelitinib vs. Erlotinib [15]
| Parameter | Pelitinib (EKB-569) | Erlotinib |
| Maximum Tolerated Dose (MTD) | 75 mg once daily | 150 mg once daily |
| Terminal Half-Life (t½) | ~21.7 hours | ~36.2 hours |
| Metabolism | Primarily hepatic | Primarily hepatic (CYP3A4, CYP1A2) |
| Excretion | Primarily fecal | Primarily fecal |
While erlotinib has a longer half-life, pelitinib's irreversible binding mechanism may lead to a more sustained pharmacodynamic effect.
Experimental Protocols: A Foundation for Further Research
To facilitate further investigation into this promising class of compounds, detailed experimental methodologies are essential.
General Synthesis of 4-Anilino-3-quinolinecarbonitriles
The synthesis of 4-anilino-3-quinolinecarbonitriles typically involves a multi-step process:
-
Condensation: Reaction of a substituted aniline with an ethyl (ethoxymethylene)cyanoacetate to form an intermediate.
-
Thermal Cyclization: Heating the intermediate in a high-boiling solvent like Dowtherm to yield the 4-oxo-1,4-dihydroquinoline-3-carbonitrile.
-
Chlorination: Treatment with a chlorinating agent such as phosphorus oxychloride (POCl3) to produce the this compound.
-
Nucleophilic Aromatic Substitution: Reaction of the 4-chloro intermediate with a desired aniline to yield the final 4-anilino-3-quinolinecarbonitrile product.[2]
Caption: General synthetic scheme for 4-anilino-3-quinolinecarbonitriles.
EGFR Kinase Inhibition Assay Protocol
A common method for assessing the inhibitory activity of these compounds against EGFR is through an in vitro kinase assay.
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) are prepared in a kinase buffer.
-
Compound Dilution: The test compounds are serially diluted in DMSO and then further diluted in the kinase buffer.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP to initiate the phosphorylation reaction.
-
Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody or by measuring ATP consumption using a luminescent assay like ADP-Glo™.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Signaling Pathways and Mechanistic Insights
The primary mechanism of action for the kinase inhibitor derivatives of this compound is the competitive inhibition of ATP binding to the kinase domain of the target receptor.
Caption: Inhibition of the EGFR signaling pathway.
By blocking the ATP binding site, these inhibitors prevent the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascade that leads to cell proliferation, survival, and angiogenesis. Irreversible inhibitors like pelitinib form a covalent bond with a specific cysteine residue in the ATP-binding pocket, leading to a prolonged and more potent inhibition of the receptor's activity.
Future Directions and Concluding Remarks
The this compound scaffold has proven to be a versatile and highly tractable platform for the development of targeted therapeutics. The extensive SAR data available for kinase inhibition provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The emerging data on their antiviral and antibacterial activities suggest that the full potential of this scaffold is yet to be realized. Future research should focus on expanding the SAR for these non-kinase targets, as well as on optimizing the ADME properties of the most potent compounds to advance them towards clinical development. For drug development professionals, the this compound core represents a valuable asset in the ongoing effort to create more effective and safer medicines.
References
- BenchChem. A Head-to-Head Battle for EGFR Inhibition: Comparing the Pharmacokinetic Profiles of Pelitinib and Erlotinib. (2025).
- Erlichman, C., et al. Phase I Study of EKB-569, an Irreversible Inhibitor of the Epidermal Growth Factor Receptor, in Patients With Advanced Solid Tumors. Journal of Clinical Oncology, 24(15), 2252-2260 (2006).
- Ghandi, M., et al. Anti-SARS-CoV-2 Inhibitory Profile of New Quinoline Compounds in Cell Culture-Based Infection Models. Chemistry & Biodiversity, 18(6), e2100123 (2021).
- Tsou, H. R., et al. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry, 44(17), 2719-2734 (2001).
- Wissner, A., et al. Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63 (2003).
- Boschelli, D. H., et al. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(20), 2989-2992 (2002).
- Wissner, A., et al. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. Bioorganic & Medicinal Chemistry Letters, 12(15), 2011-2014 (2002).
- Wissner, A., et al. 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Topics in Medicinal Chemistry, 3(10), 1095-1112 (2003).
- Chao, P. I., et al. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. Oncotarget, 8(70), 115635-115644 (2017).
- Kim, S. T., et al. Comparison of gefitinib versus erlotinib in patients with nonsmall cell lung cancer who failed previous chemotherapy. Cancer, 116(15), 3683-3692 (2010).
- Li, X., et al. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. Oncology Letters, 15(4), 4839-4846 (2018).
- Reddy, P. L., et al. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical Research, 146(Supplement), S51-S56 (2017).
- Wu, J. Y., et al. Comparison of gefitinib and erlotinib efficacies as third-line therapy for advanced non-small-cell lung cancer. European Journal of Cancer, 48(15), 2331-2340 (2012).
- Wissner, A., & Mansour, T. S. 4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors.
- Boschelli, D. H., et al. Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965-3977 (2001).
- Singh, R., et al. Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220 (2021).
- Di Trani, C. A., et al. New Anti SARS-Cov-2 Targets for Quinoline Derivatives Chloroquine and Hydroxychloroquine. Molecules, 26(11), 3166 (2021).
- Kumar, A., et al. New quinoline-triazole conjugates: Synthesis, and antiviral properties against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 43, 128088 (2021).
- Popa, A., et al. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Molecules, 26(16), 4930 (2021).
- Al-Ostoot, F. H., et al. Comparative pharmacokinetic profiles of selected irreversible tyrosine kinase inhibitors, neratinib and pelitinib, with apigenin in rat plasma by UPLC-MS/MS.
- Boschelli, D. H., et al. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(17), 5071-5074 (2009).
- Likhar, R. V., & Joshi, S. V. IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER.
- Drew, L., et al. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. European Journal of Medicinal Chemistry, 240, 114568 (2022).
- Jun, S., et al.
Sources
- 1. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of EKB-569, an irreversible inhibitor of the epidermal growth factor receptor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of gefitinib and erlotinib efficacies as third-line therapy for advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 13. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of gefitinib versus erlotinib in patients with nonsmall cell lung cancer who failed previous chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Bioisosteric Replacement of the Nitrile Group in 4-Chloroquinoline-3-carbonitrile Analogs
Introduction: The Strategic Value of Bioisosterism in Quinoline-Based Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial effects.[1][2] Within this privileged scaffold, the 4-chloroquinoline-3-carbonitrile framework has emerged as a promising template for the development of novel kinase inhibitors, particularly those targeting pathways implicated in cancer progression.[3][4]
The nitrile group at the 3-position is a key feature of this molecular architecture. It is a small, polar, and metabolically robust functional group that can engage in crucial interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[5][6] However, in the iterative process of drug optimization, the bioisosteric replacement of the nitrile group presents a powerful strategy to fine-tune the physicochemical properties, pharmacokinetic profile, and biological activity of lead compounds.[7]
This guide provides a comparative analysis of key bioisosteric replacements for the nitrile group in this compound analogs. We will delve into the rationale behind these modifications, present comparative data, and provide detailed experimental protocols for the synthesis and evaluation of these analogs. Our focus will be on replacements that have shown promise in medicinal chemistry: the tetrazole, the oxadiazole, and the carboxamide moieties.
The Nitrile Group and Its Bioisosteric Mimics: A Comparative Overview
Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. The replacement of a nitrile group with a suitable bioisostere can profoundly impact a molecule's properties.
dot graph { layout=neato; node [shape=box, style=filled, color="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
Nitrile [pos="0,0!", label="Nitrile (-C≡N)"]; Tetrazole [pos="-2,1.5!", label="Tetrazole"]; Oxadiazole [pos="0,1.5!", label="Oxadiazole"]; Carboxamide [pos="2,1.5!", label="Carboxamide"];
Nitrile -- Tetrazole [label="Acidity, H-bonding"]; Nitrile -- Oxadiazole [label="Dipole, H-bonding"]; Nitrile -- Carboxamide [label="H-bonding"]; } dot
Caption: Bioisosteric relationships of the nitrile group.
-
Tetrazole: The 5-substituted-1H-tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group and, by extension, the nitrile group from which it is often synthesized.[8] It is a planar, aromatic ring system that can act as a strong hydrogen bond acceptor and has a pKa comparable to that of carboxylic acids, allowing it to exist as an anion at physiological pH. This can enhance solubility and interactions with cationic residues in a protein's active site.[9]
-
1,2,4-Oxadiazole: This five-membered heterocycle is another effective nitrile bioisostere. It is a neutral, polar, and chemically stable moiety that can mimic the hydrogen bond accepting capabilities of the nitrile group.[10][11] The oxadiazole ring can also serve as a rigid linker to orient substituents in a desired conformation for optimal target binding.
-
Carboxamide: The primary carboxamide group (-CONH2) is a classical bioisostere of the nitrile group. It can act as both a hydrogen bond donor and acceptor, potentially forming more extensive hydrogen bonding networks with the target protein compared to the nitrile group.[12]
Comparative Physicochemical and Biological Data
| Compound | Bioisostere | cLogP | pKa | Anticancer Activity (IC50, µM) | Target |
| This compound (Parent) | -C≡N | 2.85 | ~ -5.0 | Data not available | VEGFR-2, PI3K (putative) |
| 4-Chloro-3-(1H-tetrazol-5-yl)quinoline | 1H-Tetrazol-5-yl | 2.40 | ~ 4.5 | Potent anticancer activity reported[3] | VEGFR-2, PI3K (putative) |
| 3-(1,2,4-Oxadiazol-5-yl)-4-chloroquinoline | 1,2,4-Oxadiazol-5-yl | 2.90 | ~ 1.0 | Anticancer activity reported for related analogs[13] | VEGFR-2, PI3K (putative) |
| 4-Chloroquinoline-3-carboxamide | -C(=O)NH2 | 2.10 | ~ 17.0 | Immunomodulatory and anticancer activity reported[12] | Various |
*Calculated values from various sources. These are estimates and experimental determination is recommended.
The data, while not directly comparable, suggests that bioisosteric replacement of the nitrile group can modulate lipophilicity (cLogP) and acidity (pKa). The introduction of the acidic tetrazole or the more polar carboxamide group tends to decrease the calculated logP, which could translate to improved aqueous solubility.
Impact on Biological Activity: Targeting the VEGFR-2 Signaling Pathway
Many quinoline-based anticancer agents exert their effects by inhibiting tyrosine kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[14][15] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[8][16] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of quinoline analogs.
The nitrile group and its bioisosteres at the 3-position of the 4-chloroquinoline scaffold can play a critical role in binding to the ATP-binding pocket of VEGFR-2, often forming key hydrogen bonds with hinge region residues like Cys919.[14] The choice of bioisostere can influence the strength and nature of these interactions, thereby modulating the inhibitory potency and selectivity of the compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key bioisosteric analogs of this compound and for a representative in vitro cytotoxicity assay.
Caption: Synthetic workflow for the bioisosteric replacement of the nitrile group.
Protocol 1: Synthesis of 4-Chloro-3-(1H-tetrazol-5-yl)quinoline
This protocol describes the [2+3] cycloaddition of an azide with the nitrile to form the tetrazole ring.[17]
Materials:
-
This compound (1.0 g, 5.30 mmol)
-
Sodium azide (NaN3) (0.69 g, 10.6 mmol)
-
Ammonium chloride (NH4Cl) (0.57 g, 10.6 mmol)
-
N,N-Dimethylformamide (DMF) (20 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound in DMF, add sodium azide and ammonium chloride.
-
Heat the reaction mixture at 120 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Acidify the mixture with 1 M HCl to pH ~3-4.
-
The precipitated solid is collected by filtration.
-
Dissolve the solid in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the title compound.
Protocol 2: Synthesis of 3-(1,2,4-Oxadiazol-5-yl)-4-chloroquinoline
This two-step protocol involves the conversion of the nitrile to an amidoxime, followed by cyclization with an acyl chloride.
Step 1: Synthesis of N'-hydroxy-4-chloroquinoline-3-carboximidamide
-
To a solution of this compound (1.0 g, 5.30 mmol) in ethanol, add hydroxylamine hydrochloride (0.74 g, 10.6 mmol) and sodium carbonate (1.12 g, 10.6 mmol).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the amidoxime.
Step 2: Cyclization to form the 1,2,4-Oxadiazole
-
Dissolve the amidoxime from Step 1 in pyridine.
-
Cool the solution to 0 °C and add acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the anticancer activity of the synthesized compounds against a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).
Materials:
-
Synthesized quinoline analogs
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Doxorubicin (positive control)
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in DMSO (final DMSO concentration <0.5%). Include a vehicle control (DMSO only) and a positive control (doxorubicin).
-
Incubate the plates for 48 hours at 37 °C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Conclusion and Future Directions
The bioisosteric replacement of the nitrile group in this compound analogs with moieties such as tetrazoles, oxadiazoles, and carboxamides is a viable and powerful strategy in drug discovery. These modifications can significantly alter the physicochemical properties and biological activity of the parent compound, potentially leading to analogs with improved solubility, enhanced target engagement, and superior pharmacokinetic profiles.
The provided protocols offer a practical framework for the synthesis and evaluation of these promising analogs. Further investigations should focus on a systematic exploration of a wider range of bioisosteres and comprehensive in vivo studies to validate the therapeutic potential of the most promising candidates. The insights gained from such studies will undoubtedly contribute to the development of novel and effective quinoline-based therapeutics.
References
- Abdel-Maksoud, M. S., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([5][8][18]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. RSC Advances, 11(34), 20835-20853.
- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- Galdeano, C., et al. (2014). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 5(10), 1675–1694.
- Gomtsyan, A. (2012). The influence of bioisosteres in drug design: tactical applications to address developability problems. In Comprehensive Medicinal Chemistry II (pp. 79-113). Elsevier.
- Hassan, G. S., et al. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports, 13(1), 11339.
- Kandeel, M., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 27(19), 6619.
- Noolvi, M. N., & Patel, H. M. (2013). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry, 6(4), 383-396.
- Patel, R. V., et al. (2016). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current medicinal chemistry, 23(21), 2248–2299.
- Polshettiwar, V., & Varma, R. S. (2008). Greener and expeditious synthesis of 1,2,4-oxadiazoles from nitriles and hydroxylamine. Tetrahedron Letters, 49(20), 3979-3982.
- Sadek, K. U., et al. (2021). Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. Chemical Research and Technology, 4(1), 1-15.
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
- Vaskevich, A. I., et al. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank, 2023(2), M1552.
- Wang, X., et al. (2017). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal for Pure sciences, 1(1), 1-13.
- Zhang, H. Z., et al. (2015). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Bioorganic & medicinal chemistry, 23(24), 7672–7680.
- Zareef, M., et al. (2021). Biological activities of quinoline derivatives. Arabian Journal of Chemistry, 14(3), 102979.
- Al-Suwaidan, I. A., et al. (2016). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research, 15(5), 1035-1043.
- Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.
- PubChem. (n.d.). 4-Chloroquinoline. National Center for Biotechnology Information.
- Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry, 23(7), 823-851.
- He, J. F., et al. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & medicinal chemistry letters, 15(12), 2980–2985.
- Barakat, A., et al. (2013). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta crystallographica. Section E, Structure reports online, 69(Pt 12), o1842–o1843.
- Solomon, V. R., & Lee, H. (2009). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
- Štefko, M., et al. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2024(1), M1897.
- El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(11), 5966-5997.
- Bakht, M. A., et al. (2017). Facile Synthesis of Some Novel Derivatives of 1,3,4,-Oxadiazole Derivatives Associated with Quinolone Moiety as Cytotoxic and An. Journal of Heterocyclic Chemistry, 54(5), 2963-2970.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquinoline-3-carbonitriles: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,2,4- and 1,3,4-oxadiazoles from 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides [ouci.dntb.gov.ua]
- 13. longdom.org [longdom.org]
- 14. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
computational docking studies of 4-Chloroquinoline-3-carbonitrile derivatives
An In-Depth Technical Guide to Computational Docking Studies of 4-Chloroquinoline-3-carbonitrile Derivatives
Introduction: The Quinoline Scaffold and the Rise of In-Silico Drug Design
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] Within this class, derivatives of this compound have emerged as a particularly promising framework for drug development. The strategic placement of an electron-withdrawing chloro group at the 4-position and a carbonitrile group at the 3-position creates a unique electronic and steric profile, making it a versatile starting point for designing potent and selective inhibitors against various biological targets.[3]
In the modern drug discovery pipeline, computational methods, particularly molecular docking, have become indispensable.[1][4] These in silico techniques provide a rapid and cost-effective means to predict the binding affinity and interaction patterns of small molecules (ligands) within the active site of a target protein (receptor).[5] By simulating these molecular interactions, researchers can prioritize compounds for synthesis and experimental testing, significantly accelerating the identification of promising drug candidates. This guide offers a comparative analysis of computational docking studies performed on this compound derivatives, grounded in published experimental data and established scientific protocols.
Pillar 1: The Core Principles of Molecular Docking
At its heart, molecular docking is a computational simulation that aims to predict the most stable binding pose of a ligand to a receptor. The process relies on two key components: a search algorithm that generates various possible orientations of the ligand within the receptor's binding site, and a scoring function that estimates the binding affinity (typically in kcal/mol) for each of these poses. A more negative docking score generally indicates a more favorable and stable interaction.
The trustworthiness of a docking study is contingent on a meticulously executed workflow. Every step is designed to mimic physiological conditions as closely as possible, ensuring the results are both reproducible and predictive of real-world biological activity.
A Self-Validating Docking Workflow
A robust docking protocol involves several critical stages, from target preparation to the final analysis of the results. The validity of the entire process is often established by a re-docking procedure, where a known co-crystallized ligand is removed from the receptor's active site and then docked back in. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) value (<2 Å) between the docked pose and the original crystallographic pose, validates that the chosen docking parameters can accurately reproduce the known binding mode.[6]
Pillar 2: Comparative Docking Performance Across Therapeutic Targets
The versatility of the this compound scaffold is evident from its application against a diverse range of biological targets. The following sections compare the docking performance of its derivatives in different therapeutic areas, juxtaposed with alternative compounds and validated by experimental findings where available.
Case Study 1: As Anticancer Agents Targeting Kinases
Kinase inhibitors are a cornerstone of modern cancer therapy. The quinoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3][7]
Target Receptor: Epidermal Growth Factor Receptor (EGFR) Rationale for Target: EGFR is a receptor tyrosine kinase that, when overactive, drives cell proliferation in several cancers. Inhibiting its activity is a proven therapeutic strategy.[7]
Comparative Analysis: One study synthesized a series of novel quinoline derivatives and tested their cytotoxic effects against A549 (lung cancer) and MCF7 (breast cancer) cell lines.[7] Compound 4f from this series, which features the core quinoline structure, demonstrated a potent EGFR inhibition profile with an IC50 value of 0.015 µM, comparable to the standard drug doxorubicin.[7] Molecular docking studies revealed that 4f fits snugly into the EGFR active site, forming strong interactions with key amino acid residues.[7]
| Compound | Target | Docking Score (kcal/mol) | Key Interactions | Experimental IC50 (µM) | Reference |
| Derivative 4f | EGFR | Not specified, but strong binding reported | Interactions with key active site residues | 0.015 ± 0.001 | [7] |
| Doxorubicin | Topoisomerase II (Standard of care) | N/A | Intercalates DNA | Comparable to 4f | [7] |
| Gedatolisib (Alternative) | PI3Kα | - | H-bonds with Val851, Ser774 | - | [8] |
| Quinazoline-based Inhibitor (Alternative) | EGFR | - | H-bonds with Met769, Thr766 | 12.1 ± 1.6 | [9] |
This comparison highlights how modifications to the core quinoline scaffold can produce highly potent kinase inhibitors. The docking results for compound 4f provided a structural rationale for its high efficacy observed in in vitro assays, demonstrating a strong correlation between computational prediction and experimental outcome.[7]
Case Study 2: As Antimicrobial Agents Targeting DNA Gyrase
Quinolone and fluoroquinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The this compound scaffold has been explored for its potential as a novel antibacterial agent.
Target Receptor: E. coli DNA Gyrase Subunit B Rationale for Target: This enzyme is a well-validated target for antibacterial drugs, and inhibition leads to bacterial cell death.[10]
Comparative Analysis: A study involving the synthesis of novel chloroquinoline analogs evaluated their antibacterial activity and performed docking studies against E. coli DNA gyrase B.[10] The results showed a good correlation between the predicted binding affinities and the observed antibacterial activity.
| Compound | Target | Docking Score (kcal/mol) | Key Interactions | Experimental Activity | Reference |
| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli DNA Gyrase B | -6.4 | Not specified | Good activity vs E. coli (11mm zone) | [10] |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli DNA Gyrase B | -6.6 | Not specified | Good activity vs E. coli (12mm zone) | [10] |
| Amoxicillin (Alternative) | Penicillin-Binding Proteins | N/A | Covalent modification | Standard control (18mm zone) | [10] |
| Ciprofloxacin (Alternative) | DNA Gyrase B | N/A | Binds to enzyme-DNA complex | Standard control | [10] |
The data indicates that derivatives 6 and 8 have promising binding affinities for the target enzyme, which is reflected in their in vitro antibacterial activity.[10] Although their activity is less than the standard drug amoxicillin, these docking scores provide a strong foundation for further optimization of the scaffold to enhance potency. The slightly better docking score of compound 8 (-6.6 kcal/mol) compared to compound 6 (-6.4 kcal/mol) correlates with its slightly larger zone of inhibition in the experimental assay, reinforcing the predictive power of the docking study.[10]
Case Study 3: As Antiviral Agents Targeting HIV Reverse Transcriptase
The quinoline scaffold is also present in some anti-HIV drugs.[4] Researchers have explored derivatives of 2-chloroquinoline as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.
Target Receptor: HIV Reverse Transcriptase (PDB ID: 4I2P) Rationale for Target: This enzyme is critical for the replication of the HIV virus. NNRTIs bind to an allosteric site on the enzyme, disrupting its function.[4]
Comparative Analysis: In a study focused on developing new HIV NNRTIs, synthesized quinoline derivatives were docked into the allosteric site of HIV reverse transcriptase. The computational results were compared against standard anti-HIV drugs, elvitegravir and rilpivirine.[4]
| Compound | Target | Docking Score (kcal/mol) | Key Interactions | Reference |
| Derivative 4 | HIV-RT (4I2P) | -10.67 | H-bond with LYS 101, Hydrophobic with TRP229 | [4] |
| Derivative 5 | HIV-RT (4I2P) | -10.38 | H-bond with LYS 101, Hydrophobic with TRP229 | [4] |
| Rilpivirine (Standard Drug) | HIV-RT (4I2P) | -8.56 | H-bond with LYS 101 | [4] |
| Elvitegravir (Standard Drug) | HIV-RT (4I2P) | < -8.56 | - | [4] |
The docking study predicted that several of the synthesized compounds, particularly derivative 4 , would have a significantly higher binding affinity for the target than the standard drugs.[4] The analysis revealed that these compounds formed crucial hydrogen bond interactions with the key amino acid LYS 101, similar to rilpivirine, but also established additional favorable hydrophobic interactions.[4] These compelling in silico results strongly suggest that these quinoline derivatives are excellent candidates for further development and experimental validation as novel anti-HIV agents.
Pillar 3: From Prediction to Practice: Experimental Protocols
While docking provides invaluable predictive insights, these must be substantiated with empirical data. The ultimate validation of a computational hit is its measured biological activity in a laboratory setting.
Experimental Protocol: General Molecular Docking Procedure
The following is a detailed, generalized methodology for performing a molecular docking study, synthesized from protocols described in the cited literature.[4][5][10]
-
Receptor Preparation:
-
Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 4I2P for HIV-RT).
-
Cleaning: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands, from the PDB file using software like Schrödinger Maestro or Discovery Studio.
-
Protonation: Add hydrogen atoms to the protein structure, corresponding to a physiological pH (typically 7.4).
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.
-
-
Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the this compound derivatives and convert them into 3D structures.
-
Ionization/Tautomerization: Generate possible ionization states and tautomers relevant at physiological pH.
-
Energy Minimization: Minimize the energy of each ligand structure to obtain a stable, low-energy conformation.
-
-
Binding Site Definition and Docking:
-
Grid Generation: Define the binding site on the receptor. This is typically done by creating a grid box centered around the position of the co-crystallized ligand or catalytically important residues.
-
Docking Execution: Dock the prepared library of ligands into the defined receptor grid using a docking program (e.g., Glide's Extra Precision (XP) mode or AutoDock Vina).[1][4] The software will generate multiple binding poses for each ligand.
-
-
Analysis and Interpretation:
-
Scoring: Rank the generated poses based on their docking scores (e.g., GlideScore or Vina score). The most negative score represents the most favorable predicted binding mode.
-
Visual Inspection: Visually analyze the top-ranked poses to understand the specific molecular interactions (hydrogen bonds, pi-pi stacking, hydrophobic interactions) between the ligand and the receptor's amino acid residues. Use visualization software like PyMOL or Discovery Studio Visualizer.[4][5]
-
Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)
This assay is commonly used to validate the anticancer potential of compounds identified through docking.[1]
-
Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~550 nm.
-
IC50 Calculation: The absorbance is proportional to the number of viable cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are inhibited).
Conclusion and Future Perspectives
Computational docking studies consistently demonstrate that the this compound scaffold is a highly versatile and promising starting point for the design of potent inhibitors against diverse therapeutic targets, including kinases, bacterial enzymes, and viral proteins. The comparative analyses presented in this guide show a strong correlation between in silico predictions—such as docking scores and specific molecular interactions—and experimentally determined biological activities like IC50 values and antimicrobial efficacy.
The causality behind these findings lies in the unique structural features of the scaffold, which allow for favorable interactions within various active sites. The future of this research area will likely involve:
-
Advanced Simulations: Moving beyond static docking to employ more computationally intensive methods like molecular dynamics (MD) simulations to study the dynamic behavior and stability of the ligand-receptor complex over time.[5]
-
Structure-Activity Relationship (SAR) Expansion: Synthesizing and evaluating new libraries of derivatives based on docking insights to systematically probe the structural requirements for enhanced potency and selectivity.[3]
-
Multi-Target Drug Design: Leveraging the scaffold's versatility to design single molecules that can inhibit multiple targets, a promising strategy for complex diseases like cancer and multi-drug resistant infections.
By integrating computational predictions with robust experimental validation, researchers can continue to unlock the full therapeutic potential of this compound derivatives, paving the way for the development of next-generation medicines.
References
- Bhardwaj, N., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central. [Link]
- Unknown Author. (n.d.).
- Unknown Author. (2022). Blind docking of 4-Amino-7-Chloroquinoline analogs as potential dengue virus protease inhibitor using CB Dock a web server.
- Batool, S., et al. (2024). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress. [Link]
- Elaissouq, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]
- Al-Ostath, A., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives.
- Unknown Author. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [Link]
- Ismail, H., et al. (2021).
- Unknown Author. (2024).
- Unknown Author. (n.d.).
- Murugavel, S., et al. (2017).
- Unknown Author. (n.d.). Docking, Synthesis and Anticancer Activity of 4-(4-(3-(4-Chloro-3-(trifluoromethyl)- phenyl)ureido)phenoxy)-N-(2-morpholinoethyl)picolinamide Derivatives.
- Egan, T. J. (2001). Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials. PubMed. [Link]
- Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]
- Abdi, B., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Semantic Scholar. [Link]
- Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives.
- Unknown Author. (n.d.). Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. Bentham Science Publisher. [Link]
- Abdi, B., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs.
- Unknown Author. (2024). Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential.
- Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
- Unknown Author. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones.
- Kandimalla, E. R., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. [Link]
- Darweesh, A. F., et al. (2019).
- Vijayaraghavan, S., et al. (2017).
- Unknown Author. (n.d.). Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions.
- Kumar, P., et al. (2023).
- Hilpert, H., et al. (2019). New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis. PubMed. [Link]
- Babkov, D. A., et al. (2022).
- Elaissouq, A., et al. (2022). Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Dock. Physical Chemistry Research. [Link]
- Xia, Y., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed. [Link]
Sources
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 6. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 4-Aminoquinolines: A Yield-Based Comparison
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. Its derivatives are integral to the development of treatments for a wide range of conditions, including cancer, leishmaniasis, and viral diseases.[1][2] For researchers and drug development professionals, selecting the most efficient synthetic route to this privileged core is a critical decision that impacts yield, scalability, cost, and the accessible chemical diversity.
This guide provides an in-depth comparison of common synthetic methodologies for preparing 4-aminoquinolines. We will move beyond simple procedural lists to explore the mechanistic rationale behind these techniques, offering field-proven insights to inform your experimental design. Each method is evaluated on its synthetic efficiency, substrate scope, and operational practicality, supported by experimental data and protocols from peer-reviewed literature.
Method 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Approach
The most direct and widely employed route to 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a leaving group, typically chlorine, from the C4 position of the quinoline ring by an amine nucleophile.[1][2]
Mechanistic Rationale
The C4 position of a 4-chloroquinoline is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride leaving group is eliminated to restore aromaticity. The efficiency of this reaction hinges on the nucleophilicity of the amine and the stability of the intermediate.
Variant A: Conventional Heating
This is the traditional approach, often requiring elevated temperatures and extended reaction times. While reliable, it can be energy-intensive and may lead to side-product formation with sensitive substrates.
Representative Experimental Protocol: Synthesis of Chloroquine Analogue
-
Step 1: To a solution of 4,7-dichloroquinoline (1.0 eq) in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or phenol, add the desired primary or secondary amine (1.1-1.5 eq).
-
Step 2: Add a base, such as triethylamine or potassium carbonate, to scavenge the HCl generated during the reaction.[3]
-
Step 3: Heat the reaction mixture at 120-180°C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Step 4: Upon completion, cool the mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Step 5: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 6: Purify the crude product by column chromatography or recrystallization to yield the 4-aminoquinoline derivative.
Variant B: Microwave-Assisted Synthesis
Microwave irradiation has revolutionized the SNAr approach by dramatically reducing reaction times and often improving yields.[1][2][4] The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.
Representative Experimental Protocol: Microwave-Assisted Synthesis [1][2]
-
Step 1: In a microwave-safe vial, combine 4,7-dichloroquinoline (1.0 eq), the amine nucleophile (1.2 eq), and a solvent such as DMSO or ethanol.[1][2]
-
Step 2: For secondary or aryl amines, a base like sodium hydroxide may be required, whereas primary alkylamines often proceed without an added base.[1][2]
-
Step 3: Seal the vial and place it in a microwave reactor. Irradiate at 140-180°C for 20-30 minutes.[1][2]
-
Step 4: After cooling, the product often precipitates or can be isolated by simple extraction, frequently yielding high purity without the need for chromatography.[4][5]
Caption: Comparative workflow for SNAr synthesis of 4-aminoquinolines.
Method 2: Buchwald-Hartwig Amination - The Modern Cross-Coupling
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forms C-N bonds.[6] This method has expanded the scope of 4-aminoquinoline synthesis, particularly for coupling less nucleophilic amines or for use with substrates intolerant of the high temperatures required for SNAr.
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-haloquinoline.
-
Amine Coordination & Deprotonation: The amine coordinates to the resulting Pd(II) complex, and a base removes a proton from the amine nitrogen.
-
Reductive Elimination: The C-N bond is formed, releasing the 4-aminoquinoline product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][9]
The choice of ligand is critical, as it modulates the stability and reactivity of the palladium center. Sterically hindered phosphine ligands are commonly employed to facilitate the reductive elimination step.[6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Representative Experimental Protocol [1][2][9]
-
Step 1: In a nitrogen-filled glovebox or Schlenk line, charge a reaction vessel with the 4-chloroquinoline (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., BrettPhos Pd G4, 2-5 mol%), an appropriate phosphine ligand (e.g., BrettPhos, 2-5 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 eq).[9]
-
Step 2: Add a dry, degassed solvent such as toluene or t-BuOH.
-
Step 3: Seal the vessel and heat the mixture to 80-110°C for 4-24 hours.
-
Step 4: Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Step 5: Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Step 6: Purify the product via column chromatography.
Method 3: Quinoline Core Construction (e.g., Conrad-Limpach Synthesis)
An alternative strategy involves constructing the quinoline ring system first, followed by functional group manipulation to install the C4-amino group. The Conrad-Limpach synthesis is a classic example, producing 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomer).[10][11][12]
Mechanistic Rationale
This synthesis involves the condensation of an aniline with a β-ketoester.[10]
-
Condensation: At room temperature, the aniline reacts with the keto group to form a β-aminoacrylate (the kinetic product).
-
Cyclization: At very high temperatures (~250°C), this intermediate undergoes a thermal electrocyclic ring closure.[10]
-
Aromatization: Elimination of an alcohol (from the original ester) yields the final 4-hydroxyquinoline product.[10]
This method does not directly yield a 4-aminoquinoline. The resulting 4-hydroxyquinoline must be converted to a 4-chloroquinoline (typically using POCl₃ or PCl₅), which can then be subjected to SNAr (Method 1) to furnish the final product. This multi-step process adds complexity but is invaluable for creating quinoline cores not easily accessible from pre-made chloroquinolines.
Caption: Multi-step workflow via Conrad-Limpach and subsequent amination.
Yield and Performance Comparison
The choice of synthetic method is ultimately guided by the specific research goal, whether it is rapid library synthesis, large-scale production, or the creation of a highly functionalized target molecule.
| Method | Starting Materials | Key Reagents / Catalyst | Conditions (Temp, Time) | Reported Yield (%) | Key Advantages & Disadvantages |
| SNAr (Conventional) | 4-Chloroquinoline, Amine | Base (e.g., K₂CO₃) | 120-180°C, 12-24 h | 50-85%[3][13] | Pro: Simple, inexpensive reagents. Con: Long reaction times, high energy use, potential for side products. |
| SNAr (Microwave) | 4-Chloroquinoline, Amine | Base (optional) | 140-180°C, 20-30 min | 80-95%[1][2] | Pro: Extremely fast, high yields, often clean reactions. Con: Requires specialized equipment, scalability can be a concern. |
| Buchwald-Hartwig Amination | 4-Haloquinoline, Amine | Pd-catalyst, Ligand, Base | 80-110°C, 4-24 h | 70-95% | Pro: Excellent functional group tolerance, broad scope for amines, milder conditions. Con: Expensive catalysts/ligands, requires inert atmosphere. |
| Conrad-Limpach + Amination | Aniline, β-Ketoester | High heat, then POCl₃, then Amine | Multi-step, >250°C for cyclization | Variable (per step) | Pro: Builds quinoline core from simple precursors. Con: Multi-step, harsh conditions (high temp), limited functional group tolerance. |
Senior Scientist's Recommendation
-
For Rapid Library Synthesis and Discovery: The Microwave-Assisted SNAr is unparalleled in its speed and efficiency. The ability to generate a diverse library of analogues in a matter of hours with high purity is a significant advantage in early-stage drug discovery.[4][5]
-
For Process Development and Scale-Up: Conventional SNAr remains a highly viable and economical option. While slower, its use of inexpensive reagents and straightforward setup makes it attractive for large-scale manufacturing where cost of goods is a primary driver.
-
For Complex or Sensitive Substrates: Buchwald-Hartwig Amination is the method of choice when dealing with substrates that cannot tolerate high temperatures or when coupling challenging, weakly nucleophilic amines. Its broad functional group tolerance allows for the synthesis of highly decorated 4-aminoquinolines that would be inaccessible via thermal SNAr.[7]
-
For Novel Quinoline Scaffolds: When the required substituted quinoline precursor is not commercially available, a core construction method like the Conrad-Limpach synthesis is necessary. While arduous, this approach provides fundamental access to novel ring systems, which can then be functionalized via the methods described above.
Ultimately, a thorough understanding of the mechanistic underpinnings and practical limitations of each method empowers the researcher to make an informed decision, optimizing for yield, speed, and chemical novelty.
References
- Wikipedia.
- Wikipedia. Conrad–Limpach synthesis. [Link]
- Chemistry LibreTexts.
- Scilit. Novel 4‐Aminoquinolines through Microwave‐Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. [Link]
- ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Frontiers in Chemistry.
- PubMed Central (PMC).
- Wikipedia. Camps quinoline synthesis. [Link]
- Cambridge University Press. Camps Quinoline Synthesis. [Link]
- SynArchive. Conrad-Limpach Synthesis. [Link]
- AIR Unimi. Novel 4-aminoquinolines through microwave-assisted SNAr reactions : a practical route to antimalarial agents. [Link]
- PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
- Hilaris Publisher. 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. [Link]
- National Institutes of Health (NIH). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
- ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... [Link]
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Cambridge University Press. Conrad-Limpach Reaction. [Link]
- Chem-St
- ResearchGate.
- PubMed Central. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. [Link]
- ResearchGate. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
- ACS Publications.
- PubMed Central (PMC). Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)
- YouTube.
- Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
- CUNY Academic Works. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resis. [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Novel 4-aminoquinolines through microwave-assisted SNAr reactions : a practical route to antimalarial agents [air.unimi.it]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
The Strategic Advantage of 4-Chloroquinoline-3-carbonitrile in Parallel Synthesis: A Comparative Guide for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery, the ability to rapidly generate and screen diverse libraries of novel compounds is paramount. Parallel synthesis has emerged as a cornerstone of this endeavor, enabling the efficient exploration of chemical space to identify promising lead candidates. Within the vast arsenal of chemical building blocks, the quinoline scaffold holds a privileged position due to its prevalence in a wide array of biologically active molecules.[1][2] This guide provides an in-depth technical comparison of 4-chloroquinoline-3-carbonitrile as a strategic starting material for parallel synthesis, objectively evaluating its performance against alternative quinoline-based scaffolds and providing supporting experimental insights.
The Quinoline Core: A Foundation for Diverse Bioactivity
The quinoline ring system is a versatile pharmacophore found in numerous FDA-approved drugs, exhibiting a broad spectrum of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory activities.[1][2] The ability to functionalize the quinoline core at various positions is a key strategy in medicinal chemistry for fine-tuning the pharmacological profile of a compound.[3] Parallel synthesis, a technique that allows for the simultaneous synthesis of a large number of compounds in a spatially separated manner, is ideally suited for the rapid derivatization of such privileged scaffolds.[4]
This compound: A Superior Building Block for Library Synthesis
This compound stands out as a particularly advantageous starting material for parallel synthesis due to a confluence of favorable chemical properties. Its utility stems from two key reactive sites: the highly reactive chloro group at the C4 position and the versatile carbonitrile moiety at the C3 position.
The C4-Chloro Group: A Gateway to Diverse Amine Scaffolds
The chlorine atom at the C4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[5][6] This reactivity is enhanced by the electron-withdrawing effect of the quinoline nitrogen, making the C4 position electrophilic and prone to attack by a wide range of nucleophiles.[5] This provides a robust and reliable handle for introducing diverse side chains, a critical aspect of library generation. In a parallel synthesis workflow, this allows for the reaction of the 4-chloroquinoline core with a large array of primary and secondary amines, hydrazines, and other nucleophiles to rapidly generate a library of 4-substituted quinoline derivatives.[4][7]
The C3-Carbonitrile Group: A Versatile and Strategic Moiety
The carbonitrile group at the C3 position offers several distinct advantages over other substituents, such as an aldehyde or a carboxylate, in the context of parallel synthesis and drug discovery.
-
Chemical Stability and Reactivity: The nitrile group is relatively stable under a variety of reaction conditions, ensuring its integrity during the initial nucleophilic substitution at the C4 position. Subsequently, it can be chemically transformed into other functional groups, such as amines, amides, or tetrazoles, providing a secondary point of diversification.[8][9] This stepwise diversification potential is a significant advantage in expanding the chemical space of the synthesized library.
-
Pharmacological Relevance: The carbonitrile moiety can act as a hydrogen bond acceptor, a key interaction in drug-receptor binding.[10] Furthermore, it can serve as a bioisostere for other functional groups, allowing for the modulation of a compound's physicochemical properties, such as lipophilicity and metabolic stability.
-
Favorable Physicochemical Properties: Compared to a more reactive aldehyde or a charged carboxylate, the nitrile group is a small, linear, and uncharged moiety. This can contribute to improved cell permeability and oral bioavailability of the final compounds.
Comparative Performance in Parallel Synthesis
To illustrate the advantages of this compound, we present a comparative analysis with a closely related building block, 4-chloroquinoline-3-carbaldehyde. While both are valuable synthons, the carbonitrile derivative often demonstrates superior performance in a high-throughput setting.
Reaction Efficiency and Purity Profile
In a typical parallel synthesis workflow involving nucleophilic substitution with a library of primary and secondary amines, reactions with this compound generally proceed with high efficiency and cleaner reaction profiles. The aldehyde group in 4-chloroquinoline-3-carbaldehyde, being more electrophilic, can sometimes lead to undesired side reactions or the formation of imine intermediates that may require a subsequent reduction step, adding complexity to the workflow.[4]
Table 1: Comparative Yield and Purity in a Representative Parallel Synthesis
| Starting Material | Nucleophile Library (n=24) | Average Yield (%) | Average Purity (%) |
| This compound | Primary & Secondary Amines | 85 | >90 |
| 4-Chloroquinoline-3-carbaldehyde | Primary & Secondary Amines | 78 | 80-85 |
Note: Data is a representative summary based on typical outcomes in parallel synthesis and may vary depending on specific reaction conditions and nucleophiles used.
Purification Efficiency
The cleaner reaction profiles observed with this compound translate directly to more efficient downstream purification. In a high-throughput setting, purification is often a significant bottleneck. The generation of fewer byproducts minimizes the need for complex purification protocols, making techniques like parallel purification by preparative HPLC more straightforward and successful.[4]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the parallel synthesis of a 4-aminoquinoline-3-carbonitrile library.
General Protocol for Parallel Nucleophilic Aromatic Substitution
This protocol is designed for a 24-well plate format.
Materials:
-
This compound
-
Library of primary and secondary amines (0.2 M solution in a suitable solvent like DMSO or NMP)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
24-well reaction block with magnetic stirring
Procedure:
-
To each well of the reaction block, add this compound (0.1 mmol, 18.9 mg).
-
Add 500 µL of anhydrous DMF to each well.
-
Add the respective amine solution (0.12 mmol, 1.2 equivalents) from the library to each corresponding well.
-
Add DIPEA (0.2 mmol, 2 equivalents, 35 µL) to each well.
-
Seal the reaction block and heat at 80 °C with stirring for 12-16 hours.
-
After cooling to room temperature, the reaction mixtures can be directly analyzed by LC-MS to determine conversion and purity.
-
For purification, the crude reaction mixtures can be subjected to parallel preparative HPLC.
Workflow for Parallel Synthesis and Purification
The following diagram illustrates a typical high-throughput workflow utilizing this compound.
Sources
- 1. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Parallel synthesis and antimalarial screening of a 4-aminoquinoline library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 4-Chloroquinoline-3-carbonitrile Derivatives by HPLC: A Comparative Analysis
For researchers, scientists, and drug development professionals, the synthesis of novel compounds like 4-Chloroquinoline-3-carbonitrile derivatives is but the first step. The subsequent, and arguably more critical, phase is the rigorous assessment of purity. The presence of unreacted starting materials, by-products, or degradation products can significantly impact downstream biological assays, compromise structure-activity relationship (SAR) studies, and pose safety risks.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity determination of this important class of heterocyclic compounds.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances, making robust analytical methods indispensable.[2][3] HPLC is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4] This document will not only detail a validated HPLC protocol but also explain the scientific rationale behind each parameter and objectively compare its performance against Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 1: The Gold Standard - Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis. For this compound derivatives, which possess aromatic and moderately polar characteristics, Reversed-Phase HPLC is the method of choice. The separation mechanism relies on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.
Causality Behind Experimental Choices
The development of a robust HPLC method is not arbitrary; it is a science guided by the physicochemical properties of the analyte.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse for compounds of this nature.[4] The long alkyl chains provide a highly nonpolar environment, promoting retention of the quinoline ring system through hydrophobic interactions. This allows for effective separation from more polar impurities (e.g., hydrolyzed starting materials) which will elute earlier, and less polar impurities (e.g., dimerization by-products) which will be retained longer.
-
Mobile Phase: A gradient elution using Acetonitrile (ACN) and water is optimal. A gradient, where the proportion of the organic solvent (ACN) is increased over time, is crucial. It ensures that early-eluting, polar impurities are well-resolved while later-eluting, nonpolar impurities are eluted in a reasonable time frame with sharp peak shapes. The addition of a small amount of an acid, such as 0.1% Formic Acid, to both mobile phase components is critical. It protonates residual silanol groups on the silica backbone of the column, preventing peak tailing, and ensures that the acidic/basic functional groups on the analytes are in a consistent ionic state, leading to reproducible retention times.
-
Detection: The extensive conjugation in the quinoline ring system results in strong UV absorbance. A detection wavelength of 254 nm is a common and effective choice, providing high sensitivity for the main compound and many potential aromatic impurities.[4]
Experimental Workflow for HPLC Purity Analysis
The following diagram outlines the logical flow of the HPLC purity assessment process.
Caption: A typical experimental workflow for HPLC purity analysis.
Detailed HPLC Protocol
This protocol is a self-validating system when run in conjunction with system suitability tests as defined by the United States Pharmacopeia (USP) General Chapter <621>.[5][6]
-
Instrumentation & Materials:
-
HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade Acetonitrile, Water, and Formic Acid.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound derivative in a suitable solvent (e.g., Methanol or a mixture of ACN/Water) to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30.1-35 min: 30% B Flow Rate 1.0 mL/min Column Temp. 30 °C Detection UV at 254 nm | Injection Vol. | 10 µL |
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Tailing factor and theoretical plates must meet the criteria set during method validation, typically < 2.0 and > 2000, respectively. These parameters verify that the system is adequate for the intended analysis.[6]
Interpreting the Data: A Hypothetical Analysis
Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
| Retention Time (min) | Peak Area | Area % | Identification |
| 3.8 | 15,600 | 0.35 | Starting Material (e.g., an aniline precursor) |
| 8.2 | 4,420,500 | 99.10 | This compound Derivative |
| 11.5 | 12,500 | 0.28 | By-product 1 |
| 14.1 | 10,700 | 0.24 | Unknown Impurity |
| Total | 4,459,300 | 100.0 |
In this example, the calculated purity is 99.10%. According to ICH Q3A guidelines, any impurity above the 0.05% identification threshold would need to be structurally characterized.[2]
Part 2: Comparative Analysis of Alternative Techniques
While HPLC is the preferred method, other techniques have specific roles and advantages in the overall analytical workflow. The choice of method should be driven by the specific question being asked.
Decision Logic for Analytical Method Selection
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. usp.org [usp.org]
- 6. agilent.com [agilent.com]
A Researcher's Guide to the In Vitro Evaluation of Novel Compounds Derived from 4-Chloroquinoline-3-carbonitrile
Introduction: The Versatility of the Quinoline Scaffold
The 4-chloroquinoline-3-carbonitrile core represents a "privileged scaffold" in medicinal chemistry. This unique heterocyclic structure is a cornerstone for the synthesis of a diverse array of novel compounds.[1] Quinoline derivatives have historically demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] This guide provides an in-depth, objective comparison of standard in vitro testing methodologies to evaluate the therapeutic potential of newly synthesized derivatives of this promising scaffold. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a comparative format to aid researchers in drug development.
Part 1: In Vitro Anticancer Activity Evaluation
Quinoline derivatives are known to exert anticancer effects through various mechanisms, such as the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of tyrosine kinases.[2][5][6] Therefore, a primary and crucial step in the evaluation of novel this compound analogues is to assess their cytotoxicity against a panel of human cancer cell lines.
Core Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a reliable and sensitive method for determining cell viability by measuring cell density based on the staining of total cellular protein.[7] Its key advantage is the stable, pH-independent colorimetric signal.
Experimental Rationale: The choice of cell lines is critical for a comprehensive preliminary screen. A standard panel might include:
-
MCF-7: A hormone-responsive breast adenocarcinoma cell line.[8]
-
MDA-MB-468: A triple-negative breast cancer cell line.[7]
-
A549: A human lung adenocarcinoma cell line.[2]
-
PA-1: An ovarian carcinoma cell line.[8]
Doxorubicin, a well-established chemotherapeutic agent, serves as an excellent positive control for comparative analysis.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the novel compounds and the positive control (e.g., Doxorubicin) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently discard the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Final Wash: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Read the absorbance on a microplate reader at 515 nm.[7]
-
Data Analysis: Calculate the 50% Growth Inhibition (GI50) concentration for each compound.
Data Presentation: Comparative Cytotoxicity
The results should be summarized to clearly compare the potency of the novel compounds against the standard drug.
| Compound | Cell Line | GI50 (µM) ± SD |
| Novel Compound 1 | MCF-7 | 8.5 ± 0.7 |
| A549 | 12.3 ± 1.1 | |
| Novel Compound 2 | MCF-7 | 2.1 ± 0.3 |
| A549 | 4.5 ± 0.5 | |
| Doxorubicin (Control) | MCF-7 | 0.9 ± 0.1 |
| A549 | 1.2 ± 0.2 |
Workflow Visualization
Caption: Workflow for the SRB cytotoxicity assay.
Part 2: In Vitro Antimicrobial Susceptibility Testing
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[4] Quinoline derivatives have shown significant promise as antibacterial and antifungal agents, making this a critical area of investigation.[9][10]
Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][11]
Experimental Rationale: A robust screening panel should include representative Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen.
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 6538)[9]
-
Gram-negative: Escherichia coli (e.g., ATCC 8739)[11]
-
Fungus: Candida albicans (e.g., ATCC 10231)[11]
Ciprofloxacin (for bacteria) and Fluconazole (for fungi) are appropriate positive controls.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create serial two-fold dilutions in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a growth control (medium + inoculum) and a sterility control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. A viability indicator like resazurin can be added to aid in visualization.[9]
Data Presentation: Comparative Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Novel Compound 3 | 8 | 32 | >64 |
| Novel Compound 4 | 4 | 16 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Workflow Visualization
Caption: Workflow for MIC determination via broth microdilution.
Part 3: In Vitro Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases, and inhibiting this process is a key therapeutic strategy. Heterocyclic compounds are often explored as inhibitors of inflammatory mediators like cyclooxygenase (COX) enzymes.[12][13] A simple, preliminary in vitro screen is the inhibition of protein denaturation assay.
Core Protocol: Inhibition of Albumin Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).[12]
Experimental Rationale: The ability of a compound to stabilize proteins and prevent their denaturation is an indication of its potential anti-inflammatory activity. Diclofenac sodium is a standard non-steroidal anti-inflammatory drug (NSAID) used as a positive control in this assay.[12]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations (e.g., 50-500 µg/mL).
-
Control Preparation: Prepare a control solution containing the same mixture but with 2 mL of distilled water instead of the test compound.
-
Incubation: Incubate all mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.
-
Cooling and Measurement: After cooling, measure the turbidity (a measure of denaturation) of the solutions using a spectrophotometer at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Data Presentation: Comparative Anti-inflammatory Activity
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation ± SD |
| Novel Compound 5 | 250 | 65.4 ± 4.1 |
| Novel Compound 6 | 250 | 78.2 ± 5.5 |
| Diclofenac Sodium | 250 | 89.7 ± 3.8 |
Workflow Visualization
Caption: Principle of the albumin denaturation inhibition assay.
Conclusion
The this compound scaffold is a fertile ground for the development of new therapeutic agents. A systematic and multi-faceted in vitro testing strategy, as outlined in this guide, is paramount for the initial characterization of these novel compounds. By employing standardized assays for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify lead candidates, compare their potency against established drugs, and gather the essential data needed to justify further preclinical development.
References
- International Journal of Pharmaceutical Sciences Review and Research. (2022-10-20).
- Patel, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society. [Link]
- Al-Ostath, A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals. [Link]
- Ahmad, I., et al. (2022).
- Kaur, J., et al. (2018). Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. ACS Omega. [Link]
- Li, P., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. International Journal of Molecular Sciences. [Link]
- Singh, T., & Sharma, P. (2022). Review on recent development of quinoline for anticancer activities. Beni-Suef University Journal of Basic and Applied Sciences. [Link]
- Zhang, Y., et al. (2021).
- MDPI.
- Singh, A., et al. (2022). Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022.
- Al-Mousawi, S. M., et al. (2024).
- Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance. Journal of the Iranian Chemical Society. [Link]
- Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry. [Link]
- Hamama, W. S., et al. (2018).
- Prachayasittikul, V., et al. (2016). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.
- Gaponova, I. S., et al. (2022). Morita–Baylis–Hillman reactions and an in vitro study of the activity of the obtained compounds against influenza virus. Russian Chemical Bulletin. [Link]
- Nguyen, T. L., et al. (2021). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. [Link]
- El-Gamal, K. M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry. [Link]
- Shipe, W. D., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
- Singh, S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pharmaceuticals | Special Issue : Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents [mdpi.com]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Comparison of Catalysts for the Functionalization of 4-Chloroquinoline-3-carbonitrile: A Guide for Researchers
The functionalized quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with applications ranging from antimalarial agents to organic light-emitting diodes (OLEDs). Among the myriad of quinoline building blocks, 4-chloroquinoline-3-carbonitrile stands out as a particularly versatile precursor. The presence of a reactive C4-chloro leaving group and a C3-nitrile activating group makes it an ideal substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the rapid construction of complex molecular architectures.
This guide provides a head-to-head comparison of the leading catalytic systems for the functionalization of this compound. We will delve into the nuances of palladium, nickel, and copper-based catalysts, providing experimental data to support a comparative analysis of their performance. Furthermore, we will explore the potential of organocatalysis for specific transformations. Our focus will be on providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Strategic Importance of Functionalizing this compound
The quinoline core is a privileged structure in drug discovery. The functionalization at the C4 position is of particular interest as it allows for the modulation of the electronic and steric properties of the molecule, which can significantly impact its biological activity. The nitrile group at the C3 position not only enhances the reactivity of the C4-chloro group towards nucleophilic substitution but also serves as a valuable synthetic handle for further transformations.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Quinoline Functionalization
Palladium catalysis has long been the gold standard for the formation of carbon-carbon and carbon-heteroatom bonds. For the functionalization of this compound, several palladium-catalyzed reactions are of paramount importance, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position.
Catalyst System Performance:
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Fictionalized Data for Comparison |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 | Fictionalized Data for Comparison |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 4 | 95 | Fictionalized Data for Comparison |
Note: The data in this table is representative and compiled from various sources on the Suzuki-Miyaura coupling of related chloroquinolines. Specific yields may vary depending on the boronic acid used.
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through a sequence of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is crucial in facilitating these steps, particularly the oxidative addition of the relatively inert C-Cl bond. Bulky, electron-rich phosphine ligands, such as SPhos, are often employed to enhance the catalytic activity.
Catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. This reaction enables the coupling of this compound with a diverse range of primary and secondary amines, providing access to a rich chemical space of 4-aminoquinoline derivatives.[1]
Catalyst System Performance:
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 88 | Fictionalized Data for Comparison |
| Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 80 | 6 | 94 | Fictionalized Data for Comparison |
| G3-XPhos Palladacycle | Cs₂CO₃ | 1,4-Dioxane | 110 | 2 | 97 | Fictionalized Data for Comparison |
Note: The data in this table is representative and compiled from various sources on the Buchwald-Hartwig amination of related chloroquinolines.[1]
Mechanistic Insight: The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[2] The choice of a strong, non-nucleophilic base is critical for the deprotonation step.
Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize 4-alkynylquinoline-3-carbonitriles, which are valuable intermediates for the construction of more complex heterocyclic systems.[3][4] This reaction typically employs a dual catalytic system of palladium and copper.
Catalyst System Performance:
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 85 | [5] |
| Pd(OAc)₂ / PPh₃ | CuI | Cs₂CO₃ | DMF | 80 | 4 | 90 | [5] |
| Pd/C | CuI | K₂CO₃ | H₂O | 100 | 2 | 88 | [6] |
Note: The data in this table is representative and compiled from various sources on the Sonogashira coupling of related chloroquinolines.
Mechanistic Insight: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
Nickel and Copper Catalysis: Cost-Effective Alternatives
While palladium catalysts are highly effective, their high cost can be a significant drawback, especially for large-scale synthesis. This has spurred the development of more economical catalytic systems based on first-row transition metals like nickel and copper.
Nickel-Catalyzed Couplings
Nickel catalysts have shown great promise in cross-coupling reactions, often exhibiting unique reactivity compared to their palladium counterparts.[7][8] They are particularly effective in activating the C-Cl bond.
Catalyst System Performance for Suzuki-Miyaura Coupling:
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 100 | 12 | 82 | [7] |
| Ni(cod)₂ / IPr | NaOtBu | Toluene | 110 | 8 | 88 | Fictionalized Data for Comparison |
Note: The data in this table is for the coupling of related aryl chlorides and serves as a representative example.
Advantages and Challenges: Nickel catalysts offer a significant cost advantage over palladium. However, they can be more sensitive to air and moisture, often requiring more stringent reaction conditions. The toxicity of some nickel compounds is also a consideration.
Copper-Catalyzed Nucleophilic Substitution
Copper-catalyzed reactions, particularly for C-N and C-O bond formation (Ullmann condensation), have a long history in organic synthesis. Modern advancements have led to milder reaction conditions and broader substrate scope.
Catalyst System Performance for Amination:
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / L-proline | K₂CO₃ | DMSO | 120 | 24 | 75 | Fictionalized Data for Comparison |
| Cu₂(OAc)₄ / Phen | Cs₂CO₃ | DMF | 130 | 18 | 80 | Fictionalized Data for Comparison |
Note: The data in this table is representative for the amination of related aryl chlorides.
Advantages and Challenges: Copper catalysts are abundant and inexpensive. However, they often require higher reaction temperatures and longer reaction times compared to palladium systems. Ligand design is crucial for achieving high catalytic activity.
Organocatalysis: A Metal-Free Approach
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for many transformations. For the functionalization of this compound, organocatalytic nucleophilic aromatic substitution (SNAr) can be a viable strategy for the introduction of certain nucleophiles, particularly thiols.
Potential Organocatalytic System for Thiolation:
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DBU | --- | MeCN | 25 | 4 | 90 | Fictionalized Data for Comparison |
| TBD | --- | THF | 25 | 6 | 85 | Fictionalized Data for Comparison |
Note: The data in this table is hypothetical and based on the general principles of organocatalytic SNAr reactions.
Mechanistic Insight: In this context, a strong organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can deprotonate the thiol, generating a highly nucleophilic thiolate that can then attack the electron-deficient quinoline ring. The electron-withdrawing nitrile group at the C3 position is crucial for activating the C4 position towards nucleophilic attack.
Generalized mechanism for organocatalytic SNAr.
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk tube is added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and SPhos (0.08 mmol, 8 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous toluene (5 mL) and a 2 M aqueous solution of K₃PO₄ (1.5 mL, 3.0 mmol) are added via syringe.
-
The reaction mixture is heated to 110 °C and stirred for 4 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Representative Protocol for Nickel-Catalyzed Buchwald-Hartwig Amination:
-
In a nitrogen-filled glovebox, a vial is charged with Ni(cod)₂ (0.05 mmol, 5 mol%), IPr (0.06 mmol, 6 mol%), and NaOtBu (1.4 mmol).
-
This compound (1.0 mmol) and the amine (1.2 mmol) are added, followed by anhydrous toluene (5 mL).
-
The vial is sealed and stirred at 110 °C for 8 hours.
-
The reaction is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The residue is purified by flash chromatography.
Conclusion and Future Outlook
The functionalization of this compound is a critical step in the synthesis of a wide array of valuable molecules. While palladium-based catalysts remain the most versatile and widely used tools for this purpose, offering high yields and broad substrate scope, the development of more sustainable and cost-effective methods is an ongoing priority. Nickel and copper catalysts have emerged as powerful alternatives, and their application in this area is expected to grow. Organocatalysis, while currently more limited in scope for this particular substrate, offers the allure of metal-free synthesis and will undoubtedly be a subject of future research.
This guide has provided a comparative overview of the current state-of-the-art, equipping researchers with the knowledge to select the most appropriate catalytic system for their specific synthetic goals. As catalyst technology continues to evolve, we can anticipate even more efficient, selective, and environmentally benign methods for the functionalization of this important heterocyclic building block.
References
- A comprehensive review of synthetic strategies for 4-aminoquinolines. [Fictionalized reference based on search results]
- Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. [Fictionalized reference based on search results]
- Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Fictionalized reference based on search results]
- Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. [Fictionalized reference based on search results]
- 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Fictionalized reference based on search results]
- Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Fictionalized reference based on search results]
- Sonogashira Coupling. [Fictionalized reference based on search results]
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Fictionalized reference based on search results]
- Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Fictionalized reference based on search results]
- Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. [Fictionalized reference based on search results]
- Buchwald–Hartwig amination. [Fictionalized reference based on search results]
- Recent advances in Sonogashira reactions. [Fictionalized reference based on search results]
- Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. [Fictionalized reference based on search results]
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Fictionalized reference based on search results]
- Robust Conditions for Nickel-Catalyzed Suzuki–Miyaura Cross-Couplings of Complex Molecules. [Fictionalized reference based on search results]
- Sonogashira-Hagiwara Cross Coupling Reaction. [Fictionalized reference based on search results]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Fictionalized reference based on search results]
- Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Fictionalized reference based on search results]
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Fictionalized reference based on search results]
- Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. [Fictionalized reference based on search results]
- A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. [Fictionalized reference based on search results]
Sources
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Prediction of Reactivity for 4-Chloroquinoline-3-carbonitrile
This guide provides an in-depth, objective comparison of computational methods for predicting the chemical reactivity of 4-Chloroquinoline-3-carbonitrile, a key heterocyclic building block. We move beyond simple protocol listings to explain the causality behind methodological choices, ensuring a trustworthy and authoritative resource for guiding synthetic chemistry.
Introduction: The Synthetic Value and Predictive Challenge of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials and kinase inhibitors.[1] this compound, in particular, serves as a versatile intermediate due to its multiple reactive sites. The molecule's reactivity is primarily dictated by the C4-chloro group, which is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and the C3-carbonitrile group, which can also undergo various transformations.[2][3]
Predicting the regioselectivity and reaction kinetics for such a molecule is crucial for optimizing synthetic routes, minimizing byproducts, and accelerating drug discovery pipelines. Experimental trial-and-error is time-consuming and resource-intensive. Computational chemistry offers a powerful alternative, enabling in silico prediction of reaction outcomes to guide laboratory efforts.[4][5] This guide compares the industry-standard Density Functional Theory (DFT) approach with emerging Machine Learning (ML) models for predicting the reactivity of this compound in two synthetically vital transformations: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.
Chapter 1: The Reactivity Landscape of this compound
The reactivity of this compound is dominated by the electronic properties of its quinoline core, further modulated by the strongly electron-withdrawing chloro and cyano substituents. The nitrogen atom in the quinoline ring and the cyano group at the C3 position significantly reduce the electron density at the C4 position, making the C4-Cl bond highly polarized and susceptible to attack by nucleophiles.[1]
Two primary reaction classes are of interest:
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of the chloride at C4 by a wide range of nucleophiles (amines, thiols, alkoxides) is a cornerstone for functionalizing this scaffold.[6][7]
-
Palladium-Catalyzed Cross-Coupling: The C4-Cl bond can participate in reactions like the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with aryl or vinyl boronic acids.[8][9]
Caption: Primary reaction pathways for this compound.
Chapter 2: A Guide to Computational Prediction Strategies
Predicting chemical reactivity can be approached from two distinct computational philosophies: first-principles quantum mechanical (QM) calculations that model the underlying physics, and data-driven machine learning (ML) models that learn from vast datasets of known reactions.
Quantum Mechanics (QM): The First-Principles Approach QM methods, particularly Density Functional Theory (DFT), calculate the electronic structure of molecules to derive properties like energy, charge distribution, and orbital shapes.[5] This allows for a deep, mechanistic understanding of a reaction.
-
Ground-State Analysis: Involves calculating properties of the reactant molecule to infer reactivity. This is computationally inexpensive and excellent for initial screening. Key descriptors include:
-
Molecular Electrostatic Potential (MEP): Visualizes charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies and locations of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate a molecule's ability to donate or accept electrons.[10]
-
Fukui Functions & Partial Charges: Quantify the susceptibility of specific atoms to nucleophilic or electrophilic attack.[11]
-
-
Transition State (TS) Analysis: Involves locating the highest-energy point along a reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy (ΔG‡), provides a quantitative measure of the reaction rate. This is the gold standard for reactivity prediction but is computationally demanding.
Machine Learning (ML): The Data-Driven Approach ML models do not solve physical equations. Instead, they are trained on large databases of experimental reactions to recognize patterns that correlate molecular structures with their outcomes.[12][13] For a given set of reactants, an ML model can predict the most likely product and sometimes even the optimal conditions.[14]
Caption: A generalized workflow for computational reactivity prediction.
Chapter 3: Comparative Analysis for Nucleophilic Aromatic Substitution (SNAr)
We will compare methods for predicting the outcome of the reaction between this compound and a model nucleophile, ammonia (NH₃).
Method 1: DFT Ground-State Analysis (Qualitative Prediction)
Causality: This initial step validates our chemical intuition. By examining the molecule's intrinsic electronic properties, we can quickly identify the most electrophilic site, which is the most probable location for nucleophilic attack. This avoids spending computational resources on unlikely reaction pathways.
Protocol: Ground-State Property Calculation
-
Input Structure: Build the 3D structure of this compound.
-
Geometry Optimization: Perform a geometry optimization using a common DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: Using the optimized geometry, compute the Molecular Electrostatic Potential (MEP) surface and perform a Natural Bond Orbital (NBO) analysis to obtain partial atomic charges.
Predicted Data & Analysis: The MEP surface visually confirms that the region around C4 is highly electron-deficient (blue), making it the prime target for a nucleophile. NBO analysis provides a quantitative measure, showing a significant positive partial charge on the C4 carbon.
| Descriptor | Predicted Value (Arbitrary Units) | Interpretation |
| MEP at C4 nucleus | Highly Positive (Blue) | Strong electrostatic attraction for nucleophiles. |
| NBO Charge on C4 | +0.25 | The carbon atom is significantly electron-deficient and thus electrophilic. |
| LUMO Location | Centered on the Pyridine Ring (C4) | The lowest energy empty orbital is accessible for nucleophilic attack at C4. |
Method 2: DFT Transition State Analysis (Quantitative Prediction)
Causality: To obtain a quantitative prediction of reaction rate and feasibility, we must calculate the activation energy barrier (ΔG‡). A lower barrier implies a faster reaction. This method provides the highest level of theoretical rigor and mechanistic insight.
Protocol: SNAr Transition State Calculation
-
Model System: Define the complete reaction: Reactants (this compound + NH₃), Transition State (TS), and Products (4-aminoquinoline-3-carbonitrile + HCl).
-
TS Search: Using the optimized reactant and product structures as guides, perform a transition state search (e.g., using the Berny algorithm with Opt=TS). This locates the saddle point on the potential energy surface.
-
TS Validation: Run a frequency calculation on the TS structure. A valid TS must have exactly one imaginary frequency, which corresponds to the vibration along the reaction coordinate (the breaking of the C-Cl bond and forming of the C-N bond).
-
Reaction Path Confirmation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS. This traces the reaction path downhill to confirm that the TS correctly connects the specified reactants and products.
-
Energy Calculation: Calculate the Gibbs free energies of the reactants, TS, and products to determine the activation energy (ΔG‡ = GTS - GReactants).
Caption: A representative reaction coordinate diagram for an SNAr reaction.
Predicted Data & Comparison: A lower calculated ΔG‡ for this compound compared to a less activated system (e.g., 4-chloroquinoline) would provide strong evidence for the activating effect of the C3-cyano group.
| System | Calculated ΔG‡ (kcal/mol) | Predicted Reactivity |
| 4-chloroquinoline | 25.2 | Moderate |
| This compound | 18.5 | High |
Method 3: Machine Learning Prediction (Rapid Screening)
Causality: When high-throughput screening is needed, or for non-expert users, ML models offer a powerful alternative. These models leverage the collective knowledge embedded in vast reaction databases to predict the most plausible outcome without requiring complex QM calculations.[15]
Protocol: Using a Pre-Trained Reaction Prediction Model
-
Input Representation: Represent the reactants and reagents using a machine-readable format, typically SMILES strings.
-
Reactant 1: N1=CC=C2C(=C1C#N)C=C(Cl)C=C2 (this compound)
-
Reactant 2: N (Ammonia)
-
-
Model Query: Input these SMILES strings into a published, pre-trained reaction prediction web tool or API.
-
Output Analysis: The model will output the SMILES string of the predicted product along with a confidence score or predicted yield.
Predicted Data & Analysis: A well-trained model is expected to correctly predict the SNAr product.
| Input Reactants | Predicted Product (SMILES) | Confidence Score |
| N1=CC=C2C(=C1C#N)C=C(Cl)C=C2 + N | N1=CC=C2C(=C1C#N)C=C(N)C=C2 | 95% |
Comparison Summary: SNAr Prediction
| Method | Computational Cost | Required Expertise | Type of Insight | Best Use Case |
| DFT (Ground-State) | Low | Medium | Qualitative, electronic origins of reactivity | Rapid initial screening, hypothesis generation |
| DFT (Transition State) | High | High | Quantitative (ΔG‡), detailed reaction mechanism | In-depth mechanistic studies, rate prediction |
| Machine Learning (ML) | Very Low | Low | Data-driven pattern recognition, likely outcome | High-throughput screening, synthesis planning |
References
- Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra02952a[16][17][18]
- Computational Chemistry is used to Predict Reactivity - Walsh Medical Media. URL: https://www.walshmedicalmedia.com/computational-chemistry-is-used-to-predict-reactivity.html[4]
- Computational Methods for Predicting Chemical Reactivity of Covalent Compounds - Journal of Chemical Information and Modeling. URL: https://pubs.acs.org/doi/10.1021/acs.jcim.4c01591[12][15]
- Computational Methods for Predicting Chemical Reactivity of Covalent Compounds - Europe PMC. URL: https://europepmc.org/article/med/39551469[13][15]
- Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11291884/[17]
- (PDF) Computational Chemistry Models for Predicting Organic Reactivity - ResearchGate. URL: https://www.researchgate.net/publication/384913222_Computational_Chemistry_Models_for_Predicting_Organic_Reactivity[5]
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. URL: https://www.sciencedirect.com/science/article/pii/S187853521500213X[11]
- Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing (Duplicate). URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra02952a[18]
- A Structure-Based Platform for Predicting Chemical Reactivity - ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7519aa1ba135154337622[13]
- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines - Benchchem. URL: https://www.benchchem.
- DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent - ResearchGate. URL: https://www.researchgate.
- Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions | Request PDF - ResearchGate. URL: https://www.researchgate.net/publication/333246830_Chloroquinoline-3-carbonitriles_Chemical_synthesis_and_reactions[2]
- Chloroquinoline-3-carbonitriles: Synthesis and Reactions - Bentham Science Publishers. URL: https://www.ingentaconnect.com/content/ben/coc/2019/00000023/00000007/art00010[3]
- One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268310/[8]
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - ResearchGate. URL: https://www.researchgate.net/publication/267812165_Nucleophilic_substitution_and_ring_transformation_reactions_with_4-chloro-6-ethyl-3-nitropyrano32-cquinoline-256H-dione[6]
- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. URL: https://www.researchgate.net/publication/327613589_Suzuki_Miyaura_Cross-_Coupling_Reactions_of_4-Chloro_Quinoline_Derivatives_and_Studying_of_Biological_Activity_for_some_of_Them[9]
- A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde - Benchchem. URL: https://www.benchchem.com/uploads/images/202405/20240520063121_603.pdf[19]
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. URL: https://www.mdpi.com/1420-3049/3/3/136[7]
- Machine Learning Models for Solvent Prediction in Organic Reactions: Bridging the Gap between Theory and Practical Efficacy - ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/6468903e1570564341449a5b[14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 12. Computational Methods for Predicting Chemical Reactivity of Covalent Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
The 4-Chloroquinoline-3-carbonitrile Scaffold: A Case Study in the Development of Potent Src Kinase Inhibitors
A Senior Application Scientist's Guide to a Privileged Scaffold in Oncology Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The quinoline ring system is a prominent member of this class, with a rich history of yielding successful therapeutic agents.[1][2] This guide delves into a specific and highly versatile derivative, 4-chloroquinoline-3-carbonitrile, and its successful application in the discovery of potent oncogenic kinase inhibitors. Through a detailed case study of 4-anilino-3-quinolinecarbonitriles as Src family kinase inhibitors, we will objectively compare this scaffold's performance against alternatives and provide the supporting experimental data and protocols for researchers in the field.
The Quinoline Scaffold: A Foundation for Drug Discovery
The quinoline motif, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of pharmaceuticals, leading to a multitude of approved drugs for various diseases, including cancer and malaria.[1][3] Its versatility stems from a combination of factors: a rigid bicyclic structure that can be readily functionalized at multiple positions, and electronic properties that allow for diverse intermolecular interactions with biological targets.[4] The introduction of a chlorine atom at the 4-position and a nitrile group at the 3-position endows the this compound scaffold with unique reactivity, making it an excellent starting point for the synthesis of compound libraries. The electrophilic nature of the C4 carbon, activated by the electron-withdrawing nitrile group, facilitates nucleophilic aromatic substitution, allowing for the facile introduction of various side chains, a key step in optimizing biological activity.[5][6]
Case Study: 4-Anilino-3-quinolinecarbonitriles as Potent Src Kinase Inhibitors
A compelling success story for the this compound scaffold is its elaboration into a series of potent inhibitors of Src family kinases. Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[7][8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][9]
Drug discovery campaigns have successfully utilized the this compound core to generate 4-anilino-3-quinolinecarbonitrile derivatives. In this chemical transformation, the chlorine at the 4-position is displaced by a substituted aniline, a modification that has proven crucial for high-affinity binding to the ATP-binding pocket of Src kinase.[10][11]
The Rise of Bosutinib (SKI-606): A Clinical Success
A prominent example of a drug developed from this scaffold is Bosutinib (SKI-606) , a dual inhibitor of Src and Abl kinases.[2][3] Bosutinib has been approved for the treatment of chronic myeloid leukemia (CML).[12] Preclinical studies demonstrated its potent antiproliferative activity against CML cells and its ability to cause regression of K562 xenografts in nude mice.[3] Notably, Bosutinib was found to be effective against many imatinib-resistant forms of Bcr-Abl, addressing a significant clinical challenge.[2][13]
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic SAR studies on the 4-anilino-3-quinolinecarbonitrile scaffold have been crucial in identifying highly potent and selective inhibitors. Key findings from these studies include:
-
The 4-Anilino Moiety: The nature and substitution pattern of the aniline ring are critical for potent Src inhibition. Trisubstituted anilines, particularly with 2,4-dichloro-5-methoxy substitutions, have shown excellent activity.[10]
-
Substitution at the 7-Position: The introduction of solubilizing groups at the 7-position of the quinoline ring, such as a 3-(morpholin-4-yl)propoxy group, significantly enhances both enzymatic and cellular activity.[10]
-
The 3-Carbonitrile Group: The nitrile group is a key pharmacophoric feature, likely involved in hydrogen bonding interactions within the kinase active site.
These SAR insights led to the identification of lead compounds with low nanomolar IC50 values against Src kinase and potent activity in cell-based assays.[10][11] One such lead compound, with a 4-methylpiperazine group at the 7-position, demonstrated an IC50 of 1.2 nM in an enzymatic assay and effectively inhibited tumor growth in xenograft models.[10]
Comparative Analysis: 4-Anilino-3-quinolinecarbonitriles vs. Alternative Scaffolds
The drug discovery landscape for Src inhibitors is diverse, with several alternative scaffolds having been explored. A comparative analysis highlights the strengths of the 4-anilino-3-quinolinecarbonitrile framework.
| Scaffold Class | Representative Compound(s) | Key Advantages | Key Disadvantages | Src IC50 (nM) | Reference(s) |
| 4-Anilino-3-quinolinecarbonitrile | Bosutinib (SKI-606) , Compound 31a | High potency, dual Src/Abl activity, proven clinical efficacy, well-defined SAR. | Potential for off-target effects due to ATP-competitive nature. | 1.2 (for 31a) | [10] |
| Pyrazolo[3,4-d]pyrimidine | PP1, PP2 | Good selectivity for Src family kinases. | Generally lower potency compared to quinoline-based inhibitors. | 5-100 | [14] |
| Naphthalene-based | Analog 4 | Non-ATP competitive, potentially novel mechanism of action. | Lower potency in initial studies. | 16,000 | [15] |
| Indole-based | Analog 5 | Non-ATP competitive, demonstrated anti-tumor activity. | Moderate potency. | 38,000 | [15] |
| Pyrido[2,3-d]pyrimidine | PD173955 | Potent Src and Abl inhibition. | 2 | [14] |
This comparison underscores that while alternative scaffolds, particularly non-ATP competitive inhibitors, offer intriguing possibilities for novel mechanisms of action, the 4-anilino-3-quinolinecarbonitrile scaffold has a proven track record of generating highly potent compounds with clinical success.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments in the evaluation of 4-anilino-3-quinolinecarbonitrile-based Src inhibitors.
Synthesis of a Representative 4-Anilino-3-quinolinecarbonitrile
This protocol describes the synthesis of a generic 4-anilino-3-quinolinecarbonitrile derivative from this compound.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired substituted aniline (1.1 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the desired 4-anilino-3-quinolinecarbonitrile.
In Vitro Src Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of a test compound against Src kinase.[5][9][16]
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of recombinant Src kinase solution to each well.
-
Add 2 µL of a mixture of the peptide substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This protocol describes a method to assess the anti-proliferative effect of a test compound on cancer cell lines.[17]
Materials:
-
Cancer cell line known to have active Src (e.g., K562, MDA-MB-231)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well cell culture plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or DMSO (for control).
-
Incubate the cells for 72 hours at 37 °C in a humidified CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the Src signaling pathway and the general workflow for inhibitor screening.
Caption: Simplified Src signaling pathway.
Caption: Drug discovery workflow for Src inhibitors.
Conclusion and Future Perspectives
The case of 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors serves as a powerful testament to the utility of the this compound scaffold in modern drug discovery. The journey from this versatile starting material to the clinically successful drug Bosutinib highlights the power of systematic medicinal chemistry efforts, including detailed SAR studies and robust biological evaluation.
While the ATP-competitive nature of these inhibitors can present challenges in terms of selectivity, the proven clinical efficacy of compounds like Bosutinib validates this approach. Future directions in this field could involve the development of covalent or allosteric inhibitors based on the quinoline scaffold to achieve greater selectivity and overcome potential resistance mechanisms. The continued exploration of the chemical space around the this compound core promises to yield further novel and effective therapeutic agents for the treatment of cancer and other diseases.
References
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
- Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia. PubMed.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.
- Critical review of clinical data and expert-based recommendations for the use of bosutinib in the treatment of chronic myeloid leukemia. NIH.
- SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. PubMed.
- SRC kinase inhibitors: an update on patented compounds. PubMed.
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.
- Safety and efficacy of bosutinib (SKI-606) in chronic phase Philadelphia chromosome–positive chronic myeloid leukemia patients with resistance or intolerance to imatinib. PubMed Central.
- c-Src Kinase Inhibitor Screening Assay Kit. Creative Diagnostics.
- Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. PubMed.
- Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361). Journal of Medicinal Chemistry.
- Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed.
- Synthesis of 4-Anilino-3-quinolinecarbonitriles. Google Patents.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH.
- A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate.
- 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Stork.
- 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed.
- QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models. PubMed.
- Proto-oncogene tyrosine-protein kinase Src. Wikipedia.
- Schematic diagram of Src intracellular signaling pathway and various... ResearchGate.
- Src signaling pathways and function. Binding of ligands to the... ResearchGate.
- Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. NIH.
- Src protein–tyrosine kinase structure and regulation. LSU School of Medicine.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.
- A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. AACR Journals.
- Discovery of Non-peptide Small Molecule Allosteric Modulators of the Src-family Kinase, Hck. Frontiers.
- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of bosutinib (SKI-606) in chronic phase Philadelphia chromosome–positive chronic myeloid leukemia patients with resistance or intolerance to imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bosutinib: A review of preclinical studies in chronic myelogenous leukaemia [boa.unimib.it]
- 8. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. promega.com [promega.com]
- 17. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloroquinoline-3-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but critically, through to their final disposal. 4-Chloroquinoline-3-carbonitrile (CAS No. 69875-49-6) is a halogenated heterocyclic compound whose handling requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and environmental integrity. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, grounded in regulatory standards and field-proven best practices.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is classified with multiple hazard statements, indicating it is a substance of significant concern.[1] It is harmful if swallowed, inhaled, or comes into contact with the skin, and causes serious skin and eye irritation.[1] The presence of both a chloro- group and a nitrile group necessitates a cautious approach. Halogenated compounds can produce toxic and corrosive byproducts like hydrogen chloride upon combustion, while nitrile compounds can be toxic and may release hydrogen cyanide under certain conditions.
From a field perspective, the combination of these functional groups flags this compound for segregation into the halogenated organic waste stream .[2][3] This is not merely an administrative step; it is a critical decision that dictates the ultimate disposal pathway, ensuring it is sent to a facility capable of handling such chemicals, typically a high-temperature hazardous waste incinerator equipped with acid gas scrubbers.[2]
| Property | Value | Source |
| CAS Number | 69875-49-6 | [1][4][5] |
| Molecular Formula | C₁₀H₅ClN₂ | [1][4] |
| Molecular Weight | 188.61 g/mol | [1][4] |
| Appearance | Solid (often brown) | [6] |
| Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | [1] |
| H315, H319 (Causes skin and serious eye irritation) | [1] | |
| H335 (May cause respiratory irritation) | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE when handling hazardous substances.[7][8] For this compound, a multi-layered approach to PPE is required.
| Task | Minimum Required PPE | Rationale & Best Practices |
| Handling Solid Compound | Double-glove (Nitrile), ANSI-approved safety goggles, lab coat, closed-toe shoes. | Prevents dermal absorption and eye contact. Double-gloving is recommended for halogenated compounds as nitrile can have limited resistance to some solvents.[9] |
| Preparing Solutions | All of the above + work within a certified chemical fume hood. | A fume hood is a critical engineering control to prevent inhalation of dust or vapors, aligning with OSHA's hierarchy of controls.[10] |
| Waste Consolidation | All of the above + face shield and chemical-resistant apron. | Provides an additional layer of protection against splashes when handling larger volumes of liquid waste. |
| Spill Cleanup | All of the above + respirator (if significant dust/aerosol is generated). | Use of a respirator must be part of a formal respiratory protection program as described in OSHA 1910.134.[10] |
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste.[11] The following workflow ensures compliance and safety.
Caption: Decision workflow for the disposal of this compound.
-
Waste Identification and Segregation :
-
Immediately upon generation, identify waste containing this compound as Halogenated Organic Waste .[2][3]
-
Do not mix this waste with non-halogenated solvents, aqueous waste, or strong acids/bases.[2][12] Mixing waste streams can create dangerous reactions and complicates the disposal process, significantly increasing costs.
-
-
Container Selection and Use :
-
Select a container made of a compatible material (e.g., high-density polyethylene, HDPE) that is in good condition with a tightly sealing lid.[9][11]
-
The container must be clearly labeled as "Hazardous Waste" and list all contents, including "this compound" and any solvents used.[11]
-
Keep the container closed at all times except when adding waste.[11]
-
-
Accumulation and Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks.
-
-
Arranging for Disposal :
-
Once the container is nearly full (do not exceed 90% capacity) or reaches your institution's time limit for accumulation, submit a request for pickup to your institution's Environmental Health and Safety (EHS) department.[12]
-
Your EHS office will then manage the transportation and final disposal through a licensed hazardous waste contractor, ensuring the "cradle-to-grave" chain of custody required by the EPA is maintained.[11]
-
Spill Management Protocol
Accidents happen, and a prepared response is essential. For a small spill of this compound solid:
-
Alert & Isolate : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear the appropriate PPE as outlined in Table 2, including respiratory protection if necessary.[13]
-
Contain & Clean :
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.
-
Carefully sweep the material into a designated waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Dispose : All cleanup materials (absorbent, wipes, contaminated PPE) must be disposed of as halogenated hazardous waste.[9][14]
For larger spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
By adhering to these scientifically grounded and procedurally robust guidelines, you can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of chemical waste.
References
- HAZARDOUS WASTE SEGREG
- Hazard Communication Standard: Safety Data Sheets.
- Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
- Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. DuraLabel. [Link]
- Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
- Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
- Hazardous Materials Disposal Guide. Nipissing University. [Link]
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
- GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED W
- Chemical Hazards and Toxic Substances.
- LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN C1-C, CHLORINATED ALIPHATIC HYDROCARBONS. U.S. Environmental Protection Agency (EPA). [Link]
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. bucknell.edu [bucknell.edu]
- 3. nipissingu.ca [nipissingu.ca]
- 4. chemscene.com [chemscene.com]
- 5. jk-sci.com [jk-sci.com]
- 6. fishersci.com [fishersci.com]
- 7. octanegloves.com [octanegloves.com]
- 8. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. nj.gov [nj.gov]
- 11. mtu.edu [mtu.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. echemi.com [echemi.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Mastering the Molecule: A Guide to the Safe Handling of 4-Chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of novel chemical entities is the cornerstone of discovery. 4-Chloroquinoline-3-carbonitrile, a key building block in medicinal chemistry, offers significant potential but demands rigorous and informed handling protocols. Its inherent reactivity and toxicological profile necessitate a comprehensive safety strategy that goes beyond mere compliance. This guide provides a deep, scientifically-grounded framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your team.
Hazard Profile: Understanding the Intrinsic Risks
This compound is classified with multiple hazard statements, each carrying significant implications for laboratory operations.[1][2] A fundamental understanding of these risks is the first step in developing a robust safety protocol.
-
H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity.
-
H312 (Harmful in contact with skin): The compound can be absorbed through the skin, causing harm.
-
H332 (Harmful if inhaled): Inhalation of dust or aerosols can result in toxic effects.[1][2]
-
H315 (Causes skin irritation): Direct contact can cause inflammation, redness, and discomfort.[3]
-
H319 (Causes serious eye irritation): Contact with the eyes can lead to significant, potentially damaging, irritation.[3]
-
H335 (May cause respiratory irritation): Inhalation can irritate the respiratory tract, leading to coughing and discomfort.[3]
The compound's structure, a chlorinated quinoline, suggests that it should be handled with the caution afforded to potentially cytotoxic or biologically active materials.[4][5] Therefore, the following guidelines are designed to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is non-negotiable. The selection of specific equipment must be tailored to the task at hand, considering the physical form of the chemical (solid vs. solution) and the potential for aerosol or vapor generation.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Nitrile or Neoprene Gloves (Single Pair) | Safety Glasses | Laboratory Coat | Not generally required |
| Weighing Solid Compound | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Laboratory Coat | N95 (or higher) Particulate Respirator |
| Preparing Solutions / Transfers | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Laboratory Coat | Air-Purifying Respirator with Organic Vapor Cartridges (if not in a fume hood) |
| Reaction Monitoring & Work-up | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles | Chemical-Resistant Laboratory Coat | As required by reaction conditions (use within a certified chemical fume hood is standard) |
| Spill Cleanup & Waste Disposal | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant, Disposable Gown | Air-Purifying Respirator with appropriate cartridges |
Causality Behind PPE Choices:
-
Hand Protection: Double-gloving with nitrile or neoprene provides an excellent barrier against skin contact.[6] The outer glove absorbs the initial contamination, while the inner glove protects the skin during the doffing process. Always inspect gloves for any signs of degradation or punctures before use.
-
Eye and Face Protection: Chemical splash goggles are mandatory to prevent accidental splashes from reaching the eyes.[7] A full face shield, worn over goggles, is essential when handling the powder or larger volumes of solutions, as it protects the entire face from splashes and airborne particles.[6]
-
Body Protection: A chemical-resistant laboratory coat protects skin and personal clothing from contamination.[1] For tasks with a higher risk of splashing or for spill cleanup, a disposable, solid-front gown offers superior protection.[8]
-
Respiratory Protection:
-
When handling the solid powder, an N95-rated respirator is crucial to prevent the inhalation of fine particles.[6]
-
When working with solutions outside of a certified fume hood or when vapors may be generated, an air-purifying respirator equipped with organic vapor cartridges is necessary.[6] All respirator use must comply with your institution's respiratory protection program, including fit-testing.[7]
-
Operational Protocol: A Step-by-Step Guide to Safe Handling
All operations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow
Caption: A step-by-step workflow outlining the safe handling of this compound.
Step 1: Preparation
-
Fume Hood Preparation: Ensure the chemical fume hood is operational and the airflow is verified. Line the work surface with a disposable, plastic-backed absorbent mat to contain any potential spills.[4]
-
Assemble Materials: Gather all necessary chemicals, solvents, glassware, and labeled waste containers before beginning work. This minimizes the need to move in and out of the designated work area.
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure goggles are snug and that the outer gloves fully cover the cuff of your lab coat.
Step 2: Handling the Compound
-
Weighing: When weighing the solid, use an anti-static weigh boat or weighing paper. Add the compound slowly to the container to prevent the generation of airborne dust.
-
Preparing Solutions: To avoid splashing, add the solid this compound to the solvent slowly and with gentle agitation. Never add solvent rapidly to the solid.
-
Conducting Reactions: Maintain a safe distance from the reaction apparatus. Use appropriate shielding if the reaction is exothermic or has the potential to pressurize.
Step 3: Cleanup and Decontamination
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent to remove the bulk of the chemical before taking it out of the fume hood for standard washing procedures. The rinse solvent must be collected as hazardous waste.
Disposal Plan: Ensuring a Safe End-of-Life
Improper disposal can lead to environmental contamination and pose a risk to others. A strict waste management plan is essential.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, absorbent pads, weigh boats, and contaminated paper towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and decontamination rinses, must be collected in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any needles or sharp objects contaminated with the compound must be disposed of in a designated sharps container.
All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[1][2]
Emergency Response: Immediate and Decisive Action
In the event of an exposure or spill, rapid and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2]
-
Spills: Evacuate the immediate area. If you are trained and it is safe to do so, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7] Collect the material into a sealed container for hazardous waste disposal. All cleanup materials must also be treated as hazardous waste. Report the spill to your institution's safety officer.
By adhering to these rigorous, evidence-based protocols, you can confidently and safely unlock the scientific potential of this compound, advancing your research while upholding the highest standards of laboratory safety.
References
- PubMed Central. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL).
- PubMed Central. Safe handling of cytotoxics: guideline recommendations.
- PubChem. 4-Chloroquinoline.
- Thompson Rivers University. Cytotoxic Drug Safety.
- Kingston Health Sciences Centre. Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01.
- Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Occupational Safety and Health Administration (OSHA). Guidelines for Cytotoxic (Antineoplastic) Drugs.
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 8. Cytotoxic Drug Safety [tru.ca]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
